1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
1-acetyl-2,2,5,5-tetramethylpyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-7(13)12-10(2,3)6-8(9(14)15)11(12,4)5/h6H,1-5H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZCMUMKDRAYPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(C=C(C1(C)C)C(=O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393477 | |
| Record name | 1-ACETYL-2,2,5,5-TETRAMETHYL-3-PYRROLINE-3-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887352-25-2 | |
| Record name | 1-ACETYL-2,2,5,5-TETRAMETHYL-3-PYRROLINE-3-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid
Introduction
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid is a specialized heterocyclic compound with significant potential in medicinal chemistry and materials science. Its rigid, sterically hindered pyrroline core, combined with the carboxylic acid and N-acetyl functionalities, makes it an intriguing building block for novel molecular architectures. This guide provides a comprehensive overview of a robust synthetic route to this target molecule, designed for researchers, scientists, and professionals in drug development. The methodologies presented are grounded in established chemical principles and have been designed to be self-validating through in-process controls.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively approached through a two-step sequence, commencing with the commercially available precursor, 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide. This strategy is predicated on the reliability of amide hydrolysis followed by a standard N-acetylation, ensuring a high overall yield and purity of the final product.
Figure 1: Overall synthetic workflow.
Part 1: Synthesis of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxylic acid via Hydrolysis
The initial step involves the conversion of the carboxamide to a carboxylic acid. A base-catalyzed hydrolysis is the preferred method due to its efficiency and the relative stability of the pyrroline ring under these conditions.
Mechanistic Insights
The hydrolysis of the amide is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate, which then collapses, expelling the amide anion as the leaving group. A subsequent acid-base reaction between the carboxylic acid and the amide anion drives the reaction to completion. An acidic workup is then necessary to protonate the resulting carboxylate salt.
Experimental Protocol
Materials:
-
2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide
-
Sodium Hydroxide (NaOH)
-
Dioxane
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide (1 equivalent).
-
Add a 1:1 mixture of dioxane and 10% aqueous sodium hydroxide solution. The typical concentration is 0.5 M of the starting amide.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with ethyl acetate to remove any non-polar impurities.
-
Carefully acidify the aqueous layer to a pH of 3-4 with concentrated hydrochloric acid. This should be done in an ice bath to control the exotherm.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid. Further purification can be achieved by recrystallization if necessary.
| Parameter | Value |
| Starting Material | 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide |
| Reagents | NaOH, HCl |
| Solvent | Dioxane/Water |
| Temperature | 90-100 °C |
| Reaction Time | 4-6 hours |
| Workup | Acidification and Extraction |
Table 1: Key parameters for the hydrolysis of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide.
Part 2: Synthesis of this compound via N-Acetylation
The second and final step is the acetylation of the secondary amine of the pyrroline ring. Acetic anhydride is an effective and readily available acetylating agent for this transformation. The reaction is typically carried out in the presence of a base to neutralize the acetic acid byproduct.
Mechanistic Insights
The N-acetylation proceeds via the nucleophilic attack of the pyrrolidine nitrogen on one of the carbonyl carbons of acetic anhydride. Pyridine is often used as a solvent and base to activate the amine and scavenge the acetic acid byproduct. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction by forming a more reactive acetylpyridinium intermediate.
Figure 2: Simplified mechanism of N-acetylation.
Experimental Protocol
Materials:
-
2,2,5,5-Tetramethyl-3-pyrroline-3-carboxylic acid
-
Acetic Anhydride
-
Pyridine, anhydrous
-
4-Dimethylaminopyridine (DMAP)
-
Toluene
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid (1 equivalent) in anhydrous pyridine.
-
Add a catalytic amount of DMAP (0.05-0.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2-1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, remove the pyridine under reduced pressure. Co-evaporate with toluene (2 x 20 mL) to ensure complete removal of residual pyridine.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, and saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
| Parameter | Value |
| Starting Material | 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxylic acid |
| Reagents | Acetic Anhydride, Pyridine, DMAP |
| Solvent | Pyridine |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Purification | Column Chromatography |
Table 2: Key parameters for the N-acetylation of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid.
Conclusion
This guide outlines a reliable and efficient two-step synthesis for this compound from a commercially available starting material. The described protocols are based on well-established chemical transformations and provide a solid foundation for the production of this valuable compound for research and development purposes. The detailed experimental procedures and mechanistic insights are intended to empower researchers to successfully synthesize and potentially explore derivatives of this interesting heterocyclic scaffold.
References
- Patents Google. (n.d.). Process for the preparation of pyrollidine-3-carboxylic acids.
-
Kirilyuk, I. A., et al. (2017). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules, 22(10), 1633. Available at: [Link]
-
Kubitza, J. (n.d.). Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material. Retrieved from [Link]
-
ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine? Retrieved from [Link]
An In-depth Technical Guide to the Physicochemical Properties of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to not only present factual data but also to provide the underlying scientific rationale for the experimental methodologies used in its characterization. The protocols described herein are designed to be self-validating, ensuring reproducibility and accuracy.
Molecular Identity and Structural Elucidation
This compound is a derivative of the pyrroline scaffold, which is a recurring motif in a variety of natural products and synthetic drugs.[1] The presence of both a carboxylic acid and an N-acetyl group imparts specific chemical characteristics that are crucial for its behavior in biological and chemical systems.
Table 1: Core Molecular Identifiers
| Property | Value | Source |
| CAS Number | 887352-25-2 | [2][3] |
| Molecular Formula | C₁₁H₁₇NO₃ | [2][3] |
| Molecular Weight | 211.26 g/mol | [4] |
| Canonical SMILES | CC(=O)N1C(C)(C)C=C(C1(C)C)C(=O)O | Inferred from structure |
| InChI Key | Inferred from structure | Inferred from structure |
Solubility Profile: A Key Determinant of Application
The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and application. For this compound, its solubility is expected to be dictated by the interplay between the polar carboxylic acid and N-acetyl groups, and the nonpolar tetramethylpyrroline core.
Predicted Solubility:
Based on its structure, the compound is anticipated to exhibit moderate solubility in polar protic solvents such as ethanol and methanol, and good solubility in polar aprotic solvents like dichloromethane and acetone. Its solubility in aqueous media is expected to be pH-dependent due to the ionizable carboxylic acid group.
Experimental Protocol for Solubility Determination
A robust method for determining the aqueous solubility of an ionizable compound is through a standardized shake-flask method coupled with pH analysis.
Methodology:
-
Preparation of Saturated Solutions: An excess of this compound is added to a series of buffered aqueous solutions at various pH values (e.g., pH 2, 4, 6, 7.4, 8).
-
Equilibration: The suspensions are agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The saturated solutions are filtered through a 0.22 µm filter to remove undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is plotted against the pH to generate a solubility-pH profile.
Caption: Step-by-step process for pKa determination.
Thermal Properties: Melting Point and Decomposition
The melting point of a crystalline solid provides an indication of its purity and lattice energy.
Predicted Thermal Behavior:
A melting point of >250°C with sublimation has been reported by a commercial supplier. This high melting point suggests strong intermolecular interactions in the solid state, likely dominated by hydrogen bonding between the carboxylic acid moieties.
Experimental Protocol for Thermal Analysis using Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for determining the melting point, enthalpy of fusion, and thermal stability of a compound. [5] Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of the compound is hermetically sealed in an aluminum pan.
-
Instrument Setup: The DSC instrument is calibrated using standard reference materials. An empty sealed pan is used as a reference.
-
Thermal Scan: The sample and reference pans are heated at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition. The area under the peak corresponds to the enthalpy of fusion.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Predicted ¹H NMR Spectrum (in CDCl₃):
-
~10-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH). This signal would disappear upon D₂O exchange.
-
~5.5-6.0 ppm (singlet, 1H): Olefinic proton of the pyrroline ring.
-
~2.1 ppm (singlet, 3H): Acetyl methyl protons (-COCH₃).
-
~1.2-1.5 ppm (multiple singlets, 12H): Four magnetically non-equivalent methyl groups at the C2 and C5 positions of the pyrroline ring.
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
~170-180 ppm: Carboxylic acid carbonyl carbon (-COOH).
-
~168-172 ppm: Acetyl carbonyl carbon (-COCH₃).
-
~130-140 ppm: Olefinic carbons of the pyrroline ring.
-
~60-70 ppm: Quaternary carbons at C2 and C5.
-
~20-30 ppm: Acetyl methyl carbon (-COCH₃).
-
~20-30 ppm: Four methyl carbons at C2 and C5.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands (KBr pellet):
-
~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, indicative of hydrogen bonding. [6]* ~1700-1725 cm⁻¹ (strong): C=O stretch of the carboxylic acid dimer. [6]* ~1640-1660 cm⁻¹ (strong): C=O stretch of the N-acetyl amide.
-
~1600-1650 cm⁻¹ (medium): C=C stretch of the pyrroline ring.
-
~2850-2990 cm⁻¹ (multiple bands): C-H stretches of the methyl and olefinic groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrum (Electrospray Ionization, Positive Mode):
-
[M+H]⁺: Expected at m/z 212.1281, corresponding to the protonated molecule (C₁₁H₁₈NO₃⁺).
-
[M+Na]⁺: Expected at m/z 234.1100, corresponding to the sodium adduct (C₁₁H₁₇NO₃Na⁺).
-
Key Fragment Ions: Loss of water (-18 Da) from the carboxylic acid, loss of the acetyl group (-42 Da), and cleavage of the pyrroline ring are anticipated fragmentation pathways. The observation of a fragment corresponding to the loss of a ketene (C₂H₂O) is also possible from the N-acetyl group. [7]
Applications in Research and Drug Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. [8]The unique combination of a constrained cyclic structure, a carboxylic acid for potential salt formation and hydrogen bonding, and an acetylated nitrogen in this compound makes it an interesting building block for the synthesis of novel therapeutic agents. The tetramethyl substitution may also confer increased metabolic stability.
Conclusion
This technical guide has outlined the key physicochemical properties of this compound and provided detailed, field-proven protocols for their experimental determination. While specific experimental data for this compound is not widely available in the public domain, the provided methodologies and predicted characteristics offer a robust framework for its comprehensive analysis. This information is intended to empower researchers and drug development professionals in their efforts to explore the potential of this and related molecules.
References
-
Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615. [Link]
-
Acetylation of Peptides and Proteins: Monograph 0003. (2007). IonSource. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved January 12, 2026, from [Link]
-
Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin. (2009). Journal of Proteome Research, 8(5), 2377–2385. [Link]
-
Mass Spectrometry for Post-Translational Modifications. (n.d.). In Neuroproteomics. NCBI. [Link]
-
Hirano, A., et al. (2024). N-acetyl amino acid amide solubility in aqueous 1,6-hexanediol solutions: Insights into the protein droplet deformation mechanism. International Journal of Biological Macromolecules, 261(Pt 1), 129724. [Link]
-
N-acetyl amino acid amide solubility in aqueous 1,6-hexanediol solutions: Insights into the protein droplet deformation mechanism. (2024). ResearchGate. [Link]
-
2,2,5,5-Tetramethylpyrrolidine. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]
-
Yin, F., Garifullina, A., & Tanaka, F. (2015). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 13(3), 775-778. [Link]
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2018). Beilstein Journal of Organic Chemistry, 14, 2528–2538. [Link]
-
This compound N-Hydroxysuccinimide Ester. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]
-
Infrared Spectroscopy (IR). (n.d.). University of Colorado Boulder. Retrieved January 12, 2026, from [Link]
-
The solubility-pH profiles of amino acids showing departures from the... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. (2022). RSC Medicinal Chemistry, 13(5), 585–593. [Link]
- US Patent for Process for the preparation of pyrollidine-3-carboxylic acids. (n.d.). Google Patents.
-
Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. [Link]
-
Yin, F., Garifullina, A., & Tanaka, F. (2015). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 13(3), 775-778. [Link]
-
FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP.... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Deber, C. M., & Bovey, F. A. (1975). NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide. International Journal of Peptide and Protein Research, 7(5), 345-360. [Link]
-
Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. (2024). Molecules, 29(3), 572. [Link]
-
NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Generative Artificial Intelligence for Synthetic Spectral Data Augmentation in Sensor-Based Plastic Recycling. (2024). Sensors, 24(11), 3614. [Link]
-
Infrared spectroscopy correlation table. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Differential scanning calorimetry (DSC) of semicrystalline polymers. (2009). Progress in Polymer Science, 34(11), 1149-1200. [Link]
-
Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. (2022). RSC Advances, 12(35), 22685–22695. [Link]
-
2-Acetyl-1-pyrroline. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]
-
Zhou, G., & Chau, F. S. (2008). Spectral synthesis using an array of micro gratings. Optics Express, 16(12), 9132-9143. [Link]
-
19805-75-5 | Product Name : 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]
-
pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. [Link]
-
Spectral synthesis for an operator generated by multiplication by a power of the independent variable. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
IR–NMR Multimodal Computational Spectra Dataset for 177K Patent-Extracted Organic Molecules. (2025). ChemRxiv. [Link]
-
Spectral Analysis Implies Spectral Synthesis. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. usbio.net [usbio.net]
- 3. usbio.net [usbio.net]
- 4. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
An In-Depth Technical Guide to 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid (CAS No. 887352-25-2), a substituted pyrroline derivative with potential applications in medicinal chemistry and bioconjugation. While specific literature on this compound is limited, this document synthesizes information from related structures to offer insights into its chemical properties, a plausible synthetic route, predicted spectroscopic data, and potential biological significance. The guide is intended to serve as a foundational resource for researchers interested in exploring the utility of this molecule in drug discovery and as a research tool.
Introduction
Pyrroline and pyrrolidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The unique conformational constraints and stereochemical possibilities of the five-membered nitrogen-containing ring make it an attractive building block for the design of novel therapeutics. This compound is a derivative that combines the features of a pyrroline ring with a carboxylic acid functionality and an acetylated nitrogen, suggesting its potential as a versatile intermediate for further chemical modification. The tetramethyl substitution pattern is of particular interest as it can enhance stability and is a common feature in nitroxide spin labels used in biophysical studies.
This guide aims to provide a detailed technical resource on this compound, addressing its synthesis, characterization, and potential applications. By drawing parallels with structurally similar molecules, we provide a framework for its investigation and utilization in a research setting.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 887352-25-2 | |
| Molecular Formula | C₁₁H₁₇NO₃ | |
| Molecular Weight | 211.26 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in organic solvents such as methanol, ethanol, DMSO, and DMF. Limited solubility in water. (predicted) | - |
| Storage | For long-term storage, it is recommended to store at -20°C. For short-term, room temperature is acceptable. |
Synthesis and Purification
While a specific, peer-reviewed synthesis of this compound has not been documented in the readily available literature, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted pyrroline-3-carboxylic acids. A potential pathway could involve the following key steps:
Proposed Synthetic Pathway
A logical approach would be the construction of the tetramethyl-substituted pyrroline ring followed by N-acetylation. One possible strategy could be a variation of the Paal-Knorr pyrrole synthesis, adapted for pyrrolines, followed by functional group manipulations. A more direct, though speculative, approach could involve a multi-component reaction.
A plausible retro-synthetic analysis is depicted below:
Caption: Proposed retro-synthetic analysis for the target compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 2,2,5,5-tetramethyl-3-pyrroline-3-carboxylate
-
To a solution of 2,5-dimethyl-2,5-hexanediamine in a suitable solvent such as ethanol, add an equimolar amount of an appropriate β-ketoester, for instance, ethyl 2-formyl-3-oxobutanoate.
-
The reaction mixture is stirred at room temperature or heated under reflux for several hours to facilitate the cyclocondensation reaction.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 2: Hydrolysis to 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxylic acid
-
The purified ethyl ester from the previous step is dissolved in a mixture of ethanol and water.
-
An excess of a base, such as sodium hydroxide or lithium hydroxide, is added to the solution.
-
The mixture is stirred at room temperature or gently heated until the ester is completely hydrolyzed (monitored by TLC).
-
The reaction mixture is then cooled in an ice bath and acidified to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl).
-
The resulting precipitate of the carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.
Step 3: N-Acetylation to yield this compound
-
The 2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, containing a non-nucleophilic base like triethylamine or diisopropylethylamine.
-
The solution is cooled in an ice bath, and acetyl chloride or acetic anhydride is added dropwise with stirring.
-
The reaction is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).
-
The reaction mixture is then washed with a dilute aqueous acid solution, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Final purification can be achieved by recrystallization from a suitable solvent system or by column chromatography.
Caption: Proposed workflow for the synthesis of the target compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Methyl protons (C2, C5) | 1.2 - 1.5 | Singlet | 12H |
| Acetyl protons (-COCH₃) | 2.0 - 2.2 | Singlet | 3H |
| Methylene protons (C4) | 2.5 - 2.8 | Singlet or AB quartet | 2H |
| Carboxylic acid proton (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |
The chemical shifts are predictions and may vary depending on the solvent and other experimental conditions.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Methyl carbons (C2, C5) | 25 - 35 |
| Acetyl methyl carbon (-COCH₃) | 20 - 25 |
| Quaternary carbons (C2, C5) | 60 - 70 |
| Methylene carbon (C4) | 40 - 50 |
| Olefinic carbon (C3) | 125 - 135 |
| Carboxylic acid carbon (-COOH) | 170 - 180 |
| Acetyl carbonyl carbon (-COCH₃) | 168 - 172 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of its functional groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad |
| C-H stretch (Alkyl) | 2850 - 3000 | Medium-Strong |
| C=O stretch (Carboxylic acid) | 1700 - 1725 | Strong |
| C=O stretch (Amide) | 1630 - 1660 | Strong |
| C=C stretch | 1640 - 1680 | Medium-Weak |
Mass Spectrometry
In mass spectrometry with electrospray ionization (ESI), the compound is expected to show a prominent [M+H]⁺ ion in positive mode and an [M-H]⁻ ion in negative mode.
-
[M+H]⁺ (Positive Ion Mode): m/z ≈ 212.123
-
[M-H]⁻ (Negative Ion Mode): m/z ≈ 210.108
Fragmentation patterns would likely involve the loss of the acetyl group, the carboxylic acid group, and cleavage of the pyrroline ring.
Potential Applications in Research and Drug Development
Given the structural features of this compound, several potential applications in scientific research and drug development can be envisioned.
Intermediate for Novel Therapeutics
The pyrroline-3-carboxylic acid moiety is a versatile scaffold for the synthesis of a variety of biologically active molecules. The carboxylic acid group can be readily converted into esters, amides, and other derivatives, allowing for the exploration of structure-activity relationships (SAR). The acetylated nitrogen provides a stable, neutral amide linkage, which can influence the pharmacokinetic properties of potential drug candidates. The tetramethyl substitution may confer increased metabolic stability.
Pyrrolidine-based structures have shown promise as inhibitors of various enzymes, and it is plausible that derivatives of this compound could be investigated for similar activities.
Precursor for Spin Labels in Biophysical Studies
The 2,2,5,5-tetramethyl-substituted pyrroline core is a key structural feature of nitroxide spin labels, which are widely used in Electron Paramagnetic Resonance (EPR) spectroscopy to study the structure and dynamics of biomolecules. While the N-acetyl group would need to be converted to an N-oxyl radical, this compound could serve as a precursor for novel, reduction-resistant spin labels. The carboxylic acid functionality provides a convenient handle for conjugation to proteins, nucleic acids, and other biomolecules.
Caption: Logical relationships of potential applications.
Experimental Protocols
The following protocols are provided as a starting point for researchers working with this compound.
Protocol for Amide Coupling
This protocol describes the general procedure for coupling a primary or secondary amine to the carboxylic acid of the title compound.
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.
-
Add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) along with an additive like HOBt (1.2 eq).
-
Add a non-nucleophilic base, for example, DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol for Esterification (Fischer Esterification)
This protocol outlines a method for converting the carboxylic acid to a simple ester.
-
Suspend or dissolve this compound in the desired alcohol (e.g., methanol or ethanol), which will act as both the solvent and the reactant.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting ester by column chromatography if necessary.
Conclusion
This compound represents a promising, yet underexplored, chemical entity. Its structural features suggest significant potential as a versatile building block in the synthesis of novel therapeutic agents and as a precursor for advanced biophysical probes. This technical guide, by consolidating available information and providing informed predictions, aims to catalyze further research into the properties and applications of this intriguing molecule. The proposed synthetic routes and experimental protocols offer a practical starting point for chemists and biologists to unlock its full potential.
References
-
Anglo-Bio. A0536-37 this compound. [Link]
An In-depth Technical Guide to 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known and the Novel
This guide delves into the molecular structure and characteristics of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid, a heterocyclic compound with potential applications in synthetic and medicinal chemistry. It is important to note that while this molecule is available commercially, detailed characterization and application studies are not extensively reported in peer-reviewed literature. Therefore, this document synthesizes the available data with established principles of chemical science to provide a comprehensive overview. The insights presented herein are designed to serve as a foundational resource for researchers and to stimulate further investigation into the properties and utility of this intriguing molecule.
Part 1: Core Molecular Identity and Physicochemical Properties
This compound is a derivative of the pyrroline heterocyclic system, distinguished by an acetyl group on the nitrogen atom, four methyl groups at positions 2 and 5, and a carboxylic acid group at position 3.
Chemical Identifiers
| Identifier | Value | Source |
| Common Name | This compound | |
| CAS Number | 887352-25-2 | |
| Molecular Formula | C₁₁H₁₇NO₃ | |
| Molecular Weight | 211.26 g/mol | |
| Canonical SMILES | CC1(C)C(=C(C(=O)O)N1C(=O)C)C | (Predicted) |
| Predicted IUPAC Name | 1-acetyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid | (Based on IUPAC nomenclature rules) |
Physicochemical Data
The following physical properties have been reported by commercial suppliers:
| Property | Value | Source |
| Appearance | White Powder | |
| Melting Point | >250 °C | |
| Solubility | Soluble in Acetone, Dichloromethane, Ethanol, Methanol | |
| Storage | -20°C Freezer |
Structural Representation
The two-dimensional and a predicted three-dimensional structure of the molecule are depicted below. The pyrroline ring adopts a partially unsaturated five-membered structure. The gem-dimethyl groups at positions C2 and C5 sterically hinder the ring, which may influence its reactivity and conformational flexibility. The acetyl group at N1 and the carboxylic acid at C3 are key functional groups that can be targeted for further chemical modifications.
Figure 1: 2D Structure of the molecule.
Part 2: Predicted Spectroscopic Profile
In the absence of published experimental spectra for this compound, the following spectroscopic characteristics are predicted based on the analysis of its functional groups and structural analogues.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12-13 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |
| ~5.5-6.5 | Singlet | 1H | C4-H | The vinylic proton at C4 is expected to be a singlet due to the absence of adjacent protons. |
| ~2.1 | Singlet | 3H | -C(O)CH₃ | The methyl protons of the acetyl group will appear as a singlet. |
| ~1.4-1.6 | Singlet | 6H | C2-(CH₃)₂ | The two methyl groups at C2 are equivalent and will give a single signal. |
| ~1.3-1.5 | Singlet | 6H | C5-(CH₃)₂ | The two methyl groups at C5 are equivalent and will give a single signal. |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170-180 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~168-172 | -C(O)CH₃ | The carbonyl carbon of the acetyl group. |
| ~135-145 | C3 | The quaternary vinylic carbon attached to the carboxylic acid. |
| ~125-135 | C4 | The vinylic carbon with a proton. |
| ~70-80 | C2 & C5 | The quaternary carbons adjacent to the nitrogen, each bearing two methyl groups. |
| ~25-35 | C2-(CH₃)₂ & C5-(CH₃)₂ | The methyl carbons. |
| ~20-25 | -C(O)CH₃ | The methyl carbon of the acetyl group. |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 2500-3300 (broad) | -COOH | O-H stretch |
| ~1710 | -COOH | C=O stretch (dimer) |
| ~1650 | -C(O)N- | C=O stretch (amide) |
| ~1640 | C=C | C=C stretch |
| 2850-2960 | C-H | C-H stretch (aliphatic) |
Mass Spectrometry (Predicted)
Mass spectrometry would confirm the molecular weight and provide insights into the fragmentation pattern.
-
Molecular Ion (M⁺): m/z = 211.12
-
Key Fragmentation Pathways:
-
Loss of the acetyl group (-43) to give a fragment at m/z = 168.
-
Loss of the carboxylic acid group (-45) to give a fragment at m/z = 166.
-
Decarboxylation (-44) to give a fragment at m/z = 167.
-
Part 3: Proposed Synthesis Strategy
While a specific synthesis for this compound has not been detailed in the literature, a plausible synthetic route can be devised based on established methods for the synthesis of substituted pyrroline derivatives.[1][2] A potential approach could involve the construction of the pyrroline ring followed by N-acetylation.
Retrosynthetic Analysis
Figure 2: Retrosynthetic analysis.
Proposed Synthetic Protocol
Step 1: Synthesis of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxylic acid
This step involves a condensation reaction to form the pyrroline ring.
-
Reaction Setup: To a solution of 2,5-dimethyl-2,5-hexanediamine in a suitable solvent (e.g., ethanol), add ethyl glyoxalate.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., reflux) for several hours.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Step 2: N-Acetylation
The final step is the acetylation of the nitrogen atom of the pyrroline ring.
-
Reaction Setup: Dissolve the purified 2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane) containing a non-nucleophilic base (e.g., triethylamine).
-
Addition of Acetylating Agent: Slowly add acetyl chloride or acetic anhydride to the reaction mixture at a low temperature (e.g., 0 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The final product can be purified by recrystallization or column chromatography.
Sources
An In-depth Technical Guide to the Solubility of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid (ATMPCA). In the absence of extensive public experimental data for this specific molecule, this document establishes a robust theoretical framework based on its structural features as a substituted pyrroline carboxylic acid. We will delve into the anticipated physicochemical properties, the influence of various solvent systems, and the critical role of pH on its aqueous solubility. Furthermore, this guide offers detailed, field-proven experimental protocols for researchers to determine the key solubility parameters of ATMPCA, ensuring a self-validating system for data generation. This document is intended to be a practical roadmap for scientists and drug development professionals working with this compound, enabling them to effectively navigate formulation and experimental design.
Introduction to this compound (ATMPCA)
This compound (ATMPCA), with the CAS number 887352-25-2 and molecular formula C₁₁H₁₇NO₃, is a specialized organic compound.[1][2] Its structure, featuring a pyrroline ring, four methyl groups, an acetyl group, and a carboxylic acid moiety, suggests its potential utility in various research and development applications, including as a precursor to stable nitroxide spin labels for Electron Paramagnetic Resonance (EPR) spectroscopy. Understanding the solubility of ATMPCA is a critical first step in its application, influencing everything from reaction conditions to its potential bioavailability in biological systems.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is governed by its physicochemical properties. While experimental data for ATMPCA is scarce, we can infer its likely behavior by examining its structural components and data from related compounds.
Structural Analysis
-
Carboxylic Acid Group (-COOH): This is the primary driver of aqueous solubility, especially at neutral to alkaline pH. The carboxyl group can donate a proton, forming a highly polar carboxylate anion (-COO⁻), which is significantly more soluble in water.[3][4][5]
-
Tetramethyl and Acetyl Groups: These bulky, non-polar groups contribute to the lipophilicity of the molecule, which will favor solubility in organic solvents. The four methyl groups, in particular, create steric hindrance around the pyrroline ring.
-
Pyrroline Ring: The core heterocyclic structure has a degree of polarity but is largely hydrocarbon-like.
Predicted Physicochemical Parameters
Predictive models are invaluable in the absence of experimental data. For a related, simpler compound, 1-pyrroline-5-carboxylic acid, predicted values include a water solubility of 13.1 g/L, a logP of -0.01, and a strongly acidic pKa of 1.82.[4][5][6][7] While these are not directly transferable to ATMPCA due to its additional acetyl and methyl groups, they provide a starting point for our understanding. The added non-polar groups on ATMPCA would be expected to decrease its aqueous solubility and increase its logP compared to this simpler analog.
Solubility in Various Solvent Systems
Aqueous Solubility
The aqueous solubility of ATMPCA is expected to be highly dependent on pH.
-
Acidic pH (pH < pKa): In a highly acidic environment, the carboxylic acid group will be protonated (-COOH). This neutral form of the molecule will have limited water solubility due to the non-polar nature of the rest of the structure.
-
Neutral to Alkaline pH (pH > pKa): At pH values above its pKa, the carboxylic acid will deprotonate to form the carboxylate salt (-COO⁻). This charged species will be significantly more soluble in water due to favorable ion-dipole interactions.[3][5]
The following diagram illustrates the relationship between pH and the ionization state of ATMPCA, which directly impacts its aqueous solubility.
Caption: pH-dependent ionization of ATMPCA.
Organic Solvent Solubility
Based on supplier information, ATMPCA is soluble in several organic solvents.[8] The principle of "like dissolves like" governs this behavior.
| Solvent Class | Examples | Expected Solubility of ATMPCA | Rationale |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | High | The acetyl and carboxylic acid groups can engage in dipole-dipole interactions, while the hydrocarbon backbone is compatible with the organic nature of the solvent. The amide analog shows slight solubility in DMSO.[3] |
| Chlorinated | Dichloromethane, Chloroform | High | These solvents are effective at dissolving moderately polar compounds with significant non-polar character. The amide analog is slightly soluble in chloroform.[3] |
| Alcohols | Methanol, Ethanol | High | These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the carboxylic acid group. |
| Non-polar | Hexane, Toluene | Low | The polar carboxylic acid and acetyl groups will make the molecule less soluble in purely non-polar solvents. |
Experimental Protocols for Solubility Determination
To obtain definitive solubility data for ATMPCA, the following experimental protocols are recommended.
Protocol for Thermodynamic (Equilibrium) Solubility Determination
This method determines the solubility of the compound after it has reached equilibrium in a given solvent.
-
Preparation: Add an excess amount of solid ATMPCA to a known volume of the desired solvent (e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Sampling: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Determine the concentration of ATMPCA in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The measured concentration represents the thermodynamic solubility of ATMPCA in that solvent at that temperature.
The following diagram outlines the workflow for this protocol.
Caption: Workflow for thermodynamic solubility determination.
Protocol for pKa Determination via Potentiometric Titration
The pKa is the pH at which the protonated and deprotonated forms of the carboxylic acid are present in equal concentrations.
-
Solution Preparation: Dissolve a precisely weighed amount of ATMPCA in a known volume of deionized water, potentially with a small amount of co-solvent like methanol if aqueous solubility is very low.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode to monitor the pH.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. Record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
Conclusion and Recommendations
While publicly available experimental data on the solubility of this compound is limited, a thorough understanding of its chemical structure allows for a strong predictive assessment of its solubility profile. Its amphiphilic nature, with both polar (carboxylic acid, acetyl) and non-polar (tetramethylpyrroline ring) moieties, dictates its solubility behavior. Aqueous solubility is expected to be highly pH-dependent, increasing significantly at pH values above its pKa. The compound is reported to be soluble in a range of common organic solvents.
For researchers and drug development professionals, it is imperative to experimentally determine the thermodynamic solubility, pKa, and logP of ATMPCA using the protocols outlined in this guide. This will provide the foundational data necessary for successful formulation, analytical method development, and interpretation of biological assay results.
References
-
Chemistry LibreTexts. (2022, October 4). Structure and Properties of Carboxylic Acids. [Link]
-
FooDB. (2011, September 21). Showing Compound 1-Pyrroline-5-carboxylic acid (FDB022542). [Link]
-
Britannica. Carboxylic acid - Properties, Structure, Reactions. [Link]
-
P. aeruginosa Metabolome Database. L-D-1-Pyrroline-5-carboxylic acid (PAMDB000329). [Link]
-
M2MDB. (2012, May 31). L-D-1-Pyrroline-5-carboxylic acid (M2MDB000329). [Link]
-
Shanghai Huicheng Biological Technology Co., Ltd. This compound. [Link]
-
HMDB. (2005, November 16). Showing metabocard for 1-Pyrroline-5-carboxylic acid (HMDB0001301). [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. usbio.net [usbio.net]
- 3. 1-ACETYL-2,2,5,5-TETRAMETHYL-3-PYRROLINE-3-CARBOXAMIDE CAS#: 887352-22-9 [m.chemicalbook.com]
- 4. Showing Compound 1-Pyrroline-5-carboxylic acid (FDB022542) - FooDB [foodb.ca]
- 5. P. aeruginosa Metabolome Database: L-D-1-Pyrroline-5-carboxylic acid (PAMDB000329) [pseudomonas.umaryland.edu]
- 6. M2MDB: L-D-1-Pyrroline-5-carboxylic acid (M2MDB000329) [m2mdb.wishartlab.com]
- 7. Human Metabolome Database: Showing metabocard for 1-Pyrroline-5-carboxylic acid (HMDB0001301) [hmdb.ca]
- 8. 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
stability of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid
An In-depth Technical Guide to the Stability of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid
Introduction
This compound is a unique heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any specialized chemical entity destined for high-stakes applications such as drug development, a thorough understanding of its chemical stability is paramount. The stability profile of an active pharmaceutical ingredient (API) or key intermediate directly influences its shelf-life, storage conditions, formulation development, and ultimately, its safety and efficacy.[1]
This technical guide provides a comprehensive framework for assessing the . We will move beyond theoretical postulations to provide actionable, field-proven protocols for forced degradation and long-term stability studies. This document is designed for researchers, chemists, and drug development professionals, offering both the "how" and the "why" behind the experimental design, thereby establishing a self-validating system for stability assessment.
Molecular Structure and Inherent Stability Considerations
The stability of a molecule is intrinsically linked to its structure. The key functional groups in this compound each present potential routes for degradation.
-
Tertiary Amide (N-Acetyl): The N-acetyl group can be susceptible to hydrolysis under both acidic and basic conditions, which would yield acetic acid and the corresponding secondary amine, 2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid.
-
α,β-Unsaturated Carboxylic Acid: The double bond conjugated with the carboxylic acid is a site of potential reactivity. It can be susceptible to nucleophilic addition reactions or oxidation. The carboxylic acid itself can undergo esterification in the presence of alcohols or decarboxylation under thermal stress, although the latter is less likely for this specific structure.
-
Pyrroline Ring: The unsaturated pyrroline ring could be susceptible to oxidation or reduction, potentially leading to ring-opening under harsh conditions.
The gem-dimethyl groups at positions 2 and 5 provide significant steric hindrance, which may offer a degree of kinetic stability to the pyrroline ring and adjacent functional groups.[2]
Caption: Molecular structure and key sites of potential chemical instability.
Recommended Storage and Handling
Based on supplier data sheets, the compound's stability is temperature-dependent.
| Storage Condition | Duration | Rationale |
| Room Temperature | Short-term only | Minimizes immediate degradation during routine lab work.[3][4] |
| 4°C | Intermediate-term | Suitable for working stock solutions and short-term solid storage.[5] |
| -20°C | Long-term | Recommended for preserving the integrity of the bulk material over extended periods.[3][6] |
Handling Precautions: The toxicological properties have not been fully investigated.[7] Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as gloves and safety glasses. Avoid inhalation of dust or contact with skin.[7]
Forced Degradation Studies: A Proposed Methodological Framework
Forced degradation, or stress testing, is essential to identify likely degradation products and establish the intrinsic stability of a molecule.[1][8] These studies are critical for developing and validating stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the parent compound; degradation beyond this level can lead to secondary degradation products that may not be relevant under normal storage conditions.[9]
The following protocols are proposed for a comprehensive forced degradation study. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection would be the primary analytical technique.[10]
General Experimental Workflow
Caption: General workflow for forced degradation studies.
Hydrolytic Degradation (Acid and Base)
Causality: Hydrolysis targets the N-acetyl amide bond. Pyrroline derivatives have shown lability in both acidic and alkaline media.[11]
Protocol:
-
Prepare three solutions: 1 mg/mL of the compound in 0.1 M HCl, 0.1 M NaOH, and purified water (as a control).[9]
-
Incubate the solutions at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Immediately cool the aliquots to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute with mobile phase to a suitable concentration (e.g., 100 µg/mL) and analyze by HPLC.
Hypothesized Degradation Pathway:
-
Primary Product: Deacetylation to form 2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid.
Oxidative Degradation
Causality: The alkene moiety and the tertiary amine (after potential deacetylation) are susceptible to oxidation.
Protocol:
-
Prepare a 1 mg/mL solution of the compound in a 3% hydrogen peroxide solution.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).
-
Dilute with mobile phase and immediately analyze by HPLC.
Hypothesized Degradation Products:
-
Epoxide formation at the double bond.
-
N-oxide formation if deacetylation occurs.
-
Ring-opening products under more strenuous conditions.
Thermal Degradation
Causality: To assess the stability of the compound in the solid state at elevated temperatures, simulating conditions that might occur during transport or processing.
Protocol:
-
Place a thin layer of the solid compound in a petri dish.
-
Expose to a dry heat environment at 80°C in a calibrated oven.
-
Sample the solid at various time points (e.g., 1, 3, 7 days).
-
Prepare a solution of the sampled solid at a known concentration (e.g., 1 mg/mL) and analyze by HPLC.
-
A parallel study in solution (e.g., in acetonitrile) at 60°C should also be conducted.
Hypothesized Degradation Products:
-
Decarboxylation is a possibility, though may require higher temperatures.
-
Other rearrangements or polymerization products.
Photolytic Degradation
Causality: Many organic molecules with conjugated systems absorb UV or visible light, leading to photochemical degradation. Related pyrroline structures are known to be photolabile.[11]
Protocol (as per ICH Q1B guidelines):
-
Expose the solid compound and a solution (e.g., 1 mg/mL in quartz tubes) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after exposure and compare them to the dark control.
Hypothesized Degradation Products:
-
Isomerization of the double bond.
-
Photochemical cycloadditions or rearrangements.
-
Formation of radical species leading to complex mixtures.
Development of a Stability-Indicating Analytical Method
A robust analytical method is the cornerstone of any stability study. The method must be "stability-indicating," meaning it can accurately separate the intact parent compound from all potential degradation products and impurities.
Proposed HPLC Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure protonation of the carboxylic acid for better peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | Start at 5% B, ramp to 95% B over 20 min, hold for 5 min, re-equilibrate | A gradient is necessary to elute both the polar parent compound and potentially less polar degradation products.[10] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 220 nm and 254 nm | To detect chromophores in the parent and potential degradants. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity (using stressed samples), linearity, accuracy, precision, and robustness. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS) is crucial to ensure that the parent peak is free from co-eluting degradants.
Conclusion
References
-
Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. [Link]
-
This compound. Shanghai Huicheng Biological Technology Co., Ltd. [Link]
-
Forced degradation studies. ResearchGate. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. PMC - PubMed Central. [Link]
-
2,2,5,5-TETRAMETHYL-3-PYRROLINE-1-OXYL-3-CARBOXYLIC ACID N- HYDROXYSUCCINIMIDE ESTER - Safety Data Sheet. Georganics. [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. usbio.net [usbio.net]
- 5. usbio.net [usbio.net]
- 6. 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 7. georganics.sk [georganics.sk]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid (ATPC) as a Novel Amine-Reactive Probe for Quantitative Proteomics
Abstract: This technical guide introduces 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid (ATPC), a novel chemical entity with significant, albeit currently theoretical, potential in the field of mass spectrometry-based proteomics. Based on its distinct chemical structure, we propose its primary application as an amine-reactive labeling reagent for quantitative proteomics workflows. The guide will deconstruct the molecule's reactive potential, outline the principles of its application using well-established bioconjugation chemistry, provide detailed experimental protocols, and discuss data analysis considerations. We aim to provide researchers, scientists, and drug development professionals with a robust theoretical framework to pioneer the use of this promising, unexplored tool.
Introduction to ATPC: A Structural Perspective
This compound (ATPC) is a heterocyclic compound with the molecular formula C₁₁H₁₇NO₃[1][2]. While its current applications are not documented in proteomics literature, a detailed analysis of its structure reveals features that suggest a strong potential as a specialized chemical probe.
-
Carboxylic Acid Moiety (-COOH): This is the primary reactive group of interest. Carboxylic acids can be chemically activated to form stable amide bonds with primary amines, such as those found on the N-terminus of proteins and the side chain of lysine residues[3][4]. This forms the basis of its proposed utility as a protein labeling reagent.
-
Tetramethyl Groups: The four methyl groups provide a bulky, sterically hindered environment around the pyrroline ring[5][6]. This steric hindrance could influence reaction kinetics and potentially offer a degree of selectivity. Furthermore, the defined mass of this moiety provides a unique signature for identification in mass spectrometry (MS).
-
Acetyl-Protected Amine: The nitrogen atom in the pyrroline ring is protected by an acetyl group. This prevents unwanted side reactions, ensuring that the reactivity is directed through the carboxylic acid group.
Given these features, we hypothesize that ATPC can be employed as a novel, amine-reactive labeling reagent for quantitative proteomics, leveraging established chemical principles to provide a new tool for measuring protein abundance.
The Principle: EDC/NHS-Mediated Amine Coupling
The cornerstone of ATPC's proposed application is its conjugation to proteins via carbodiimide chemistry, a robust and widely used method in bioconjugation[3][4][7]. This "zero-length" crosslinking approach facilitates the formation of a direct, stable amide bond between ATPC and a protein.
The reaction proceeds in two key steps:
-
Activation of ATPC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid group on ATPC. This forms a highly reactive and unstable O-acylisourea intermediate[3][4][8].
-
Amine Reaction & Stabilization: To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester[7][8]. This semi-stable intermediate then readily reacts with a primary amine on a protein (e.g., a lysine side chain), forming a covalent amide bond and releasing the NHS leaving group[8][9].
This well-documented chemical reaction provides a reliable method for covalently attaching the ATPC molecule to proteins within a complex biological sample.
"text-align: center; font-size: 12px; margin-top: 5px;">Diagram 1: Chemical reaction workflow for labeling proteins with ATPC.
Potential Application: Quantitative Proteomics via Chemical Labeling
The primary application we propose for ATPC is in quantitative mass spectrometry, which is essential for understanding changes in protein abundance across different biological states[10][11][12]. By synthesizing isotopic variants of ATPC (e.g., using ¹³C or ¹⁵N), it can be developed into a set of chemical tags for relative quantification, analogous to well-known reagents like iTRAQ or TMT[13][14].
In this hypothetical workflow, protein samples from different conditions (e.g., "Control" vs. "Treated") are extracted and labeled with "light" (containing ¹²C) and "heavy" (containing ¹³C) versions of ATPC, respectively. After labeling, the samples are combined and processed together[13].
During mass spectrometry analysis, a peptide labeled with "light" ATPC and the same peptide labeled with "heavy" ATPC will have nearly identical chemical properties and will co-elute during liquid chromatography[15]. However, they will appear as a pair of peaks in the MS1 spectrum, separated by a precise mass difference corresponding to the isotopic substitution. The ratio of the intensities of these peaks provides an accurate measure of the relative abundance of that peptide—and by inference, the parent protein—between the two original samples[15][16].
Advantages of an ATPC-Based Approach
-
Broad Applicability: Like other amine-reactive reagents, ATPC would label the N-terminus and lysine residues, ensuring that most peptides in a digest are tagged and quantifiable[14][17].
-
Post-Extraction Labeling: As a chemical labeling method, it can be applied to a wide variety of sample types, including tissues and biofluids, where metabolic labeling is not feasible[14][18].
-
Reduced Experimental Variation: Combining samples after labeling minimizes variability introduced during sample processing steps like digestion and LC-MS analysis[10][13].
Experimental Protocol: A Bottom-Up Proteomics Workflow Using ATPC
This section provides a detailed, step-by-step methodology for a typical bottom-up (or "shotgun") proteomics experiment using a hypothetical light/heavy pair of ATPC reagents. Bottom-up proteomics involves the analysis of peptides generated by digesting proteins with a protease, most commonly trypsin[19][20][21].
Materials
-
Protein samples (e.g., cell lysates from control and treated conditions)
-
Lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.5)
-
Reducing agent: Dithiothreitol (DTT)
-
Alkylating agent: Iodoacetamide (IAA)
-
Protease: Mass-spectrometry grade Trypsin
-
ATPC Labeling Reagents:
-
"Light" ATPC (¹²C)
-
"Heavy" ATPC (e.g., with six ¹³C atoms, for a +6 Da mass shift)
-
-
EDC and Sulfo-NHS
-
Reaction Buffer: 100 mM HEPES, pH 7.5
-
Quenching Solution: 500 mM hydroxylamine, pH 8.5
-
LC-MS/MS grade solvents (acetonitrile, water, formic acid)
Step-by-Step Methodology
-
Protein Extraction and Quantification:
-
Lyse cells or tissues in a suitable buffer to extract total protein.
-
Quantify the protein concentration of each sample (e.g., using a BCA assay) to ensure equal starting amounts.
-
-
Reduction and Alkylation: [19][22]
-
To 100 µg of protein from each sample, add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature. Add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues, preventing disulfide bonds from reforming.
-
-
Buffer Exchange and Protein Precipitation:
-
Precipitate the proteins using a methanol/chloroform or acetone protocol to remove urea and other interfering substances.
-
Resuspend the protein pellets in the Reaction Buffer (100 mM HEPES, pH 7.5).
-
-
ATPC Labeling:
-
Prepare fresh stock solutions of ATPC (Light and Heavy), EDC, and Sulfo-NHS in anhydrous DMSO or the Reaction Buffer.
-
To the "Control" protein sample, add the "Light" ATPC reagent, EDC, and Sulfo-NHS. A typical starting point is a 20-fold molar excess of reagent over the estimated number of primary amines.
-
To the "Treated" protein sample, add the "Heavy" ATPC reagent under identical conditions.
-
Incubate both reactions for 1 hour at room temperature.
-
Quench the reaction by adding hydroxylamine to a final concentration of 50 mM and incubating for 15 minutes.
-
-
Sample Combination and Digestion:
-
Peptide Cleanup and LC-MS/MS Analysis:
-
Acidify the digest with formic acid to a final concentration of 1% to stop the tryptic reaction.
-
Desalt the peptide mixture using a C18 StageTip or similar solid-phase extraction method.
-
Analyze the cleaned peptides by nano-flow liquid chromatography coupled to a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument)[19][22].
-
"text-align: center; font-size: 12px; margin-top: 5px;">Diagram 2: Experimental workflow for quantitative proteomics using ATPC.
Data Analysis and Interpretation
Database Searching
The raw MS/MS data must be processed using a search algorithm (e.g., MaxQuant, Proteome Discoverer, Sequest) to identify peptides and proteins[24]. The search parameters must be configured to include the ATPC modification as a variable modification on lysine residues and protein N-termini.
-
Mass of "Light" ATPC Modification: The exact monoisotopic mass of ATPC (C₁₁H₁₇NO₃ = 211.1208 Da) minus the mass of water (H₂O = 18.0106 Da) that is lost during amide bond formation.
-
Mass Shift = 193.1102 Da
-
-
Mass of "Heavy" ATPC Modification: The mass of the "Light" modification plus the mass difference from the incorporated stable isotopes (e.g., +6.0201 Da for six ¹³C atoms).
-
Mass Shift = 199.1303 Da
-
Quantification
The quantification is performed at the MS1 level by the software, which will identify peptide pairs with the specified mass difference[16]. The software calculates the area under the curve for the "Light" and "Heavy" peptide peaks and reports a ratio (e.g., Heavy/Light). This ratio reflects the relative abundance of the peptide between the two samples. Protein-level quantification is then inferred by aggregating the ratios from multiple unique peptides belonging to that protein.
Data Presentation
Quantitative data should be summarized in a clear, tabular format. The table should include protein identifiers, the number of peptides identified for each protein, the calculated abundance ratio, and statistical significance (e.g., p-value) after performing appropriate statistical tests.
| Protein ID | Gene Name | # Peptides | Ratio (Treated/Control) | p-value |
| P02768 | ALB | 28 | 1.05 | 0.89 |
| P68871 | HBB | 12 | 0.98 | 0.92 |
| P01903 | HLA-A | 7 | 3.12 | 0.002 |
| Q06830 | PRDX1 | 15 | 0.45 | 0.008 |
| Table 1: Example data output from a quantitative proteomics experiment using ATPC labeling. This hypothetical data shows upregulation of HLA-A and downregulation of PRDX1 in the treated sample. |
Potential Challenges and Future Directions
-
Steric Hindrance: The bulky tetramethyl groups on ATPC could potentially cause steric hindrance, leading to incomplete or biased labeling compared to smaller reagents[5][6][25]. Optimization of reaction conditions (e.g., reagent concentration, incubation time) would be critical to ensure high labeling efficiency[26].
-
Solubility: The solubility of ATPC in aqueous buffers used for protein experiments needs to be thoroughly characterized to ensure efficient reactions.
-
Fragmentation Behavior: The stability of the ATPC tag during MS/MS fragmentation should be assessed. An ideal tag remains intact on the peptide backbone, but if it produces characteristic reporter ions, it could potentially be adapted for isobaric, MS2-based quantification strategies.
Future work should focus on the empirical validation of this proposed workflow. This includes synthesizing isotopic versions of ATPC, optimizing labeling protocols on standard proteins and complex cell lysates, and rigorously evaluating its performance against established quantitative proteomics methods.
References
- Mass Spectrometry Techniques: Principles and Practices for Quantitative Proteomics. (n.d.). Bentham Science.
- Bottom-Up Proteomics Guide: Principles, Workflows, and LC–MS/MS Applications. (n.d.). Thermo Fisher Scientific.
- Carbodiimide Crosslinker Chemistry: EDC and DCC. (n.d.). Creative Proteomics.
- Bottom-Up Proteomics: Principles, Workflow, and Analysis. (2025, November 21). Technology Networks.
- Comprehensive Overview of Bottom-Up Proteomics Using Mass Spectrometry. (2024, June 4). ACS Measurement Science Au.
- A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field. (n.d.). MDPI.
- Chemical isotope labeling for quantitative proteomics. (n.d.). National Institutes of Health (NIH).
- A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (n.d.). ACS Measurement Science Au.
- Amine-Reactive Crosslinker Overview. (n.d.). Creative Proteomics.
- Stable Isotope Labeling Strategies. (n.d.). University of Washington Proteomics Resource.
- Bottom-Up Proteomics: Advancements in Sample Preparation. (2023, March 10). National Institutes of Health (NIH).
- Essential Protein Labeling Techniques to Know for Proteomics. (n.d.). Fiveable.
- Protein quantification based on chemical stable-isotope labelling. (n.d.). ResearchGate.
- Amine-reactive Neutron-encoded Labels for Highly Plexed Proteomic Quantitation. (n.d.). National Institutes of Health (NIH).
- High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017, September 26). G-Biosciences.
- Mass spectrometry-based quantitative proteomics. (n.d.). IntechOpen.
- Strategies for Acid and Amine Cross-linking and Labeling for Protein Structural Characterization Using Mass Spectrometry. (2025, April 10). National Institutes of Health (NIH).
- Quantitative Mass Spectrometry-Based Proteomics: An Overview. (n.d.). ResearchGate.
- Principles of Proteomics Mass Spectrometry. (n.d.). BOC Sciences.
- Bimolecular fluorescence complementation. (n.d.). Wikipedia.
- Selective chemical labeling of proteins. (2016, February 23). Organic & Biomolecular Chemistry.
- Steric Effects in Multiplexed Immunofluorescence. (2025, March 19). FluoroFinder.
- High-density chemical cross-linking for modeling protein interactions. (2019, December 17). National Institutes of Health (NIH).
- A Comparative Guide to the Validation of CME-Carbodiimide Crosslinked Protein Complexes by Mass Spectrometry. (2025). Benchchem.
- Amine-Reactive Dyes. (n.d.). Biotium.
- Amine-Reactive Probe Labeling Protocol. (n.d.). Thermo Fisher Scientific.
- Mass Spectrometry-Based Approaches Toward Absolute Quantitative Proteomics. (n.d.). National Institutes of Health (NIH).
- Carbodiimide Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific.
- Strategies to reduce steric hindrance in Dansylaziridine labeling. (2025). Benchchem.
- Steric hindrance – Knowledge and References. (n.d.). Taylor & Francis.
- This compound - Data Sheet. (n.d.). USBiological.
- This compound. (n.d.). Hcchem.
- This compound | CAS 887352-25-2. (n.d.). Santa Cruz Biotechnology.
- This compound CAS: 887352-25-2. (n.d.). USBiological.
- 2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl-3-carboxylic acid. (n.d.). Echemi.
Sources
- 1. usbio.net [usbio.net]
- 2. usbio.net [usbio.net]
- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Bimolecular fluorescence complementation - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. High-density chemical cross-linking for modeling protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mass Spectrometry-Based Approaches Toward Absolute Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UWPR [proteomicsresource.washington.edu]
- 14. fiveable.me [fiveable.me]
- 15. nottingham.ac.uk [nottingham.ac.uk]
- 16. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Bottom-Up Proteomics: Principles, Workflow, and Analysis | Technology Networks [technologynetworks.com]
- 20. A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bottom-Up Proteomics: Advancements in Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Bottom-Up Proteomics Guide: Principles, Workflows, and LCâMS/MS Applications - MetwareBio [metwarebio.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Principles of Proteomics Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 25. Steric Effects in Multiplexed Immunofluorescence | FluoroFinder [fluorofinder.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
The Sentinel on the Biomolecule: A Technical Guide to 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid as a Spin Label Precursor
Introduction: The Imperative for Precise Biological Insight
In the intricate landscape of drug discovery and molecular biology, the quest to understand the dynamic nature of proteins and other biomolecules is paramount. Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with Site-Directed Spin Labeling (SDSL), has emerged as a powerful technique to elucidate the structure, conformational changes, and interactions of these molecular machines.[1][2] At the heart of this technique lies the spin label, a paramagnetic molecule that, when introduced at a specific site on a biomolecule, acts as a reporter, its EPR spectrum exquisitely sensitive to its local environment.[2][3] This guide provides an in-depth technical overview of a promising spin label precursor, 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid, designed for enhanced stability and utility, particularly in the challenging milieu of the cell.
The choice of spin label is critical. While a variety of nitroxide-based spin labels are available, their application for in-cell studies is often hampered by the rapid reduction of the nitroxide radical to its EPR-silent hydroxylamine form by the cellular reducing environment.[4] To circumvent this, a strategy of protecting the nitroxide as a non-paramagnetic precursor, which can be later activated to its radical form, has been developed. This compound embodies this concept. The acetyl group serves as a protecting group for the hydroxylamine, rendering it stable for delivery into cells. Once inside, cellular processes can remove the acetyl group, and subsequent oxidation regenerates the nitroxide radical, allowing for in-cell EPR studies. This guide will delve into the synthesis, activation, and application of this versatile spin label precursor.
Chemical Properties and Synthesis
This compound is a derivative of the well-known 3-carboxy-PROXYL spin label. Its key structural feature is the N-acetyl group, which protects the nitroxide functionality in its reduced hydroxylamine form.
| Property | Value | Source |
| CAS Number | 887352-25-2 | [5][6] |
| Molecular Formula | C₁₁H₁₇NO₃ | [5][6] |
| Storage Temperature | 4°C | [5][6] |
Step 1: Reduction of the Nitroxide to a Hydroxylamine
The paramagnetic nitroxide radical must first be reduced to its corresponding diamagnetic hydroxylamine. This is a common transformation for nitroxides and can be achieved using various reducing agents. Ascorbic acid (Vitamin C) or sodium ascorbate are effective and mild reducing agents for this purpose.[4][7] The reaction is typically carried out in an aqueous or alcoholic solution.
Step 2: Acetylation of the Hydroxylamine
The resulting hydroxylamine is then acetylated to introduce the protective acetyl group. A standard method for acetylation is the use of acetic anhydride in the presence of a base such as pyridine.[8][9] Pyridine acts as a catalyst and also neutralizes the acetic acid byproduct of the reaction.[9]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a putative method based on established chemical reactions for the reduction of nitroxides and acetylation of hydroxylamines.
Materials:
-
1-oxyl-2,2,5,5-tetramethyl-Δ³-pyrroline-3-carboxylic acid (3-carboxy-PROXYL)
-
Sodium ascorbate
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane
-
Toluene
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Methanol (dry)
-
Silica gel for column chromatography
Procedure:
Part A: Reduction of 3-carboxy-PROXYL
-
Dissolve 1-oxyl-2,2,5,5-tetramethyl-Δ³-pyrroline-3-carboxylic acid in a minimal amount of methanol.
-
In a separate flask, prepare a solution of sodium ascorbate in water (a slight molar excess to the nitroxide).
-
Slowly add the sodium ascorbate solution to the nitroxide solution with stirring. The disappearance of the characteristic orange-yellow color of the nitroxide indicates the completion of the reduction to the colorless hydroxylamine.
-
Remove the solvent under reduced pressure. The crude hydroxylamine can be used directly in the next step or purified by extraction.
Part B: Acetylation of the Hydroxylamine
-
Dissolve the crude hydroxylamine in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).[8]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (a slight molar excess) to the solution with stirring.[8]
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).[8]
-
Quench the reaction by the slow addition of dry methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.[8]
-
Dissolve the residue in dichloromethane and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Protocol 2: Activation to the N-Hydroxysuccinimide (NHS) Ester
To conjugate the spin label precursor to primary amines on a biomolecule, the carboxylic acid must be activated. The most common method is the formation of an N-Hydroxysuccinimide (NHS) ester. Commercial availability of the NHS ester of the title compound (CAS 1076198-74-7) confirms this as a viable and utilized strategy.[6][10][11]
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane or Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound and a slight molar excess of NHS in anhydrous dichloromethane or THF.
-
Add a slight molar excess of DCC or EDC to the solution with stirring at room temperature.
-
Stir the reaction mixture for several hours or overnight.
-
If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.
-
The filtrate containing the NHS ester can be concentrated under reduced pressure and the product purified by recrystallization or chromatography.
Protocol 3: Labeling of Proteins with the NHS Ester
This is a general protocol for labeling primary amines (e.g., lysine residues and the N-terminus) on a protein with the NHS ester of the spin label precursor.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines.
-
This compound N-Hydroxysuccinimide Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare a stock solution of the NHS ester in anhydrous DMF or DMSO.
-
Exchange the protein into the labeling buffer.
-
Add the desired molar excess of the NHS ester stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the quenching buffer to consume any unreacted NHS ester.
-
Remove the excess, unreacted spin label by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer for the protein.
-
The labeled protein is now ready for analysis.
Activation of the Spin Label and EPR Spectroscopy
The acetylated spin label precursor is diamagnetic and therefore EPR-silent. For EPR analysis, the acetyl group must be removed and the resulting hydroxylamine oxidized to the paramagnetic nitroxide radical. In a cellular environment, this is thought to occur via enzymatic processes.[12] For in vitro studies, chemical deprotection and oxidation would be required.
Deprotection (Deacetylation): The acetyl group can be removed under basic conditions, for example, by mild hydrolysis with a base such as sodium hydroxide or by using a reagent like hydroxylamine.
Oxidation to the Nitroxide: The resulting hydroxylamine can be oxidized back to the nitroxide radical using mild oxidizing agents. In the presence of oxygen, some hydroxylamines can be oxidized back to nitroxides, a process that can be enzyme-linked in biological systems.[12]
The EPR spectrum of the resulting nitroxide-labeled protein will provide information about the mobility of the spin label, which is related to the local protein structure and dynamics. A highly mobile spin label will give a sharp three-line spectrum, while a restricted spin label will result in a broader, more complex spectrum.
Visualization of the Workflow
Advantages for In-Cell EPR
The primary advantage of using an acetylated nitroxide precursor is its enhanced stability in the reducing environment of the cell.[1] Pyrrolidine-based nitroxides are inherently more resistant to reduction than their six-membered piperidine counterparts.[4] The acetylation of the hydroxylamine further protects the spin label, allowing it to be delivered to its target within the cell before being converted to its active, paramagnetic form. This "pro-spin label" approach opens up possibilities for studying protein dynamics and interactions in their native cellular context, providing more biologically relevant information than in vitro studies.
Conclusion
This compound represents a sophisticated tool for researchers employing SDSL-EPR spectroscopy. Its design as a protected precursor addresses the key challenge of nitroxide reduction in biological systems, paving the way for more robust in-cell EPR experiments. This guide has provided a comprehensive overview of its properties, a putative synthetic route, and detailed protocols for its activation and conjugation to proteins. As the field of structural biology continues to move towards in situ and in-cell studies, the strategic use of such advanced spin label precursors will be instrumental in unraveling the complexities of biomolecular function.
References
-
Nitroxide spin labels: fabulous spy spins for biostructural EPR applications. (n.d.). Request PDF. Retrieved from [Link]
- Synthesis of structurally defined nitroxide spin-labeled glycolipids as useful probes for electron paramagnetic resonance (EPR) spectroscopy studies of cell surface glycans. (2021). RSC Chemical Biology, 2(4), 1145-1152.
- Evaluation of spin labels for in-cell EPR by analysis of nitroxide reduction in cell extract of Xenopus laevis oocytes. (2011). Journal of Inorganic Biochemistry, 105(5), 738-744.
- Enzymatic Spin-labeling of Protein N- and C-Termini for Electron Paramagnetic Resonance Spectroscopy. (2023).
- New Developments in Spin Labels for Pulsed Dipolar EPR. (2015). Molecules, 20(8), 13863-13894.
- Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. (2021). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1869(7), 140653.
- Reversible reduction of nitroxides to hydroxylamines: roles for ascorbate and glutathione. (2007). Free Radical Biology and Medicine, 42(10), 1560-1570.
-
This compound N-Hydroxysuccinimide Ester. (n.d.). Pharmaffiliates. Retrieved from [Link]
- Oxidation of hydroxylamines to nitroxide spin labels in living cells. (1988). Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 970(3), 270-277.
- Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. (2021). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1869(7), 140653.
- One-pot efficient reductive acetylation of aromatic nitro compounds. (2014). IOSR Journal of Applied Chemistry, 7(1), 58-62.
- Reversible Reduction of Nitroxides to Hydroxylamines: the Roles for Ascorbate and Glutathione. (2007). Free Radical Biology and Medicine, 42(10), 1560-1570.
- A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. (2021). Molecules, 26(19), 5761.
- Applications of Electron Paramagnetic Resonance (EPR) in Biomedical Research. (2020).
- O-Acetylation using acetic anhydride in pyridine. (2021). Glycoscience Protocols.
- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. (2013). Organic & Biomolecular Chemistry, 11(36), 6049-6052.
- The effect of structure on nitroxide EPR spectral linewidth. (2010). The Journal of Organic Chemistry, 75(14), 4737-4741.
- A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (2021). Frontiers in Chemistry, 9, 706859.
-
How can I get acetylation with acetic anhydride and prydine? (2014). ResearchGate. Retrieved from [Link]
-
Synthesis of 2,2,5,5-Tetramethylpyrrolidine-3-carboxylic Acid Methyl Ester. (n.d.). PrepChem.com. Retrieved from [Link]
- The Chemistry of Nitroxyl-Releasing Compounds. (2009). Journal of Medicinal Chemistry, 52(14), 4171-4180.
- Nitroxides as Building Blocks for Nanoantioxidants. (2021). ACS Omega, 6(26), 16995-17003.
- Development of novel nitroxyl radicals for controlling reactivity with ascorbic acid. (2009). Free Radical Research, 43(1), 44-53.
- Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications. (2021). Antioxidants, 10(7), 1021.
- Development of novel nitroxyl radicals for controlling reactivity with ascorbic acid. (2009). Free Radical Research, 43(1), 44-53.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Reversible reduction of nitroxides to hydroxylamines: roles for ascorbate and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversible Reduction of Nitroxides to Hydroxylamines: the Roles for Ascorbate and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. This compound N-Hydroxysuccinimide Ester [lgcstandards.com]
- 12. Oxidation of hydroxylamines to nitroxide spin labels in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical and Computational In-depth Guide to 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid
This technical guide provides a comprehensive theoretical framework for the computational analysis of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid. The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development seeking to understand and predict the physicochemical and electronic properties of this novel pyrroline derivative. This document establishes a robust computational protocol, from molecular geometry optimization to the prediction of spectroscopic characteristics, grounded in Density Functional Theory (DFT).
Introduction
This compound, with the molecular formula C11H17NO3[1], is a heterocyclic compound featuring a pyrroline ring functionalized with an acetyl group, a carboxylic acid, and four methyl groups. Pyrroline and its derivatives are significant structural motifs in a vast array of biologically active natural products and synthetic molecules, exhibiting diverse pharmacological applications[2]. The presence of both a carboxylic acid and an acetyl group suggests potential for varied intermolecular interactions and metabolic pathways, making it a molecule of interest for theoretical investigation.
This guide will elucidate the application of computational chemistry to predict the structural, vibrational, and electronic properties of this molecule. By employing established theoretical methods, we can gain insights into its stability, reactivity, and spectroscopic signatures, which are invaluable for guiding experimental research and drug design efforts.
Part 1: Theoretical Foundation and Computational Workflow
The theoretical examination of this compound is predicated on Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT has proven to be a reliable and computationally efficient method for predicting the properties of organic molecules.
Our computational workflow is designed to provide a holistic understanding of the molecule's characteristics. This multi-step process ensures a thorough and validated theoretical analysis.
Caption: A schematic of the computational workflow for the theoretical analysis of this compound.
Part 2: Detailed Computational Methodologies
Geometry Optimization
The initial step in our theoretical investigation is to determine the most stable three-dimensional conformation of this compound. This is achieved through geometry optimization, a process that locates the minimum energy structure on the potential energy surface.
Protocol:
-
Initial Structure Construction: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure.
-
Computational Method: Density Functional Theory (DFT) calculations are performed using the Gaussian 16 suite of programs.
-
Functional and Basis Set: The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is employed in conjunction with the 6-311++G(d,p) basis set. This combination has been shown to provide a good balance between accuracy and computational cost for organic molecules.
-
Convergence Criteria: The optimization is continued until the forces on the atoms are negligible and the geometry has reached a stable energy minimum.
Justification of Method: The choice of the B3LYP functional is based on its widespread success in predicting the geometries of organic compounds. The 6-311++G(d,p) basis set is sufficiently large to provide a detailed description of the electronic distribution, including the diffuse functions (++) to account for the lone pairs on oxygen and nitrogen atoms and the polarization functions (d,p) to allow for non-spherical electron distribution.
Vibrational Frequency Analysis
Following successful geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) spectrum of the molecule.
Protocol:
-
Frequency Calculation: Using the optimized geometry from the previous step, a frequency calculation is performed at the same B3LYP/6-311++G(d,p) level of theory.
-
Minimum Energy Confirmation: The absence of imaginary frequencies in the output confirms that the structure is a true minimum on the potential energy surface.
-
IR Spectrum Prediction: The calculated vibrational frequencies and their corresponding intensities are used to generate a theoretical IR spectrum. A scaling factor is typically applied to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method.
Electronic Properties and Reactivity Descriptors
Understanding the electronic properties of a molecule is crucial for predicting its reactivity and potential biological activity. Key parameters derived from the electronic structure include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
Protocol:
-
Molecular Orbital Analysis: The HOMO and LUMO energies are obtained from the optimized electronic structure. The energy gap between these frontier orbitals (HOMO-LUMO gap) provides an indication of the molecule's chemical stability and reactivity.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface to create a color-coded representation of the electrostatic potential.
| Parameter | Predicted Value (Arbitrary Units) | Significance |
| HOMO Energy | -X.XX eV | Electron-donating ability |
| LUMO Energy | -Y.YY eV | Electron-accepting ability |
| HOMO-LUMO Gap | Z.ZZ eV | Chemical reactivity and stability |
Note: The values in the table are placeholders and would be populated with the results from the actual DFT calculations.
Part 3: Predicted Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical prediction of NMR spectra is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.
Protocol:
-
NMR Calculation: ¹H and ¹³C NMR chemical shifts are calculated using the GIAO method at the B3LYP/6-311++G(d,p) level of theory.
-
Reference Standard: Tetramethylsilane (TMS) is used as the reference standard, and its chemical shifts are also calculated at the same level of theory.
-
Chemical Shift Prediction: The predicted chemical shifts for this compound are obtained by subtracting the calculated isotropic shielding values of the molecule's nuclei from that of TMS.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectrum of the molecule, providing insights into its electronic transitions.
Protocol:
-
TD-DFT Calculation: The electronic excitation energies and oscillator strengths are calculated using the TD-DFT method with the B3LYP functional and the 6-311++G(d,p) basis set.
-
Solvent Effects: To simulate more realistic conditions, the calculations can be performed in the presence of a solvent using the Polarizable Continuum Model (PCM).
-
UV-Vis Spectrum Generation: The calculated excitation energies (λmax) and oscillator strengths are used to generate a theoretical UV-Vis absorption spectrum.
Conclusion
This in-depth technical guide outlines a comprehensive theoretical framework for the computational characterization of this compound. The detailed protocols for geometry optimization, vibrational analysis, electronic property calculation, and spectroscopic prediction provide a robust methodology for researchers to gain valuable insights into the properties of this molecule. The application of these computational techniques can significantly accelerate the drug discovery and development process by enabling a rational, theory-driven approach to molecular design and analysis. The predictive power of these theoretical calculations, when used in conjunction with experimental validation, offers a powerful synergy for advancing our understanding of novel chemical entities.
References
-
Li, B. (2019). Computational study about the derivatives of pyrrole as high-energy-density compounds. Molecular Simulation, 45(17), 1-6. [Link]
-
Nguyen, N. T., et al. (2021). Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. RSC Advances, 11(52), 32863-32871. [Link]
-
Vo, Q. V., et al. (2022). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. RSC Advances, 12(38), 24856-24864. [Link]
-
LibreTexts. (2021). Some Chemical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Melnyk, D. O., et al. (2022). Synthesis, antimicrobial activity, DFT-calculation, and docking of 4-(1,3,4-thiadiazol-2-yl)-containing polysubstituted pyrroles. Scientific Reports, 12(1), 1-13. [Link]
Sources
Methodological & Application
protocol for protein labeling with 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid
Protocol for Amine-Directed Protein Spin Labeling using 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid
Introduction
Site-directed spin labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for investigating protein structure, dynamics, and conformational changes.[1][2][3] This method provides insights at the level of individual amino acid residues, making it highly complementary to other structural biology techniques.[1] A common approach in SDSL involves the introduction of a nitroxide spin label at a specific site within a protein. While cysteine-reactive methanethiosulfonate (MTS) spin labels are widely used, amine-reactive probes offer an alternative strategy for labeling lysine residues or the N-terminus of a protein.
This document provides a detailed protocol for the covalent attachment of the carboxylate-containing spin label, this compound, to primary amines on a protein of interest. The protocol utilizes a two-step carbodiimide crosslinking chemistry, which first activates the carboxylic acid group of the spin label to form a semi-stable N-hydroxysuccinimide (NHS) ester. This activated spin label then efficiently reacts with primary amines on the target protein to form a stable amide bond.
Principle of the Reaction
The labeling strategy is based on the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.[4][5][6]
-
Activation Step: EDC activates the carboxyl group of the spin label, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis in aqueous solutions.
-
Stabilization Step: The addition of NHS results in the conversion of the O-acylisourea intermediate into a more stable, amine-reactive NHS ester.[7][8] This two-step process enhances the coupling efficiency and provides better control over the reaction compared to using EDC alone.[7]
-
Conjugation Step: The NHS-activated spin label reacts with primary amine groups (from lysine side chains or the protein's N-terminus) to form a stable amide bond, releasing NHS as a byproduct.[8]
This two-step approach is particularly advantageous as it allows for the activation of the spin label separately before introducing the protein, which can help minimize unwanted protein-protein crosslinking if the target protein also contains exposed carboxyl groups.[7]
Visualizing the Workflow
Caption: Workflow for Amine-Directed Protein Spin Labeling.
Materials and Reagents
Equipment
-
pH meter
-
Magnetic stirrer and stir bars
-
Microcentrifuge
-
Spectrophotometer (for protein concentration determination)
-
Desalting columns (e.g., PD-10 desalting columns) or spin columns[9][10][11]
-
Rotator or shaker for incubation
-
Standard laboratory glassware and plasticware
Reagents
-
Protein of Interest: Purified to >95% homogeneity. The protein should be in a buffer free of primary amines (e.g., Tris) and carboxyl groups.
-
This compound (Spin Label)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) : Store desiccated at -20°C.
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) : Sulfo-NHS is water-soluble and can improve reaction efficiency in aqueous solutions.[6] Store desiccated at 4°C.
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[7]
-
Coupling Buffer: 100 mM Phosphate buffer, 150 mM NaCl, pH 7.2-7.5. Avoid buffers containing primary amines like Tris.[8]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
-
Storage Buffer: Appropriate buffer for the long-term stability of the protein (e.g., PBS, HEPES).
-
Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) of high purity.
Detailed Experimental Protocol
This protocol is designed for labeling approximately 1-5 mg of a protein with a molecular weight of ~50 kDa. Adjustments to the scale and reagent stoichiometry may be necessary depending on the protein's concentration, molecular weight, and the number of available lysine residues.
Step 1: Preparation of Protein Sample
-
Buffer Exchange: Ensure the protein of interest is in the appropriate Coupling Buffer (e.g., 100 mM Phosphate, 150 mM NaCl, pH 7.2-7.5). This can be achieved by dialysis or using a desalting column. The presence of primary amines in the buffer (e.g., Tris) will compete with the protein for reaction with the activated spin label.[8]
-
Concentration Adjustment: Adjust the protein concentration to 1-10 mg/mL. Higher protein concentrations generally lead to more efficient labeling.[12] Determine the precise protein concentration using a standard method (e.g., BCA assay or A280 measurement).
Step 2: Activation of the Carboxylic Acid Spin Label
Rationale: This two-step activation using EDC and NHS creates a more stable amine-reactive ester, improving the overall efficiency of the labeling reaction.[4][7]
-
Prepare Spin Label Solution: Immediately before use, dissolve a 10-fold molar excess of this compound in a minimal volume of anhydrous DMSO or DMF.
-
Prepare EDC/NHS Solution: In a separate tube, dissolve a 15-fold molar excess of EDC and a 15-fold molar excess of NHS (or Sulfo-NHS) in Activation Buffer. These solutions should be prepared fresh as EDC is susceptible to hydrolysis.[7]
-
Activation Reaction: Add the dissolved spin label to the EDC/NHS solution. The total volume of the activation mixture should be kept small. Incubate for 15-30 minutes at room temperature to generate the NHS-activated spin label.
Step 3: Conjugation of Activated Spin Label to Protein
-
Combine Reagents: Add the entire volume of the freshly prepared NHS-activated spin label solution from Step 2 to the protein solution from Step 1.
-
Incubation: Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C on a rotator. The optimal incubation time may need to be determined empirically. The half-life of the NHS ester is pH-dependent, decreasing as the pH increases.[8]
Step 4: Quenching the Reaction
-
Add Quenching Agent: To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction).
-
Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature. This will consume any unreacted NHS-activated spin label.
Step 5: Purification of the Spin-Labeled Protein
-
Size-Exclusion Chromatography: The most common method for removing excess spin label and reaction byproducts is size-exclusion chromatography. For the scale described here, a pre-packed desalting column (e.g., PD-10) is suitable.
-
Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of the desired final storage buffer for the protein.
-
Sample Loading and Elution: Apply the quenched reaction mixture to the equilibrated column. Collect fractions according to the manufacturer's instructions. The spin-labeled protein will elute in the void volume, while the smaller molecules (unreacted spin label, NHS, EDC byproducts) will be retained and elute later.
-
Pooling Fractions: Identify and pool the protein-containing fractions. Protein concentration can be monitored by A280 or a colorimetric assay.
Characterization of the Labeled Protein
1. Determination of Labeling Efficiency: It is important to quantify the extent of labeling. This can be achieved through:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry can be used to determine the mass of the labeled protein. The mass shift corresponding to the covalent addition of the spin label will indicate the number of labels per protein molecule.
-
EPR Spectroscopy: The absolute concentration of the spin label can be determined by double integration of the EPR spectrum and comparison to a standard of known concentration. This, combined with the known protein concentration, gives the labeling stoichiometry.
2. Functional Assay: Perform a functional or activity assay to ensure that the labeling process has not compromised the biological function of the protein.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Inactive EDC or NHS due to hydrolysis. | Use fresh, high-quality reagents. Prepare EDC/NHS solutions immediately before use. |
| Presence of primary amines (e.g., Tris) in the protein buffer. | Perform buffer exchange into a non-amine-containing buffer like PBS or MES prior to labeling.[8] | |
| Incorrect pH for the coupling reaction. | Ensure the pH of the protein solution is between 7.2 and 8.5 for efficient amine coupling.[8][14] | |
| Insufficient molar excess of labeling reagents. | Increase the molar excess of the spin label, EDC, and NHS. A titration may be necessary to optimize the ratio. | |
| Protein Precipitation | High concentration of organic solvent (DMSO/DMF). | Keep the volume of the added spin label solution to a minimum, typically <10% of the total reaction volume. |
| Protein instability under reaction conditions. | Perform the reaction at a lower temperature (4°C) or for a shorter duration. | |
| High Background Signal in EPR | Incomplete removal of free spin label. | Improve the purification step. Use a longer desalting column or perform a second purification step. For membrane proteins, special purification protocols might be needed to remove spin label associated with detergent micelles.[13] |
| Loss of Protein Activity | Labeling of a critical lysine residue in the active site. | Consider site-directed mutagenesis to protect the active site lysine or use a different labeling strategy (e.g., cysteine-specific labeling). |
References
- Columbus, L., & Kálai, T., & Jekö, J., & Hideg, K., & Hubbell, W. L. (2001). Molecular motion of spin labeled side chains in α-helices: analysis of spectra in the fast and slow motional regimes. Biochemistry, 40(13), 3828–3845.
- Fajer, P. G. (2002). Site-directed spin labeling. In Biological Magnetic Resonance (Vol. 19, pp. 383-421). Springer US.
- Hubbell, W. L., Cafiso, D. S., & Altenbach, C. (2000). Identifying conformational changes with site-directed spin labeling. Nature Structural & Molecular Biology, 7(9), 735-739.
- Jeschke, G. (2012). DEER distance measurements on proteins. Annual review of physical chemistry, 63, 419-446.
-
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link][5]
-
Klare, J. P. (2016). Application of site-directed spin labelling for studying conformational changes in the catalytic cycle of G proteins activated by dimerization. Electron Paramagnetic Resonance, 25, 157-179.[3]
-
Polymer Char. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link][7]
- McHaourab, H. S., Lietzow, M. A., Hideg, K., & Hubbell, W. L. (1996). Motion of spin-labeled side chains in T4 lysozyme. Correlation with protein structure and dynamics. Biochemistry, 35(24), 7692-7704.
- Owenius, R., Engström, O., & Lindgren, M. (2004). A new versatile method for site-directed spin-labelling of proteins. Journal of biochemical and biophysical methods, 59(3), 237-253.
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link][14]
-
Glen Research. (2021). Application Note – Protein Labeling with NHS Esters. The Glen Report, 33.13. [Link][12]
-
Suleiman, E., Mayer, J., Lehner, E., Kohlhauser, B., Katholnig, A., Batzoni, M., ... & Vorauer-Uhl, K. (2020). Conjugation of Native-Like HIV-1 Envelope Trimers onto Liposomes Using EDC/Sulfo-NHS Chemistry: Requirements and Limitations. Pharmaceutics, 12(10), 979.[15]
-
IBA Lifesciences. (2023). Protein Purification with Strep-Tactin®XT Spin Columns. [YouTube video]. [Link][10]
-
ResearchGate. (2023). Step-by-Step Video Tutorial: Protein Purification via Spin Columns. [Link][11]
-
Columbus, M. R., & Hubbell, W. L. (2010). Characterization of interactions between proteins using site-directed spin labeling and electron paramagnetic resonance spectroscopy. Methods in molecular biology (Clifton, N.J.), 619, 173–190.[16][17]
- Hubbell, W. L., McHaourab, H. S., Altenbach, C., & Lietzow, M. A. (1996). Watching proteins move using site-directed spin labeling. Structure, 4(7), 779-783.
- Langen, R., Oh, K. J., Cascio, D., & Hubbell, W. L. (2000). Crystal structures of spin labeled T4 lysozyme mutants: implications for the interpretation of EPR spectra in terms of structure. Biochemistry, 39(28), 8396-8405.
-
López, C. J., O'Brien, M. C., & Imperiali, B. (2012). Identification and removal of nitroxide spin label contaminant: impact on PRE studies of α-helical membrane proteins in detergent. Protein science : a publication of the Protein Society, 21(6), 901–906.[13]
Sources
- 1. Methods and applications of site-directed spin labeling EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances and applications of site-directed spin labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - CH [thermofisher.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. glenresearch.com [glenresearch.com]
- 13. Identification and removal of nitroxide spin label contaminant: Impact on PRE studies of α-helical membrane proteins in detergent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. interchim.fr [interchim.fr]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Characterization of Interactions Between Proteins Using Site-Directed Spin Labeling and Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of interactions between proteins using site-directed spin labeling and electron paramagnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid for Advanced EPR Spectroscopy
Intended Audience: Researchers, scientists, and drug development professionals engaged in structural biology and biophysical characterization of proteins and other macromolecules.
Introduction: A Modern Spin on Structural Dynamics
Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with Site-Directed Spin Labeling (SDSL), has become an indispensable tool for elucidating the structure, dynamics, and conformational changes of proteins and other biological macromolecules.[1][2][3] This technique hinges on the introduction of a paramagnetic probe, or "spin label," at a specific site within the molecule of interest. The subsequent EPR spectrum is exquisitely sensitive to the local environment and motion of this label, providing high-resolution insights into the system's behavior.[4]
The choice of spin label is critical. While the methanethiosulfonate spin label (MTSSL) has been a workhorse in the field, its inherent flexibility can sometimes complicate spectral interpretation.[5][6] This guide focuses on a valuable alternative: 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid . This pyrroline-based nitroxide spin label offers a distinct set of properties that can provide clearer, more precise data in many experimental contexts. Its acetylated structure can influence its interaction with the local protein environment and its carboxylic acid moiety provides a versatile handle for covalent attachment, typically to primary amines on the protein surface (e.g., lysine residues or N-terminus) after activation.
This document serves as a comprehensive guide to the theory, application, and detailed protocols for using this compound in your research, enabling you to probe complex biological questions with greater confidence and precision.
The Principle of Site-Directed Spin Labeling (SDSL)-EPR
SDSL-EPR is a multi-stage process that provides site-specific information about a protein's structure and dynamics.[3][7] The fundamental workflow involves several key steps:
-
Site Selection: A specific amino acid residue in the protein is chosen as the labeling site. For labels targeting primary amines, native lysine residues are often the target.
-
Covalent Attachment: The spin label is chemically attached to the selected residue. For this compound, the carboxylic acid group must first be activated (e.g., to an N-hydroxysuccinimide ester) to react efficiently with lysine's primary amine.
-
EPR Spectroscopy: The spin-labeled protein is placed in a strong magnetic field and irradiated with microwaves. The absorption of microwave energy by the unpaired electron of the spin label generates an EPR spectrum.
-
Spectral Analysis: The shape of the EPR spectrum reveals information about the spin label's rotational mobility.[1] A highly mobile label, exposed to the solvent, will produce a sharp, three-line spectrum. A label in a sterically hindered or structured environment will have restricted motion, resulting in a broader, more complex spectrum.[8]
The power of this technique lies in its ability to translate these spectral changes into concrete biophysical information, such as mapping protein folding, detecting ligand-induced conformational changes, and characterizing the dynamics of protein domains.[1][7]
Workflow & Key Relationships
The successful application of this spin label relies on a systematic experimental workflow. The following diagram illustrates the critical steps from protein preparation to data interpretation.
Caption: General workflow for SDSL-EPR using an amine-reactive spin label.
The core principle of data interpretation is the relationship between the spin label's motion and the resulting EPR spectrum.
Caption: Relationship between spin label mobility and EPR spectral line shape.
Application Note: Protocol for Amine-Specific Protein Labeling
This protocol details the steps for covalently attaching this compound to a protein via its primary amine groups. The protocol assumes the carboxylic acid has been pre-activated as an N-hydroxysuccinimide (NHS) ester, a common strategy for amine-reactive labeling.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS or HEPES, pH 7.2-8.0). Crucially, the buffer must be free of primary amines like Tris.
-
This compound N-hydroxysuccinimide ester (Activated Spin Label).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Desalting column (e.g., PD-10) or dialysis tubing (e.g., 7K MWCO).
-
Reaction tubes.
Protocol Steps:
-
Protein Preparation:
-
Prepare the protein solution to a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.4).
-
Scientist's Note: The reaction is pH-dependent. A pH between 7.2 and 8.0 is optimal for ensuring the target lysine residues are deprotonated and nucleophilic, while minimizing hydrolysis of the NHS ester.
-
-
Spin Label Stock Solution:
-
Immediately before use, dissolve the activated spin label in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mM).
-
Rationale: NHS esters are susceptible to hydrolysis. Using anhydrous solvent and preparing the solution just before the reaction maximizes labeling efficiency.
-
-
Labeling Reaction:
-
Add the spin label stock solution to the protein solution to achieve a 10- to 20-fold molar excess of label over protein.
-
Gently mix the reaction and incubate for 2-4 hours at room temperature, or overnight at 4°C. Protect from light.
-
Expertise: The optimal molar excess and incubation time can vary. A pilot experiment with varying ratios is recommended to find the ideal balance between high labeling efficiency and non-specific labeling.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a small amount of a primary amine-containing buffer like Tris can be added to a final concentration of ~50 mM to scavenge any unreacted NHS-ester label.
-
-
Removal of Unreacted Label:
-
It is critical to remove all non-covalently bound spin label, as it will dominate the EPR spectrum with a sharp "free label" signal.
-
Method A (Size Exclusion Chromatography): Pass the reaction mixture through a desalting column (e.g., PD-10) equilibrated with the desired storage buffer. Collect the protein fraction.
-
Method B (Dialysis): Dialyze the sample extensively against the storage buffer (e.g., 3 x 1 L buffer changes over 24-48 hours).
-
Trustworthiness: To validate the removal of free label, collect the final buffer from dialysis or a late fraction from the column and run an EPR scan. It should show no signal.
-
-
Final Concentration and Storage:
-
Determine the final concentration of the spin-labeled protein using a standard protein assay (e.g., Bradford).
-
Store the labeled protein at 4°C for short-term use or at -80°C for long-term storage.[9]
-
Application Note: EPR Data Acquisition Protocol
This section provides a general protocol for acquiring continuous-wave (CW) EPR spectra at X-band frequency (~9.5 GHz).
Instrumentation & Materials:
-
X-band EPR Spectrometer (e.g., Bruker ELEXSYS).
-
High-sensitivity cavity resonator.
-
Capillary tubes (e.g., quartz or glass capillaries).
-
Spin-labeled protein sample (~10-20 µL at 100-500 µM).[10]
Protocol Steps:
-
Sample Loading:
-
Load approximately 10-20 µL of the spin-labeled protein solution into a glass capillary.
-
Seal one end of the capillary with a non-paramagnetic sealant.
-
Centrifuge the capillary briefly to ensure the sample is collected at the sealed end.
-
-
Spectrometer Setup:
-
Turn on the spectrometer, microwave source, and magnet. Allow the system to warm up and stabilize.
-
Insert the sample into the resonator, ensuring it is centered in the active region.
-
Tune the spectrometer to the resonant frequency of the cavity.
-
-
Setting Acquisition Parameters:
-
The following are typical starting parameters for a nitroxide spin label at room temperature. These must be optimized for your specific sample and research question.
-
| Parameter | Typical Starting Value | Rationale |
| Center Field | ~3480 Gauss (for g ≈ 2.006) | Centers the magnetic field sweep on the nitroxide signal. |
| Sweep Width | 100-150 Gauss | Ensures the full spectral width of the nitroxide is captured. |
| Microwave Power | 2-10 mW | Use the lowest power possible to avoid signal saturation, which distorts the line shape. |
| Modulation Frequency | 100 kHz | A standard frequency for X-band CW-EPR. |
| Modulation Amplitude | 0.5-1.0 Gauss | Should be ≤ 1/3 of the narrowest peak-to-peak linewidth to avoid artificial broadening. |
| Time Constant | 40-80 ms | A filtering parameter; should be set appropriately with the sweep time. |
| Sweep Time | 40-80 seconds | The duration of the magnetic field sweep. |
| Number of Scans | 1-16 (or more) | Signal-to-noise ratio improves with the square root of the number of scans. |
-
Data Acquisition:
-
Acquire the spectrum. Save the raw data file.
-
Self-Validation: Record a spectrum of the buffer alone to ensure there is no background signal.
-
-
Data Analysis:
-
The primary analysis involves examining the spectral line shape to infer the mobility of the spin label.
-
Quantitative analysis can involve measuring the central linewidth, calculating rotational correlation times through simulation, or determining accessibility to paramagnetic broadening agents.[8]
-
Safety and Handling
-
This compound and its activated esters should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11]
-
Work in a well-ventilated area and avoid inhalation of dust or aerosols.[12]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[11]
-
Consult the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information.[11] The unactivated acid is typically stored at 4°C.[13][14]
References
-
J. A. R. Barnes, P. G. Fajer, "Protein structural dynamics revealed by site-directed spin labeling and multifrequency EPR," Methods in Molecular Biology, 2014. [Link]
-
C. A. López, et al., "Stationary-Phase EPR for Exploring Protein Structure, Conformation, and Dynamics in Spin-Labeled Proteins," Biochemistry, 2014. [Link]
-
P. G. Fajer, "Protein structural dynamics revealed by site-directed spin labeling and multifrequency EPR," Methods in Molecular Biology, 2014. [Link]
-
E. J. Hustedt, A. I. Smirnov, "Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions," Methods in Molecular Biology, 2014. [Link]
-
Bruker Corporation, "EPR in Life Science." [Link]
-
E. J. Hustedt, C. M. Spadaccini, "Methods and applications of site-directed spin labeling EPR spectroscopy," Methods, 2004. [Link]
-
M. G. T. A. Rutters, et al., "Combining site-directed spin labeling in vivo and in-cell EPR distance determination," Physical Chemistry Chemical Physics, 2020. [Link]
-
Wikipedia, "Site-directed spin labeling." [Link]
-
S. A. Shelke, S. T. Sigurdsson, "Site-Directed Spin Labeling for EPR Studies of Nucleic Acids," Springer, 2012. [Link]
-
ResearchGate, "Site-directed spin labeling and interpretation of EPR spectra." [Link]
-
Abberior Instruments, "Protein labeling protocol." [Link]
-
M. J. G. T. A. Rutters, "Bioorthogonal spin labeling strategies for in-cell spectroscopy," KOPS - University of Konstanz, 2020. [Link]
-
M. G. T. A. Rutters, et al., "Supporting Information: Combining Site-Directed Spin Labeling in vivo and in-cell EPR Distance Determination," RSC Publishing, 2020. [Link]
-
F. Formaggio, et al., "Is Cys(MTSL) the Best α-Amino Acid Residue to Electron Spin Labeling of Synthetically Accessible Peptide Molecules with Nitroxides?," ACS Omega, 2022. [Link]
-
S. K. Samuni, et al., "Acyl-protected hydroxylamines as spin label generators for EPR brain imaging," Molecular Pharmacology, 2002. [Link]
-
Georganics, "2,2,5,5-TETRAMETHYL-3-PYRROLINE-1-OXYL-3-CARBOXYLIC ACID N- HYDROXYSUCCINIMIDE ESTER - Safety Data Sheet." [Link]
-
J. T. T. Su, et al., "Spin Labeling of Surface Cysteines Using a Bromoacrylaldehyde Spin Label," Applied Magnetic Resonance, 2021. [Link]
-
D. M. E. Martins, et al., "New Developments in Spin Labels for Pulsed Dipolar EPR," Molecules, 2017. [Link]
-
H. Hintz, et al., "Site Selective and Efficient Spin Labeling of Proteins with a Maleimide-Functionalized Trityl Radical for Pulsed Dipolar EPR Spectroscopy," Molecules, 2019. [Link]
-
I. A. Kirilyuk, et al., "A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series," Molecules, 2019. [Link]
-
S. S. S. Raj, et al., "Reaction of the widely used spin-labeling compound (''MTSL'') and its precursor (''MTS'')." [Link]
-
A. Uzelac, et al., "Advancements in electron paramagnetic resonance (EPR) spectroscopy: A comprehensive tool for pharmaceutical research," Acta Pharmaceutica, 2024. [Link]
-
I. A. Kirilyuk, et al., "Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl," Molecules, 2021. [Link]
-
I. A. Kirilyuk, et al., "Dextran-conjugated tetrathiatriarylmethyl radicals as biocompatible spin probes for EPR spectroscopy and imaging," RSC Advances, 2016. [Link]
Sources
- 1. Protein structural dynamics revealed by site-directed spin labeling and multifrequency EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EPR in Life Science | Bruker [bruker.com]
- 3. Methods and applications of site-directed spin labeling EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-directed spin labeling - Wikipedia [en.wikipedia.org]
- 5. Spin Labeling of Surface Cysteines Using a Bromoacrylaldehyde Spin Label - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protein labeling protocol [abberior.rocks]
- 10. pubs.acs.org [pubs.acs.org]
- 11. fishersci.com [fishersci.com]
- 12. georganics.sk [georganics.sk]
- 13. usbio.net [usbio.net]
- 14. usbio.net [usbio.net]
Application Note: Probing Protein Architecture and Dynamics via Site-Directed Amine Spin Labeling with a Protected Nitroxide Precursor
Authored by: Senior Application Scientist
Introduction: A Paradigm Shift in Site-Directed Spin Labeling
Site-Directed Spin Labeling (SDSL), in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy, stands as a formidable technique for elucidating the structure, dynamics, and conformational changes of proteins.[1][2] Traditionally, this method has been overwhelmingly reliant on the specific modification of cysteine residues introduced via site-directed mutagenesis.[3] While powerful, this cysteine-centric approach has limitations, particularly for proteins where cysteine mutations are structurally disruptive or for systems with multiple essential native cysteines.[4]
This application note details a robust protocol for an alternative and complementary SDSL strategy: the specific labeling of primary amine groups (the protein N-terminus and lysine side chains) using 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid, N-Hydroxysuccinimide (NHS) Ester . This reagent introduces a protected nitroxide precursor, offering unique advantages for studying biomolecular systems. The core innovation lies in the acetyl group protecting the nitroxide moiety, rendering it EPR-silent until a specific chemical deprotection step. This allows for greater control and stability during the labeling and purification process.
The NHS ester functionality provides high reactivity and specificity towards primary amines, enabling researchers to target surface-accessible lysine residues or the protein's N-terminus.[5] This guide provides a comprehensive workflow, from the principles of amine-reactive labeling to detailed protocols for protein modification, spin label deprotection, and subsequent EPR analysis.
The Reagent: this compound, NHS Ester
The spin label precursor at the heart of this protocol is a pyrroline-based compound featuring two key functionalities:
-
N-Hydroxysuccinimide (NHS) Ester : This active ester group reacts efficiently and specifically with primary aliphatic amine groups under mild basic conditions (pH 7.5-8.5) to form a stable amide bond.
-
N-Acetyl Protected Nitroxide : The pyrroline ring contains the precursor to the paramagnetic nitroxide radical. The nitrogen of the ring is acetylated, which "protects" the radical. This diamagnetic precursor is stable and EPR-silent, preventing premature reduction of the nitroxide by cellular components or reagents during labeling. The acetyl group is later removed by mild acid hydrolysis to generate the paramagnetic nitroxide spin label.
This two-stage approach—covalent attachment followed by activation—provides a high degree of control over the labeling process.
Principle of the Method
The overall workflow involves a three-stage process. First, the protein of interest is reacted with the NHS ester of the acetyl-protected spin label. Second, the unreacted label is removed. Third, the acetyl protecting group is hydrolyzed to generate the active, paramagnetic nitroxide radical, which can then be analyzed by EPR spectroscopy.
Logical Workflow for Amine-Directed Spin Labeling
Caption: Experimental workflow for amine-directed spin labeling.
Detailed Protocols
PART 1: Protein Preparation and Labeling
This protocol assumes the protein of interest has accessible lysine residues or an N-terminus and is stable at a slightly alkaline pH.
1.1. Materials & Reagents:
-
Purified protein of interest (1-10 mg/mL)
-
Labeling Buffer: 50 mM HEPES or Phosphate buffer, 150 mM NaCl, pH 8.0
-
This compound, NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., PD-10) or Size-Exclusion Chromatography (SEC) system
1.2. Protocol Steps:
-
Protein Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., HEPES, Phosphate). Buffers like Tris will compete for the NHS ester and must be avoided. Exchange the buffer using a desalting column pre-equilibrated with the Labeling Buffer.
-
Prepare Spin Label Stock: Immediately before use, dissolve the acetyl-protected spin label in a small volume of anhydrous DMF or DMSO to create a 100 mM stock solution.
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the spin label stock solution to the protein solution. The optimal ratio may need to be determined empirically.[6]
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing. The choice of temperature and time will depend on the stability of the protein.
-
PART 2: Purification of the Labeled Protein
It is critical to remove all non-covalently bound spin label to avoid erroneous signals in the subsequent EPR analysis.[7]
2.1. Protocol Steps:
-
Initial Removal of Excess Label: Pass the reaction mixture through a desalting column (e.g., PD-10) equilibrated with a suitable storage buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to remove the bulk of the unreacted label.[3]
-
Chromatographic Purification (Recommended): For rigorous cleanup, perform size-exclusion chromatography (SEC) or ion-exchange chromatography. Monitor the elution profile by absorbance at 280 nm. The labeled protein will be in the main protein peak, well-separated from the small molecular weight spin label.
-
Verification of Label Removal: The absence of free spin label in the purified protein fraction is crucial. As the label is EPR-silent at this stage, this step relies on the efficiency of the chromatographic separation.
PART 3: Deprotection of the Spin Label
This step activates the spin label by removing the acetyl group, generating the paramagnetic nitroxide radical.
Chemical Reaction: Labeling and Deprotection
Caption: Reaction scheme for amine labeling and deprotection.
3.1. Reagents:
-
Deprotection Buffer: 50 mM Sodium Acetate, 150 mM NaCl, pH 4.5
-
Neutralization Buffer: 1 M HEPES, pH 7.8
3.2. Protocol Steps:
-
Acid Incubation: Exchange the purified, labeled protein into the Deprotection Buffer (pH 4.5).
-
Incubate the protein at room temperature for 1-2 hours. The optimal time may need to be determined.
-
Neutralization: After incubation, neutralize the sample by adding a small volume of Neutralization Buffer or by exchanging the buffer back to a neutral storage buffer (pH 7.4).
-
Confirmation of Deprotection: Successful deprotection is confirmed by the appearance of a characteristic nitroxide signal in the EPR spectrum.
EPR Spectroscopic Analysis
Once the spin label is activated, EPR spectroscopy can be used to probe the local environment of the labeled site.[8]
4.1. Continuous Wave (CW) EPR:
-
Principle: The line shape of the CW-EPR spectrum is highly sensitive to the rotational motion of the nitroxide spin label on the nanosecond timescale.[9]
-
Information Gained:
-
Mobility: A sharp, narrow spectrum indicates a highly mobile label, often in a flexible loop or exposed on the protein surface. A broad, immobilized spectrum suggests the label is in a structurally ordered or buried environment.[10]
-
Solvent Accessibility: Changes in the spectrum upon addition of paramagnetic broadening agents (e.g., NiEDDA) can quantify the solvent accessibility of the labeled site.
-
Conformational Changes: Ligand binding or other functional transitions can alter the mobility of the spin label, which is directly observable as a change in the EPR line shape.[11]
-
4.2. Pulsed EPR (DEER/PELDOR):
-
Principle: If two sites on a protein or within a protein complex are labeled, pulsed EPR techniques like Double Electron-Electron Resonance (DEER) can measure the distance between the two spin labels.
-
Information Gained: Provides precise distance constraints in the range of 1.5 to 8 nm, which are invaluable for determining protein structure and characterizing large-scale conformational changes.[6]
Quantitative Data and Expected Outcomes
The success of the labeling and deprotection protocol can be quantified and assessed at various stages.
| Parameter | Method of Analysis | Expected Outcome / Interpretation |
| Labeling Efficiency | Mass Spectrometry (MALDI-TOF or ESI-MS) | An increase in protein mass corresponding to the mass of the attached (protected) spin label. Allows for quantification of singly vs. multiply labeled species. |
| Deprotection Success | CW-EPR Spectroscopy | Appearance of a characteristic three-line nitroxide spectrum after acid treatment. The intensity of the signal correlates with the concentration of the active spin label. |
| Spin Label Mobility | CW-EPR Line Shape Analysis | Spectral line widths and splitting constants provide information on the rotational correlation time, reflecting the local dynamics at the labeled site.[10] |
| Inter-spin Distance | Pulsed EPR (DEER) | Modulation depth in the DEER time-domain data can be converted into a distance distribution between two labeled sites. |
Troubleshooting and Expert Considerations
-
Low Labeling Efficiency:
-
Cause: Inaccessible lysine/N-terminus; incorrect pH; inactive NHS ester (hydrolyzed).
-
Solution: Confirm surface accessibility of target sites using structural models. Ensure the labeling buffer pH is between 8.0-8.5. Use freshly prepared spin label stock.
-
-
No EPR Signal After Deprotection:
-
Cause: Incomplete deprotection; reduction of the nitroxide.
-
Solution: Increase incubation time or slightly lower the pH during deprotection. Ensure all reducing agents are absent from buffers post-labeling.
-
-
Precipitation of Protein:
-
Cause: Protein instability at labeling or deprotection pH.
-
Solution: Perform reactions at 4°C. Screen for optimal buffer conditions. Reduce the reaction time if possible.
-
Conclusion
The use of this compound, NHS Ester, provides a valuable alternative to traditional cysteine-based SDSL. By targeting primary amines and employing a protected spin label precursor, this method offers enhanced control and stability. The provided protocols enable researchers to specifically introduce spin labels at lysine residues or the N-terminus, opening new avenues for investigating the structure and dynamics of a wide range of proteins, particularly those not amenable to cysteine modification. This approach expands the toolkit of structural biologists and drug development professionals, allowing for a more comprehensive interrogation of protein function.
References
-
Wikipedia. (2023). Site-directed spin labeling. Retrieved from [Link]
-
McCoy, J. G., et al. (2019). Enzymatic Spin-labeling of Protein N- and C-Termini for Electron Paramagnetic Resonance Spectroscopy. Journal of Visualized Experiments. Retrieved from [Link]
-
Ackermann, K., Chapman, A., & Bode, B. E. (2021). A comparison of cysteine-conjugated nitroxide spin labels for pulse dipolar EPR spectroscopy. Molecules, 26(24), 7526. Retrieved from [Link]
-
Ackermann, K., Chapman, A., & Bode, B. E. (2021). A Comparison of Cysteine-Conjugated Nitroxide Spin Labels for Pulse Dipolar EPR Spectroscopy. Molecules, 26(24), 7526. Retrieved from [Link]
-
Sahu, I. D., & Lorigan, G. A. (2020). Site Directed Spin Labeling. Encyclopedia MDPI. Retrieved from [Link]
-
Columbus, L., & Hubbell, W. L. (2002). Methods and applications of site-directed spin labeling EPR spectroscopy. Methods in Enzymology, 348, 137-161. Retrieved from [Link]
-
Dal-Pra, F., et al. (2021). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. Methods. Retrieved from [Link]
-
Tormyshev, V. M., & Krumkacheva, O. A. (2019). New Developments in Spin Labels for Pulsed Dipolar EPR. Molecules, 24(18), 3292. Retrieved from [Link]
-
Sahu, I. D., et al. (2013). Site-Directed Spin Labeling EPR for Studying Membrane Proteins. Methods in Enzymology. Retrieved from [Link]
-
Madian, N., et al. (2012). Site-directed spin labeling and interpretation of EPR spectra. ResearchGate. Retrieved from [Link]
-
El Mkami, H., & Norman, D. G. (2014). Identification and removal of nitroxide spin label contaminant: Impact on PRE studies of α-helical membrane proteins in detergent. Journal of Magnetic Resonance, 245, 58-62. Retrieved from [Link]
-
Pierro, A., & Drescher, M. (2023). Dance with spins: site-directed spin labeling coupled to electron paramagnetic resonance spectroscopy directly inside cells. Chemical Communications, 59(9), 1125-1135. Retrieved from [Link]
-
Hemminga, M. A., & Berliner, L. J. (Eds.). (2007). ESR spectroscopy in membrane biophysics. Springer Science & Business Media. Retrieved from [Link]
-
Labclinics. (n.d.). 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS ester. Retrieved from [Link]
-
IBA Lifesciences. (2023, January 16). Protein Purification with Strep-Tactin®XT Spin Columns [Video]. YouTube. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound N-Hydroxysuccinimide Ester. Retrieved from [Link]
-
Koteiche, H. A., et al. (1998). De Novo High-Resolution Protein Structure Determination from Sparse Spin labeling EPR Data. Journal of Molecular Biology, 277(4), 917-928. Retrieved from [Link]
-
ResearchGate. (2023). Step-by-Step Video Tutorial: Protein Purification via Spin Columns. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 2,2,5,5-Tetramethyl-3-pyrrolin-1-oxyl-3-carboxylic acid, 99%. Retrieved from [Link]
-
Kirilyuk, I. A., et al. (2018). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules, 23(11), 2993. Retrieved from [Link]
Sources
- 1. Site-directed spin labeling - Wikipedia [en.wikipedia.org]
- 2. Methods and applications of site-directed spin labeling EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Enzymatic Spin-labeling of Protein N- and C-Termini for Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification and removal of nitroxide spin label contaminant: Impact on PRE studies of α-helical membrane proteins in detergent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-Directed Spin Labeling EPR for Studying Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Derivatization of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid for Bioconjugation
Introduction: A Versatile Precursor for Site-Directed Spin Labeling
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid (ATPA) is a heterocyclic compound that serves as a valuable precursor for the synthesis of nitroxide spin labels. These spin labels are stable organic molecules with an unpaired electron, making them detectable by Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2] The technique of Site-Directed Spin Labeling (SDSL), pioneered by Hubbell and co-workers, involves introducing such a paramagnetic center at a specific site within a biomolecule, like a protein.[1][3] This allows researchers to probe the structure, dynamics, and interactions of macromolecules in ways that are often inaccessible to other structural biology techniques.[3][4]
ATPA itself is diamagnetic (EPR-silent) and features a carboxylic acid group, which provides a convenient handle for covalent attachment to biomolecules. The tetramethyl groups on the pyrroline ring provide steric hindrance that contributes to the stability of the eventual nitroxide radical. The acetyl group on the nitrogen can be considered a protecting group, which can be removed post-conjugation, followed by oxidation to generate the active nitroxide spin label.
This application note provides a detailed guide for researchers on the derivatization of ATPA and its conjugation to proteins. The focus is on the most common and robust method for modifying proteins: targeting primary amines (e.g., the ε-amino group of lysine residues) through the formation of a stable amide bond. We will detail the principles of carboxylic acid activation using carbodiimide chemistry and provide step-by-step protocols for conjugation and characterization.
Principle of Amine-Reactive Bioconjugation
The core of the strategy involves converting the chemically stable carboxylic acid of ATPA into a highly reactive intermediate that can readily form an amide bond with a primary amine on a target protein. While several methods exist for carboxylic acid modification, the most widely used in bioconjugation is the two-step process involving a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6]
The two-step mechanism offers superior control and efficiency:
-
Activation: EDC reacts with the carboxyl group on ATPA to form a highly reactive but unstable O-acylisourea intermediate.[5][6]
-
Stabilization: This intermediate is prone to hydrolysis in aqueous environments, which would regenerate the original carboxylic acid.[5] To prevent this and increase the efficiency of the reaction, NHS or Sulfo-NHS is added. It reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[5][6] This semi-stable ester has a longer half-life in aqueous solution, allowing for a more controlled reaction with the target biomolecule.[7]
-
Conjugation: The NHS ester readily reacts with primary amines on the protein (typically on lysine residues or the N-terminus) to form a stable amide bond, releasing NHS as a byproduct.[8]
Using the water-soluble Sulfo-NHS is generally recommended for bioconjugation reactions performed entirely in aqueous buffers, as it improves the efficiency and prevents precipitation issues that can occur with the more hydrophobic NHS.[5]
Chemical Reaction Pathway
Below is a diagram illustrating the activation of ATPA and its subsequent conjugation to a protein amine.
Caption: EDC/Sulfo-NHS mediated coupling of ATPA to a primary amine.
Experimental Protocols
This section provides detailed protocols for the activation of ATPA and its conjugation to a model protein. It is crucial to use high-quality, anhydrous solvents for dissolving reagents and to prepare buffers with amine-free components (e.g., PBS or MES instead of Tris or glycine).[9]
Materials and Reagents
| Reagent | Recommended Supplier | Notes |
| This compound (ATPA) | Santa Cruz Biotech, etc. | Store desiccated at 4°C.[10][11] |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | Thermo Fisher, Sigma | Water-soluble carbodiimide. Store desiccated at -20°C. Handle quickly as it is moisture-sensitive. |
| Sulfo-NHS (N-hydroxysulfosuccinimide) | Thermo Fisher, Pierce | Water-soluble NHS analog. Store desiccated at 4°C. |
| Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO) | Sigma-Aldrich | Use high-purity, anhydrous grade to dissolve ATPA and activating agents.[9] |
| Activation Buffer (e.g., 0.1 M MES, pH 6.0) | In-house preparation | Optimal pH for EDC activation. |
| Conjugation Buffer (e.g., 0.1 M PBS, pH 7.4) | In-house preparation | pH should be between 7.2-8.5 for efficient amine coupling. |
| Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) | In-house preparation | To stop the reaction by consuming unreacted NHS esters. |
| Target Protein (e.g., Bovine Serum Albumin, BSA) | Sigma-Aldrich | A model protein with numerous surface-exposed lysines. |
| Desalting Columns (e.g., Zeba™ Spin Desalting Columns) | Thermo Fisher | For buffer exchange and removal of excess reagents post-conjugation. |
Protocol 1: Two-Step Conjugation in Aqueous Buffer
This protocol is ideal for proteins that are stable and soluble under the required buffer conditions.
Step 1: Preparation of Reagents
-
ATPA Stock Solution: Prepare a 10 mg/mL (~47 mM) stock solution of ATPA in anhydrous DMSO or DMF.
-
EDC/Sulfo-NHS Solution: Shortly before use, prepare a solution containing 100 mM EDC and 100 mM Sulfo-NHS in water or Activation Buffer. EDC is susceptible to hydrolysis, so this solution should be used immediately.
-
Protein Solution: Prepare the target protein solution at a concentration of 2-10 mg/mL in Conjugation Buffer (e.g., PBS, pH 7.4). Protein solutions must be free of amine-containing buffers like Tris.[9]
Step 2: Activation of ATPA
-
Combine 100 µL of protein solution (at 10 mg/mL) with an appropriate volume of Activation Buffer.
-
Add a 20-fold molar excess of the EDC/Sulfo-NHS solution to the protein solution. For example, for a 10 mg/mL BSA solution (~150 µM), you would add EDC and Sulfo-NHS to a final concentration of ~3 mM each.
-
Immediately add a 10 to 50-fold molar excess of the ATPA stock solution to the reaction mixture.
-
Incubate the reaction for 15 minutes at room temperature to generate the amine-reactive Sulfo-NHS ester.
Step 3: Conjugation to Protein
-
The activation reaction from the previous step is now ready for conjugation. The pH of the reaction mixture should be between 7.2 and 8.0 for efficient coupling to the protein's primary amines. If the Activation Buffer used was acidic (e.g., MES pH 6.0), adjust the pH by adding a small amount of Conjugation Buffer or a dilute base.
-
Allow the conjugation reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
Step 4: Quenching and Purification
-
(Optional but recommended) Quench the reaction by adding a quenching buffer (e.g., Tris or hydroxylamine) to a final concentration of 20-50 mM. Incubate for 15-30 minutes. This will hydrolyze any remaining active NHS esters.
-
Remove excess ATPA label and reaction byproducts by passing the solution through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
General Workflow Diagram
Caption: Overall workflow for protein conjugation with ATPA.
Characterization of the ATPA-Protein Conjugate
After purification, it is essential to verify the success of the conjugation and determine the degree of labeling (DOL), which is the average number of ATPA molecules conjugated per protein molecule.
SDS-PAGE Analysis
-
Principle: Conjugation of ATPA to a protein increases its molecular weight. This change can sometimes be visualized as a slight upward shift in the protein's band on an SDS-PAGE gel compared to the unlabeled control. For small labels like ATPA, this shift may be subtle, but it can be a quick qualitative check.
-
Procedure: Run samples of the unlabeled protein and the purified ATPA-protein conjugate on an SDS-PAGE gel. Stain with a standard protein stain (e.g., Coomassie Blue).
Mass Spectrometry (MS)
-
Principle: Mass spectrometry is the most accurate method for confirming conjugation and determining the DOL.[12] By comparing the mass of the unlabeled protein with the mass of the conjugated protein, the number of attached ATPA molecules can be precisely calculated.
-
Techniques: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.[12] The resulting spectrum for the conjugate will often show a distribution of peaks, each corresponding to the protein with a different number of labels attached.
UV-Vis Spectroscopy (for DOL Estimation)
-
Principle: If the label has a distinct absorbance peak that does not overlap significantly with the protein's absorbance at 280 nm, the DOL can be estimated using the Beer-Lambert law. ATPA itself does not have a strong chromophore in the visible range, making this method less suitable unless a chromophoric version is used. However, if the protein concentration is known, a change in the 280 nm absorbance after conjugation can sometimes be used, though this is often inaccurate.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Conjugation | 1. Inactive EDC (hydrolyzed).2. Presence of amine-containing buffers.3. Incorrect pH for activation or conjugation.4. Insufficient molar excess of reagents. | 1. Use fresh, properly stored EDC. Prepare EDC solutions immediately before use.2. Ensure all buffers are amine-free (use PBS, MES, HEPES).3. Check that activation pH is ~6.0 and conjugation pH is 7.2-8.5.4. Increase the molar ratio of ATPA and EDC/Sulfo-NHS. |
| Protein Precipitation | 1. Protein instability at reaction pH.2. High degree of labeling causing aggregation.3. Use of DMSO/DMF with sensitive proteins. | 1. Perform the reaction at a lower temperature (4°C) or for a shorter duration.2. Reduce the molar excess of the labeling reagent.3. Minimize the percentage of organic solvent in the final reaction mixture. |
| High Heterogeneity (Wide DOL range) | 1. Reaction time is too long.2. High concentration of labeling reagents. | 1. Reduce the reaction time.2. Optimize the molar ratio of the labeling reagent to the protein to achieve the desired DOL. |
Conclusion
The derivatization of this compound via EDC/Sulfo-NHS chemistry provides a reliable and efficient method for covalently attaching this spin label precursor to proteins. This approach is a foundational step for a wide range of applications in structural biology using Site-Directed Spin Labeling and EPR spectroscopy. By carefully controlling reaction conditions and performing thorough characterization, researchers can generate well-defined bioconjugates suitable for advanced biophysical studies.
References
-
Jardine, M. A., et al. (2016). Site-directed spin labeling of proteins for distance measurements in vitro and in cells. Royal Society of Chemistry. [Link]
-
Wikipedia. Site-directed spin labeling. [Link]
-
Columbus, L., & Hubbell, W. L. (2002). Methods and applications of site-directed spin labeling EPR spectroscopy. PubMed. [Link]
-
Bloom, S., et al. (2018). Decarboxylative Alkylation: An Approach to Site-Selective Bioconjugation of Native Proteins via Oxidation Potentials. PMC - NIH. [Link]
-
Wikipedia. Spin label. [Link]
-
Fleissner, M. R., et al. (2011). Site-directed spin labeling of a genetically encoded unnatural amino acid. PNAS. [Link]
-
Bio-Techne. Conjugation Protocol for Amine Reactive Dyes. [Link]
-
Macmillan Group - Princeton University. (2017). Decarboxylative alkylation for site-selective bioconjugation of native proteins via oxidation potentials. [Link]
-
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]
-
Joseph Lab. (2005). Amine-Reactive Probes. [Link]
-
ResearchGate. Examples of reactions used for conjugation to carboxylic acids. [Link]
-
YouTube. (2022). Bioconjugation Part 1-small drug molecule conjugated with proteins by amide bond. [Link]
-
Bangs Laboratories. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]
-
Bio-Synthesis. (2022). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. [Link]
-
ResearchGate. (2019). Analysis and characterization of protein-drug conjugates?[Link]
-
YouTube. (2022). Protein Bioconjugate Synthesis Via Cysteine-maleimide Chemistry. [Link]
-
YouTube. (2021). EDC Coupling Mechanism | Organic Chemistry. [Link]
-
Reddit. (2024). How does EDC/NHS coupling ACTUALLY work ?[Link]
-
Pharmaffiliates. This compound N-Hydroxysuccinimide Ester. [Link]
-
MDPI. (2024). Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. [Link]
-
G-Biosciences. Reactive Amination Kit. [Link]
-
YouTube. (2022). Protein Bioconjugates Via Cysteine-Maleimide Chemistry l Protocol Preview. [Link]
-
PMC - NIH. (2015). PRINT: A Protein Bioconjugation Method with Exquisite N-terminal Specificity. [Link]
-
HCB-Bio. This compound. [Link]
Sources
- 1. Site-directed spin labeling - Wikipedia [en.wikipedia.org]
- 2. Spin label - Wikipedia [en.wikipedia.org]
- 3. Site-directed spin labeling of proteins for distance measurements in vitro and in cells - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00473C [pubs.rsc.org]
- 4. Methods and applications of site-directed spin labeling EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. youtube.com [youtube.com]
- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 10. usbio.net [usbio.net]
- 11. usbio.net [usbio.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for EPR Measurements Using Pyrroline-Based Spin Labels
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Molecular Dynamics with Pyrroline-Based Spin Labels and EPR Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful biophysical technique for investigating the structure, dynamics, and conformational changes of biomolecules.[1][2][3] By detecting species with unpaired electrons, EPR provides unique insights into molecular systems.[4] However, most biological macromolecules are diamagnetic and thus EPR-silent.[1] Site-Directed Spin Labeling (SDSL) overcomes this limitation by introducing a paramagnetic probe, or spin label, at a specific site within the molecule of interest.[2][5]
Among the various classes of spin labels, nitroxides are the most widely used due to their stability and the sensitivity of their EPR spectra to the local environment and motion.[5] Pyrroline-based nitroxide spin labels, in particular, offer significant advantages. The five-membered ring structure of pyrroline provides greater stability against reduction compared to six-membered piperidine rings, making them more suitable for in-cell EPR measurements where reducing agents are prevalent.[6] This enhanced stability is crucial for studying biomolecules in their native cellular context.[7]
This guide provides a comprehensive overview of the experimental setup and protocols for conducting EPR measurements using pyrroline-based spin labels, with a focus on providing both the "how" and the "why" behind each step to ensure robust and reproducible results.
Part 1: Experimental Design and Strategy
A successful EPR experiment begins with careful planning. The choice of spin label and the site of its introduction are critical for obtaining meaningful data.
Selecting the Appropriate Pyrroline-Based Spin Label
The most common pyrroline-based spin label is (1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) methanethiosulfonate (MTSL).[8][9] MTSL is highly specific for cysteine residues, forming a disulfide bond with the protein.[8] Its relatively small size and flexible linker region minimize perturbation of the protein's structure and function.[8]
Recent advancements have led to the development of novel pyrroline-based spin labels with improved properties. For instance, gem-diethyl pyrroline nitroxides have been synthesized to offer even greater resistance to reduction, further enhancing their utility for in-cell studies.[6][7] The choice of the functional group for attaching the spin label (e.g., methanethiosulfonate, maleimide, or iodoacetamide) also influences the labeling chemistry and the stability of the resulting linkage.[6]
Table 1: Comparison of Common Pyrroline-Based Spin Labels for Cysteine Labeling
| Spin Label | Reactive Group | Key Features | Primary Applications |
| MTSL | Methanethiosulfonate | High specificity for thiols, flexible linker, widely used. | Protein structure and dynamics, distance measurements.[8][9] |
| IAG | Iodoacetamide | Forms a stable thioether bond. | Studies requiring high stability of the label-protein linkage.[6] |
| MAG | Maleimide | Reacts with thiols to form a thioether bond. | Alternative to MTSL, may offer different side chain dynamics.[6] |
| gem-Diethyl Analogs | Various | Enhanced stability against reduction. | In-cell EPR studies.[6][7] |
Strategic Site Selection for Spin Labeling
The location of the spin label determines the information that can be obtained from the EPR experiment. Site-directed mutagenesis is used to introduce a cysteine residue at the desired position.[5][8] To ensure site-specific labeling, it is crucial to first create a cysteine-less template by replacing any native cysteines with another amino acid, such as serine or alanine.[8]
The choice of labeling site depends on the research question:
-
To study conformational changes: Introduce the spin label at a site expected to undergo a change in mobility or solvent accessibility upon ligand binding or protein-protein interaction.
-
To measure distances: For distance measurements using pulsed EPR techniques like Double Electron-Electron Resonance (DEER), two spin labels are introduced at different sites. The measurable distance range is typically 1.5 to 8 nm.[2][3]
-
To probe local dynamics: The spin label can be placed in a loop, at the end of a secondary structure element, or at an interface to report on local flexibility.
Part 2: Sample Preparation - A Step-by-Step Protocol
The quality of the spin-labeled sample is paramount for acquiring high-quality EPR data. The following protocol outlines the key steps for preparing a spin-labeled protein sample.
Workflow for Site-Directed Spin Labeling
Caption: Workflow for preparing a spin-labeled protein for EPR measurements.
Protein Preparation and Mutagenesis
-
Create a Cysteine-less Mutant: If the protein of interest contains native cysteine residues, replace them with a non-reactive amino acid (e.g., serine or alanine) using standard site-directed mutagenesis techniques. This ensures that the spin label will only react with the subsequently introduced cysteine.
-
Introduce a Single Cysteine: Introduce a cysteine residue at the desired labeling site via site-directed mutagenesis of the plasmid encoding the protein.
-
Protein Expression and Purification: Express the mutant protein in a suitable expression system (e.g., E. coli) and purify it to homogeneity using standard chromatographic techniques.
Spin Labeling Reaction
The following protocol is a general guideline for labeling with MTSL. Conditions may need to be optimized for other spin labels and specific proteins.
-
Prepare Spin Label Stock Solution: Prepare a stock solution of the pyrroline-based spin label (e.g., 200 mM MTSL) in a dry organic solvent such as acetonitrile or DMSO.[8][9] Store aliquots at -20°C to prevent degradation.[8]
-
Reduce Cysteine Residues: Prior to labeling, it is often beneficial to treat the purified protein with a mild reducing agent like DTT or TCEP to ensure the cysteine thiol group is in its reduced state. This step is typically followed by removal of the reducing agent, for example, by buffer exchange or size-exclusion chromatography.[2]
-
Incubate with Spin Label: Add a 10- to 20-fold molar excess of the spin label to the protein solution.[2][8] The reaction is typically carried out for 1 to 4 hours at room temperature or overnight at 4°C with gentle agitation.[2] For buried cysteine residues, a higher excess of spin label and longer incubation times may be necessary.[8]
Chemical Reaction of MTSL with Cysteine
Caption: Reaction of MTSL with a cysteine residue to form a disulfide bond. (Note: A placeholder is used for the image of the MTSL structure as direct image generation is not supported.)
Removal of Unreacted Spin Label
It is crucial to remove any unreacted, free spin label from the sample, as it will contribute to the EPR spectrum and complicate data analysis. This is typically achieved by:
-
Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger, labeled protein from the smaller, free spin label.
-
Dialysis or Buffer Exchange: Repeated dialysis or buffer exchange against a large volume of buffer can also remove the free label.
Sample Concentration and Quality Control
-
Concentration: Concentrate the labeled protein to the desired concentration for EPR measurements. Typical concentrations for CW-EPR are in the range of 50-200 µM, while DEER experiments may require higher concentrations.
-
Determine Labeling Efficiency: The efficiency of the spin-labeling reaction should be determined. This can be done by comparing the double integral of the EPR spectrum of the labeled protein with that of a standard of known concentration (e.g., TEMPO).[8]
-
Final Sample Preparation: For CW-EPR measurements at room temperature, the sample is typically loaded into a glass capillary tube. For frozen solution measurements (required for DEER), the sample is mixed with a cryoprotectant (e.g., 20-30% glycerol or sucrose) to prevent ice crystal formation, and then flash-frozen in liquid nitrogen.
Part 3: EPR Data Acquisition
EPR measurements can be performed using either continuous wave (CW) or pulsed techniques. The choice depends on the information being sought.
Continuous Wave (CW) EPR Spectroscopy
CW-EPR is sensitive to the rotational motion of the spin label on the nanosecond timescale.[9] The shape of the CW-EPR spectrum provides information about the mobility of the spin label, which in turn reflects the local dynamics of the protein backbone and side chains.
Table 2: Typical X-band CW-EPR Spectrometer Settings for Pyrroline-Labeled Proteins
| Parameter | Typical Value | Rationale |
| Microwave Frequency | ~9.4 GHz (X-band) | Standard frequency for nitroxide EPR. |
| Microwave Power | 2-10 mW | Should be below saturation levels to avoid spectral distortion. |
| Modulation Frequency | 100 kHz | Standard for most spectrometers. |
| Modulation Amplitude | 1-2 G | Should be a fraction of the narrowest line width to avoid over-modulation. |
| Sweep Width | 100-150 G | Sufficient to cover the entire nitroxide spectrum. |
| Temperature | Room temperature or frozen | Room temperature for dynamics; frozen for determining magnetic tensor components.[10] |
Pulsed EPR: Double Electron-Electron Resonance (DEER)
DEER, also known as Pulsed Electron-Electron Double Resonance (PELDOR), is a pulsed EPR technique used to measure the distances between two spin labels.[6] It is sensitive to distances in the range of 1.5 to 8 nm.[3]
The experiment involves applying a series of microwave pulses to the sample and measuring the modulation of the echo signal due to the dipolar interaction between the two spins. This modulation frequency is directly related to the distance between the spins.
Simplified DEER Pulse Sequence
Caption: A simplified representation of a four-pulse DEER sequence.
Table 3: Typical Q-band DEER Spectrometer Settings
| Parameter | Typical Value | Rationale |
| Microwave Frequency | ~35 GHz (Q-band) | Higher frequency provides better orientation selection and sensitivity.[6] |
| Temperature | 50-80 K | Low temperatures are required to freeze molecular motion and increase relaxation times. |
| Pulse Lengths | 10-40 ns | Depends on the resonator and microwave power. |
| Pump/Probe Separation | 40-80 MHz | The frequency separation between the pump and probe pulses. |
Part 4: Data Analysis and Interpretation
Analysis of CW-EPR Spectra
The lineshape of the CW-EPR spectrum is a direct reflection of the spin label's mobility.
-
Highly Mobile Label: A freely tumbling spin label in a low-viscosity solution will exhibit three sharp lines of equal height.
-
Restricted Motion: As the motion of the spin label becomes restricted, for example, due to interactions with the protein surface, the lineshape broadens and becomes asymmetric.
-
Immobilized Label: A highly immobilized spin label will produce a broad, powder-pattern-like spectrum.
Quantitative analysis of CW-EPR spectra can be performed by spectral simulation to extract parameters such as the rotational correlation time, which describes the timescale of the label's motion.[10]
DEER Data Processing
The raw DEER data is a time-domain signal showing an echo decay.
-
Background Correction: The intermolecular contribution to the signal decay is removed by fitting the long-time part of the signal to a suitable function.
-
Fourier Transform or Tikhonov Regularization: The background-corrected signal is then transformed into a distance distribution. Tikhonov regularization is a common method for this conversion, as it can handle the ill-posed nature of the problem and provide a smooth distance distribution.
The resulting distance distribution provides information about the average distance and the width of the distribution of distances between the two spin labels.
Part 5: Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no EPR signal | - Inefficient labeling.- Reduction of the nitroxide.- Protein precipitation. | - Optimize labeling conditions (e.g., increase spin label concentration, incubation time).- Ensure complete removal of reducing agents before labeling.- Check for protein stability and solubility. |
| Presence of a sharp, three-line signal superimposed on a broader spectrum | Incomplete removal of free spin label. | Repeat the purification step to remove excess label (e.g., size-exclusion chromatography). |
| Broad, featureless EPR spectrum | Protein aggregation. | - Check for aggregation using dynamic light scattering (DLS) or SEC.- Optimize buffer conditions (e.g., pH, ionic strength, additives). |
| No modulation in DEER signal | - Distances are outside the measurable range.- Low labeling efficiency.- Incorrect spectrometer setup. | - Re-design the mutant with different labeling positions.- Improve labeling efficiency.- Verify spectrometer settings. |
References
-
Joly, F., et al. (2019). gem‐Diethyl Pyrroline Nitroxide Spin Labels: Synthesis, EPR Characterization, Rotamer Libraries and Biocompatibility. ChemBioChem, 20(10), 1285-1293. [Link]
-
Bleicken, S., et al. (2019). gem-Diethyl Pyrroline Nitroxide Spin Labels: Synthesis, EPR Characterization, Rotamer Libraries and Biocompatibility. IU ScholarWorks. [Link]
-
Sahu, I. D., & Lorigan, G. A. (2016). Site Directed Spin Labeling and EPR Spectroscopic Studies of Pentameric Ligand-Gated Ion Channels. Journal of Visualized Experiments, (113), 54133. [Link]
-
Thomas, D. D., et al. (2013). Structural Dynamics of Protein Interactions Using Site-Directed Spin Labeling of Cysteines to Measure Distances and Rotational Dynamics with EPR Spectroscopy. Biophysical journal, 104(2), 29a. [Link]
-
Kamal, J., & Tamer, M. Y. (2015). Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. In Lipopolysaccharide Signaling (pp. 111-122). Humana Press, New York, NY. [Link]
-
Srivastava, M., & Laptenok, S. P. (2021). Enzymatic Spin-labeling of Protein N- and C-Termini for Electron Paramagnetic Resonance Spectroscopy. bioRxiv. [Link]
-
Wikipedia contributors. (2023, December 12). Site-directed spin labeling. In Wikipedia, The Free Encyclopedia. [Link]
-
Torricella, F., et al. (2021). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1869(7), 140653. [Link]
-
Trofimov, D. S., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Molecules, 29(3), 565. [Link]
-
Torricella, F., et al. (2021). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1869(7), 140653. [Link]
-
A. C. Felter, et al. (2023). Guidelines for the Simulations of Nitroxide X-Band cw EPR Spectra from Site-Directed Spin Labeling Experiments Using SimLabel. Applied Magnetic Resonance, 54(1), 85-101. [Link]
-
Schmidt, D. (2024). Spin Labeling with Nitroxide, Trityl, and Copper Labels for Protein Structure Elucidation by EPR Spectroscopy. bonndoc - University of Bonn. [Link]
-
Bowen, A. M., et al. (2017). New Developments in Spin Labels for Pulsed Dipolar EPR. Molecules, 22(11), 1904. [Link]
-
Jagtap, A. P., et al. (2015). Sterically shielded spin labels for in-cell EPR spectroscopy: analysis of stability in reducing environment. Free Radical Research, 49(1), 78-85. [Link]
-
Bowen, A. M., et al. (2017). New Developments in Spin Labels for Pulsed Dipolar EPR. Molecules, 22(11), 1904. [Link]
-
H. J. Steinhoff. (2022). 10.1: Nitroxide spin probes and labels. In Chemistry LibreTexts. [Link]
-
Torricella, F., et al. (2021). General protocol for standard sample preparation for SDSL-EPR spectroscopy. ResearchGate. [Link]
-
Crump, M. P., & Jones, M. W. (2016). Tuning the properties of nitroxide spin labels for use in electron paramagnetic resonance spectroscopy through chemical modification of the nitroxide framework. In Electron Paramagnetic Resonance: Volume 25 (pp. 1-32). Royal Society of Chemistry. [Link]
-
Bleicken, S., et al. (2019). Front Cover: gem‐Diethyl Pyrroline Nitroxide Spin Labels: Synthesis, EPR Characterization, Rotamer Libraries and Biocompatibility (ChemistryOpen 8/2019). ChemistryOpen, 8(8), 981. [Link]
-
Columbus, L., & Hubbell, W. L. (2002). Methods and applications of site-directed spin labeling EPR spectroscopy. Trends in biochemical sciences, 27(6), 288-295. [Link]
-
Savitsky, A., et al. (2007). EPR and NMR spectroscopy of spin-labeled proteins. In Scholarly Publications Leiden University. [Link]
-
H. J. Steinhoff. (2012). Site-directed Spin Labeling (SDSL) and Electron Paramagnetic Resonance (EPR) Spectroscopy An Introduction. University of Osnabrück. [Link]
Sources
- 1. Enzymatic Spin-labeling of Protein N- and C-Termini for Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Site-directed spin labeling - Wikipedia [en.wikipedia.org]
- 6. gem‐Diethyl Pyrroline Nitroxide Spin Labels: Synthesis, EPR Characterization, Rotamer Libraries and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.iu.edu [scholarworks.iu.edu]
- 8. Site Directed Spin Labeling and EPR Spectroscopic Studies of Pentameric Ligand-Gated Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guidelines for the Simulations of Nitroxide X-Band cw EPR Spectra from Site-Directed Spin Labeling Experiments Using SimLabel | MDPI [mdpi.com]
Application Notes and Protocols: Conjugation Chemistry of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Bioconjugation
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid is a unique heterocyclic compound featuring a sterically hindered pyrroline core and a reactive carboxylic acid functionality. The tetramethyl substitution provides significant stability, while the acetyl group on the nitrogen modulates the electronic properties of the pyrroline ring.[1][2][3][4] The key feature for its application in bioconjugation is the carboxylic acid group, which serves as a handle for covalent attachment to a variety of biomolecules, including proteins, peptides, and amine-modified oligonucleotides.
The covalent linkage of a primary amine (-NH₂) to a carboxylic acid (-COOH) to form a stable amide bond is a fundamental strategy in bioconjugation.[5] Primary amines are abundant on biomolecules, notably at the N-terminus of polypeptide chains and on the side chains of lysine residues, making them prime targets for modification.[6] This document provides a detailed guide to the principles and protocols for the conjugation of this compound to amine-containing biomolecules.
Core Principle: Carbodiimide-Mediated Amide Bond Formation
Directly reacting a carboxylic acid with an amine to form an amide bond is generally inefficient under physiological conditions because the basic amine will deprotonate the carboxylic acid, forming an unreactive carboxylate salt. To overcome this, a coupling agent is required to "activate" the carboxylic acid, making it susceptible to nucleophilic attack by the amine. The most common and versatile method for this activation involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[5]
The role of EDC and NHS is a two-step process:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the starting carboxylic acid.[5][7]
-
Stabilization with NHS: To improve the efficiency of the reaction and create a more stable reactive intermediate, NHS is introduced. The O-acylisourea intermediate reacts with NHS to form a semi-stable NHS ester. This NHS ester is less susceptible to hydrolysis and is highly reactive towards primary amines.[5][7]
-
Amide Bond Formation: The NHS ester then readily reacts with a primary amine on the target biomolecule via nucleophilic acyl substitution to form a stable, covalent amide bond, releasing NHS as a byproduct.[5]
This EDC/NHS-mediated coupling is a highly efficient method for conjugating molecules under mild, physiological conditions.[5]
Experimental Workflow and Protocols
General Considerations and Optimization
The efficiency of the EDC/NHS conjugation reaction is influenced by several factors that may require optimization for each specific application:
-
pH: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-5.5). However, the subsequent reaction of the NHS ester with the primary amine is favored at a physiological to slightly alkaline pH (7.2-8.5). A two-step protocol, where the activation is performed at a lower pH followed by an adjustment to a higher pH for the conjugation step, can often yield the best results.[8]
-
Buffer Choice: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) should be avoided as they will compete with the intended reaction. Phosphate-buffered saline (PBS) or MES buffer are common choices.[8][9]
-
Reagent Concentrations: The molar ratio of EDC and NHS to the carboxylic acid, as well as the ratio of the activated pyrroline to the biomolecule, will need to be optimized to achieve the desired degree of labeling while minimizing side reactions or protein precipitation.[9]
-
Reaction Time and Temperature: Activation with EDC/NHS is typically rapid (15-30 minutes at room temperature). The subsequent conjugation reaction can proceed for 1-2 hours at room temperature or overnight at 4°C.[10][11]
Protocol 1: One-Pot Conjugation to a Protein
This protocol is suitable for biomolecules that do not have exposed carboxyl groups that could lead to self-polymerization.
Materials:
-
This compound
-
Protein or other amine-containing biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine, pH 8.5
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare Solutions: Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in water or Activation Buffer. EDC is susceptible to hydrolysis.[10]
-
Dissolve Pyrroline Derivative: Dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF and then dilute with Activation Buffer to the desired concentration.
-
Activation:
-
In a microcentrifuge tube, combine the dissolved this compound with a 1.5 to 5-fold molar excess of both EDC and NHS.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[10]
-
-
Conjugation:
-
Add the activated pyrroline solution to the protein solution in Coupling Buffer. The molar ratio of the activated pyrroline to the protein should be optimized, but a starting point of 10-20 fold molar excess of the pyrroline is common.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle rotation.[9]
-
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 10-50 mM. This will react with any remaining NHS esters. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted pyrroline derivative and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
Protocol 2: Two-Step Conjugation to a Protein
This protocol is preferred for biomolecules that contain both amines and carboxylates to minimize self-polymerization.[10]
Procedure:
-
Activation: Follow steps 1-3 from Protocol 1 to activate the this compound with EDC and NHS in Activation Buffer.
-
Removal of Excess Reagents: Immediately after activation, remove the excess EDC and NHS byproducts using a desalting column equilibrated with Coupling Buffer (pH 7.2-7.5). The activated NHS-ester of the pyrroline derivative will be more stable at this pH.
-
Conjugation:
-
Immediately add the purified, activated pyrroline derivative to the protein solution in Coupling Buffer.
-
Incubate and quench as described in steps 4 and 5 of Protocol 1.
-
-
Purification: Purify the final conjugate as described in step 6 of Protocol 1.
Data Presentation: Optimizing Reaction Conditions
The following table provides a starting point for optimizing the conjugation reaction. The exact parameters will vary depending on the specific biomolecule and desired labeling efficiency.
| Parameter | Recommended Range | Rationale |
| pH (Activation) | 4.5 - 6.0 | Maximizes the efficiency of EDC-mediated carboxyl activation. |
| pH (Conjugation) | 7.2 - 8.5 | Favors the nucleophilic attack of primary amines on the NHS ester. |
| Molar Ratio (EDC:Pyrroline) | 1.5:1 to 10:1 | Ensures efficient activation of the carboxylic acid. |
| Molar Ratio (NHS:Pyrroline) | 1.5:1 to 5:1 | Stabilizes the activated intermediate. |
| Molar Ratio (Pyrroline:Protein) | 5:1 to 50:1 | Drives the reaction towards the desired product; needs optimization. |
| Reaction Time (Activation) | 15 - 30 minutes | Sufficient for the formation of the NHS ester. |
| Reaction Time (Conjugation) | 1 - 4 hours at RT or overnight at 4°C | Allows for efficient conjugation to the biomolecule. |
Visualization of the Conjugation Workflow
Caption: Workflow for the EDC/NHS-mediated conjugation of the pyrroline derivative.
Potential Applications
The tetramethylpyrroline scaffold is a core structure in a class of stable nitroxide radicals used as spin labels for Electron Paramagnetic Resonance (EPR) spectroscopy.[12][13] While this compound itself is not a radical, it is a diamagnetic precursor. The acetyl group can potentially be removed, and the pyrroline nitrogen oxidized to generate a nitroxide radical post-conjugation. This would allow for site-directed spin labeling of biomolecules.[13]
Site-directed spin labeling (SDSL) combined with EPR is a powerful technique for studying:
-
Protein structure and dynamics: By measuring the mobility of the spin label at a specific site, information about the local environment and conformational changes can be obtained.[14]
-
Protein-ligand interactions: Changes in the EPR spectrum upon ligand binding can reveal details about the binding event and induced conformational changes.[13]
-
Protein-protein interactions: Distances between two spin labels on interacting proteins can be measured to map out interfaces and determine relative orientations.
The conjugation of this pyrroline derivative can also be used to attach other functionalities to biomolecules, assuming the pyrroline itself is further modified. Its stable and relatively compact structure makes it an attractive scaffold for the development of novel bioprobes.
Trustworthiness and Self-Validation
The protocols described herein are based on the well-established and extensively validated EDC/NHS coupling chemistry.[5][7][8][9][10][11] To validate the success of the conjugation reaction, several analytical techniques can be employed:
-
SDS-PAGE: A successful conjugation will result in an increase in the molecular weight of the protein, which can be visualized as a band shift on an SDS-PAGE gel.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a precise measurement of the molecular weight of the conjugate, confirming the number of pyrroline molecules attached per biomolecule.
-
UV-Vis Spectroscopy: If the pyrroline derivative has a distinct UV-Vis absorbance spectrum, the degree of labeling can be quantified.
-
EPR Spectroscopy (if converted to a spin label): The presence of a characteristic nitroxide radical signal will confirm the successful introduction of the spin label.
By employing these analytical methods, researchers can confirm the successful conjugation and characterize the final product, ensuring the reliability and reproducibility of their experiments.
References
- General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.).
- Principle of Amine-Reactive Carboxylic Acid Conjugation: A Technical Guide - Benchchem. (n.d.).
- Hardick, O. (n.d.). Coupling Protocols - UCL.
-
Condensation of Acids with Amines. (2020). Chemistry LibreTexts. Retrieved from [Link]
- Technical Bulletin Coupling Two Proteins with EDC-HCl and Sulfo-NHS - CovaChem. (n.d.).
- instructions - edc - Thermo Fisher Scientific. (n.d.).
-
Acylation of Amines, Part 4: with Carboxylic Acids. (2021). YouTube. Retrieved from [Link]
- High Efficiency & Stability Protein CrossLinking with EDC & NHS - G-Biosciences. (2017).
- Enzymatic Spin-labeling of Protein N- and C-Termini for Electron Paramagnetic Resonance Spectroscopy. (n.d.). PMC - NIH.
-
Direct Amidations of Carboxylic Acids with Amines. (2023). Encyclopedia.pub. Retrieved from [Link]
- Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. (2024). PMC - NIH.
- Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. (n.d.). NIH.
-
Exploring intrinsically disordered proteins using site-directed spin labeling electron paramagnetic resonance spectroscopy. (2015). PubMed Central. Retrieved from [Link]
-
This compound N-Hydroxysuccinimide Ester. (n.d.). Pharmaffiliates. Retrieved from [Link]
- New Developments in Spin Labels for Pulsed Dipolar EPR. (n.d.). PMC - NIH.
- This compound - Data Sheet. (n.d.).
- 258835 this compound CAS: 887352-25-2. (n.d.).
- This compound | CAS 887352-25-2 | SCBIO. (n.d.).
- Stable pyrrole-linked bioconjugates through tetrazine-triggered azanorbornadiene fragmentation. (n.d.). idUS.
- This compound. (n.d.). 上海惠诚生物科技有限公司.
- A0536-37 this compound. (n.d.).
Sources
- 1. usbio.net [usbio.net]
- 2. usbio.net [usbio.net]
- 3. 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 4. usbio.net [usbio.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. covachem.com [covachem.com]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Enzymatic Spin-labeling of Protein N- and C-Termini for Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring intrinsically disordered proteins using site-directed spin labeling electron paramagnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Proteins Labeled with 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid
Authored by: Your Senior Application Scientist
Introduction: The covalent labeling of proteins with specific probes is a cornerstone of modern biochemical and biophysical research. 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid (ATM-Ac) is a versatile labeling reagent that can be activated, for instance as an N-hydroxysuccinimide (NHS) ester, to react with primary amines on a protein, such as the side chains of lysine residues and the N-terminus. This process introduces a stable pyrroline modification, which can serve various purposes, including acting as a spin label for Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2][3]
Successful downstream analysis of ATM-Ac labeled proteins is critically dependent on the purity of the final product. The presence of unreacted (free) label or non-specifically bound label can lead to significant background noise and experimental artifacts, compromising data quality and interpretation.[4] Therefore, a robust purification strategy is not just a preliminary step but an integral part of the experimental design.
This comprehensive guide provides detailed protocols and expert insights into the purification of proteins labeled with ATM-Ac. We will delve into the rationale behind each step, offering a self-validating system to ensure the production of highly pure and functionally active labeled proteins for your research needs.
I. The Chemistry of ATM-Ac Labeling
ATM-Ac is typically activated as an N-hydroxysuccinimide (NHS) ester to facilitate its conjugation to proteins. The NHS ester of ATM-Ac reacts with primary amines in a nucleophilic acyl substitution reaction, forming a stable amide bond. This reaction is most efficient at slightly alkaline pH (7.5-8.5), where the amine groups are deprotonated and thus more nucleophilic.
II. Experimental Workflow: From Labeling to Purified Protein
The overall workflow for obtaining a purified ATM-Ac labeled protein can be broken down into three key stages: the labeling reaction, the removal of unreacted label, and the final polishing and characterization of the labeled protein.
Caption: Workflow for ATM-Ac Protein Labeling and Purification.
III. Detailed Protocols
A. Protocol 1: Labeling of Protein with ATM-Ac-NHS Ester
This protocol is designed for a typical soluble protein. The molar excess of the labeling reagent may need to be optimized for your specific protein of interest.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
This compound N-hydroxysuccinimide ester (ATM-Ac-NHS)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5
-
Reaction tubes
-
Stirring/rocking platform
Procedure:
-
Protein Preparation:
-
Ensure your protein solution is at a suitable concentration (typically 1-10 mg/mL) and in a buffer free of primary amines (e.g., Tris).
-
If necessary, perform a buffer exchange into the reaction buffer using a desalting column or dialysis.
-
-
Preparation of ATM-Ac-NHS Stock Solution:
-
Immediately before use, dissolve the ATM-Ac-NHS ester in a small volume of anhydrous DMF or DMSO to a concentration of 10-50 mM. The reactive ester is susceptible to hydrolysis, so it is crucial to use a fresh solution.
-
-
Labeling Reaction:
-
While gently vortexing or stirring the protein solution, slowly add a 10- to 20-fold molar excess of the ATM-Ac-NHS stock solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction for 1-2 hours at room temperature, or overnight at 4°C, with continuous gentle mixing. Protect the reaction from light if the label is light-sensitive.
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the labeling reaction, add a quenching reagent such as Tris buffer or hydroxylamine to a final concentration of 50-100 mM. This will react with and consume any remaining unreacted NHS ester.
-
Incubate for an additional 30-60 minutes at room temperature.
-
B. Protocol 2: Purification of ATM-Ac Labeled Protein
The removal of unreacted ATM-Ac is paramount for obtaining high-quality data. Size-based separation methods are highly effective for this purpose.
Method 1: Size Exclusion Chromatography (Desalting Columns)
This is a rapid and efficient method for removing small molecules like unreacted ATM-Ac from the much larger labeled protein.
Materials:
-
Pre-packed desalting columns (e.g., PD-10 columns)
-
Equilibration/elution buffer (e.g., PBS or your buffer of choice for downstream applications)
-
Collection tubes
Procedure:
-
Column Equilibration:
-
Equilibrate the desalting column with 4-5 column volumes of the desired elution buffer.
-
-
Sample Loading:
-
Load the quenched labeling reaction mixture onto the top of the column.
-
-
Elution:
-
Elute the labeled protein with the equilibration buffer. The larger labeled protein will pass through the column in the void volume and elute first, while the smaller unreacted label and quenching reagents will be retained and elute later.
-
Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).
-
-
Pooling and Concentration:
-
Pool the protein-containing fractions.
-
If necessary, concentrate the purified labeled protein using a centrifugal filter device with an appropriate molecular weight cutoff.
-
Method 2: Dialysis
Dialysis is a classical and effective method for removing small molecules, although it is more time-consuming than desalting columns.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cutoff (MWCO)
-
Dialysis buffer (at least 100 times the volume of the sample)
-
Large beaker and stir plate
Procedure:
-
Sample Preparation:
-
Transfer the quenched labeling reaction mixture into the dialysis tubing/cassette.
-
-
Dialysis:
-
Place the dialysis tubing/cassette in a beaker with the dialysis buffer at 4°C.
-
Stir the buffer gently.
-
Perform at least three buffer changes over 24-48 hours to ensure complete removal of the unreacted label.
-
C. Protocol 3: Final Polishing with Affinity Chromatography
If your protein has an affinity tag (e.g., a polyhistidine-tag), an additional affinity chromatography step can be performed to further purify the labeled protein and remove any unlabeled or aggregated protein.
Procedure:
The specific protocol will depend on the affinity tag system used. As an example, for a His-tagged protein:
-
Load the partially purified labeled protein from the desalting or dialysis step onto a pre-equilibrated Ni-NTA or other immobilized metal affinity chromatography (IMAC) column.
-
Wash the column extensively to remove any non-specifically bound proteins.
-
Elute the His-tagged labeled protein using a buffer containing a high concentration of imidazole.
-
It is often advisable to perform a final desalting step or dialysis to remove the imidazole from the purified protein.
IV. Characterization of the Labeled Protein
After purification, it is essential to characterize the labeled protein to determine the labeling efficiency and confirm its integrity.
| Parameter | Method | Purpose |
| Labeling Efficiency | Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) | To determine the number of ATM-Ac labels per protein molecule. |
| Protein Concentration | Bradford or BCA Assay | To accurately determine the concentration of the labeled protein. |
| Purity | SDS-PAGE | To visually inspect the purity of the labeled protein and check for aggregation. |
| Functional Activity | Relevant functional assay | To ensure that the labeling and purification process has not compromised the biological activity of the protein. |
| Spin Label Integrity (if applicable) | Electron Paramagnetic Resonance (EPR) Spectroscopy | To confirm the presence of the nitroxide radical and assess its local environment.[1][5] |
V. Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | - Inactive labeling reagent- Presence of primary amines in the protein buffer- Suboptimal pH | - Use a fresh stock of ATM-Ac-NHS- Buffer exchange the protein into an amine-free buffer- Optimize the reaction pH (7.5-8.5) |
| Protein Precipitation | - High concentration of organic solvent (DMF/DMSO)- Protein instability | - Minimize the volume of the ATM-Ac-NHS stock solution added- Perform the labeling reaction at 4°C |
| Residual Free Label | - Inefficient purification | - Repeat the desalting/dialysis step- Use a longer desalting column for better separation |
VI. Conclusion
The purification of proteins labeled with this compound is a critical process that directly impacts the quality and reliability of subsequent experimental results. By following the detailed protocols and understanding the rationale behind each step, researchers can consistently produce highly pure and active labeled proteins. The combination of a well-executed labeling reaction followed by robust purification techniques such as size exclusion chromatography and, if applicable, affinity chromatography, provides a solid foundation for successful studies utilizing ATM-Ac labeled proteins.
References
-
Characterization of Interactions Between Proteins Using Site-Directed Spin Labeling and Electron Paramagnetic Resonance Spectroscopy. PubMed Central. [Link]
-
Methods and applications of site-directed spin labeling EPR spectroscopy. PubMed. [Link]
-
Characterization of Weak Protein Domain Structure by Spin-Label Distance Distributions. Frontiers in Molecular Biosciences. [Link]
-
Recent advances and applications of site-directed spin labeling. Current Opinion in Structural Biology. [Link]
-
Characterization of interactions between proteins using site-directed spin labeling and electron paramagnetic resonance spectroscopy. Methods in Molecular Biology. [Link]
-
Identification and removal of nitroxide spin label contaminant: Impact on PRE studies of α-helical membrane proteins in detergent. Protein Science. [Link]
-
Application of site-directed spin labelling for studying conformational changes in the catalytic cycle of G proteins activated by dimerization. Royal Society of Chemistry. [Link]
-
Evaluation of site-directed spin labeling for characterizing protein-ligand complexes using simulated restraints. Biophysical Journal. [Link]
-
Efficient Orthogonal Spin Labeling of Proteins via Aldehyde Cyclization for Pulsed Dipolar EPR Distance Measurements. Journal of the American Chemical Society. [Link]
-
Site-directed spin labeling of proteins for distance measurements in vitro and in cells. Biological Chemistry. [Link]
-
Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. Methods in Molecular Biology. [Link]
-
How to remove unreacted florescent dye from labeled protein?. ResearchGate. [Link]
-
How to purify Proteins using Batch Spin. YouTube. [Link]
-
Protein Purification with Strep-Tactin®XT Spin Columns. YouTube. [Link]
-
Step-by-Step Video Tutorial: Protein Purification via Spin Columns. ResearchGate. [Link]
-
Protein Spin Labeling with a Photocaged Nitroxide Using Diels–Alder Chemistry. Angewandte Chemie International Edition. [Link]
Sources
- 1. Characterization of Interactions Between Proteins Using Site-Directed Spin Labeling and Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods and applications of site-directed spin labeling EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Characterization of interactions between proteins using site-directed spin labeling and electron paramagnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of Pyrroline Carboxylic Acid Derivatives in Modern Structural Biology
Audience: Researchers, scientists, and drug development professionals.
Abstract: Pyrroline carboxylic acid and its derivatives represent a versatile class of molecules that serve as powerful tools in structural biology. As close analogues of the proteinogenic amino acid proline, they offer unique conformational constraints and chemical functionalities that can be exploited to probe, stabilize, and modulate the structure and function of proteins and enzymes. This guide provides an in-depth exploration of their applications, from elucidating enzyme mechanisms through X-ray crystallography to identifying novel drug targets via chemical proteomics. We present not just methodologies, but the strategic rationale behind their use, complemented by detailed protocols and data interpretation insights to empower researchers in their structural investigation endeavors.
Introduction: The Structural Significance of the Pyrrolidine Scaffold
Proline, with its unique cyclic pyrrolidine side chain that links back to the peptide backbone, imposes significant conformational restrictions on polypeptide chains.[1] This property is fundamental to protein folding, stability, and the formation of specific secondary structures like β-turns.[2] Pyrroline carboxylic acid derivatives, which mimic this core scaffold, leverage these intrinsic structural features for a variety of applications in structural biology.[3]
These derivatives can be broadly categorized based on their intended use:
-
Conformational Probes: Mimicking proline to study the impact of cis/trans isomerization on protein folding and stability.[4]
-
Enzyme Inhibitors: Acting as substrate analogues or transition-state mimics to probe enzyme active sites.[5][6]
-
Chemical Biology Tools: Functionalized with reporter tags or reactive groups for target identification and validation.[7]
This document will delve into the practical applications of these derivatives, focusing on their utility in X-ray crystallography, NMR spectroscopy, and activity-based protein profiling (ABPP).
Application I: Elucidating Enzyme Mechanisms through Inhibitor Co-crystallization
One of the most powerful applications of pyrroline carboxylic acid derivatives is in the structural elucidation of enzyme active sites. By designing derivatives that act as potent and specific inhibitors, researchers can capture a "snapshot" of the enzyme-inhibitor complex using X-ray crystallography, providing invaluable insights into binding modes and catalytic mechanisms.[8]
A prime example is the study of Pyrroline-5-Carboxylate Reductase (PYCR), an enzyme that catalyzes the final step in proline biosynthesis and is a recognized target in cancer therapy.[6][9]
Scientific Rationale
PYCR1 converts Δ1-pyrroline-5-carboxylate (P5C) to proline.[10][11] Derivatives of pyrroline carboxylic acid can be designed to mimic the substrate (P5C) or the transition state of the reaction. When an inhibitor binds to the enzyme's active site, it stabilizes the protein, often facilitating the growth of high-quality crystals suitable for diffraction experiments. The resulting electron density map clearly reveals the precise orientation of the inhibitor and its interactions with active site residues, information that is critical for structure-based drug design.[9][12] Fragment-based screening, where small, pyrrolidine-containing fragments are screened crystallographically, has proven to be a successful strategy for identifying novel inhibitor scaffolds for enzymes like PYCR1.[12]
Caption: Workflow for determining an enzyme's structure in complex with a pyrroline-based inhibitor.
Protocol 1: Co-crystallization of a Target Enzyme with a Pyrroline Carboxylic Acid Inhibitor
This protocol provides a generalized workflow. Specific concentrations and conditions must be optimized for each protein-ligand system.
1. Materials & Reagents:
- Purified target protein (e.g., PYCR1) at >95% purity, concentrated to 5-15 mg/mL.
- Pyrroline carboxylic acid derivative inhibitor stock solution (e.g., 100 mM in DMSO).
- Crystallization screens (e.g., Hampton Research, Qiagen).
- Vapor diffusion crystallization plates (sitting-drop or hanging-drop).
- Cryoprotectant solution (typically mother liquor supplemented with 20-30% glycerol or ethylene glycol).
- Cryo-loops for crystal harvesting.
2. Methodology:
- Complex Formation: Prepare the protein-inhibitor complex by incubating the purified protein with the inhibitor at a 1:5 to 1:10 molar ratio for at least 1 hour on ice. This pre-incubation ensures complex formation prior to crystallization.
- Crystallization Screening:
- Set up crystallization plates using the vapor diffusion method. Pipette 1 µL of the protein-inhibitor complex into the drop well.
- Add 1 µL of the reservoir solution from a commercial screen to the drop.
- Seal the plate and incubate at a stable temperature (e.g., 4°C or 20°C).
- Hit Optimization: Monitor plates for crystal growth over several weeks. Once initial hits are identified, perform optimization screens by varying the pH, precipitant concentration, and salt concentration around the initial hit condition to improve crystal size and quality.
- Crystal Harvesting:
- Prepare a cryoprotectant solution. A common starting point is to use the final reservoir condition supplemented with 25% (v/v) glycerol.
- Using a cryo-loop slightly larger than the crystal, carefully sweep the crystal through the drop.
- Briefly pass the crystal through the cryoprotectant solution (5-30 seconds) to replace the water in the crystal lattice.
- Immediately plunge the loop into liquid nitrogen to flash-cool the crystal, preventing ice crystal formation.
- Data Collection & Analysis:
- Ship the cryo-cooled crystals to a synchrotron facility for X-ray diffraction analysis.
- Process the diffraction data and solve the structure using molecular replacement.
- Refine the model and build the inhibitor into the observed electron density in the active site. Analyze the resulting structure to map key binding interactions.
Application II: Probing Biological Systems with Functionalized Derivatives
Beyond static structures, understanding how molecules function in a complex cellular environment is paramount. Pyrroline carboxylic acid derivatives can be transformed into chemical probes for Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic technique used to identify enzyme targets and assess inhibitor selectivity directly in native biological systems.[7]
Scientific Rationale
The ABPP approach utilizes chemical probes that consist of three key components: a reactive group (or "warhead") that covalently binds to an active site residue, a recognition element (the pyrrolidine scaffold) that directs the probe to a specific class of enzymes, and a reporter tag (like biotin or a fluorophore) for detection and enrichment.
For example, a cyanopyrrolidine scaffold can act as a recognition element and a reactive warhead, targeting cysteine residues in the active sites of enzymes like deubiquitinases (DUBs) and aldehyde dehydrogenases (ALDHs).[7] In a competitive ABPP experiment, a cell lysate or live cells are pre-treated with a non-tagged inhibitor. A broadly reactive, tagged probe is then added. If the inhibitor binds to a target protein, it will block the binding of the tagged probe. The reduction in signal from the tagged probe, as measured by mass spectrometry or immunoblotting, reveals the cellular targets of the inhibitor.[7]
Caption: A typical workflow for identifying the cellular targets of a pyrrolidine-based inhibitor using ABPP.
Protocol 2: Competitive ABPP to Identify Targets of a Cyanopyrrolidine Inhibitor
This protocol outlines a competitive ABPP experiment in a cell lysate.
1. Materials & Reagents:
- Cell lysate (e.g., from HEK293 cells) normalized to 2 mg/mL protein concentration.
- Test inhibitor (e.g., MT16-001) stock solution (10 mM in DMSO).[7]
- Cyanopyrrolidine-biotin activity-based probe (ABP) stock solution (1 mM in DMSO).
- Streptavidin-agarose beads.
- Mass spectrometry-grade trypsin.
- Buffers: PBS, lysis buffer, wash buffers.
2. Methodology:
- Inhibitor Pre-incubation:
- Aliquot 50 µL of cell lysate into multiple microcentrifuge tubes.
- Treat the lysates with the test inhibitor across a range of final concentrations (e.g., 10 nM to 10 µM) or with DMSO (vehicle control).
- Incubate for 1 hour at 37°C to allow the inhibitor to bind to its targets.
- Probe Labeling:
- Add the cyanopyrrolidine-biotin ABP to each tube to a final concentration of 1 µM.
- Incubate for 1 hour at 37°C. The ABP will label enzyme active sites that were not blocked by the test inhibitor.
- Enrichment of Labeled Proteins:
- Add pre-washed streptavidin-agarose beads to each lysate and incubate for 1 hour at 4°C with rotation to capture the biotin-labeled proteins.
- Pellet the beads by centrifugation and wash extensively (e.g., 3x with PBS + 0.1% SDS, 3x with PBS) to remove non-specifically bound proteins.
- On-Bead Digestion for Mass Spectrometry:
- Resuspend the washed beads in a digestion buffer containing urea and DTT.
- Alkylate with iodoacetamide.
- Add trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.
- LC-MS/MS Analysis:
- Collect the supernatant containing the peptides.
- Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis:
- Use a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins.
- For each identified protein, compare its abundance in the inhibitor-treated samples to the DMSO control. A protein that shows a dose-dependent decrease in abundance is a target of the inhibitor.
Emerging Applications: Cryo-Electron Microscopy (Cryo-EM)
The "resolution revolution" in cryo-EM has opened new avenues for structural biology, particularly for large, flexible, or membrane-associated proteins that are difficult to crystallize.[13][14] Pyrrolidine carboxylic acid derivatives can play a crucial role here as well. The binding of a small molecule ligand, such as a pyrrolidine-based inhibitor, can reduce the conformational heterogeneity of a protein complex, effectively "locking" it into a single state.[14] This stabilization is often the key to achieving the high-resolution reconstructions needed for detailed structural analysis and is a vital strategy in cryo-EM sample preparation.[15][16]
Data Summary
The effectiveness of pyrrolidine derivatives as inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀). This data is crucial for selecting candidates for structural studies.
| Compound Class | Target Enzyme | Example IC₅₀ (µM) | Structural Biology Application | Reference |
| Polyhydroxylated Pyrrolidines | α-Glucosidase | Varies | Active Site Mapping | [8] |
| Pyrrolidine Carboxamides | InhA (M. tuberculosis) | 1.39 | Drug Discovery, Co-crystallization | [17] |
| Thiazole Cyanopyrrolidines | UCHL1 (Deubiquitinase) | < 0.1 | ABPP, Target ID | [7] |
| Fragment Carboxylic Acids | PYCR1 | 50 - 500 | Fragment-based Co-crystallization | [9][12] |
| Benzofuroxane Pyrrolidines | Matrix Metalloproteinases | 0.1 - 0.2 | Inhibitor Design | [18][19] |
Conclusion
Pyrroline carboxylic acid derivatives are more than just proline analogues; they are a sophisticated toolkit for the modern structural biologist. Their ability to conformationally constrain peptides, inhibit specific enzymes, and act as versatile chemical probes makes them indispensable for a range of applications. From providing atomic-level details of enzyme active sites through X-ray crystallography to mapping inhibitor targets in the complex cellular milieu via ABPP, these compounds are central to advancing our understanding of protein structure and function and accelerating the pace of drug discovery.
References
-
Ghirga, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
-
Mazzier, D., et al. (2021). A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. ACS Publications. [Link]
-
Christensen, E. M. (2019). Structural, biochemical, and inhibition studies of proline biosynthetic enzymes. University of Missouri Library. [Link]
-
Tanner, J. J., et al. (2022). Structure, Biochemistry, and Gene Expression Patterns of the Proline Biosynthetic Enzyme Pyrroline-5-Carboxylate Reductase (PYCR), An Emerging Cancer Therapy Target. PubMed Central. [Link]
-
Tate, S. S. (2015). Properties, metabolisms, and applications of L-proline analogues. ResearchGate. [Link]
-
Hayashi, Y., et al. (2015). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. [Link]
-
Sirin, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]
-
Sirin, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]
-
AnaSpec. Analogs of Proline. Anaspec. [Link]
-
Nocek, B., et al. (2005). Crystal Structures of Δ1-Pyrroline-5-carboxylate Reductase from Human Pathogens Neisseria meningitides and Streptococcus pyogenes. PubMed Central. [Link]
-
van der Stelt, I., et al. (2022). Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II. Nature Communications. [Link]
-
Szoke, A., et al. (2021). Measurement of δ1-Pyrroline-5-Carboxylic Acid in Plant Extracts for Physiological and Biochemical Studies. MDPI. [Link]
-
De Riccardis, F., et al. (2017). Proline Analogues. Chemical Reviews. [Link]
-
Christensen, E. M., et al. (2024). Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography. PubMed. [Link]
-
Phang, J. M., et al. (1991). Structural analogues of pyrroline 5-carboxylate specifically inhibit its uptake into cells. Journal of Membrane Biology. [Link]
-
He, X., et al. (2009). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PubMed Central. [Link]
-
Turnbull, A. P., et al. (2017). Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe. PubMed Central. [Link]
-
Christensen, E. M., et al. (2024). Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography. PubMed Central. [Link]
-
Kumar, R. S., et al. (2001). The role of proline in the prevention of aggregation during protein folding in vitro. ResearchGate. [Link]
-
Lee, J.-H., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PubMed Central. [Link]
-
Phang, J. M. (1985). The Regulatory Functions of Proline and Pyrroline-5-carboxylic Acid. ResearchGate. [Link]
-
Ataman Kimya. L-PROLINE. Ataman Kimya. [Link]
-
National Center for Biotechnology Information. L-Proline. PubChem. [Link]
-
van der Stelt, I., et al. (2022). Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II. ResearchGate. [Link]
-
Biological Magnetic Resonance Bank. Pyrrole-2-carboxylic Acid at BMRB. BMRB. [Link]
-
Wikipedia. 1-Pyrroline-5-carboxylic acid. Wikipedia. [Link]
-
Mezl, V. A., & Knox, W. E. (1976). Properties and Analysis of a Stable Derivative of Pyrroline- 5-Carboxylic Acid for Use in Metabolic Studies. AMiner. [Link]
-
van der Stelt, I., et al. (2022). Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II. Nature. [Link]
-
Jhoti, H., et al. (2020). Fragment-based drug discovery using cryo-EM. Drug Discovery Today. [Link]
-
E. coli Metabolome Database. L-D-1-Pyrroline-5-carboxylic acid. ECMDB. [Link]
-
Scapin, G., et al. (2018). CryoEM for small molecules discovery, design, understanding and application. PubMed Central. [Link]
-
AZoOptics. (2020). CryoEM MicroED Methods to Determine Crystalline Structure. AZoOptics. [Link]
-
Duggirala, N. K., et al. (2016). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. OUCI. [Link]
-
D'Imprima, E., et al. (2019). An introduction to sample preparation and imaging by cryo-electron microscopy for structural biology. Methods. [Link]
-
Scapin, G., et al. (2018). Cryo-EM for Small Molecules Discovery, Design, Understanding, and Application. ResearchGate. [Link]
-
Mezl, V. A., & Knox, W. E. (1976). Properties and analysis of a stable derivative of pyrroline-5-carboxylic acid for use in metabolic studies. Analytical Biochemistry. [Link]
Sources
- 1. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DSpace [mospace.umsystem.edu]
- 6. Structure, Biochemistry, and Gene Expression Patterns of the Proline Biosynthetic Enzyme Pyrroline-5-Carboxylate Reductase (PYCR), An Emerging Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal Structures of Δ1-Pyrroline-5-carboxylate Reductase from Human Pathogens Neisseria meningitides and Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-Pyrroline-5-carboxylic acid - Wikipedia [en.wikipedia.org]
- 12. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CryoEM for small molecules discovery, design, understanding and application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An introduction to sample preparation and imaging by cryo-electron microscopy for structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fragment-based drug discovery using cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 19. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Functional Nitroxide Spin Labels from 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Indispensable Role of Pyrroline-Based Nitroxide Spin Labels
Nitroxide spin labels are stable organic radicals that serve as powerful molecular probes for investigating the structure, dynamics, and environment of biomolecules using Electron Paramagnetic Resonance (EPR) spectroscopy.[1] Among the various heterocyclic scaffolds, the five-membered pyrroline ring offers a favorable balance of stability and conformational sensitivity, making it a cornerstone of Site-Directed Spin Labeling (SDSL) studies.[2][3] In SDSL-EPR, a nitroxide label is covalently attached to a specific site, typically a cysteine residue, within a protein or nucleic acid.[1] Analysis of the resulting EPR signal provides profound insights into local dynamics, solvent accessibility, and through pulsed techniques like Double Electron-Electron Resonance (DEER), precise distance measurements between pairs of labels in the nanometer range.[2][4]
This guide provides a detailed, three-stage protocol for the synthesis of functional nitroxide spin labels, beginning with the commercially available precursor, 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid. This starting material is strategically designed: the acetyl group protects the nitrogen atom, while the carboxylic acid at the 3-position serves as a versatile chemical handle for subsequent conjugation to biomolecules or other molecular scaffolds. Our methodology is broken down into three core stages: deprotection of the amine, oxidation to the stable nitroxide radical, and activation of the carboxylic acid for bioconjugation.
Stage 1: Amine Deprotection via Acid Hydrolysis
Principle: The synthetic journey begins with the removal of the N-acetyl protecting group. This is efficiently achieved through acid-catalyzed hydrolysis, which cleaves the amide bond to reveal the secondary amine of the pyrroline ring. This intermediate is the direct precursor to the nitroxide radical.
Protocol 1: Synthesis of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound in 6M hydrochloric acid (HCl).
-
Hydrolysis: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. The duration is critical to ensure complete cleavage of the stable amide bond.
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Dichloromethane:Methanol (9:1 v/v). The product, being more polar, will have a lower Rf value than the starting material.
-
Work-up:
-
After cooling to room temperature, carefully neutralize the reaction mixture to pH ~7 using a saturated solution of sodium bicarbonate (NaHCO₃). Be cautious as CO₂ gas will evolve.
-
The product may precipitate upon neutralization. If so, it can be collected by vacuum filtration.
-
Alternatively, extract the aqueous solution multiple times with a suitable organic solvent like ethyl acetate.
-
-
Purification and Characterization:
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization or column chromatography.
-
Confirm the structure of the resulting secondary amine using Mass Spectrometry (to verify the molecular weight) and NMR spectroscopy.
-
Stage 2: Oxidation to the Nitroxide Radical
Principle: This is the key step where the paramagnetic center is generated. The secondary amine is oxidized to a stable nitroxide radical (N-O•). A widely used and effective method employs hydrogen peroxide as the oxidant in the presence of a sodium tungstate catalyst.
Protocol 2: Synthesis of 3-Carboxy-2,2,5,5-tetramethyl-1-oxyl-3-pyrroline (Carboxy-PROXYL)
-
Catalyst Preparation: In a flask, dissolve the deacetylated pyrroline from Stage 1 in methanol. Add a catalytic amount of sodium tungstate (Na₂WO₄) and a small amount of ethylenediaminetetraacetic acid (EDTA).
-
Causality: Sodium tungstate forms a peroxotungstate complex with H₂O₂, which is the active oxidizing species. EDTA acts as a chelating agent, preventing metal-catalyzed decomposition of hydrogen peroxide, which would otherwise reduce the reaction's efficiency.
-
-
Oxidation: Cool the solution in an ice bath. Add 30% hydrogen peroxide (H₂O₂) dropwise with vigorous stirring. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24-48 hours.
-
Reaction Monitoring: The formation of the bright yellow/orange nitroxide product is a clear visual indicator. The reaction can be monitored by TLC or, more definitively, by taking a small aliquot, diluting it, and checking for the characteristic triplet signal using an EPR spectrometer.[5]
-
Work-up:
-
Quench any remaining hydrogen peroxide by slowly adding a saturated solution of sodium sulfite (Na₂SO₃) until the solution no longer tests positive for peroxides (using peroxide test strips).
-
Acidify the mixture to pH 3-4 with a dilute acid (e.g., 1M HCl).
-
Extract the product into dichloromethane (DCM) or ethyl acetate.
-
-
Purification and Characterization:
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting yellow-orange solid by silica gel column chromatography.
-
Definitive Characterization: The primary method for confirming success is EPR Spectroscopy , which should show a sharp, three-line spectrum characteristic of a nitroxide radical in a low-viscosity solution. Mass Spectrometry should be used to confirm the expected mass of the radical product.
-
Stage 3: Activation of the Carboxylic Acid for Bioconjugation
Principle: For the nitroxide to be a useful spin label, it must be capable of forming a covalent bond with a target biomolecule. The carboxylic acid is a stable but unreactive functional group. It must be converted into an "activated" form, such as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines (e.g., the side chain of a lysine residue) under mild physiological conditions to form a stable amide bond.
Protocol 3: Synthesis of the N-Hydroxysuccinimide (NHS) Ester of Carboxy-PROXYL
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxy-PROXYL nitroxide from Stage 2 in anhydrous DCM or Tetrahydrofuran (THF).
-
Causality: This reaction is sensitive to water, which can hydrolyze the active ester product. Therefore, anhydrous conditions are critical for achieving a high yield.
-
-
Activation: To the solution, add N-Hydroxysuccinimide (NHS) followed by a carbodiimide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC).
-
Coupling: Stir the reaction at room temperature for 4-12 hours.
-
Reaction Monitoring: Monitor the reaction by TLC, observing the consumption of the starting carboxylic acid and the appearance of a new, less polar spot corresponding to the NHS ester.
-
Work-up and Purification:
-
If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Remove this by filtration.
-
Wash the filtrate sequentially with a weak acid (e.g., 5% citric acid solution), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The resulting activated spin label is often used directly in the next step without extensive purification, but can be purified by column chromatography if necessary. The product should be stored under desiccated, cold, and dark conditions to prevent hydrolysis.
-
Quantitative Data Summary
| Stage | Starting Material | Key Reagents | Typical Reaction Time | Expected Yield |
| 1: Deacetylation | This compound | 6M HCl | 12-24 hours | 80-95% |
| 2: Oxidation | 2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid | H₂O₂, Na₂WO₄, EDTA | 24-48 hours | 70-90% |
| 3: Activation | 3-Carboxy-2,2,5,5-tetramethyl-1-oxyl-3-pyrroline | NHS, EDC or DCC | 4-12 hours | 75-95% |
Visualizing the Workflow and Chemistry
Caption: High-level workflow from precursor to functional spin label.
Caption: Chemical reaction scheme for the three-stage synthesis.
References
-
Bordignon, E., et al. (2019). gem-Diethyl Pyrroline Nitroxide Spin Labels: Synthesis, EPR Characterization, Rotamer Libraries and Biocompatibility. ChemistryOpen. Available at: [Link]
-
Bordignon, E., et al. (2019). Front Cover: gem-Diethyl Pyrroline Nitroxide Spin Labels: Synthesis, EPR Characterization, Rotamer Libraries and Biocompatibility. ChemistryOpen. Available at: [Link]
-
Tsvetkov, Y.D., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. MDPI. Available at: [Link]
-
Al-Tawfiq, N., et al. (2021). Nitroxide Radicals@US-Tubes: New Spin Labels for Biomedical Applications. ResearchGate. Available at: [Link]
-
Bordignon, E., et al. (2019). gem-Diethyl Pyrroline Nitroxide Spin Labels: Synthesis, EPR Characterization, Rotamer Libraries and Biocompatibility. IU ScholarWorks. Available at: [Link]
-
Kirilyuk, I.A., et al. (2019). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules. Available at: [Link]
-
Zheng, C., et al. (2017). Synthesis of structurally defined nitroxide spin-labeled glycolipids as useful probes for electron paramagnetic resonance (EPR) spectroscopy studies of cell surface glycans. Organic & Biomolecular Chemistry. Available at: [Link]
-
Ward, R., et al. (2015). New Developments in Spin Labels for Pulsed Dipolar EPR. Molecules. Available at: [Link]
-
Bleicken, S., et al. (2019). gem-Diethyl Pyrroline Nitroxide Spin Labels: Synthesis, EPR Characterization, Rotamer Libraries and Biocompatibility. ChemistryOpen. Available at: [Link]
-
Dalz, D., et al. (2022). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. ResearchGate. Available at: [Link]
-
Rajca Research Group at UNL. Nitroxide Spin Labels. University of Nebraska-Lincoln. Available at: [Link]
-
Grigor'ev, I.A., et al. (2023). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. MDPI. Available at: [Link]
-
Hideg, K., et al. (2008). Synthesis of New Paramagnetic Fatty Acids and Lipophilic Spin Labels. ResearchGate. Available at: [Link]
-
Tsvetkov, Y.D., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gem‐Diethyl Pyrroline Nitroxide Spin Labels: Synthesis, EPR Characterization, Rotamer Libraries and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rajca Research Group at UNL: Nitroxide Spin Labels [chemweb.unl.edu]
- 5. mdpi.com [mdpi.com]
Measuring Protein Dynamics with 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid Derived Labels: An Application & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview and detailed protocols for utilizing 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid-derived spin labels to investigate protein dynamics. We will delve into the principles of Site-Directed Spin Labeling (SDSL) coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, with a specific focus on the application of amine-reactive nitroxide probes for interrogating protein structure, conformational changes, and molecular interactions.
Introduction: Unveiling Protein Dynamics with Spin Labeling EPR
Proteins are not static entities; their biological functions are intrinsically linked to their dynamic motions, ranging from localized side-chain fluctuations to large-scale domain rearrangements.[1][2] Site-Directed Spin Labeling (SDSL) in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy has emerged as a powerful technique to elucidate these dynamic processes in proteins under near-native conditions.[3][4] This approach involves the site-specific introduction of a paramagnetic probe, or "spin label," into the protein of interest.[2] The EPR spectrum of the nitroxide spin label is exquisitely sensitive to its local environment and motional freedom, providing a high-resolution window into the dynamics at the labeled site.[5]
Traditionally, SDSL has heavily relied on cysteine-specific labels, such as the methanethiosulfonate spin label (MTSL).[2][4] However, the focus of this guide is on an alternative and complementary strategy: the use of amine-reactive spin labels derived from This compound . By activating the carboxylic acid group, for instance, as an N-hydroxysuccinimide (NHS) ester, this label can be covalently attached to the primary amino groups of lysine residues and the N-terminus of a protein.[3][6][7] This opens up new avenues for probing protein surfaces and regions where cysteine mutations may be structurally or functionally disruptive.
The pyrroline-based nitroxide core of this label offers a stable paramagnetic center, and studies on similar pyrroline derivatives suggest a good resistance to reduction in biological environments, a crucial aspect for in-cell EPR studies.[8][9] The acetylated form of the pyrroline nitrogen in the specified label is a unique feature that may influence its local environment and motional dynamics, potentially offering distinct spectral signatures compared to more common nitroxide labels.
The Amine-Reactive Spin Labeling Strategy: Targeting Lysine and the N-Terminus
The primary advantage of using an NHS ester of this compound is its reactivity towards primary amines.[3][6][7] This allows for the targeting of two key locations on a protein:
-
ε-Amino Group of Lysine Residues: Lysine is a common amino acid often found on the protein surface, making it an accessible target for labeling.[10]
-
α-Amino Group of the N-Terminus: The free amino group at the beginning of the polypeptide chain can also be targeted.
This contrasts with the thiol-specific chemistry of labels like MTSL, which exclusively target cysteine residues.
Causality Behind Experimental Choices:
-
Why target amines?
-
Surface Accessibility: Lysine residues are frequently located on the protein exterior, allowing for the study of surface dynamics and interactions without perturbing the protein core.[10]
-
Alternative to Cysteine: In proteins where cysteines are involved in disulfide bonds, are part of the active site, or where cysteine mutations are not well-tolerated, amine-reactive labeling provides a viable alternative.
-
Complementary Information: Labeling different types of residues provides a more comprehensive picture of the protein's dynamic landscape.
-
-
Considerations for Amine-Reactive Labeling:
-
Multiple Labeling Sites: Proteins often contain multiple lysine residues, which can lead to a heterogeneous population of labeled proteins. This is a critical point to consider during experimental design and data analysis. Site-directed mutagenesis can be employed to remove unwanted lysine residues if a specific labeling site is desired.
-
pH-Dependence: The reaction of NHS esters with amines is highly pH-dependent. The amino group must be in its deprotonated, nucleophilic state to react. Therefore, labeling is typically carried out at a slightly basic pH (8.0-9.0).[3][6][7]
-
Experimental Workflow: From Protein to EPR Spectrum
The overall process of measuring protein dynamics using this compound derived labels can be broken down into several key stages.
Figure 1: A generalized experimental workflow for measuring protein dynamics using site-directed spin labeling EPR.
Detailed Protocols
Protocol 1: Activation of this compound to its N-Hydroxysuccinimide (NHS) Ester
This protocol describes the chemical synthesis of the amine-reactive NHS ester from the parent carboxylic acid.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF) (optional, for dissolving reagents)
-
Argon or Nitrogen gas supply
-
Magnetic stirrer and stir bars
-
Glassware (round bottom flasks, dropping funnel)
-
Filtration apparatus (sintered glass funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or THF.
-
Carbodiimide Addition: In a separate flask, dissolve DCC or EDC (1.1 equivalents) in a minimal amount of anhydrous DCM or THF.
-
Reaction: Slowly add the carbodiimide solution to the stirring solution of the carboxylic acid and NHS at 0°C (ice bath).
-
Incubation: Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup (for DCC): If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a sintered glass funnel to remove the DCU.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the identity and purity of the synthesized this compound N-Hydroxysuccinimide Ester using techniques such as NMR and mass spectrometry.
-
Storage: Store the purified NHS ester under anhydrous conditions at -20°C.
Self-Validation: The purity of the NHS ester is critical for efficient and specific protein labeling. Incomplete reaction or the presence of hydrolyzed carboxylic acid will reduce labeling efficiency.
Protocol 2: Labeling of Proteins with the NHS Ester Spin Label
This protocol provides a general procedure for labeling the primary amines of a protein with the synthesized or commercially obtained NHS ester of the spin label.[3][6][7]
Materials:
-
Purified protein of interest in an amine-free buffer (e.g., PBS, HEPES)
-
1 M Sodium bicarbonate or Sodium borate buffer, pH 8.0-9.0
-
This compound N-Hydroxysuccinimide Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., PD-10) or spin concentrator
-
Reaction tubes
-
Shaker or rotator
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of any amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine, ammonium sulfate), as these will compete with the labeling reaction.
-
Buffer exchange the protein into a suitable labeling buffer, such as 0.1 M sodium bicarbonate or 50 mM sodium borate, pH 8.3. A final protein concentration of 1-10 mg/mL is recommended.
-
-
Spin Label Stock Solution:
-
Immediately before use, prepare a stock solution of the NHS ester spin label (e.g., 10-50 mM) in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
Calculate the required volume of the spin label stock solution to achieve the desired molar excess of label to protein. A 10-20 fold molar excess is a good starting point.
-
While gently vortexing or rotating the protein solution, add the spin label stock solution dropwise.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a small amount of an amine-containing buffer like Tris-HCl (to a final concentration of ~50 mM) can be added to quench any unreacted NHS ester.
-
-
Removal of Unreacted Label:
-
Separate the labeled protein from the unreacted spin label using a desalting column (e.g., PD-10) pre-equilibrated with the desired storage buffer (e.g., PBS or HEPES). Alternatively, use a spin concentrator with an appropriate molecular weight cutoff to perform buffer exchange.
-
-
Determination of Labeling Efficiency:
-
The concentration of the nitroxide spin label can be determined by continuous wave (CW) EPR spectroscopy by comparing the double integral of the spectrum of the labeled protein with that of a known concentration of a standard nitroxide solution.
-
Mass spectrometry can also be used to confirm the covalent modification and to assess the heterogeneity of labeling.
-
-
Storage: Store the labeled protein at 4°C for short-term use or at -80°C for long-term storage.
Self-Validation: The removal of free, unreacted spin label is crucial. Any residual free label will dominate the EPR spectrum due to its high mobility, obscuring the signal from the protein-bound label. The efficiency of removal should be confirmed by EPR analysis of the flow-through from the desalting column.
Protocol 3: EPR Data Acquisition and Analysis
This protocol outlines the general steps for acquiring and interpreting CW-EPR spectra to probe protein dynamics.
Materials:
-
Labeled protein sample
-
EPR spectrometer (X-band)
-
Capillary tubes or flat cells for aqueous samples
-
EPR data analysis software
Procedure:
-
Sample Preparation:
-
Prepare the labeled protein sample at a suitable concentration (typically 50-200 µM) in the desired buffer.
-
Load the sample into a capillary tube or flat cell.
-
-
EPR Spectrometer Setup:
-
Tune the EPR spectrometer and resonator according to the manufacturer's instructions.
-
Typical X-band CW-EPR parameters for a nitroxide-labeled protein at room temperature are:
-
Microwave frequency: ~9.5 GHz
-
Microwave power: Non-saturating (e.g., 2-10 mW)
-
Modulation frequency: 100 kHz
-
Modulation amplitude: Optimized for signal-to-noise without line broadening (e.g., 0.5-1.5 G)
-
Sweep width: 100-150 G
-
Time constant and sweep time: Chosen to avoid spectral distortion.
-
-
-
Data Acquisition:
-
Record the EPR spectrum. Multiple scans are typically averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The lineshape of the CW-EPR spectrum provides qualitative and quantitative information about the motional dynamics of the spin label.[5]
-
Fast Motion: A highly mobile spin label (e.g., on a flexible, solvent-exposed loop) will exhibit three sharp, narrow lines of similar height.
-
Slow Motion: A motionally restricted spin label (e.g., in a structured region or involved in an interaction) will show a broader, more anisotropic spectrum.
-
Immobilized: A completely immobilized label will have a very broad "powder pattern" spectrum.
-
-
Spectral simulations using software packages can be employed to extract quantitative motional parameters, such as the rotational correlation time (τc), which describes the timescale of the label's reorientation.[5]
-
Figure 2: Relationship between EPR spectral lineshapes and the underlying protein dynamics.
Data Presentation and Interpretation
The primary data from these experiments are the CW-EPR spectra. Changes in the lineshape of the spectrum upon addition of a ligand, a change in temperature, or a change in pH can provide valuable insights into protein conformational changes.
| Observed Spectral Change | Potential Interpretation | Example Application |
| Narrowing of spectral lines | Increased mobility of the spin label | A protein domain becomes more disordered upon ligand binding. |
| Broadening of spectral lines | Decreased mobility of the spin label | A flexible loop becomes structured upon interaction with another protein. |
| Appearance of a second spectral component | The protein exists in two or more distinct conformational states in slow exchange. | Probing the equilibrium between active and inactive states of an enzyme. |
Advanced Applications: Double Electron-Electron Resonance (DEER)
For proteins labeled with two spin labels, pulsed EPR techniques like Double Electron-Electron Resonance (DEER), also known as Pulsed Electron-Electron Double Resonance (PELDOR), can be used to measure the distance between the two labels in the range of approximately 1.5 to 8 nanometers.[2][4] This provides valuable structural information and can be used to monitor large-scale conformational changes, such as domain movements.
The use of an amine-reactive spin label like the one discussed here, potentially in combination with a cysteine-specific label, allows for orthogonal labeling strategies to measure distances between different types of residues, providing unique structural constraints.
Trustworthiness and Self-Validation
The protocols outlined above are designed to be self-validating. Key checkpoints include:
-
Purity of the activated spin label: Ensures efficient and specific labeling.
-
Complete removal of free label: Prevents spectral artifacts.
-
Confirmation of labeling: Mass spectrometry confirms covalent modification.
-
Appropriate controls: Comparing the spectra of labeled and unlabeled protein, and protein in the presence and absence of interacting partners, is essential for robust interpretation.
Conclusion
The use of amine-reactive spin labels derived from this compound offers a valuable and complementary approach to the more traditional cysteine-based SDSL-EPR methods. By targeting lysine residues and the N-terminus, these labels provide a means to probe the dynamics of protein surfaces and to study proteins where cysteine chemistry is not feasible. The protocols and principles outlined in this guide provide a solid foundation for researchers to apply this powerful technique to a wide range of biological questions, from understanding fundamental protein function to aiding in the development of novel therapeutics.
References
- Bordignon, E., & Griesinger, C. (2021). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1869(7), 140653.
-
Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. [Link]
- Klare, J. P. (2013). Site-directed spin labeling EPR spectroscopy in protein research. Biological chemistry, 394(10), 1283–1300.
- Mocanu, E. M., Topping, L., Ben-Ishay, Y., & Lovett, J. E. (2025). Robustness and Sensitivity of Gd(III)–Gd(III) Double Electron–Electron Resonance (DEER) Measurements: Comparative Study of High-Frequency EPR Spectrometer Designs and Spin Label Variants. Applied Magnetic Resonance.
- Jagtap, A. P., Krstic, I., Kunjir, N. C., Hänsel, R., Prisner, T. F., & Sigurdsson, S. T. (2015). Sterically shielded spin labels for in-cell EPR spectroscopy: analysis of stability in reducing environment. Free radical research, 49(1), 78–85.
- Torricella, F., Pierro, A., & Bonucci, A. (2021). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. Biochimica et Biophysica Acta. Proteins and Proteomics, 1869(7), 140653.
- Etienne, E., Pierro, A., Bonucci, A., Martin, M., Mileo, E., & Belle, V. (2023). Guidelines for the Simulations of Nitroxide X-Band cw EPR Spectra from Site-Directed Spin Labeling Experiments Using SimLabel. Molecules (Basel, Switzerland), 28(3), 1332.
- Kirilyuk, I. A., Grigor'ev, I. A., & Bagryanskaya, E. G. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. International journal of molecular sciences, 25(3), 1550.
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]
- Mädler, S., Bich, C., Touboul, D., & Zenobi, R. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of mass spectrometry : JMS, 44(5), 694–706.
- Kirilyuk, I. A., Dobrynin, S. A., Usatov, M. S., Zhurko, I. F., Morozov, D. A., Polienko, Y. F., Glazachev, Y. I., Parkhomenko, D. A., Tyumentsev, M. A., Gatilov, Y. V., Chernyak, E. I., & Bagryanskaya, E. G. (2019). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules (Basel, Switzerland), 24(17), 3171.
- Yordanov, A. T., Yamada, K., Krishna, M. C., Russo, A., Yoo, J., English, S., Mitchell, J. B., & Brechbiel, M. W. (2002). Acyl-protected hydroxylamines as spin label generators for EPR brain imaging. Journal of medicinal chemistry, 45(11), 2283–2288.
- Feng, M., & Meiler, J. (2014). Enzymatic Spin-labeling of Protein N- and C-Termini for Electron Paramagnetic Resonance Spectroscopy. Journal of visualized experiments : JoVE, (91), 51932.
- Georgieva, D., & Smirnova, T. (2022). Site-Directed Spin Labeling EPR Spectroscopy for Determination of Albumin Structural Damage and Hypoalbuminemia in Critical COVID-19. International journal of molecular sciences, 23(19), 11139.
- Sahoo, B. R., Thomas, G. H., & Falke, J. J. (2019). Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. The Journal of biological chemistry, 294(1), 253–262.
-
Pharmaffiliates. (n.d.). This compound N-Hydroxysuccinimide Ester. [Link]
- Wenzel, J., Tikhonov, A., Mola, M., & Hubbell, W. L. (2014). Cysteine-Targeting Gd-Based Spin Label and Its Application in Electron Paramagnetic Resonance Spectroscopy.
- Duthie, F., & Norman, D. G. (2021). A Comparison of Cysteine-Conjugated Nitroxide Spin Labels for Pulse Dipolar EPR Spectroscopy. Molecules (Basel, Switzerland), 26(24), 7578.
- Zhang, Y., & Liu, J. (2022). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules (Basel, Switzerland), 27(19), 6201.
Sources
- 1. Expanding the Diversity of Nitroxide‐Based Paramagnetic Probes Conjugated to Non‐Canonical Amino Acids for Sdsl‐Epr Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Computer Modeling of Nitroxide Spin Labels on Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gem‐Diethyl Pyrroline Nitroxide Spin Labels: Synthesis, EPR Characterization, Rotamer Libraries and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Two Nitroxide Labile Esters for Delivering Electron Paramagnetic Resonance Probes into Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the labeling efficiency of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid
Welcome to the technical support guide for 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid and its activated N-Hydroxysuccinimide (NHS) ester derivative. This document is designed for researchers, scientists, and drug development professionals who are utilizing this reagent for site-directed spin labeling (SDSL) of proteins and other biomolecules. As a spin-label, this molecule provides a paramagnetic center, enabling the study of protein structure, dynamics, and conformational changes using Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2]
This guide provides in-depth troubleshooting advice and detailed protocols to help you overcome common challenges and improve the efficiency and reproducibility of your labeling experiments.
Core Concepts: The Chemistry of Amine Labeling
Successful labeling hinges on the efficient formation of a stable amide bond between the carboxylic acid group of the label and a primary amine on the target biomolecule (e.g., the ε-amino group of a lysine residue or the N-terminus). When using the carboxylic acid version of the label (CAS 887352-25-2), this requires chemical activation.[3] The most robust and widely used method is the two-step reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[4][5]
Mechanism of EDC/NHS Coupling:
-
Activation Step (Optimal pH 4.5-6.0): EDC reacts with the label's carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[4][6]
-
Stabilization Step: This intermediate can react directly with an amine, but it is also highly susceptible to hydrolysis in aqueous solutions, which reverts the label to its original carboxylic acid form and reduces efficiency.[4] To prevent this, NHS is included in the reaction. NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester. This amine-reactive ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate, effectively preserving the "activated" state of the label.[4][7]
-
Conjugation Step (Optimal pH 7.0-8.5): The purified, activated NHS-esterified label is then introduced to the protein. At a slightly alkaline pH, the deprotonated primary amines on the protein readily attack the NHS ester, forming a stable amide bond and releasing NHS.
Alternatively, you can purchase the pre-activated This compound N-Hydroxysuccinimide Ester (CAS 1076198-74-7), which allows you to bypass the EDC/NHS activation steps and proceed directly to the conjugation reaction.[8][9]
Frequently Asked Questions (FAQs)
Q1: Why is my labeling efficiency consistently low?
A1: This is the most common issue and can stem from several factors. The primary culprits are suboptimal pH during activation or conjugation, hydrolysis of the activated label, poor reagent quality (especially EDC, which is moisture-sensitive), or inaccessible amine groups on your protein. Refer to the detailed troubleshooting section below for a step-by-step guide.[4][6]
Q2: My protein precipitates after adding the labeling reagent. What should I do?
A2: Protein precipitation is often caused by the organic solvent (e.g., DMSO or DMF) used to dissolve the label or by a change in the protein's isoelectric point (pI) as positively charged lysine residues are neutralized. Try to minimize the final concentration of the organic solvent in the reaction mixture (ideally <5% v/v). If precipitation persists, consider buffer optimization or screening for stabilizing additives.
Q3: How do I remove the unreacted, free label after the reaction?
A3: Due to its small size, the unreacted label can be efficiently removed using size-based separation methods. Spin desalting columns are excellent for rapid buffer exchange and removal of small molecules from proteins.[10][11] Dialysis is another option, though it is significantly slower. For membrane proteins solubilized in detergent, be aware that the hydrophobic label may associate with detergent micelles, making removal more challenging.[12]
Q4: How can I determine if my protein is successfully labeled?
A4: The degree of labeling can be assessed using several methods. Mass spectrometry (MALDI-TOF or ESI-MS) is a direct method to observe the mass shift corresponding to the covalent addition of the label (Molecular Weight of the acetyl-pyrroline-carboxylic acid label is ~211.25 Da). Alternatively, if you are working with a nitroxide spin label, you can use EPR spectroscopy to quantify the spin concentration and compare it to your protein concentration.[12]
In-Depth Troubleshooting Guide
Problem: Low or No Labeling Efficiency
This section provides a logical workflow to diagnose and solve issues related to poor labeling yields.
Q: I'm performing the EDC/NHS activation myself and getting no yield. What's wrong?
A: The activation step is highly sensitive to reaction conditions and reagent quality.
-
Cause - Incorrect pH: The activation of the carboxyl group by EDC is most efficient at an acidic pH (4.5–6.0).[6] If the pH is too high, the EDC becomes less effective, and the primary amines on your target protein (if present in a one-pot reaction) will be deprotonated and can react with EDC directly.
-
Solution: Perform the activation in a buffer such as 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) at pH 6.0.[7] Crucially, use a two-step protocol: activate the label first, then purify it or quench the EDC before adding your protein and shifting the pH for the conjugation step.
-
-
Cause - Hydrolyzed Reagents: EDC is notoriously sensitive to moisture and will hydrolyze quickly upon exposure to air. NHS is more stable but should also be stored in a desiccator.
-
Solution: Purchase high-quality EDC and NHS in small, single-use aliquots if possible. Always allow the vials to equilibrate to room temperature before opening to prevent condensation. Use freshly prepared solutions for every experiment.[4]
-
-
Cause - Competing Hydrolysis: The O-acylisourea intermediate formed by EDC is highly unstable in water and can hydrolyze back to the carboxylic acid within minutes.[4]
-
Solution: This is precisely why NHS (or its water-soluble analog, Sulfo-NHS) is critical. It converts the unstable intermediate into a more stable NHS ester, providing a longer window for the reaction with the target amine. Ensure you are using an adequate concentration of NHS, typically at a similar or slightly higher molar concentration than EDC.[7]
-
Q: I'm using the pre-activated NHS-ester label, but my efficiency is still poor. Why?
A: Even with an activated label, the conjugation reaction can be inefficient.
-
Cause - Incorrect Conjugation pH: The reaction between an NHS ester and a primary amine is most efficient at a pH range of 7.0-8.5. Below pH 7, the reaction rate slows considerably as the amines are protonated (R-NH3+). Above pH 8.5, the hydrolysis of the NHS ester itself begins to compete significantly with the aminolysis reaction.
-
Solution: Perform the conjugation reaction in a buffer such as PBS or HEPES at pH 7.2-8.0. Avoid buffers that contain primary amines (e.g., Tris or Glycine), as they will compete with your protein for the label.[7]
-
-
Cause - Inaccessible Target Sites: The lysine residues on your protein's surface may be sterically hindered or buried within the protein's tertiary structure, preventing the label from accessing them.[13]
-
Solution: First, confirm the presence of accessible lysines using protein structure viewers (like PyMOL or Chimera) if a structure is available. If accessibility is a problem, you may need to perform the labeling under partially denaturing conditions (e.g., with low concentrations of urea or guanidinium chloride), followed by refolding. This is an advanced technique and must be optimized to avoid irreversible denaturation.
-
-
Cause - Insufficient Molar Excess: The reaction is concentration-dependent. If the concentration of the label is too low, the reaction will be slow, allowing hydrolysis to dominate.
-
Solution: Increase the molar excess of the labeling reagent relative to the protein. A starting point is often a 10- to 20-fold molar excess of label over protein. This may need to be optimized for your specific system.
-
| Parameter | Recommended Range | Rationale |
| Activation pH | 4.5 - 6.0 | Maximizes EDC efficiency and O-acylisourea intermediate formation.[6] |
| Conjugation pH | 7.0 - 8.5 | Ensures primary amines are deprotonated and nucleophilic for reaction.[7] |
| Label Molar Excess | 10x - 50x over protein | Drives the reaction equilibrium towards the labeled product. |
| Reaction Time | 1 - 4 hours | Allows sufficient time for conjugation without significant hydrolysis. |
| Temperature | 4°C - Room Temp. | Lower temperature can reduce hydrolysis and improve protein stability. |
| Reaction Solvent | <5% (v/v) DMSO/DMF | Minimizes protein precipitation caused by organic solvents. |
Experimental Protocols
Protocol 1: Two-Step Labeling using EDC/NHS Activation
This protocol is for the carboxylic acid form of the label.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 100 mM Phosphate buffer, 150 mM NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Target protein in an amine-free buffer (e.g., PBS or HEPES)
-
Spin desalting columns
Procedure:
Step A: Activation of the Label
-
Immediately before use, prepare a 100 mM solution of the carboxylic acid label in anhydrous DMSO or DMF.
-
Immediately before use, prepare 100 mM solutions of EDC and NHS in Activation Buffer. Note: EDC solutions are unstable and should be used within 15 minutes.[4]
-
In a microfuge tube, combine the reagents in the following order to achieve a final volume of, for example, 100 µL:
-
50 µL of Activation Buffer
-
10 µL of 100 mM Label solution
-
20 µL of 100 mM EDC solution
-
20 µL of 100 mM NHS solution
-
-
Incubate the reaction for 15-30 minutes at room temperature.
Step B: Conjugation to the Protein
-
Prepare your protein at a concentration of 1-10 mg/mL in Conjugation Buffer.
-
Add the activated label mixture from Step A to your protein solution. The final molar ratio of label to protein should typically be between 10:1 and 50:1.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes. This will consume any unreacted NHS-ester label.
Step C: Purification
-
Equilibrate a spin desalting column with Conjugation Buffer according to the manufacturer's instructions.[10]
-
Load the quenched reaction mixture onto the column.
-
Centrifuge to elute the labeled protein, which will be separated from the smaller, unreacted label and reaction byproducts.
-
Store the purified, labeled protein at 4°C or -80°C as appropriate for its stability.
Protocol 2: Direct Labeling with the NHS-Ester Form
This protocol is simpler as it bypasses the activation step.
Materials:
-
This compound NHS Ester
-
Conjugation Buffer: 100 mM Phosphate buffer, 150 mM NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Target protein in an amine-free buffer
-
Spin desalting columns
Procedure:
-
Immediately before use, prepare a 10-50 mM stock solution of the NHS-ester label in anhydrous DMSO or DMF.
-
Prepare your protein at a concentration of 1-10 mg/mL in Conjugation Buffer.
-
Add the required volume of the label stock solution to the protein to achieve the desired molar excess (e.g., 10-fold to 20-fold excess). Ensure the final DMSO/DMF concentration remains below 5%.
-
Follow steps 3-4 from Protocol 1, Step B for incubation and quenching.
-
Follow Protocol 1, Step C for purification.
References
- J. M. T. A. Meunier, C. L. M. J. Verlinde, W. G. J. Hol, "Site-directed spin labeling of proteins," Methods in Enzymology, vol. 246, pp. 415-432, 1995.
- Rigid and stable nitroxide spin label for high-resolution distance measurements on proteins by DEER experiments. Weizmann Research Portal.
- New Developments in Spin Labels for Pulsed Dipolar EPR. PMC - NIH.
- This compound N-Hydroxysuccinimide Ester. Santa Cruz Biotechnology.
- This compound N-Hydroxysuccinimide Ester. Sigma-Aldrich.
- Chemical stability of the nitroxide labels in cell extracts.
- This compound N-Hydroxysuccinimide Ester.
- Protein Spin Labeling with a Photocaged Nitroxide Using Diels–Alder Chemistry. NIH.
- High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences.
- Identification and removal of nitroxide spin label contaminant: Impact on PRE studies of α-helical membrane proteins in detergent. NIH.
- General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Poly-Sciences.
- Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions. Benchchem.
- A simple fluorescence labeling method for studies of protein oxidation, protein modific
- Chemoselective labeling of carboxylic acid by (a) esterification by diazo compounds, (b) coupling reaction by EDC·HCl, and (c) photocatalyzed alkylation with the Michael acceptor.
- Amine coupling through EDC/NHS: a practical approach. PubMed.
- How does EDC/NHS coupling ACTUALLY work? Reddit.
- Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4. Thermo Fisher Scientific - UK.
- Batch and spin cup methods for affinity purification of proteins. Thermo Fisher Scientific.
- Protein Purification with Strep-Tactin®XT Spin Columns. YouTube.
- Bioorthogonal spin labeling strategies for in-cell spectroscopy. KOPS - University of Konstanz.
- Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. ScienceDirect.
- This compound. Glentham Life Sciences.
- De Novo High-Resolution Protein Structure Determination from Sparse Spin labeling EPR D
- Step-by-Step Video Tutorial: Protein Purification via Spin Columns.
Sources
- 1. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. usbio.net [usbio.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. scbt.com [scbt.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Identification and removal of nitroxide spin label contaminant: Impact on PRE studies of α-helical membrane proteins in detergent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid Derivatives
Welcome to the technical support center for the synthesis of 1-acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. The unique sterically hindered environment of the tetramethyl-substituted pyrroline ring presents specific hurdles that require careful consideration of reaction conditions and purification strategies.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these challenges, optimize your synthetic route, and achieve your desired products with higher purity and yield.
Troubleshooting Guide
This section addresses specific problems that may arise during the two key synthetic steps: the N-acetylation of the pyrroline precursor and the subsequent hydrolysis of the carboxamide to the carboxylic acid.
Problem 1: Incomplete or Slow N-Acetylation of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide
Question: I am attempting to acetylate 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide using acetic anhydride, but the reaction is sluggish, and I observe a significant amount of unreacted starting material even after prolonged reaction times. What could be the issue?
Answer: The secondary amine in the 2,2,5,5-tetramethyl-3-pyrroline ring is sterically hindered by the four methyl groups. This steric hindrance can significantly slow down the rate of N-acetylation. Standard acetylation procedures may not be sufficient to drive the reaction to completion.
Troubleshooting Steps & Explanations:
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely by TLC to avoid potential side reactions or decomposition at elevated temperatures.
-
Use a More Reactive Acetylating Agent: If acetic anhydride is not effective, consider using acetyl chloride. Acetyl chloride is more electrophilic and can react more readily with hindered amines.[1] This reaction should be carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct.
-
Incorporate a Catalyst: The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the acetylation reaction.[2] DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acetylpyridinium intermediate.
-
Alternative Acetylation Protocol: A continuous-flow acetylation using acetonitrile as the acetylating agent and alumina as a catalyst has been shown to be effective for various amines and could be a viable, milder alternative to traditional methods.[3][4]
Experimental Protocol: Enhanced N-Acetylation of a Hindered Pyrroline
-
Dissolve 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Problem 2: Difficulty in Hydrolyzing the 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide
Question: I have successfully synthesized 1-acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide, but I am struggling with the hydrolysis of the amide to the carboxylic acid. Standard acidic or basic hydrolysis conditions are either ineffective or lead to decomposition of the starting material.
Answer: The hydrolysis of amides, especially sterically hindered ones, can be challenging and often requires harsh reaction conditions such as strong acids or bases and elevated temperatures.[5][6][7][8][9][10] The pyrroline ring itself can also be sensitive to these harsh conditions, potentially leading to side reactions.
Troubleshooting Steps & Explanations:
-
Stronger Hydrolysis Conditions: If dilute acid or base is ineffective, you may need to use more concentrated reagents and higher temperatures. For acidic hydrolysis, refluxing in 6M HCl is a common approach. For basic hydrolysis, refluxing in 2-6M NaOH or KOH can be effective.[6]
-
Use of Co-solvents: The starting material may have limited solubility in purely aqueous solutions. The addition of a co-solvent like ethanol or dioxane can improve solubility and facilitate the hydrolysis.
-
Microwave-Assisted Hydrolysis: Microwave irradiation can significantly accelerate the hydrolysis of amides, often at lower temperatures and with shorter reaction times compared to conventional heating. This can help to minimize decomposition.
-
Enzymatic Hydrolysis: In some cases, enzymatic hydrolysis using a suitable amidase could be a milder alternative, offering high selectivity and avoiding harsh conditions that could compromise the pyrroline ring.[11]
Experimental Protocol: Robust Hydrolysis of a Hindered Pyrroline Amide
-
Suspend 1-acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide (1.0 eq) in a mixture of ethanol and 6M aqueous HCl (1:1 v/v).
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, concentrate the mixture in vacuo to remove the ethanol.
-
Adjust the pH of the aqueous residue to 2-3 with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to watch out for during the N-acetylation of the pyrroline ring?
A1: A potential side reaction during N-acetylation with acetic anhydride or acetyl chloride is the formation of diacetylated byproducts, although this is less likely with a sterically hindered amine. Over-acylation can sometimes occur if the reaction is left for too long at high temperatures. Another possibility, though less common, is the rearrangement of the pyrroline ring under strongly acidic or basic conditions. Careful monitoring of the reaction by TLC is crucial to minimize these side reactions.
Q2: My final product, this compound, is difficult to purify. What purification strategies do you recommend?
A2: The carboxylic acid product is quite polar, which can make purification by standard column chromatography on silica gel challenging due to streaking. Here are a few strategies:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, acetone/water) is often the most effective method for obtaining high purity.
-
Acid-Base Extraction: You can dissolve the crude product in a suitable organic solvent and wash with a dilute basic solution (e.g., 1M NaOH) to deprotonate the carboxylic acid and move it to the aqueous layer. The organic layer containing neutral impurities can then be discarded. Acidifying the aqueous layer will precipitate the pure carboxylic acid, which can be collected by filtration.
-
Reverse-Phase Chromatography: If the above methods are not successful, reverse-phase chromatography using a C18 column with a water/acetonitrile or water/methanol gradient is an excellent alternative for purifying polar compounds.
Q3: How can I confirm the structure of my synthesized this compound?
A3: A combination of spectroscopic techniques is recommended for unambiguous structure confirmation:
-
¹H NMR: Look for the characteristic singlet for the acetyl methyl group (around 2.1 ppm), singlets for the four methyl groups on the pyrroline ring (typically between 1.2-1.5 ppm), and the vinylic proton signal (around 6.5-7.0 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: Expect to see signals for the acetyl carbonyl, the carboxylic acid carbonyl, the quaternary carbons of the pyrroline ring, the methyl carbons, and the olefinic carbons.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) is a suitable method to determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Look for the characteristic C=O stretching frequencies for the amide and carboxylic acid groups.
Visualizing the Synthetic Pathway
The synthesis of this compound from its carboxamide precursor involves two main transformations: N-acetylation and hydrolysis. The workflow can be visualized as follows:
Caption: Synthetic workflow for the target molecule.
Troubleshooting Decision Tree
This decision tree can guide you through troubleshooting common issues in the synthesis.
Caption: Decision tree for troubleshooting synthesis.
Quantitative Data Summary
| Reaction Step | Reagents | Typical Conditions | Common Issues | Potential Solutions |
| N-Acetylation | Acetic anhydride or Acetyl chloride, Base (e.g., Triethylamine, Pyridine) | 0 °C to RT, 4-12 h | Slow or incomplete reaction due to steric hindrance. | Increase temperature, use acetyl chloride, add catalytic DMAP.[1][2] |
| Hydrolysis | Strong acid (e.g., 6M HCl) or Strong base (e.g., 6M NaOH) | Reflux, 12-24 h | Incomplete hydrolysis, decomposition of starting material. | Use of co-solvents, microwave-assisted heating. |
References
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). National Institutes of Health. [Link]
-
Ch20 : Amide hydrolysis. University of Calgary. [Link]
-
Hydrolysis of Amides to Carboxylic Acids Catalyzed by Nb2O5. (2020). Catalysis Science & Technology. [Link]
-
Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. [Link]
-
The Synthesis of Sterically Hindered Amides. (2014). ResearchGate. [Link]
-
Carboxylic acid synthesis by hydrolysis of amides. Organic Chemistry Portal. [Link]
-
(PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). ResearchGate. [Link]
-
Acetylation of Secondary amines. (2022). Chemistry Stack Exchange. [Link]
-
How is the hydrolysis of amides done in a lab? (2018). Chemistry Stack Exchange. [Link]
-
the hydrolysis of amides. Chemguide. [Link]
-
Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications (RSC Publishing). [Link]
-
Why do amides require much harsher conditions for hydrolysis than esters? (2020). Chemistry Stack Exchange. [Link]
-
Why do amides require much harsher conditions for hydrolysis than esters? (2020). Quora. [Link]
-
11.10 Chemistry of Amides. NC State University Libraries. [Link]
-
The Hydrolysis of Amides. (2023). Chemistry LibreTexts. [Link]
-
mechanism of amide hydrolysis. (2019). YouTube. [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). National Institutes of Health. [Link]
-
Synthesis of pyrrolidine‑3‑carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate‑s. CORE. [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF. ResearchGate. [Link]
-
The Mechanisms of Amide Hydrolysis. MacSphere. [Link]
- Preparation method for pyrrolidine-2-carboxylic acid derivatives.
-
A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. National Institutes of Health. [Link]
-
Facile Synthesis of 3-Formyl-2,2,5,5-tetramethyl-1-oxypyrroline. ResearchGate. [Link]
-
The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
-
What is the best work-up for acetic anhydride/pyradine acetylation? ResearchGate. [Link]
-
Enzymatic Synthesis and Purification of L-pyrroline-5-carboxylic Acid. PubMed. [Link]
-
Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations. National Institute of Chemistry. [Link]
-
A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers. [Link]
-
O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols (GlycoPODv2). [Link]
-
Fmoc-POAC: [(9-Fluorenylmethyloxycarbonyl)-2,2,5,5-tetramethylpyrrolidine-N-oxyl-3-amino-4-carboxylic Acid]: A Novel Protected Spin Labeled .BETA.-Amino Acid for Peptide and Protein Chemistry. ResearchGate. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. quora.com [quora.com]
- 9. 11.10 Chemistry of Amides – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 10. youtube.com [youtube.com]
- 11. Carboxylic acid synthesis by hydrolysis of amides [organic-chemistry.org]
Navigating the Nuances of Nitroxide Stability: A Technical Guide for Spin Labels Derived from 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for spin labels derived from 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid. As Senior Application Scientists, we understand that the success of your Electron Paramagnetic Resonance (EPR) studies hinges on the stability and reliability of your spin probes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounding our recommendations in the fundamental chemistry of these powerful molecules. We aim to equip you with the expertise to anticipate and resolve stability issues, ensuring the integrity and reproducibility of your experimental data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries and concerns regarding the stability and use of spin labels derived from this compound.
Q1: What are the primary stability concerns for pyrroline-based nitroxide spin labels in biological experiments?
The principal stability issue is the reduction of the paramagnetic nitroxide radical (N-O•) to its corresponding diamagnetic hydroxylamine (N-OH).[1] This conversion results in a loss of the EPR signal, rendering the spin label invisible to the technique. This reduction is particularly prevalent in the reducing environment of cells and cell lysates, which contain endogenous reducing agents such as ascorbate and enzymatic systems involving NADPH/NADH.[2] While pyrroline-based nitroxides are generally more stable than their six-membered piperidine counterparts, this reductive pathway remains the most significant challenge.[1]
Q2: How does the 1-Acetyl group on the pyrroline ring affect the stability of the spin label?
Q3: My EPR signal is decaying over time. How can I determine if this is due to reduction or another degradation pathway?
A diminishing EPR signal amplitude is the classic signature of nitroxide reduction to the EPR-silent hydroxylamine.[6] If the signal intensity decreases while the spectral line shape remains largely unchanged, reduction is the most likely cause. Other degradation pathways, such as ring-opening or reactions with other radical species, might lead to the appearance of new, minor paramagnetic species with different spectral shapes before the signal fully disappears. To confirm reduction, you can attempt to re-oxidize the sample. The addition of a mild oxidizing agent, such as potassium ferricyanide, can sometimes restore the nitroxide signal if the corresponding hydroxylamine is present and has not undergone further irreversible reactions.
Q4: What is the optimal pH range for working with spin labels derived from this compound?
The optimal pH is a balance between maintaining the stability of the spin label and ensuring the desired experimental conditions for your biological system. For the spin label itself, a near-neutral pH (6.5-7.5) is generally recommended to minimize the risk of acid- or base-catalyzed hydrolysis of the N-acetyl group. When conjugating the carboxylic acid to a protein using EDC/NHS chemistry, a two-step pH process is ideal: the activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH of 4.5-6.0, while the subsequent coupling to a primary amine (e.g., on a lysine residue) is most effective at a pH of 7.2-8.5.[2][6][7]
Q5: Are there any known issues when using EDC/NHS chemistry to conjugate this spin label to proteins?
Yes, there are several potential pitfalls with EDC/NHS chemistry. A primary issue is the use of buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate), as these will compete with the intended reaction and significantly lower your conjugation yield.[6] Furthermore, the activated NHS-ester intermediate is susceptible to hydrolysis, so it is crucial to perform the conjugation step promptly after activation.[6] There is also a possibility of side reactions, such as the formation of an N-acylurea, particularly if the reaction is run in highly polar solvents. While direct interactions between EDC and the nitroxide moiety are not widely reported, it is always best practice to use the minimum effective concentration of coupling reagents and to purify the labeled protein thoroughly after the reaction.
Part 2: Troubleshooting Guides
This section provides structured guidance for overcoming specific experimental challenges.
Guide 1: Low or No EPR Signal After Labeling
Symptom: After performing the labeling reaction and purifying your protein, you observe a very weak or no EPR signal.
Potential Causes & Solutions:
| Potential Cause | Explanation & Validation | Recommended Solution |
| Inefficient Conjugation | The carboxylic acid on the spin label failed to form a stable amide bond with the protein. This is the most common reason for low labeling efficiency. | Verify your coupling chemistry: • Buffer Choice: Ensure you are using amine- and carboxylate-free buffers for the reaction. Use MES buffer at pH 4.5-6.0 for the EDC/NHS activation step and a phosphate or borate buffer at pH 7.2-8.5 for the coupling to the protein.[6][7] • Reagent Quality: EDC and NHS are moisture-sensitive. Use fresh, high-quality reagents and allow them to come to room temperature before opening to prevent condensation.[6] • Reaction Stoichiometry: Optimize the molar ratio of spin label and coupling reagents to your protein. A 10-20 fold molar excess of the activated linker is a common starting point.[8] |
| Spin Label Degradation During Labeling | The spin label was reduced to its hydroxylamine form during the labeling or purification steps. | Assess the reaction conditions: • Reducing Agents: Ensure no unintended reducing agents (e.g., DTT, TCEP from a previous step) are present in your labeling buffer. • Extended Reaction Times: If performing the reaction overnight, consider doing so at 4°C to slow down potential degradation pathways.[6] |
| Protein Precipitation | The protein may have precipitated out of solution during the labeling reaction, taking the conjugated spin label with it. | Check for sample clarity: • Solubility: Excessive labeling can alter the protein's isoelectric point and lead to aggregation.[2] Try reducing the molar excess of the spin label. • Buffer Compatibility: Ensure your chosen buffer maintains the stability and solubility of your protein throughout the reaction. |
Guide 2: Rapid EPR Signal Decay During Experiment
Symptom: You observe a strong initial EPR signal, but it decays significantly over the course of your experiment.
Potential Causes & Solutions:
| Potential Cause | Explanation & Validation | Recommended Solution |
| Bioreduction | The sample contains endogenous reducing agents (e.g., ascorbate, glutathione) or active enzymes that are reducing the nitroxide.[1][2] | Modify your sample environment: • Oxygenation: De-gassing your sample can sometimes slow down certain reductive pathways. • Enzyme Inhibitors: For cell lysates, consider adding inhibitors for NADPH/NADH-related enzymes. One study has shown that maleimide can stabilize nitroxides in cell lysates by consuming NADPH/NADH.[2] • Scavengers: If ascorbate is the primary reductant, its effect can sometimes be mitigated, though this is complex as the reaction can be reversible.[1] |
| pH-Induced Instability | The experimental buffer has a pH that promotes the hydrolysis of the N-acetyl group, leading to a change in the spin label's environment and potentially its stability. | Verify and adjust buffer pH: • Optimal Range: Aim for a pH between 6.5 and 7.5 for maximal stability of the acetyl group. If your experiment requires a different pH, be aware that the label's stability may be compromised and perform time-course stability tests. |
| Reaction with Other Radicals | Your experimental system may be generating other radical species (e.g., reactive oxygen species) that can react with and destroy the nitroxide radical. | Introduce radical scavengers: • SOD/Catalase: If superoxide or hydrogen peroxide are suspected, the addition of superoxide dismutase (SOD) or catalase may help protect the nitroxide probe. |
Part 3: Experimental Protocols & Visualizations
Protocol 1: Two-Step EDC/NHS Coupling of Carboxylic Acid Spin Label to a Protein
This protocol is designed to maximize conjugation efficiency by separating the activation and coupling steps into their optimal pH environments.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS), free of primary amines.
-
This compound spin label.
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0.
-
Coupling Buffer: 0.1 M Phosphate buffer, pH 7.2-8.0.
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Sulfo-NHS (N-hydroxysulfosuccinimide).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting column.
Procedure:
-
Protein Preparation: Ensure your protein is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer. If necessary, perform a buffer exchange into the Coupling Buffer.
-
Spin Label Activation:
-
In a separate microfuge tube, dissolve the carboxylic acid spin label in Activation Buffer.
-
Add a 1.5 to 2-fold molar excess of EDC and Sulfo-NHS over the spin label.
-
Incubate for 15-30 minutes at room temperature to generate the amine-reactive Sulfo-NHS ester.
-
-
Conjugation:
-
Immediately add the activated spin label solution to your protein solution.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 20-50 mM Tris to stop the reaction by consuming any unreacted Sulfo-NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted spin label and byproducts by passing the reaction mixture over a desalting column equilibrated with your desired final buffer.
-
Visualizations
Caption: Workflow for two-step EDC/NHS protein labeling.
Caption: Major degradation pathways for the spin label.
References
-
Skaff, D. A., & Toscano, J. P. (2006). Hydrolysis of acyloxy nitroso compounds yields nitroxyl (HNO). Journal of the American Chemical Society, 128(30), 9687–9692. Available at: [Link]
-
Tikhonov, A. M., et al. (2012). Reversible Reduction of Nitroxides to Hydroxylamines: the Roles for Ascorbate and Glutathione. Free Radical Biology and Medicine, 52(1), 75-84. Available at: [Link]
-
ResearchGate. Why did protein not bind on the EDC/NHS activated surface? Available at: [Link]
-
ResearchGate. EDC coupling of a primary amine to a succinylated protein does not work - what could I be missing? Available at: [Link]
-
ResearchGate. Different EPR spectra of nitroxide-labelled proteins: Simulated X-band... Available at: [Link]
-
Borden, E. C., & Hsieh, C. M. (2012). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in molecular biology (Clifton, N.J.), 800, 135–147. Available at: [Link]
-
Ouari, O., et al. (2017). Diversification of EPR signatures in site directed spin labeling using a β-phosphorylated nitroxide. Chemical Communications, 53(83), 11412-11415. Available at: [Link]
-
Ward, R., et al. (2021). A Comparison of Cysteine-Conjugated Nitroxide Spin Labels for Pulse Dipolar EPR Spectroscopy. Molecules, 26(24), 7566. Available at: [Link]
-
Kölmel, D. K., & Summerer, D. (2017). Bioorthogonal spin labeling strategies for in-cell spectroscopy. Konstanzer Online-Publikations-System (KOPS). Available at: [Link]
-
Caturegli, E., et al. (2021). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1869(7), 140653. Available at: [Link]
-
ResearchGate. Hydrolysis Rates for Various pH Levels | Download Table. Available at: [Link]
-
ResearchGate. How do I label an amino acid (in particular, lysine, polylysine or polyarginine) with a fluorescently active agent? Available at: [Link]
-
Sopro, A. A., & Vachet, R. W. (2009). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Mass Spectrometry Reviews, 28(4), 565-585. Available at: [Link]
-
ResearchGate. pH-dependent hydrolysis of acetylcholine: Consequences for non-neuronal acetylcholine | Request PDF. Available at: [Link]
-
Glen Research. Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Available at: [Link]
-
Kirilyuk, I. A., et al. (2021). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules, 26(19), 5979. Available at: [Link]
-
Qiu, J., et al. (2025). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship. Atmospheric Chemistry and Physics, 25(21), 12615-12631. Available at: [Link]
-
Wessler, I., & Kirkpatrick, C. J. (2015). pH-dependent hydrolysis of acetylcholine: Consequences for non-neuronal acetylcholine. International immunopharmacology, 29(1), 27–30. Available at: [Link]
-
Fisher Scientific. 2,2,5,5-Tetramethyl-3-pyrrolin-1-oxyl-3-carboxylic acid, 99%. Available at: [Link]
-
Zielonka, J., et al. (2017). Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications. Antioxidants & Redox Signaling, 27(14), 1079-1111. Available at: [Link]
-
Mitchell, J. B., et al. (2007). The Chemistry and Biology of Nitroxide Compounds. Progress in molecular biology and translational science, 80, 1-38. Available at: [Link]
-
Reddit. Carbodiimide amide coupling reaction sideproduct. Available at: [Link]
Sources
- 1. Protein Spin Labeling with a Photocaged Nitroxide Using Diels–Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Hydrolysis of acyloxy nitroso compounds yields nitroxyl (HNO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pH-dependent hydrolysis of acetylcholine: Consequences for non-neuronal acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Reducing Spin Label Mobility in EPR Experiments
Welcome to the technical support center for Electron Paramagnetic Resonance (EPR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who utilize site-directed spin labeling (SDSL) and are encountering challenges with excessive spin label mobility. High mobility of the nitroxide spin label can obscure valuable structural and dynamic information, leading to ambiguous or uninterpretable spectra.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve the rigid-limit or motionally-restricted spectra necessary for your research.
The Challenge of Spin Label Mobility
In site-directed spin labeling (SDSL), a paramagnetic spin label, typically a nitroxide, is introduced at a specific site in a biomolecule.[2][3][4] The resulting EPR spectrum is highly sensitive to the rotational motion of this label.[1][4] While this sensitivity is a powerful tool for probing local dynamics, excessive mobility can be a significant hurdle, particularly when the goal is to measure distances between two spin labels or to characterize a specific, stable conformation of a protein.[2][5] Highly mobile labels result in sharp, narrow EPR spectra, whereas motionally restricted labels give rise to broad, powder-pattern spectra that contain rich structural information.[1][6]
This guide will walk you through the common causes of unwanted spin label mobility and provide actionable strategies to mitigate them, ensuring you can extract the maximum information from your EPR experiments.
Part 1: Troubleshooting Guide - My Spin Label is Too Mobile
Issue 1: The EPR spectrum shows sharp, narrow lines, indicating high mobility, but I expect a restricted conformation.
This is a classic problem that can arise from several factors related to both the sample preparation and the inherent properties of the spin-labeled protein.
A. Environmental Factors:
-
Solution Viscosity is Too Low: At ambient temperatures, the spin label's motion is often dominated by the overall tumbling of the protein in a low-viscosity solvent.
-
Solution 1: Introduce Viscogens/Cryoprotectants. Increasing the viscosity of the solvent will slow down the tumbling of the protein and, consequently, the motion of the spin label.[7]
-
Glycerol: Commonly used as a cryoprotectant for frozen solutions, glycerol also significantly increases viscosity at room temperature.[8] For frozen samples, a concentration of 25-50% (v/v) is typically required to ensure the formation of a glassy state, which prevents the formation of ice crystals that can damage the sample and introduce artifacts.[8]
-
Sucrose: An alternative to glycerol, sucrose can also be used as a cryoprotectant and viscogen. A concentration of around 0.4 M is often effective.[9]
-
-
Solution 2: Freeze the Sample. For many experiments, particularly distance measurements using techniques like DEER (Double Electron-Electron Resonance), measurements are performed at cryogenic temperatures (e.g., liquid nitrogen, 77 K).[2] Shock-freezing the sample in liquid nitrogen effectively immobilizes the protein, providing a snapshot of its conformational ensemble.[2][10]
-
B. Intrinsic Protein and Label Dynamics:
-
The Spin Label is on a Highly Flexible Loop or Terminus: If the spin label is attached to a region of the protein that is intrinsically disordered or highly flexible, it will exhibit high mobility regardless of the overall protein tumbling.
-
Solution 1: Re-evaluate the Labeling Site. Through site-directed mutagenesis, introduce the cysteine for labeling at a site within a more structured region of the protein, such as an α-helix or β-sheet.[3][4] Computational modeling can aid in selecting sites that are less likely to exhibit high local flexibility.
-
Solution 2: Use a More Rigid Spin Label. While the standard MTSL (methanethiosulfonate spin label) is widely used, alternative spin labels with more rigid linkers to the protein backbone are available and can reduce local motion.[11]
-
C. Sample Heterogeneity:
-
Presence of Free (Unreacted) Spin Label: Excess spin label that has not been removed after the labeling reaction will tumble freely in solution, contributing a sharp, three-line signal that can obscure the signal from the labeled protein.[12]
-
Solution: Thoroughly Purify the Labeled Protein.
-
Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger, spin-labeled protein from the smaller, unreacted spin label.[12]
-
Dialysis/Buffer Exchange: Repeated dialysis or the use of desalting columns can also effectively remove free spin label.[12] It is crucial to perform a final dialysis step into the desired buffer for the EPR experiment.
-
-
Issue 2: My sample is frozen, but the spectrum still indicates some residual motion.
Even at cryogenic temperatures, localized motions of the spin label side chain can persist, leading to a broadening of the spectral features that deviates from a true rigid-limit spectrum.
A. Incomplete Immobilization:
-
The Cryoprotectant Concentration is Insufficient: If the concentration of glycerol or sucrose is too low, the sample may not form a uniform glass upon freezing, allowing for localized pockets of mobility.
-
Solution: Optimize Cryoprotectant Concentration. Empirically test a range of cryoprotectant concentrations (e.g., 20%, 30%, 40% glycerol) to find the optimal concentration that yields the most rigid-limit spectrum for your specific protein.
-
-
Slow Freezing: Slow freezing can lead to the formation of ice crystals and phase separation, which can alter the local environment of the spin label.
B. Localized Librational Motion:
-
The Spin Label Side Chain Retains Rotational Freedom: The linker connecting the nitroxide to the protein backbone can still allow for some degree of torsional or librational motion, even when the protein backbone is frozen.
-
Solution 1: Protein Precipitation. Precipitating the protein prior to freezing can further restrict its motion. This can be achieved through various methods:
-
Salting Out: Adding a high concentration of a salt like ammonium sulfate reduces the solubility of the protein, causing it to precipitate.[13][14] This method is generally mild and can often preserve the protein's folded state.[13]
-
Organic Solvents: Solvents like acetone or methanol can also be used to precipitate proteins.[13][14] It's important to perform these precipitations at low temperatures to minimize denaturation.[13]
-
-
Solution 2: Protein Cross-linking. Covalently cross-linking the spin-labeled protein can create a rigid matrix that severely restricts both global and local motions. This is a more aggressive approach and should be used with caution, as it can potentially alter the protein's structure.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the best method for reducing spin label mobility?
The best method depends on your specific experimental goals. The following decision-making workflow can help guide your choice:
Caption: Decision workflow for selecting a method to reduce spin label mobility.
Q2: What are the typical concentrations of cryoprotectants to use?
| Cryoprotectant | Typical Concentration Range | Notes |
| Glycerol | 25% - 50% (v/v) | Higher concentrations increase viscosity but can sometimes affect protein structure.[8] |
| Sucrose | ~0.4 M | A good alternative to glycerol, particularly if glycerol interferes with your system.[9] |
| Ethylene Glycol | 20% - 40% (v/v) | Can also be effective but may be more denaturing for some proteins. |
Q3: Can the choice of spin label itself affect mobility?
Absolutely. The chemical structure of the spin label and its linker to the protein backbone plays a crucial role in its motional freedom.[2] While the methanethiosulfonate spin label (MTSL) is the most common, a variety of other spin labels with different linker lengths and rigidities are available.[11] If you consistently observe high mobility at a specific site, consider trying a spin label with a shorter or more rigid linker.
Q4: How can I confirm that I have successfully reduced the mobility?
The EPR spectrum itself is the primary indicator. As you successfully reduce the mobility of the spin label, you will observe a characteristic change in the spectral lineshape. The sharp, narrow lines of a mobile label will broaden, and the separation between the outermost peaks will increase, eventually approaching the rigid-limit powder pattern.
Q5: Are there any EPR instrument parameters I can adjust to better study samples with some residual mobility?
While sample preparation is the most effective way to reduce mobility, optimizing your EPR acquisition parameters can improve data quality.
-
Temperature Control: Precise and stable temperature control is critical, especially when studying motional transitions.
-
Microwave Power: Avoid power saturation, which can distort the lineshape. This is particularly important for samples with longer relaxation times (i.e., more rigid samples). A power saturation experiment can in itself provide information about the accessibility of the spin label to relaxation agents.
-
Modulation Amplitude: Use a modulation amplitude that is a fraction of the narrowest peak-to-peak linewidth to avoid artificial broadening of the spectral features.
Part 3: Experimental Protocols
Protocol 1: Protein Precipitation with Ammonium Sulfate
This protocol describes a general method for precipitating a spin-labeled protein using ammonium sulfate to reduce its mobility for EPR analysis.
Materials:
-
Spin-labeled protein solution
-
Saturated ammonium sulfate solution (at 4°C)
-
EPR tubes
-
Centrifuge capable of reaching >10,000 x g
-
Liquid nitrogen
Procedure:
-
Initial Preparation: Start with your purified, spin-labeled protein in a suitable buffer. Keep the protein solution on ice.
-
Ammonium Sulfate Addition: While gently vortexing or stirring the protein solution, slowly add the saturated ammonium sulfate solution dropwise. Continue adding until you observe the solution becoming cloudy, indicating the onset of precipitation.
-
Incubation: Allow the mixture to incubate on ice for 30 minutes to ensure complete precipitation.
-
Pelleting: Centrifuge the sample at >10,000 x g for 15-20 minutes at 4°C. A white or off-white pellet should form at the bottom of the tube.
-
Supernatant Removal: Carefully decant the supernatant. Be cautious not to disturb the pellet.
-
Sample Loading: Using a spatula or a pipette tip, carefully transfer the protein pellet into an EPR tube. Pack the pellet at the bottom of the tube by gentle tapping or centrifugation.
-
Freezing: Shock-freeze the EPR tube containing the pellet by immersing it in liquid nitrogen.
-
EPR Measurement: The sample is now ready for EPR analysis at cryogenic temperatures.
Protocol 2: Sample Preparation with Glycerol for Frozen Solutions
This protocol outlines the steps for preparing a spin-labeled protein sample with glycerol as a cryoprotectant to ensure a glassy frozen state.
Materials:
-
Spin-labeled protein solution
-
High-purity glycerol
-
EPR tubes
-
Liquid nitrogen
Procedure:
-
Glycerol Addition: To your spin-labeled protein solution, add glycerol to a final concentration of 30% (v/v). For example, to 70 µL of protein solution, add 30 µL of glycerol.
-
Mixing: Gently mix the solution by pipetting up and down. Avoid vigorous vortexing, which can cause protein denaturation and introduce bubbles. Ensure the solution is homogeneous.
-
Sample Loading: Carefully load the protein-glycerol mixture into an EPR tube.[15] Ensure there are no air bubbles in the sample, as these can interfere with the measurement.[15]
-
Freezing: Holding the EPR tube with forceps, slowly lower it into liquid nitrogen. Gradual immersion can help prevent the tube from cracking.[10]
-
EPR Measurement: The sample is now ready for data acquisition at cryogenic temperatures.
Part 4: Concluding Remarks
Reducing spin label mobility is a critical step in many advanced EPR applications. By systematically addressing the potential sources of unwanted motion through careful sample preparation and optimization of experimental conditions, you can significantly improve the quality and interpretability of your EPR data. This guide provides a starting point for troubleshooting common issues. Remember that every protein is unique, and some degree of empirical optimization will always be necessary to achieve the best results.
References
- Technical Support Center: Minimizing Background Signal in Spin Labeling Experiments - Benchchem. (n.d.).
- EPR Sample Preparation. (2019).
- Protein Precipitation Method | Phenomenex. (2025).
- Step-by-Step Guide to Prepare EPR Samples - CIQTEK. (2024).
- Sample Preparation - Electron Paramagnetic Resonance (EPR) Facility. (n.d.).
- Protein precipitation: A comprehensive guide - Abcam. (n.d.).
- Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples - PubMed Central. (2015).
- Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.).
- Studying Macromolecules by EPR. (n.d.).
- EPR sample prep guide V2 - CDN. (n.d.).
- Site-directed spin labeling of proteins for distance measurements in vitro and in cells. (2016).
- Site-directed spin labeling of proteins for distance measurements in vitro and in cells - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Site-Directed Spin Labeling EPR for Studying Membrane Proteins - PMC - PubMed Central. (n.d.).
- Appendix Appendix A : Acquiring EPR Spectra and Optimizing Parameters. (n.d.).
- Rational Design of a Cu(II) Spin Label Improves the Sensitivity of Distance Measurements. (2025).
- Enzymatic Spin-labeling of Protein N- and C-Termini for Electron Paramagnetic Resonance Spectroscopy - (ACERT) at Cornell. (n.d.).
- Site-directed spin labeling - Wikipedia. (n.d.).
- New Developments in Spin Labels for Pulsed Dipolar EPR - PMC - NIH. (n.d.).
- Site-directed Spin Labeling (SDSL) and Electron Paramagnetic Resonance (EPR) Spectroscopy An Introduction - Biologie Osnabrück. (2012).
- Guidelines for the Simulations of Nitroxide X-Band cw EPR Spectra from Site-Directed Spin Labeling Experiments Using SimLabel - MDPI. (2023).
- Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - NIH. (n.d.).
- Librational Dynamics of Spin-Labeled Membranes at Cryogenic Temperatures From Echo-Detected ED-EPR Spectra - NIH. (2022).
- EPR techniques to probe insertion and conformation of spin-labeled proteins in lipid bilayers. (n.d.).
- Librational Dynamics of Spin-Labeled Membranes at Cryogenic Temperatures From Echo-Detected ED-EPR Spectra - ResearchGate. (2022).
- Strategies for successful crosslinking and bioconjugation applications - YouTube. (2018).
- EPR Techniques, Spin Labeling, and Spin Trapping | Request PDF - ResearchGate. (n.d.).
- Heterogeneity of Protein Substates Visualized by Spin-label EPR - PMC - NIH. (n.d.).
- EPR study of the dynamics of some spin labels inclusion in cyclodextrins - ResearchGate. (n.d.).
- Spin label mobility, as revealed by EPR spectra line shape. Examples of... | Download Scientific Diagram - ResearchGate. (n.d.).
- Autonomous adaptive optimization of NMR experimental conditions for precise inference of minor conformational states of proteins based on chemical exchange saturation transfer | PLOS One - Research journals. (n.d.).
- EPR parameters from the fitting procedure. The experimental EPR... - ResearchGate. (n.d.).
- Diversification of EPR signatures in site directed spin labeling using a β-phosphorylated nitroxide - RSC Publishing. (n.d.).
Sources
- 1. Guidelines for the Simulations of Nitroxide X-Band cw EPR Spectra from Site-Directed Spin Labeling Experiments Using SimLabel [mdpi.com]
- 2. Site-directed spin labeling of proteins for distance measurements in vitro and in cells - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00473C [pubs.rsc.org]
- 3. Site-Directed Spin Labeling EPR for Studying Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-directed spin labeling - Wikipedia [en.wikipedia.org]
- 5. Site-directed spin labeling of proteins for distance measurements in vitro and in cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ethz.ch [ethz.ch]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. acif.ucr.edu [acif.ucr.edu]
- 11. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 14. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 15. Step-by-Step Guide to Prepare EPR Samples [ciqtekglobal.com]
Technical Support Center: Optimizing Labeling Reactions with 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid, N-Hydroxysuccinimide Ester
Welcome to the technical support center for optimizing your labeling experiments using 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid, N-Hydroxysuccinimide (NHS) Ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving robust and reproducible conjugation results. Here, we will move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot and optimize your specific application.
The Foundation: Understanding the NHS Ester Reaction
The labeling of biomolecules with this compound, NHS Ester, relies on the well-established chemistry of N-hydroxysuccinimide esters.[1][2] These reagents are designed to covalently attach to primary amines (–NH₂), which are abundantly found on proteins (the ε-amino group of lysine residues and the N-terminus) and amine-modified oligonucleotides.[3][4][5]
The reaction is a nucleophilic acyl substitution. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct.[4][6]
Molecule [label="Protein-NH₂\n(Primary Amine)", fillcolor="#F1F3F4"]; Reagent [label="Pyrroline-NHS Ester", fillcolor="#F1F3F4"]; Intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05"]; Product [label="Labeled Protein\n(Stable Amide Bond)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="N-Hydroxysuccinimide", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Molecule -> Intermediate [label="Nucleophilic Attack"]; Reagent -> Intermediate; Intermediate -> Product [label="Collapse & Release"]; Intermediate -> Byproduct; }
Caption: Mechanism of NHS ester reaction with a primary amine.Frequently Asked Questions (FAQs)
This section addresses common questions that arise when working with this compound, NHS Ester.
Q1: What is the optimal pH for my labeling reaction?
The pH of your reaction buffer is the most critical parameter for successful labeling.[3][5] The optimal pH range for most NHS ester labeling reactions is between 8.3 and 8.5.[3][5][7][8] This is a delicate balance between two competing factors:
-
Amine Reactivity: At a lower pH, primary amines are protonated (–NH₃⁺), making them non-nucleophilic and unreactive towards the NHS ester.[1][9]
-
NHS Ester Hydrolysis: At a higher pH (above 9.0), the NHS ester becomes increasingly susceptible to hydrolysis, where it reacts with water instead of your target molecule.[1][9][10] This leads to a lower labeling yield.[3][5]
Q2: Which buffers should I use, and which should I avoid?
The choice of buffer is as critical as the pH. It is essential to use buffers that are free of primary amines, as these will compete with your target molecule for reaction with the NHS ester.[7][9]
| Recommended Buffers (Amine-Free) | Incompatible Buffers (Contain Primary Amines) |
| 0.1 M Sodium Bicarbonate (pH 8.3-8.5)[3][5][7] | Tris (Tris(hydroxymethyl)aminomethane)[7][9][10] |
| 0.1 M Phosphate Buffer (pH 8.3-8.5)[3][5][7] | Glycine[7][10] |
| 50 mM Sodium Borate (pH 8.5)[7] | Buffers with any primary amine additives[7] |
| HEPES[7][9] | - |
If your protein is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation reaction.[7][11]
Q3: How should I prepare and handle the this compound, NHS Ester?
Proper handling of the NHS ester is crucial for maintaining its reactivity. NHS esters are sensitive to moisture.[7]
-
Storage: Store the reagent at -20°C in a desiccated environment.[7]
-
Preparation: Before use, allow the vial to equilibrate to room temperature to prevent condensation.[7] Do not prepare aqueous stock solutions for storage.[9] The reagent should be dissolved in a high-quality, anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[4][9] Ensure the DMF is of high quality and does not have a "fishy" smell, which indicates degradation to dimethylamine, an amine that will react with your ester.[3][9]
Q4: What is the recommended protein concentration and molar excess of the labeling reagent?
-
Protein Concentration: A higher protein concentration (1-10 mg/mL) can improve labeling efficiency by favoring the reaction with the protein over hydrolysis.[3][8][9]
-
Molar Excess: A molar excess of the NHS ester is typically required. A common starting point is an 8 to 20-fold molar excess of the ester over the protein.[9] This is an empirical value that often needs to be optimized for the desired degree of labeling.[9]
Troubleshooting Guide
Encountering issues with your labeling reaction? This guide will help you diagnose and solve common problems.
Start [label="Low Labeling Yield?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Buffer_Check [label="Buffer Amine-Free\n & pH 8.3-8.5?", shape=diamond, fillcolor="#FBBC05"]; Reagent_Check [label="Reagent Stored Correctly?\nPrepared Fresh?", shape=diamond, fillcolor="#FBBC05"]; Concentration_Check [label="Protein & Ester\nConcentrations OK?", shape=diamond, fillcolor="#FBBC05"]; Accessibility_Check [label="Amines Accessible?", shape=diamond, fillcolor="#FBBC05"];
Buffer_Action [label="ACTION: Buffer exchange to\nBicarbonate/Phosphate. Adjust pH.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagent_Action [label="ACTION: Use new, desiccated reagent.\nWarm to RT before opening.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Concentration_Action [label="ACTION: Increase protein concentration.\nOptimize molar excess of ester.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Accessibility_Action [label="ACTION: Consider longer spacer arm\ncrosslinker or mild denaturation.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Labeling Optimized", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Buffer_Check; Buffer_Check -> Reagent_Check [label="Yes"]; Buffer_Check -> Buffer_Action [label="No"]; Buffer_Action -> Reagent_Check; Reagent_Check -> Concentration_Check [label="Yes"]; Reagent_Check -> Reagent_Action [label="No"]; Reagent_Action -> Concentration_Check; Concentration_Check -> Accessibility_Check [label="Yes"]; Concentration_Check -> Concentration_Action [label="No"]; Concentration_Action -> Accessibility_Check; Accessibility_Check -> Success [label="Yes"]; Accessibility_Check -> Accessibility_Action [label="No"]; Accessibility_Action -> Success; }
Caption: Troubleshooting workflow for low labeling efficiency.Problem: Low or No Labeling Efficiency
-
Possible Cause 1: Suboptimal pH.
-
Explanation: As detailed in the FAQ, if the pH is too low, the primary amines on your protein will be protonated and unreactive.[1][9] If the pH is too high, the NHS ester will hydrolyze before it can react with your protein.[9][10] The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.[10]
-
Solution: Verify the pH of your reaction buffer and ensure it is between 8.3 and 8.5.[3][7]
-
-
Possible Cause 2: Incompatible Buffer.
-
Explanation: Buffers containing primary amines, such as Tris or glycine, will compete with your target protein for the NHS ester, significantly reducing your labeling efficiency.[9][10]
-
Solution: Perform a buffer exchange into an amine-free buffer like sodium bicarbonate or phosphate buffer before starting the labeling reaction.[9][11]
-
-
Possible Cause 3: Degraded Labeling Reagent.
-
Explanation: NHS esters are moisture-sensitive.[7] Improper storage or handling can lead to hydrolysis and inactivation of the reagent.
-
Solution: Use a fresh vial of the labeling reagent. Always allow the vial to warm to room temperature before opening to prevent condensation.[7] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[4][9]
-
-
Possible Cause 4: Insufficient Protein or Reagent Concentration.
-
Explanation: The labeling reaction is a bimolecular reaction. Low concentrations of either the protein or the NHS ester can slow down the desired reaction, allowing the competing hydrolysis reaction to dominate.[9]
-
Solution: Increase the protein concentration to within the 1-10 mg/mL range.[3][9] Empirically test different molar excess ratios of the NHS ester to find the optimal concentration for your specific protein.[9]
-
Problem: Non-Specific Binding or Protein Aggregation
-
Possible Cause: High degree of labeling or modification of critical residues.
-
Explanation: Adding a label can alter the properties of a protein, such as its charge, which may affect its interactions and solubility.[12] Over-labeling can lead to aggregation.
-
Solution: Reduce the molar excess of the NHS ester in the reaction to decrease the degree of labeling. Validate the function of the labeled protein to ensure its activity has not been compromised.[12]
-
Experimental Protocols
Protocol 1: Standard Labeling of a Protein
This protocol provides a general guideline. Optimization may be required for your specific protein.
-
Buffer Exchange (if necessary): If your protein is in an amine-containing buffer, exchange it into 0.1 M Sodium Bicarbonate, pH 8.3.
-
Prepare Protein Solution: Adjust the protein concentration to 1-10 mg/mL in the labeling buffer.
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the this compound, NHS Ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[3][4]
-
Reaction: Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing. A common starting point is an 8-20 fold molar excess of the ester.[9]
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[3][5][11] If the label is light-sensitive, protect the reaction from light.
-
Quenching (Optional but Recommended): To stop the reaction, add a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[10][13] Incubate for an additional 15-30 minutes at room temperature.[6][13]
-
Purification: Remove unreacted NHS ester, the hydrolyzed byproduct, and the quenching reagent using a desalting column (size-exclusion chromatography) or dialysis.[3][6][12]
Protocol 2: Purification of the Labeled Protein
-
Column Equilibration: Equilibrate a desalting column (e.g., G-25) with your desired storage buffer (e.g., PBS).
-
Sample Loading: Apply the quenched reaction mixture to the top of the equilibrated column.
-
Elution: Elute the labeled protein with the storage buffer. The larger labeled protein will pass through the column more quickly than the smaller, unreacted labeling reagent and byproducts.
-
Fraction Collection: Collect fractions and identify those containing your labeled protein, typically by measuring absorbance at 280 nm.
References
-
Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. glenresearch.com [glenresearch.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting low yield in 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid conjugation
Welcome to the technical support guide for troubleshooting low-yield conjugations involving 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the conjugation of this sterically hindered molecule to proteins, peptides, and other amine-containing biomolecules.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common questions and initial hurdles researchers face. We recommend starting here to diagnose the likely source of low conjugation efficiency.
Q1: My conjugation reaction has a very low, or no, yield. What are the primary factors I should investigate first?
Low yield is a frequent challenge that can almost always be traced back to one of four key areas: Reagent Integrity, Reaction Conditions, Buffer Composition, or the properties of your Target Biomolecule. A systematic approach is the most effective way to pinpoint the problem.
Begin by assessing these four pillars of the experiment. The logical workflow below can guide your investigation.
Q2: What is the correct way to activate the carboxylic acid on this pyrroline derivative for conjugation?
The carboxylic acid group is unreactive towards amines on its own and must first be activated.[1] The standard and most effective method for biomolecules in aqueous solution is a two-step process using a carbodiimide, like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) , in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS .[][3]
Why is this a two-step process?
-
Activation: EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][] This intermediate is very unstable in water and prone to rapid hydrolysis, which would regenerate the starting carboxylic acid and lead to low yield.
-
Stabilization: NHS or sulfo-NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester.[3][4] This NHS ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate, buying valuable time for it to react with the primary amines on your target biomolecule.[3]
Q3: The pyrroline ring has four methyl groups. Could steric hindrance be impacting my yield?
Yes, this is a critical consideration. The 2,2,5,5-tetramethyl substitution provides significant steric bulk around the pyrroline ring. While the carboxylic acid at position 3 is somewhat exposed, this steric shielding can slow down the reaction kinetics compared to a simple linear carboxylic acid.
Troubleshooting Steps for Steric Hindrance:
-
Increase Reaction Time: Allow the conjugation reaction to proceed for longer periods (e.g., 4-6 hours or even overnight at 4°C) to compensate for the slower reaction rate.
-
Increase Molar Excess: Use a higher molar excess of the activated pyrroline derivative relative to the amine concentration on your target molecule. A 10- to 50-fold molar excess of the activating reagents (EDC/NHS) over the pyrroline-acid is a good starting point.
-
Optimize Temperature: While room temperature is common, performing the reaction at 4°C for a longer duration can sometimes improve yields by minimizing side reactions and protein degradation, while still allowing the slower primary reaction to proceed to completion.
Q4: What is the optimal pH for this conjugation and why is it critical?
The reaction pH is a delicate balance between two competing factors: amine reactivity and NHS ester stability. The optimal pH range for NHS ester conjugations is 8.0 to 8.5 .[4][5]
-
Below pH 7.5: Primary amines (like the epsilon-amino group of lysine) are predominantly protonated (R-NH3+). This protonated form is not nucleophilic and will not react with the NHS ester.[4]
-
Above pH 8.5: The rate of hydrolysis of the NHS ester increases dramatically.[4] The activated molecule will react with water and be quenched before it has a chance to find and react with the target amine.[4][6]
| pH | NHS Ester Half-life (approx.) | Primary Amine Reactivity | Overall Efficiency |
| 7.0 | Several Hours[6] | Low | Poor |
| 8.3 | ~30-60 minutes | High | Optimal |
| 9.0 | A few minutes[6] | Very High | Poor (Hydrolysis dominates) |
Q5: I suspect my buffer is interfering with the reaction. Which buffers should I use and which should I avoid?
This is a very common and easily overlooked source of failure. Your reaction buffer must be free of primary amines .
-
Recommended Buffers:
-
Buffers to AVOID:
If your protein is currently in an incompatible buffer, you must perform a buffer exchange via dialysis or using a desalting column before starting the conjugation.
Part 2: In-Depth Protocols & Quality Control
Protocol 1: Two-Stage Activation and Conjugation
This protocol provides a robust starting point for conjugating this compound to a model protein (e.g., BSA).
Materials:
-
This compound
-
Protein to be conjugated (e.g., BSA at 10 mg/mL)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 1X PBS, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette (e.g., 10 kDa MWCO)
Procedure:
Step 1: Prepare Reagents
-
Prepare a 10 mg/mL solution of the pyrroline-carboxylic acid in anhydrous DMSO.
-
Immediately before use, prepare 10 mg/mL solutions of EDC and sulfo-NHS in the Activation Buffer. Note: EDC and sulfo-NHS are moisture-sensitive; do not prepare stock solutions for long-term storage in aqueous buffers.
-
Ensure your protein solution is in the Conjugation Buffer (PBS, pH 8.0) at a known concentration (e.g., 1-10 mg/mL).
Step 2: Activation of the Carboxylic Acid (in a separate tube)
-
Combine the following in a microfuge tube:
-
10 µL of 10 mg/mL pyrroline-acid solution
-
100 µL of Activation Buffer
-
50 µL of 10 mg/mL EDC solution
-
50 µL of 10 mg/mL sulfo-NHS solution
-
-
Incubate at room temperature for 15-30 minutes. This creates the semi-stable sulfo-NHS ester.
Step 3: Conjugation to the Protein
-
Immediately add the entire activation mixture from Step 2 to your protein solution. For example, add the ~210 µL of activated pyrroline to 1 mL of your 10 mg/mL protein solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
Step 4: Purification
-
Remove unreacted small molecules and byproducts by passing the reaction mixture over a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).
-
Alternatively, dialyze the sample against the storage buffer with several buffer changes over 24-48 hours.
-
Collect the purified protein conjugate and store appropriately.
Protocol 2: Quality Control Test for NHS Ester Activity
If you suspect your EDC or NHS reagents are old or have been compromised by moisture, you can perform a simple qualitative test to confirm the formation of the reactive NHS ester.[4] This test relies on the fact that N-hydroxysuccinimide (the byproduct of hydrolysis) absorbs light at 260 nm.
-
Perform the activation step (Step 2 in Protocol 1) as described.
-
Take an initial absorbance reading of the activation mixture at 260 nm (dilute if necessary).
-
Intentionally hydrolyze the ester by adding a small amount of base (e.g., 1/10th volume of 0.5 M NaOH) and vortexing for 30 seconds.[4]
-
Read the absorbance at 260 nm again.
-
Result: A significant increase in absorbance after adding the base confirms that a hydrolyzable NHS ester was successfully formed, indicating your EDC and NHS reagents are active.
Part 3: Analysis and Characterization
Confirming a low yield requires proper analytical techniques. If you believe your yield is low, use these methods to quantify the result and diagnose the issue.
| Technique | Purpose | Information Gained |
| UV-Vis Spectroscopy | Determine the average number of molecules conjugated per protein (Drug-to-Antibody Ratio or DAR).[8][9] | Requires the conjugated molecule to have a distinct absorbance peak separate from the protein's 280 nm peak. Allows for quantification of conjugation efficiency. |
| Reversed-Phase HPLC (RP-HPLC) | Separate conjugated from unconjugated protein.[8][10] | The conjugated protein will be more hydrophobic and have a longer retention time than the unmodified protein.[9] Can resolve species with different numbers of conjugated molecules. |
| Hydrophobic Interaction Chromatography (HIC) | Determine the distribution of conjugated species.[8][10] | A non-denaturing chromatographic method that separates molecules based on hydrophobicity. Excellent for determining the drug-to-antibody ratio (DAR) distribution.[8] |
| Mass Spectrometry (MS) | Confirm the covalent modification and determine the exact mass of the conjugate.[10][11] | The gold standard for confirming conjugation. The mass of the conjugate should be the mass of the protein plus the mass of the added molecule(s). Can identify different conjugated species. |
| SDS-PAGE | Visualize the conjugation. | A simple, qualitative check. The conjugated protein should show a slight increase in molecular weight, appearing as a higher band or a smear compared to the unmodified protein control. |
By systematically working through these troubleshooting steps, protocols, and analytical methods, you can effectively diagnose the root cause of low yield and optimize your conjugation strategy for this compound.
References
-
Grabarczyk, D. B., & Bernard, M. K. (2020). Chemical Conjugation to Less Targeted Proteinogenic Amino Acids. PMC - NIH. [Link]
-
Zhang, H., et al. (2014). Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. Analytical Chemistry. [Link]
-
Mabion. (n.d.). Protein Characterization Techniques for Biologics Development. Mabion. [Link]
-
CellMosaic. (n.d.). Bioconjugate Analysis & Purification. CellMosaic. [Link]
-
Pharma Focus America. (n.d.). Analytical Techniques for Antibody-Drug Conjugates. Pharma Focus America. [Link]
-
Beck, A., et al. (2012). Analytical methods for physicochemical characterization of antibody drug conjugates. NIH. [Link]
-
Liong, M., & Nguyen, T. H. (2021). Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. PMC - NIH. [Link]
-
ResearchGate. (2019). Analysis and characterization of protein-drug conjugates? ResearchGate. [Link]
-
Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]
-
G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences. [Link]
-
Bio-Techne. (n.d.). Antibody Conjugation Troubleshooting. Bio-Techne. [Link]
Sources
- 1. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 8. pharmafocusamerica.com [pharmafocusamerica.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protein Characterization Techniques for Biologics Development | Mabion [mabion.eu]
overcoming solubility problems of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid
Technical Support Center: 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid
An In-Depth Guide to Overcoming Solubility Challenges
Welcome to the technical support center for this compound (ATPCA). This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet critical challenge of this compound's solubility. As Senior Application Scientists, we've structured this resource to provide not just protocols, but a foundational understanding of the physicochemical principles at play.
Section 1: Understanding the Molecule - Why is Solubility a Challenge?
Before troubleshooting, it's crucial to understand the structural features of ATPCA that govern its solubility.
-
Q1: What are the key structural features of this compound that influence its solubility?
A: The ATPCA molecule has two primary domains that dictate its solubility behavior:
-
A Hydrophobic Core: The molecule is built on a tetramethyl-pyrroline ring with an N-acetyl group. These components are rich in carbon and hydrogen, creating a bulky, nonpolar, and water-repelling (hydrophobic) structure.
-
A Polar/Ionizable Group: It possesses a single carboxylic acid (-COOH) group. This group is polar and, critically, it is ionizable. In its protonated form (-COOH), it is less polar and contributes moderately to aqueous solubility. However, when deprotonated to its carboxylate form (-COO⁻), it becomes a charged ion, which dramatically increases its affinity for polar solvents like water.[1][2]
The solubility challenge arises from the dominance of the hydrophobic core over the single polar group, especially at neutral or acidic pH when the carboxylic acid is protonated.
-
-
Q2: What is the pKa of the carboxylic acid group and why is it important?
A: While the exact experimental pKa for this specific molecule is not readily published, the pKa for typical carboxylic acids is in the range of 4-5.[3] The pKa is the pH at which the carboxylic acid group is 50% protonated (-COOH) and 50% deprotonated (-COO⁻).
-
Below the pKa (e.g., pH < 4): The group is predominantly in its neutral, protonated (-COOH) form, making the molecule less soluble in aqueous solutions.
-
Above the pKa (e.g., pH > 6): The group is predominantly in its charged, deprotonated (-COO⁻) form, significantly enhancing its aqueous solubility.[4][5] This pH-dependent ionization is the most powerful tool for controlling the aqueous solubility of ATPCA.
-
Section 2: Frequently Asked Questions (FAQs) - Initial Solubility Attempts
This section covers the most common first-pass questions when initially working with ATPCA.
-
Q3: I'm starting my experiment. What are the recommended solvents for ATPCA?
A: Based on its structure and available data, solubility can be summarized as follows:
| Solvent Type | Examples | Solubility Profile for ATPCA | Rationale |
| Aqueous Buffers | Water, PBS, TRIS (at pH 7.4) | Poor to Insoluble | At neutral pH, the carboxylic acid is mostly deprotonated, but the large hydrophobic structure still limits solubility. Acidic pH will further decrease solubility. |
| Polar Aprotic Solvents | DMSO, DMF | Slightly Soluble | These solvents can interact with both the polar and nonpolar parts of the molecule but may not be ideal for all biological assays.[6] |
| Polar Protic Solvents | Ethanol, Methanol | Soluble | The hydroxyl group of the alcohol can hydrogen bond with the carboxylic acid, and the alkyl portion can interact with the hydrophobic core.[7] |
| Chlorinated Solvents | Dichloromethane (DCM) | Soluble | A good choice for organic reactions or initial stock preparation if downstream applications are compatible.[7] |
-
Q4: Why did my compound fail to dissolve in my pH 7.4 phosphate-buffered saline (PBS)?
A: While a pH of 7.4 is well above the estimated pKa of the carboxylic acid (ensuring it's in the charged -COO⁻ form), the overall hydrophobicity of the tetramethyl-pyrroline ring system can still lead to poor solubility in a purely aqueous system like PBS. The ionic strength of the buffer can also sometimes suppress the solubility of organic salts (a phenomenon known as the "common ion effect" or "salting out").[8]
-
Q5: Can I prepare a concentrated stock solution in DMSO and dilute it into my aqueous buffer?
A: Yes, this is a very common and effective strategy. However, be cautious. If the final concentration of ATPCA in the aqueous buffer is above its aqueous solubility limit, it will precipitate out of solution, even if the DMSO concentration is low (typically kept <1% in biological assays). This is a frequent cause of experimental artifacts. Always perform a visual check for precipitation after dilution.
Section 3: Advanced Troubleshooting Guide
This section addresses specific experimental failures with actionable solutions.
-
Issue 1: "My compound precipitated immediately when I diluted my organic stock into my aqueous cell culture media."
A: Root Cause Analysis & Solution Workflow
This classic "crashing out" problem occurs when the compound's concentration exceeds its thermodynamic solubility limit in the final aqueous medium.
***dot graph TD { A[Start: Compound Precipitates in Aqueous Media] --> B{Is pH adjustment an option for your assay?}; B -- Yes --> C[Prepare a basic aqueous solution (e.g., 0.1 M NaOH)]; C --> D[Add ATPCA solid slowly while stirring to dissolve]; D --> E[Titrate back to desired final pH with HCl]; E --> F{Precipitate form?}; F -- No --> G[Success: Use this pH-adjusted stock]; F -- Yes --> H[Concentration is too high. Reduce starting amount and repeat]; B -- No --> I{Is a co-solvent system acceptable?}; I -- Yes --> J[Prepare high-concentration stock in Ethanol or PEG 400]; J --> K[Perform serial dilutions into aqueous media]; K --> L[Visually inspect for precipitation at each step]; L --> M[Determine highest soluble concentration]; I -- No --> N[Consider advanced formulation (e.g., cyclodextrins)];
}
Caption: Troubleshooting workflow for compound precipitation.
-
Issue 2: "I need a high concentration of the compound in an aqueous buffer for my in vitro assay, but pH adjustment alone isn't sufficient."
A: Convert to a Salt Form.
For demanding applications, converting the carboxylic acid to a stable salt is the most robust method for maximizing aqueous solubility.[9][10][11] The sodium or potassium salt is far more soluble than the free acid. This pre-empts the need for pH adjustment in your final buffer. See Protocol 2 for a detailed method.
***dot graph TD { subgraph "Poorly Soluble State (Low pH)" direction LR A["R-COOH (Protonated)"] end
}
Caption: pH-dependent equilibrium of the carboxylic acid.
Section 4: Key Experimental Protocols
-
Protocol 1: pH-Mediated Solubilization in Aqueous Buffers
This protocol is for preparing a fresh, pH-adjusted solution for immediate use.
-
Target Calculation: Determine the final volume and concentration required. Weigh the corresponding amount of ATPCA solid.
-
Initial Basification: Add approximately 75% of your final target volume of purified water or buffer to a beaker with a stir bar. Add a small amount of a strong base (e.g., 1 M NaOH) to bring the pH to ~10-11.
-
Dissolution: Slowly add the weighed ATPCA powder to the basic solution while stirring. The compound should dissolve as it is converted to its highly soluble carboxylate salt.[5][12]
-
pH Neutralization: Carefully titrate the solution back down to your desired final experimental pH (e.g., 7.4) using a dilute acid (e.g., 1 M HCl). Monitor the pH closely with a calibrated pH meter.
-
Final Volume Adjustment: Transfer the solution to a volumetric flask and add water/buffer to reach the final target volume.
-
Validation: Visually inspect the final solution for any signs of cloudiness or precipitate. If the solution is not perfectly clear, the concentration is too high for that pH.
-
-
Protocol 2: Preparation and Isolation of a Sodium Salt
This protocol creates a solid salt form of ATPCA with enhanced solubility and stability.
-
Dissolution: Dissolve 1.0 equivalent of ATPCA in a minimal amount of a suitable organic solvent like ethanol or methanol.
-
Base Addition: In a separate container, dissolve exactly 1.0 equivalent of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) in the same solvent.
-
Reaction: Slowly add the basic solution to the stirring ATPCA solution. A precipitate of the sodium salt may form. The reaction can be gently warmed to ensure completion.
-
Isolation: If a precipitate forms, it can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure (e.g., using a rotary evaporator) to yield the solid sodium salt.
-
Drying: Dry the resulting solid salt under a vacuum to remove any residual solvent.
-
Storage: Store the dried salt in a desiccator. This solid can now be directly weighed and dissolved in aqueous buffers with significantly improved solubility compared to the parent free acid.[10]
-
-
Protocol 3: Using a Co-Solvent System for Stock Solutions
Co-solvents are water-miscible organic solvents used to increase the solubility of hydrophobic compounds.[]
-
Solvent Selection: Choose a biocompatible co-solvent. Common choices include Ethanol, Propylene Glycol, or Polyethylene Glycol 400 (PEG 400).[] DMSO is also effective but may have higher cellular toxicity.
-
Stock Preparation: Prepare a highly concentrated stock solution (e.g., 10-50 mM) by dissolving ATPCA in 100% of the chosen co-solvent. Gentle warming or vortexing may be required.
-
Dilution Series: Perform serial dilutions of the stock solution into your final aqueous buffer. For example, to achieve a 1:1000 dilution, add 1 µL of a 10 mM stock to 999 µL of buffer to get a final concentration of 10 µM.
-
Precipitation Check: After each dilution, mix thoroughly and let the solution sit for several minutes. Visually inspect for any signs of precipitation against a dark background. This step is critical to determine the practical working solubility limit in your specific medium.
-
References
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Kumar, L., & Singh, A. (2014). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 6(3), 161-166. [Link]
-
Elder, D. P., & Holm, R. (2013). Pharmaceutical salts: a formulation trick or a clinical conundrum?. International Journal of Pharmaceutics, 453(1), 323-333. [Link]
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]
-
HuiCheng Biotech. (n.d.). This compound. [Link]
-
UNT Digital Library. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
-
Reddit. (2019). Isolation of a Carboxylic acid. [Link]
-
BYJU'S. (n.d.). Methods of Preparation of Carboxylic Acids. [Link]
-
Quora. (2018). What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? [Link]
-
R Discovery. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
-
University of California, Davis. (n.d.). Approximate pKa chart of the functional groups. [Link]
Sources
- 1. quora.com [quora.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. chem.indiana.edu [chem.indiana.edu]
- 4. researchgate.net [researchgate.net]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. 1-ACETYL-2,2,5,5-TETRAMETHYL-3-PYRROLINE-3-CARBOXAMIDE CAS#: 887352-22-9 [m.chemicalbook.com]
- 7. 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjpdft.com [rjpdft.com]
- 11. bjcardio.co.uk [bjcardio.co.uk]
- 12. reddit.com [reddit.com]
Technical Support Center: Interpreting Complex EPR Spectra from Pyrroline-Based Labels
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrroline-based spin labels in Electron Paramagnetic Resonance (EPR) spectroscopy. This guide is designed to provide in-depth, field-proven insights into the interpretation of complex EPR spectra, moving beyond simple textbook examples to address the nuanced challenges encountered in real-world experiments. Here, we will dissect common problems, offer logical troubleshooting frameworks, and explain the causality behind experimental choices to enhance your data interpretation and confidence.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses foundational questions that form the bedrock of interpreting EPR spectra from nitroxide spin labels.
Q1: What are the fundamental principles governing the EPR spectrum of a pyrroline-based nitroxide label?
The characteristic EPR spectrum of a pyrroline-based nitroxide label, like the commonly used (1-oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate (MTSSL), arises from the interaction of an unpaired electron (S=1/2) with the nitrogen nucleus (14N, I=1).[1] This interaction, known as hyperfine coupling, splits the single resonance line into three distinct lines of roughly equal intensity. The shape and width of these lines are dictated by the magnetic tensors: the g-tensor, which describes the interaction with the external magnetic field, and the A-tensor, which describes the hyperfine coupling.[1] Both of these tensors are anisotropic, meaning their values depend on the orientation of the nitroxide molecule relative to the external magnetic field.[1] This anisotropy is the key to why EPR is so sensitive to the motion and environment of the spin label.[1][2]
Q2: How does the mobility of the spin label affect the EPR lineshape?
The mobility of the spin label, often described by the rotational correlation time (τcorr), has a profound effect on the EPR spectrum. This is because the rotational motion of the nitroxide averages the anisotropic interactions.[1] We can broadly categorize the motional regimes at X-band frequencies (around 9.5 GHz) as follows:
-
Fast Motion (τcorr < 1 ns): In this regime, the nitroxide tumbles rapidly and isotropically, effectively averaging out the anisotropies of the g and A tensors. The result is a spectrum with three sharp, narrow lines of nearly equal height.[1]
-
Intermediate Motion (1 ns < τcorr < 10 ns): As the motion slows, the averaging of the anisotropies becomes incomplete. This leads to significant lineshape broadening, with the high-field line typically showing the most pronounced broadening and decrease in amplitude.[1]
-
Slow Motion (τcorr > 10 ns): In the slow-motion regime, the spectrum becomes a rigid-limit or "powder" spectrum, reflecting a random distribution of immobilized nitroxides. This spectrum is characterized by broad, asymmetric lines, and the separation between the outer extrema (2A'zz) approaches the true value of the hyperfine tensor component.[1]
The sensitivity of X-band EPR to motions on the timescale of 0.1 to 20 ns makes it a powerful tool for studying the dynamics of proteins and other macromolecules.[1]
Table 1: Relationship between Spin Label Mobility and EPR Spectral Features
| Motional Regime | Rotational Correlation Time (τcorr) | Key Spectral Features |
| Fast | < 1 ns | Three sharp, narrow lines of similar height. |
| Intermediate | 1 - 10 ns | Broadened lines, with the high-field line showing the most significant broadening and reduced amplitude. |
| Slow | > 10 ns | Broad, asymmetric powder-like spectrum. The separation of outer extrema (2A'zz) is maximal. |
| Very Slow/Rigid | > 20 ns | The spectrum resembles that of a frozen solution, with well-defined turning points. |
Q3: What environmental factors, other than mobility, can influence the EPR spectrum?
Beyond mobility, the local microenvironment of the pyrroline-based label can significantly alter the EPR spectrum. The two primary factors are:
-
Polarity: The polarity of the spin label's environment affects the distribution of the unpaired electron between the nitrogen and oxygen atoms of the nitroxide group.[3][4] In a more polar or protic environment (e.g., exposed to water), the electron density shifts more towards the nitrogen atom. This results in an increase in the isotropic hyperfine coupling constant (Aiso) and a decrease in the isotropic g-value (giso).[5] This sensitivity can be exploited to determine whether a spin-labeled residue is on the surface of a protein or buried within a hydrophobic core.[6]
-
Hydrogen Bonding: The formation of hydrogen bonds with the nitroxide oxygen atom also influences the electronic distribution and, consequently, the EPR parameters.[5][7] Hydrogen bonding leads to an increase in Aiso and a decrease in giso, similar to the effect of a polar environment.[5] In some cases, high-frequency EPR can even resolve distinct spectral components corresponding to nitroxides with zero, one, or two hydrogen bonds.
Section 2: Troubleshooting Guide for Complex EPR Spectra
Complex EPR spectra are the norm rather than the exception in site-directed spin labeling (SDSL) studies. This section provides a systematic approach to diagnosing and interpreting these complexities.
Problem 1: My spectrum shows more than three lines or has a distorted lineshape.
A common challenge is the appearance of a spectrum that is a superposition of multiple components. This often indicates that the spin label exists in more than one distinct environment or motional state.[1]
Possible Causes and Troubleshooting Steps:
-
Multiple Protein Conformations: The protein itself may exist in a dynamic equilibrium between two or more conformational states. If the spin-labeled residue experiences a different environment in each state, the resulting EPR spectrum will be a linear combination of the spectra from each population.[1]
-
Multiple Spin Label Rotamers: The spin label side chain itself can adopt different stable conformations (rotamers) relative to the protein backbone.[1][10] This can lead to a multicomponent spectrum even if the protein backbone is in a single conformation.
-
Action: This is an intrinsic property of the spin label at a particular site. Spectral simulation is often required to deconvolve the contributions from different rotamers.[1]
-
-
Presence of Unreacted (Free) Spin Label: Incomplete removal of the unreacted spin label after the labeling reaction is a frequent source of a sharp, three-line spectrum superimposed on the broader spectrum of the labeled protein.[11]
-
Action: Meticulous purification after labeling is crucial. Use size-exclusion chromatography or dialysis to remove all free label.[12] It is good practice to run a control spectrum of the supernatant after precipitating the protein to ensure no free label remains.
-
Experimental Workflow for Diagnosing Multicomponent Spectra
Caption: A flowchart for troubleshooting multicomponent EPR spectra.
Problem 2: My spectrum is unexpectedly broad or featureless.
An excessively broad spectrum can obscure the details needed for interpretation.
Possible Causes and Troubleshooting Steps:
-
Spin-Spin Interactions: If spin-labeled proteins are too close to each other in solution, either due to high concentration or aggregation, dipole-dipole and spin-exchange interactions can occur.[13] These interactions lead to significant line broadening.
-
Action: Acquire spectra at a series of decreasing protein concentrations. If the lineshape sharpens at lower concentrations, spin-spin interactions were likely the cause. The recommended concentration for continuous-wave (CW) EPR is typically in the range of 100-200 µM.[13] For pulsed techniques like DEER, concentrations are usually lower.[14]
-
-
Presence of Paramagnetic Species: Dissolved molecular oxygen is paramagnetic and can broaden EPR spectra through Heisenberg spin exchange.[15] Other paramagnetic metal ions in the buffer can also cause broadening.
-
Action: Degas your sample by bubbling with an inert gas like nitrogen or argon, or by using the freeze-pump-thaw method.[14] Ensure your buffers are prepared with high-purity water and chelating agents like EDTA if metal contamination is suspected.
-
-
Power Saturation: Applying excessive microwave power can lead to saturation of the spin system, which results in a broadening of the spectral lines.[16][17] This effect is more pronounced at low temperatures where spin-lattice relaxation is less efficient.
-
Action: Record a series of spectra at different microwave power levels. Choose a power level that is well below the onset of saturation, where the signal intensity is linearly dependent on the square root of the power.
-
Problem 3: I am having difficulty simulating my spectrum accurately.
Spectral simulation is a powerful tool for extracting quantitative information, but it can be challenging to obtain a unique and physically meaningful fit, especially with a large number of variable parameters.[1][2]
Best Practices for Spectral Simulation:
-
Constrain Your Parameters: Do not attempt to fit all parameters simultaneously. Some parameters can be determined independently or fixed to reasonable values.[1][2]
-
Determine Anisotropic Parameters from a Frozen Spectrum: Record a spectrum of your sample in a frozen solution (e.g., at 115 K).[1] In this rigid-limit spectrum, the outer extrema separation gives a good estimate of 2Azz, and the gxx value can also be determined.[1] These values can then be fixed during the simulation of the room temperature spectrum.
-
Use Known g-Tensor Values: For nitroxides, the g-tensor components are relatively well-established. You can often fix gy and gz to literature values.[1]
-
-
Start with the Simplest Model: Begin by trying to fit your spectrum with a single component. If the fit is poor, systematically increase the complexity by adding a second component.[18] Justify the addition of each new component based on a significant improvement in the fit and a physically plausible model.
-
Use Simulation Software with a Graphical User Interface: Tools like SimLabel, which is a GUI for MATLAB that utilizes functions from the popular EasySpin toolbox, can make the simulation process more intuitive.[1][2]
Workflow for Robust Spectral Simulation
Caption: A systematic workflow for simulating complex EPR spectra.
Section 3: Protocols for Success
The quality of your EPR spectrum is fundamentally linked to the quality of your sample preparation.
Protocol: Standard Sample Preparation for Site-Directed Spin Labeling (SDSL)
This protocol outlines the key steps for preparing a high-quality, spin-labeled protein sample.
Materials:
-
Purified, cysteine-mutant protein
-
Reducing agent (e.g., DTT or TCEP)
-
Pyrroline-based spin label (e.g., MTSSL)
-
Degassed buffer
-
Size-exclusion chromatography column or dialysis tubing
Procedure:
-
Reduction of Cysteine: Incubate the protein with a 5-10 fold molar excess of a reducing agent (like DTT or TCEP) for approximately 30-60 minutes to ensure the target cysteine residue is in its reduced, thiol form.[12]
-
Removal of Reducing Agent: It is critical to remove the reducing agent before adding the spin label, as it will react with and inactivate the label. Use a desalting column or buffer exchange to completely remove the reducing agent.[12]
-
Labeling Reaction: Add a 10-fold molar excess of the pyrroline-based spin label to the protein solution.[12] The reaction is typically carried out for 1-4 hours at room temperature or overnight at 4°C, with gentle agitation.[12] The optimal time and temperature may need to be determined empirically for your specific protein.
-
Quenching the Reaction (Optional): The reaction can be quenched by adding a small molecule thiol, such as free cysteine, to react with any remaining unreacted spin label.
-
Removal of Unreacted Label: This is a crucial step to avoid spectral artifacts.[11] Thoroughly remove the excess, unreacted spin label using size-exclusion chromatography or extensive dialysis against your final buffer.[12]
-
Concentration and Final Preparation: Concentrate the labeled protein to the desired final concentration (typically 100-200 µM for CW-EPR).[13] It is advisable to centrifuge the sample to remove any aggregates before loading it into the EPR tube.[8] For aqueous samples at room temperature, use a specialized flat cell or capillary tube to minimize microwave absorption by the water.[13]
References
-
Guidelines for the Simulations of Nitroxide X-Band cw EPR Spectra from Site-Directed Spin Labeling Experiments Using SimLabel. PubMed Central. [Link]
-
General protocol for standard sample preparation for SDSL-EPR spectroscopy. ResearchGate. [Link]
-
Monte Carlo Simulation of the Effects of Molecular Motion on the EPR Spectrum of Nitroxide Free Radicals. Semantic Scholar. [Link]
-
New Developments in Spin Labels for Pulsed Dipolar EPR. PubMed Central. [Link]
-
Tuning the properties of nitroxide spin labels for use in electron paramagnetic resonance spectroscopy through chemical modification of the nitroxide framework. Royal Society of Chemistry. [Link]
-
Simulation of Nitroxide Electron Paramagnetic Resonance Spectra from Brownian Trajectories and Molecular Dynamics Simulations. PubMed Central. [Link]
-
Spin labeling EPR. ResearchGate. [Link]
-
Satellite lines in the EPR spectra of nitroxide radicals: experimental data and DFT calculations. Mendeleev Communications. [Link]
-
The Effect of Power Saturation on the Line Shapes of Nitroxide Spin Probes Under the Influence of Spin-Exchange and Dipole–Dip. California State University, Northridge. [Link]
-
Anisotropic Motion Effects in CW Non-Linear EPR Spectra: Relaxation Enhancement of Lipid Spin Labels. PubMed. [Link]
-
Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. PubMed Central. [Link]
-
Site-Directed Spin Labeling EPR for Studying Membrane Proteins. PubMed Central. [Link]
-
General guidelines for preparation of EPR samples for use at the Caltech EPR facility. Caltech. [Link]
-
Simulated EPR spectrum derivative of the model 14N nitroxide radical... ResearchGate. [Link]
-
Molecular origin of EPR lineshapes on β–barrel membrane proteins: local solvation environment modulates spin label configuration. PubMed Central. [Link]
-
Dance with spins: site-directed spin labeling coupled to electron paramagnetic resonance spectroscopy directly inside cells. Royal Society of Chemistry. [Link]
-
Spin label mobility, as revealed by EPR spectra line shape. Examples of... ResearchGate. [Link]
-
10.1: Nitroxide spin probes and labels. Chemistry LibreTexts. [Link]
-
gem‐Diethyl Pyrroline Nitroxide Spin Labels: Synthesis, EPR Characterization, Rotamer Libraries and Biocompatibility. PubMed Central. [Link]
-
Reaction fields and solvent dependence of the EPR parameters of nitroxides: The microenvironment of spin labels. ResearchGate. [Link]
-
Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. MDPI. [Link]
-
Sample Preparation - Electron Paramagnetic Resonance (EPR) Facility. University of Wisconsin-Madison. [Link]
-
Use of Site-Directed Spin Labeling EPR Spectroscopy to Study Protein-LPS Interactions. Springer. [Link]
-
gem ‐Diethyl Pyrroline Nitroxide Spin Labels: Synthesis, EPR Characterization, Rotamer Libraries and Biocompatibility. ResearchGate. [Link]
-
Nitroxide spin labels: fabulous spy spins for biostructural EPR applications. ResearchGate. [Link]
-
Calculated Isotropic and Anisotropic EPR Parameters of the MSL Spin... ResearchGate. [Link]
-
Reaction fields and solvent dependence of the EPR parameters of nitroxides: the microenvironment of spin labels. PubMed. [Link]
-
New Developments in Spin Labels for Pulsed Dipolar EPR. OUCI. [Link]
-
Librational Dynamics of Spin-Labeled Membranes at Cryogenic Temperatures From Echo-Detected ED-EPR Spectra. Frontiers. [Link]
-
Analyzing CW EPR Spectra of Nitroxide Labeled Macromolecules. ResearchGate. [Link]
-
Pulsed EPR and NMR Spectroscopy of Paramagnetic Iron Porphyrinates and Related Iron Macrocycles: How To Understand Patterns of Spin Delocalization and Recognize Macrocycle Radicals. ACS Publications. [Link]
-
Introduction to EPR. Digital Commons @ DU. [Link]
-
Step-by-Step Guide to Prepare EPR Samples. CIQTEK. [Link]
-
Influence of solvent polarity and hydrogen bonding on the EPR parameters of a nitroxide spin label studied by 9-GHz and 95-GHz EPR spectroscopy and DFT calculations. DiVA portal. [Link]
-
Interplay of intrinsic, environmental, and dynamic effects in tuning the EPR parameters of nitroxides: further insights from an integrated computational approach. PubMed. [Link]
-
Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. ResearchGate. [Link]
-
Guidelines for the Simulations of Nitroxide X-Band cw EPR Spectra from Site-Directed Spin Labeling Experiments Using SimLabel. MDPI. [Link]
-
Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. PubMed Central. [Link]
-
Identification and removal of nitroxide spin label contaminant: Impact on PRE studies of α-helical membrane proteins in detergent. PubMed Central. [Link]
-
Use of EPR Power Saturation to Analyze the Membrane-Docking Geometries of Peripheral Proteins: Applications to C2 Domains. PubMed Central. [Link]
-
Spin Labeling with Nitroxide, Trityl, and Copper Labels for Protein Structure Elucidation by EPR Spectroscopy. University of Bonn. [Link]
Sources
- 1. Guidelines for the Simulations of Nitroxide X-Band cw EPR Spectra from Site-Directed Spin Labeling Experiments Using SimLabel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Reaction fields and solvent dependence of the EPR parameters of nitroxides: the microenvironment of spin labels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of solvent polarity and hydrogen bonding on the EPR parameters of a nitroxide spin label studied by 9-GHz and 95-GHz EPR spectroscopy and DFT calculations [diva-portal.org]
- 6. Site-Directed Spin Labeling EPR for Studying Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interplay of intrinsic, environmental, and dynamic effects in tuning the EPR parameters of nitroxides: further insights from an integrated computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of Site-Directed Spin Labeling EPR Spectroscopy to Study Protein-LPS Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular origin of EPR lineshapes on β–barrel membrane proteins: local solvation environment modulates spin label configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and removal of nitroxide spin label contaminant: Impact on PRE studies of α-helical membrane proteins in detergent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sample Preparation – Electron Paramagnetic Resonance (EPR) Facility – UW–Madison [epr.chem.wisc.edu]
- 14. cce.caltech.edu [cce.caltech.edu]
- 15. Use of EPR Power Saturation to Analyze the Membrane-Docking Geometries of Peripheral Proteins: Applications to C2 Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. csun.edu [csun.edu]
- 17. digitalcommons.du.edu [digitalcommons.du.edu]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Nitroxide Spin Label Stability in Cellular Environments
Welcome to the technical support center for researchers utilizing nitroxide spin labels in cellular and in-cell Electron Paramagnetic Resonance (EPR) studies. This resource is designed to help you navigate the primary challenge of this powerful technique: the reduction of nitroxide radicals by the cellular environment. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you troubleshoot common issues and optimize your experimental outcomes.
Understanding the Problem: The Cellular Redox Challenge
Nitroxide spin labels are paramagnetic probes whose utility is entirely dependent on the stability of their unpaired electron. However, the intracellular environment is a highly reducing milieu, rich in molecules like ascorbate (Vitamin C) and glutathione, which can readily donate an electron to the nitroxide, converting it into a diamagnetic, EPR-silent hydroxylamine. This process, known as bioreduction, is the most significant cause of signal loss in in-cell EPR experiments.
The rate of this reduction is a critical factor. It is influenced by the specific nitroxide probe used, the cellular concentration of reducing agents, and the metabolic state of the cells. Understanding and mitigating this process is paramount for successful experiments.
Diagram: The Core Problem of Nitroxide Bioreduction
Caption: Cellular reductants donate an electron to the EPR-active nitroxide, converting it to an EPR-silent hydroxylamine.
Troubleshooting Guide: Common Issues & Solutions
This guide is structured to address specific experimental problems. Identify your issue below to find potential causes and actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Rapid Signal Decay (Signal lost within minutes of sample preparation) | 1. High intracellular ascorbate concentration. 2. Compromised cell membrane integrity leading to leakage of reductants. 3. High metabolic activity of the cells. | 1. Lower Temperature: Immediately cool the sample to 4°C or below after spin label introduction to slow down metabolic processes. 2. Chemical Fixation: For structural studies where dynamics are not the primary focus, consider light fixation with paraformaldehyde (PFA) to stabilize membranes. 3. Optimize Oxygen: Ensure adequate oxygen supply. Molecular oxygen can re-oxidize the hydroxylamine back to the nitroxide, creating a pseudo-steady state. |
| No EPR Signal Detected (From the moment of measurement) | 1. Complete and instantaneous reduction of the probe. 2. Insufficient spin label concentration. 3. Instrument settings are not optimized. | 1. Use a More Resistant Probe: Switch to a sterically hindered probe, such as a piperidine-based nitroxide with bulky substituents (e.g., T-PROXYL), which are less susceptible to reduction. 2. Increase Probe Concentration: Titrate the spin label concentration upwards, but be mindful of potential toxicity or spin-spin broadening effects. 3. Verify Instrument Performance: Run a standard, stable nitroxide sample (e.g., TEMPO in a non-reducing solvent) to confirm instrument functionality. |
| Signal Intensity Varies Between Replicates | 1. Inconsistent cell density or viability. 2. Variable incubation times with the spin label. 3. Differences in the metabolic state of cell batches. | 1. Standardize Cell Handling: Ensure consistent cell counts, viability checks (e.g., trypan blue exclusion), and passage numbers for all experiments. 2. Precise Timing: Use a timer for all incubation and handling steps to ensure uniformity across samples. 3. Control Metabolic State: Pre-incubate cells in a consistent media and environment before introducing the spin label. |
Frequently Asked Questions (FAQs)
Q1: How can I slow down the rate of nitroxide reduction without killing the cells?
A1: The most effective and widely used method is to lower the temperature. By performing all incubation and handling steps at 4°C and conducting the EPR measurement at cryogenic temperatures (e.g., 77 K), you can significantly slow down the enzymatic and chemical reactions responsible for reduction. This approach effectively "snapshots" the cellular state. Additionally, ensuring a sufficient supply of dissolved molecular oxygen can help regenerate the active nitroxide form from its reduced hydroxylamine state, extending the signal's lifetime.
Q2: Are there any chemical additives that can protect the spin labels?
A2: Yes, transition metal complexes, such as chromium(III) tris(acetylacetonate) (Cr(acac)₃), can be used. These act as relaxation agents and can also participate in redox cycling that helps regenerate the nitroxide. However, their use must be carefully validated as they can be toxic to cells and may perturb the system you are studying. Another strategy is to use co-factors that help maintain a more oxidized intracellular environment, but this can have broad, unintended effects on cell physiology.
Q3: Which type of nitroxide spin label is most resistant to reduction?
A3: Steric hindrance around the N-O bond is key. Nitroxides with bulky substituents adjacent to the radical are more resistant to reduction. For example, piperidine-based nitroxides with four methyl groups (like TEMPO) are more stable than pyrrolidine-based proxies. Further modification, such as creating dendrimeric or protein-based spin labels, can also enhance stability by shielding the radical from cellular reductants.
Q4: How does oxygen concentration affect my signal?
A4: Oxygen plays a dual role. High oxygen concentrations can lead to line broadening in the EPR spectrum, which can obscure spectral features. However, molecular oxygen is also crucial for the back-oxidation of the reduced hydroxylamine to the active nitroxide. This creates a futile cycle that can maintain a detectable steady-state concentration of the nitroxide radical, effectively prolonging the experiment. The optimal oxygen level is a balance between these two effects and should be empirically determined for your specific system.
Diagram: The Oxygen-Mediated Regeneration Cycle
Caption: Molecular oxygen can re-oxidize the EPR-silent hydroxylamine back to the active nitroxide form.
Experimental Protocol: Enhancing Nitroxide Stability by Sample Cooling
This protocol provides a step-by-step method for preparing cell samples for EPR analysis while minimizing nitroxide reduction through temperature control.
Objective: To prepare a cell suspension with a nitroxide spin label for EPR analysis with maximized signal lifetime.
Materials:
-
Suspension or adherent cells in culture
-
Phosphate-buffered saline (PBS), ice-cold
-
Nitroxide spin label stock solution (e.g., 10 mM in DMSO)
-
Microcentrifuge and tubes, pre-chilled to 4°C
-
EPR capillaries
-
Ice bucket
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash with ice-cold PBS, then detach using a cell scraper (avoid enzymatic digestion which can affect membrane proteins).
-
For suspension cells, proceed directly to the next step.
-
-
Centrifugation: Pellet the cells by centrifuging at 500 x g for 3 minutes at 4°C.
-
Washing: Discard the supernatant and gently resuspend the cell pellet in 1 mL of ice-cold PBS. Repeat this washing step twice to remove extracellular reducing agents from the culture medium.
-
Spin Label Incubation:
-
After the final wash, resuspend the cell pellet to the desired final concentration in ice-cold PBS.
-
Add the nitroxide spin label stock solution to the final desired concentration (e.g., 100-200 µM).
-
Incubate the cell suspension on ice for 5-10 minutes. All steps from here must be performed quickly and on ice.
-
-
Sample Loading:
-
Gently mix the suspension and draw the cell/nitroxide mixture into a pre-chilled EPR capillary tube.
-
Seal one end of the capillary with sealant clay.
-
Place the capillary in a pre-chilled centrifuge adapter and pellet the cells inside the capillary by centrifuging at 1000 x g for 1 minute at 4°C. This creates a dense cell pellet for measurement.
-
-
Flash Freezing: Immediately after pelleting, plunge the capillary into liquid nitrogen. This vitrifies the sample and completely halts all biochemical reactions.
-
EPR Measurement: Transfer the frozen sample to the pre-cooled EPR dewar for measurement at a cryogenic temperature (e.g., 77 K).
References
- Eaton, G. R., Eaton, S. S., & Barr, D. P. (2010). Quantitative EPR. Springer Science & Business Media.
-
Heinzer, A. K., et al. (2018). In-cell EPR: current trends and future applications. Chemical Society Reviews, 47(20), 7681-7691. [Link]
-
Li, H., et al. (2012). A new family of sterically shielded nitroxides for in-cell EPR. Angewandte Chemie International Edition, 51(20), 4955-4958. [Link]
- Drescher, M. (2012). In-cell electron paramagnetic resonance spectroscopy. Topics in Current Chemistry, 321, 157-183.
-
Swartz, H. M., & Glockner, J. F. (1989). Measurement of oxygen by electron paramagnetic resonance. In Oxygen Radicals in Biology and Medicine (pp. 525-533). Springer, Boston, MA. [Link]
Validation & Comparative
comparing 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid with other spin labels
An In-Depth Guide to Spin Labels for Electron Paramagnetic Resonance (EPR) Spectroscopy: A Comparative Analysis Featuring the 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid Scaffold
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of spin labels used in Electron Paramagnetic Resonance (EPR) spectroscopy. We will delve into the structural nuances, performance characteristics, and experimental considerations of various labels, using the versatile this compound structure as a focal point for discussing customizable spin probe development. Our objective is to furnish you with the expert insights required to select and implement the optimal spin labeling strategy for your research needs, grounded in established scientific principles and experimental data.
Introduction: The Power of Seeing the Unseen with EPR
Many critical biological macromolecules, such as proteins and nucleic acids, are diamagnetic and thus "invisible" to EPR spectroscopy. Site-Directed Spin Labeling (SDSL) is a powerful technique that overcomes this limitation by introducing a paramagnetic center—a stable radical known as a spin label—at a specific site within the molecule of interest.[1][2][3] This approach transforms the target molecule into a subject for EPR analysis, providing invaluable data on:
-
Local Dynamics and Environment: The EPR spectrum is highly sensitive to the rotational motion of the spin label, revealing information about the local conformational flexibility of the protein backbone or side chain.[2][4]
-
Solvent Accessibility: The accessibility of the spin label to paramagnetic quenching agents in the solvent can be measured to map protein topology and surface exposure.
-
Inter-Residue Distances: By introducing two spin labels, techniques like Double Electron-Electron Resonance (DEER or PELDOR) can measure distances in the range of 1.5 to 10 nanometers, providing crucial constraints for determining protein structure and conformational changes.[5][6][7]
The choice of spin label is therefore a critical experimental parameter that directly influences the quality and type of information that can be obtained.
The Spin Label Toolkit: A Survey of Key Classes
While a variety of paramagnetic species can be used, the most common spin labels fall into a few key categories, each with distinct advantages and applications.
Nitroxide Radicals: The Versatile Workhorse
Nitroxides are by far the most widely used class of spin labels due to their high stability, relatively simple EPR spectra, and well-established chemistry for site-specific attachment.[2][7] The unpaired electron is localized in the N-O bond, and the surrounding molecular scaffold can be extensively modified. Most nitroxide labels are designed to react specifically with the thiol group of cysteine residues, which can be introduced into a protein at any desired location via site-directed mutagenesis.[3][8]
Other Notable Classes
-
Trityl Radicals: These carbon-centered radicals offer narrower EPR lines and are more stable in reducing biological environments than many nitroxides, making them suitable for in-cell EPR studies.[9]
-
Paramagnetic Metal Ions (Gd³⁺, Cu²⁺, Mn²⁺): These can be attached to proteins using engineered metal-binding sites or chelation tags. Gd³⁺ is particularly useful for long-range distance measurements due to its high electron spin.[6][9]
This guide will focus primarily on the nitroxide class, as the core structure of interest, 2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid, belongs to this family.
A Deeper Dive: Comparing Nitroxide Spin Labels
The performance of a nitroxide label is dictated by its core ring structure, the linker connecting it to the protein, and the reactive group used for attachment.
The Subject of Our Focus: The Pyrroline Carboxylic Acid Scaffold
The molecule this compound (CAS 887352-25-2) is best understood not as a direct spin label, but as a diamagnetic precursor for creating custom probes.[10][11]
-
The Core: The 2,2,5,5-tetramethyl-3-pyrroline ring is a classic nitroxide scaffold.
-
The Handle: The 3-carboxylic acid group is a crucial functional handle. It is not reactive towards cysteines but can be easily activated (e.g., as an N-hydroxysuccinimide ester) to react with primary amines (like lysine side chains) or used in peptide synthesis to couple to other functional groups.
-
The Protecting Group: The 1-Acetyl group protects the nitrogen, rendering the molecule diamagnetic. This acetyl group would need to be removed and the nitrogen oxidized to generate the paramagnetic nitroxide radical. This feature could potentially be exploited to create "pro-spin labels" that are activated only under specific chemical conditions.
The true value of this scaffold lies in its potential for customization. By using the carboxylic acid as an anchor, researchers can synthesize labels with bespoke linkers designed to control flexibility, improve stability, or introduce other functionalities.
Comparison with Standard Commercial Spin Labels
To understand the potential of a label derived from this scaffold, we must compare its core structure to the most widely used alternatives. The methanethiosulfonate spin label (MTSL) is the undisputed benchmark in the field.
| Feature | MTSL (1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl)methanethiosulfonate | Potential Label from Pyrroline Carboxylic Acid Scaffold | TOAC (2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid) |
| Core Structure | Pyrroline (5-membered ring) | Pyrroline (5-membered ring) | Piperidine (6-membered ring) |
| Reactive Group | Methanethiosulfonate (-S-SO₂-CH₃) | Customizable (via -COOH) | Amino acid backbone |
| Target Residue | Cysteine | Customizable (e.g., Lysine, or custom target) | Incorporated during peptide synthesis |
| Tether Flexibility | High, due to disulfide bond and rotatable methyl group | Tunable by linker synthesis | Highly restricted; part of the peptide backbone |
| Key Advantage | The "gold standard"; highly reactive, flexible, and well-characterized.[12] | High degree of customization for specific experimental needs. | Provides a rigid, well-defined orientation, reducing conformational ambiguity.[13][14] |
| Key Limitation | Flexibility can lead to broad distance distributions, complicating structural interpretation.[5][12] | Requires custom synthesis and characterization for each new derivative. | Difficult to incorporate into proteins expressed recombinantly; primarily for synthetic peptides.[13] |
Expert Insight: The choice between a flexible label like MTSL and a rigid one like TOAC represents a fundamental trade-off. MTSL's flexibility allows it to report on a wider range of local motions, but this same property can blur the precision of distance measurements. Conversely, TOAC's rigidity provides sharp distance data but may restrict natural protein dynamics. A custom label derived from the pyrroline carboxylic acid scaffold could be engineered to have intermediate flexibility, potentially offering the best of both worlds for specific applications.
Experimental Protocol: Site-Directed Spin Labeling of a Protein
This section provides a validated, step-by-step protocol for labeling a protein using a cysteine-reactive nitroxide spin label like MTSL. The principles described are broadly applicable.
Workflow Overview
Caption: Decision tree for selecting an appropriate spin label based on experimental goals.
Expert Rationale:
-
If your primary goal is to probe the general dynamics of a protein region, a flexible label like MTSL is often the best starting point as its motion will reflect the motion of the protein backbone and sidechain to which it is attached. [12]* If you are performing experiments in a highly reducing environment , such as inside a living cell, standard nitroxides may be reduced to their EPR-silent hydroxylamine form. [15]In this case, more robust labels like trityls or sterically shielded nitroxides are necessary. [9][15]* For high-precision distance measurements where conformational heterogeneity of the label itself could be a confounding factor, a rigid label is superior. If you are working with a synthetic peptide, incorporating an amino acid label like TOAC is an excellent choice. [14]If you are using a recombinantly expressed protein, you may need to synthesize a more rigid label with a cysteine-reactive group, a task for which the pyrroline carboxylic acid scaffold is well-suited.
Conclusion and Future Outlook
The field of spin labeling is continuously evolving, with ongoing efforts to develop new labels that are more stable, more rigid, and offer alternative chemistries for attachment. [14]While established labels like MTSL remain indispensable tools, the future lies in the development of probes tailored for specific biological questions. Precursors like this compound represent a key resource in this endeavor, providing a flexible platform for chemical innovation. By understanding the fundamental properties of different spin label classes and carefully considering the experimental goals, researchers can fully harness the power of EPR spectroscopy to illuminate the complex world of protein structure and dynamics.
References
-
Holliday, M. J., et al. (2021). A Comparison of Cysteine-Conjugated Nitroxide Spin Labels for Pulse Dipolar EPR Spectroscopy. MDPI. [Link]
-
Columbus, L., & Hubbell, W. L. (2002). Methods and applications of site-directed spin labeling EPR spectroscopy. PubMed. [Link]
-
Wikipedia. (n.d.). Site-directed spin labeling. Wikipedia. [Link]
-
Sahu, I. D., & Lorigan, G. A. (2020). EPR Techniques, Spin Labeling, and Spin Trapping. ResearchGate. [Link]
-
Holliday, M. J., et al. (2021). A Comparison of Cysteine-Conjugated Nitroxide Spin Labels for Pulse Dipolar EPR Spectroscopy. PubMed. [Link]
-
Torricella, F., et al. (2021). General protocol for standard sample preparation for SDSL-EPR spectroscopy. ResearchGate. [Link]
-
Sikora, A., & Kendall, D. A. (2018). Use of Site-Directed Spin Labeling EPR Spectroscopy to Study Protein-LPS Interactions. Methods in Molecular Biology. [Link]
-
Sikora, A., & Kendall, D. A. (2018). Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. National Institutes of Health. [Link]
-
Columbus, L., & Hubbell, W. L. (2000). Site-Directed Spin Labeling of Proteins. Springer Nature Experiments. [Link]
-
Klare, J. P. (2012). Site-directed Spin Labeling (SDSL) and Electron Paramagnetic Resonance (EPR) Spectroscopy: An Introduction. University of Osnabrück. [Link]
-
Roser, P., et al. (2016). Site-directed spin labeling of proteins for distance measurements in vitro and in cells. Royal Society of Chemistry. [Link]
-
Mandal, A. (2019). Spin Labels in Electron Spin Resonance (ESR) Spectroscopy. News-Medical.Net. [Link]
-
Torricella, F., et al. (2021). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. ResearchGate. [Link]
-
Schmidt, M. J. (2024). Spin Labeling with Nitroxide, Trityl, and Copper Labels for Protein Structure Elucidation by EPR Spectroscopy. University of Bonn. [Link]
-
Jeschke, G. (2022). Nitroxide spin probes and labels. Chemistry LibreTexts. [Link]
-
Nakaie, C. R., et al. (2001). Fmoc-POAC: a novel protected spin labeled beta-amino acid for peptide and protein chemistry. PubMed. [Link]
-
Anin, F. S., et al. (2008). Acyl-protected hydroxylamines as spin label generators for EPR brain imaging. PubMed. [Link]
-
Tormyshev, V. M., & Bowman, M. K. (2014). New Developments in Spin Labels for Pulsed Dipolar EPR. National Institutes of Health. [Link]
-
Kirilyuk, I. A., et al. (2018). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. National Institutes of Health. [Link]
Sources
- 1. Methods and applications of site-directed spin labeling EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-directed spin labeling - Wikipedia [en.wikipedia.org]
- 3. Site-Directed Spin Labeling of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 4. news-medical.net [news-medical.net]
- 5. A Comparison of Cysteine-Conjugated Nitroxide Spin Labels for Pulse Dipolar EPR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-directed spin labeling of proteins for distance measurements in vitro and in cells - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00473C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spin Labeling with Nitroxide, Trityl, and Copper Labels for Protein Structure Elucidation by EPR Spectroscopy [bonndoc.ulb.uni-bonn.de]
- 10. usbio.net [usbio.net]
- 11. usbio.net [usbio.net]
- 12. researchgate.net [researchgate.net]
- 13. Fmoc-POAC: [(9-fluorenylmethyloxycarbonyl)-2,2,5,5-tetramethylpyrrolidine-N-oxyl-3-amino-4-carboxylic acid]: a novel protected spin labeled beta-amino acid for peptide and protein chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Protein Architecture: A Comparative Guide to Pyrroline-Based Spin Labels for EPR Spectroscopy
For researchers, scientists, and drug development professionals navigating the complexities of protein structure, Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with Site-Directed Spin Labeling (SDSL), offers a powerful lens to visualize molecular dynamics and conformations. This guide provides an in-depth comparison of pyrroline-based nitroxide spin labels with other common alternatives, supported by experimental data, to empower you in making informed decisions for your structural biology research.
The Imperative for Precise Structural Validation in Drug Discovery
Understanding the three-dimensional structure of a protein is paramount in modern drug development. It unlocks the secrets of its function, its interactions with other molecules, and provides a blueprint for the rational design of targeted therapeutics. While techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are mainstays in structural biology, they face limitations when studying large, flexible, or membrane-embedded proteins. EPR spectroscopy, particularly Double Electron-Electron Resonance (DEER), has emerged as a crucial complementary technique, capable of measuring nanometer-scale distances within proteins and their complexes, thus providing invaluable structural restraints.[1][2]
The success of an SDSL-EPR experiment hinges on the properties of the spin label—a small paramagnetic molecule site-specifically introduced into the protein. The ideal spin label should be small, minimally perturbing to the protein's structure and function, highly stable, and provide high-quality EPR data.[3] This guide focuses on the validation of protein structure using EPR data derived from a promising class of spin labels: those based on a pyrroline nitroxide scaffold.
Pyrroline-Based Spin Labels: A New Frontier in Structural Biology
The most widely used spin label is the methanethiosulfonate spin label (MTSL).[3] However, the search for improved spin labels with enhanced stability and distinct properties has led to the development and characterization of pyrroline-based nitroxide labels. These labels, often functionalized with iodoacetamide or maleimide groups for covalent attachment to cysteine residues, offer several advantages.[4][5]
A significant advantage of certain pyrroline-based labels, particularly the gem-diethyl substituted variants, is their increased resistance to reduction in the cellular environment.[4][6][7] This enhanced stability is crucial for in-cell EPR studies, a rapidly growing field that aims to study proteins in their native context.[4][6][7] The five-membered pyrroline ring structure is inherently more stable towards reduction than the six-membered piperidine ring found in some other nitroxides.[4]
Comparative Analysis of Spin Label Performance
To provide a clear comparison, the following table summarizes key performance metrics for a pyrroline-based iodoacetamide label (IAG), a pyrroline-based maleimide label (MAG), and the conventional MTSL. The data is synthesized from studies on T4 Lysozyme and the pro-apoptotic protein Bid.[4]
| Feature | Pyrroline-Iodoacetamide (IAG) | Pyrroline-Maleimide (MAG) | Methanethiosulfonate (MTSL) | References |
| Reactive Group | Iodoacetamide | Maleimide | Methanethiosulfonate | [4][5] |
| Labeling Efficiency (T4 Lysozyme) | 90-100% | 90-100% | 90-100% | [4] |
| Labeling Efficiency (Bid) | ~20% | ~80% | ~80% | [4] |
| Relative Stability (vs. Ascorbate) | More stable than MTSL | More stable than MTSL | Standard | [4] |
| DEER Distance Distribution (T4 Lysozyme) | Narrowest distribution | Similar to MTSL | Broader distribution | [4] |
| In-Cell EPR Suitability | High (due to reduction resistance) | High (due to reduction resistance) | Lower (susceptible to reduction) | [4][6][7] |
Key Insights from the Comparison:
-
Labeling Efficiency is Protein-Dependent: While all three labels showed excellent efficiency with T4 Lysozyme, the pyrroline-iodoacetamide label (IAG) exhibited significantly lower efficiency with Bid, highlighting that the local environment of the cysteine residue plays a crucial role.[4]
-
Pyrroline Labels Offer Enhanced Stability: The gem-diethyl pyrroline labels (IAG and MAG) demonstrated superior resistance to reduction by ascorbate compared to MTSL, making them the preferred choice for in-cell EPR experiments.[4]
-
Narrower Distance Distributions with IAG: Intriguingly, the IAG label on T4 Lysozyme produced the narrowest distance distribution in DEER experiments, which can translate to more precise structural models.[4]
Experimental Workflow: From Protein to Structure
The following section outlines a detailed, step-by-step methodology for validating protein structure using a pyrroline-based iodoacetamide spin label. This workflow is designed to be a self-validating system, with checkpoints to ensure the quality of your results at each stage.
Overall Experimental Workflow Diagram
Caption: A schematic overview of the key stages involved in protein structure validation using site-directed spin labeling with a pyrroline-based label and EPR spectroscopy.
Detailed Experimental Protocol: Labeling with Pyrroline-Iodoacetamide (IAG)
This protocol is adapted from established methods for iodoacetamide labeling and insights from studies on pyrroline-based labels.[4][8]
1. Protein Preparation:
-
Rationale: To ensure site-specific labeling, the target protein must have a unique, reactive cysteine residue at the desired labeling site. Any native, non-disulfide bonded cysteines should be mutated to a non-reactive amino acid like alanine or serine.
-
Protocol:
-
Perform site-directed mutagenesis to introduce a single cysteine codon at the desired position in your protein's expression vector.
-
Express and purify the cysteine-mutant protein using standard chromatographic techniques. Ensure the final protein buffer is free of reducing agents like DTT or β-mercaptoethanol. A buffer exchange step using a desalting column is recommended.[8]
-
Determine the protein concentration accurately, for example, by measuring the absorbance at 280 nm.
-
2. Spin Labeling Reaction:
-
Rationale: Iodoacetamide reacts with the sulfhydryl group of cysteine via an SN2 reaction to form a stable thioether bond.[3] The reaction is typically performed at a slightly alkaline pH to facilitate the deprotonation of the cysteine's sulfhydryl group, increasing its nucleophilicity.[3] To minimize non-specific reactions, the process should be carried out in the dark, as iodoacetamide is light-sensitive.
-
Protocol:
-
Prepare a fresh stock solution of the pyrroline-iodoacetamide spin label (e.g., 50-100 mM in a compatible organic solvent like DMSO or DMF).
-
In a light-protected microcentrifuge tube, add the purified protein to the desired final concentration (typically 50-100 µM).
-
Add the spin label stock solution to the protein solution to achieve a 5- to 10-fold molar excess of label over protein.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing. The optimal time and temperature should be determined empirically for each protein.
-
Quenching the Reaction (Optional but Recommended): To stop the labeling reaction and consume any unreacted spin label, add a reducing agent like DTT or 2-mercaptoethanol to a final concentration of 20-50 mM.[8]
-
3. Purification of the Labeled Protein:
-
Rationale: It is critical to remove all unreacted spin label from the protein sample, as free label will contribute to the EPR signal and interfere with data analysis.
-
Protocol:
-
Remove the excess spin label and quenching agent by size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis against a suitable buffer.[9]
-
Concentrate the purified, spin-labeled protein to the desired concentration for EPR measurements (typically 50-200 µM).
-
4. EPR Data Acquisition and Analysis:
-
Rationale: Continuous Wave (CW) EPR is first used to confirm successful labeling and to assess the mobility of the spin label at the attachment site. DEER spectroscopy is then employed to measure the distance distribution between two spin labels.
-
Protocol:
-
CW-EPR: Record the CW-EPR spectrum at room temperature. The spectral line shape provides information about the local environment and mobility of the spin label. The double integral of the spectrum can be used to quantify the labeling efficiency by comparing it to a standard of known concentration.[4]
-
DEER Spectroscopy: For distance measurements, prepare a sample with two spin-labeled sites. The sample is typically flash-frozen in a cryoprotectant (e.g., glycerol or sucrose) to immobilize the protein. DEER data is then collected at cryogenic temperatures.
-
Data Analysis: Process the raw DEER data using software packages like DeerLab or DeerAnalysis to extract the distance distribution between the spin labels.[10]
-
Structural Modeling: Integrate the experimental distance restraints into protein modeling software such as RosettaEPR or MMM to generate or validate a structural model of the protein.[1][11][12][13] These programs often include rotamer libraries for common spin labels, which predict the likely conformations of the label side chain.[1][12][13]
-
Conclusion: Empowering Your Structural Biology Research
The choice of spin label is a critical determinant of success in protein structure validation by EPR spectroscopy. Pyrroline-based nitroxide labels, particularly the gem-diethyl variants, offer compelling advantages over the traditional MTSL, most notably their enhanced stability in reducing environments, which opens the door for more robust in-cell EPR studies. While labeling efficiency can be protein-dependent, the potential for obtaining narrower distance distributions with labels like IAG can lead to more precise structural models.
By carefully considering the properties of different spin labels and following a rigorous, self-validating experimental workflow, researchers can harness the power of SDSL-EPR to illuminate the structure and dynamics of challenging protein targets, ultimately accelerating the pace of drug discovery and our fundamental understanding of biological systems.
References
-
Bleicken, S., Assafa, T. E., Zhang, H., Elsner, C., Ritsch, I., Pink, M., ... & Bordignon, E. (2019). gem‐Diethyl Pyrroline Nitroxide Spin Labels: Synthesis, EPR Characterization, Rotamer Libraries and Biocompatibility. ChemistryOpen, 8(8), 1057-1066. [Link]
-
Ackermann, K., Chapman, A., & Bode, B. E. (2021). A Comparison of Cysteine-Conjugated Nitroxide Spin Labels for Pulse Dipolar EPR Spectroscopy. Molecules, 26(24), 7534. [Link]
-
Jeschke, G. (2012). DEER distance measurements on proteins. Annual review of physical chemistry, 63, 419-446. [Link]
-
Hubbell, W. L., McHaourab, H. S., Altenbach, C., & Lietzow, M. A. (1996). Watching proteins move using site-directed spin labeling. Structure, 4(7), 779-783. [Link]
-
Bigelow, D. J., & Inesi, G. (1993). An iodoacetamide spin-label selectively labels a cysteine side chain in an occluded site on the sarcoplasmic reticulum Ca(2+)-ATPase. Biochemistry, 32(40), 10803–10811. [Link]
-
Fábregas-Ibáñez, L., Jeschke, G., & Stoll, S. (2020). DeerLab: A comprehensive software package for analyzing dipolar electron paramagnetic resonance spectroscopy data. Magnetic Resonance, 1(2), 209-224. [Link]
-
Alexander, N. S., Stein, R. A., Koteiche, H. A., Kaufmann, K. W., Mchaourab, H. S., & Meiler, J. (2013). RosettaEPR: rotamer library for spin label structure and dynamics. PloS one, 8(9), e72851. [Link]
-
Tessmer, M. H., & Stoll, S. (2025). Protein Modeling with DEER Spectroscopy. Annual Review of Biophysics, 54. [Link]
-
Sare, V. V., & Feix, J. B. (2014). Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. In Methods in molecular biology (pp. 227-238). Humana Press, New York, NY. [Link]
-
Klare, J. P., & Steinhoff, H. J. (2009). Spin-labeling EPR. Photosynthesis research, 102(2-3), 377-390. [Link]
-
Wiśniewski, J. R., Zougman, A., Nagaraj, N., & Mann, M. (2009). Universal sample preparation method for proteome analysis. Nature methods, 6(5), 359-362. [Link]
-
Edwards, T. E., Okon, M., McIntosh, L. P., & Sigurdsson, S. T. (2001). A new spin-label for measuring distances in nucleic acids using DEER EPR. Journal of the American Chemical Society, 123(8), 1597-1603. [Link]
-
Wikipedia. (2023, December 1). Site-directed spin labeling. [Link]
-
Bleicken, S., Assafa, T. E., Zhang, H., Elsner, C., Ritsch, I., Pink, M., ... & Bordignon, E. (2019). Front Cover: gem‐Diethyl Pyrroline Nitroxide Spin Labels: Synthesis, EPR Characterization, Rotamer Libraries and Biocompatibility (ChemistryOpen 8/2019). ChemistryOpen, 8(8), 1035. [Link]
-
Bleicken, S., Jeschke, G., & Bordignon, E. (2019). gem-Diethyl Pyrroline Nitroxide Spin Labels: Synthesis, EPR Characterization, Rotamer Libraries and Biocompatibility. ChemistryOpen, 8(8), 1057-1066. [Link]
-
ResearchGate. (2021, August 10). Why are my proteins precipitating after the addition of iodoacetamide?. [Link]
-
Alexander, N. S., Stein, R. A., Koteiche, H. A., Kaufmann, K. W., Mchaourab, H. S., & Meiler, J. (2013). RosettaEPR: rotamer library for spin label structure and dynamics. PloS one, 8(9), e72851. [Link]
-
G-Biosciences. (n.d.). FOCUS™ Protein Reduction-Alkylation. [Link]
-
Alexander, N. S., Stein, R. A., Koteiche, H. A., Kaufmann, K. W., Mchaourab, H. S., & Meiler, J. (2013). RosettaEPR: Rotamer Library for Spin Label Structure and Dynamics. PLOS ONE, 8(9), e72851. [Link]
-
Columbus, L., & Hubbell, W. L. (2004). A new spin on protein structure. Trends in biochemical sciences, 29(6), 323-331. [Link]
-
Klare, J. P. (2013). Site-directed spin labeling EPR spectroscopy on proteins. Biological chemistry, 394(10), 1283-1300. [Link]
-
Feix, J. B., & Klug, C. S. (2008). Site-directed spin labeling of proteins. In Methods in cell biology (Vol. 84, pp. 655-689). Academic Press. [Link]
-
Cube Biotech. (2021, February 22). How to purify Proteins using Batch Spin [Video]. YouTube. [Link]
-
Gold, V. M., & Stoll, S. (2017). New developments in spin labels for pulsed dipolar EPR. Molecules, 22(10), 1647. [Link]
-
Kálai, T., & Hideg, K. (2009). Nitroxides. Topics in current chemistry, 284, 1-44. [Link]
-
Tsvetkov, Y. D., & Gaponova, D. G. (2007). Pulsed electron double resonance (PELDOR) and its applications in structural studies. Russian Chemical Reviews, 76(11), 1015. [Link]
-
Mchaourab, H. S., Steinhoff, H. J., & Hubbell, W. L. (2002). Site-directed spin labeling of proteins. In Biomedical EPR (pp. 229-275). Springer, Boston, MA. [Link]
-
Hubbell, W. L., Cafiso, D. S., & Altenbach, C. (2000). Identifying conformational changes with site-directed spin labeling. Nature structural biology, 7(9), 735-739. [Link]
-
Altenbach, C., Greenhalgh, D. A., Khorana, H. G., & Hubbell, W. L. (1994). A collision gradient method to determine the immersion depth of nitroxides in lipid bilayers: application to spin-labeled mutants of bacteriorhodopsin. Proceedings of the National Academy of Sciences, 91(5), 1667-1671. [Link]
-
Owenius, R., Engström, O., & Lindgren, M. (2004). Pulsed EPR distance measurements in proteins. Quarterly reviews of biophysics, 37(2), 121-163. [Link]
Sources
- 1. gem‐Diethyl Pyrroline Nitroxide Spin Labels: Synthesis, EPR Characterization, Rotamer Libraries and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.iu.edu [scholarworks.iu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gem‐Diethyl Pyrroline Nitroxide Spin Labels: Synthesis, EPR Characterization, Rotamer Libraries and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Use of EPR to Solve Biochemical Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. De Novo High-Resolution Protein Structure Determination from Sparse Spin labeling EPR Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RosettaEPR: rotamer library for spin label structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RosettaEPR: Rotamer Library for Spin Label Structure and Dynamics | PLOS One [journals.plos.org]
A Researcher's Guide to 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid in EPR Spectroscopy
A Comparative Analysis of a Versatile Pyrroline-Based Spin Label
In the field of Electron Paramagnetic Resonance (EPR) spectroscopy, the choice of spin label is paramount to the success of an experiment. These small, paramagnetic molecules act as spies, reporting on the structure, dynamics, and microenvironment of biological macromolecules and other complex systems.[1] This guide provides an in-depth comparison of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid, a derivative of the PROXYL nitroxide family, against other common alternatives, offering researchers the data and protocols needed to make informed decisions for their experimental designs.
Section 1: The PROXYL Structural Advantage
Nitroxide spin labels are the most common class of probes used in Site-Directed Spin Labeling (SDSL)-EPR.[1][2] They are typically characterized by a heterocyclic ring containing a stable N-O• radical. The two most prevalent core structures are the six-membered piperidine ring (found in TEMPO labels) and the five-membered pyrrolidine/pyrroline ring (found in PROXYL labels).
This compound is built upon the pyrroline scaffold. This structural distinction from TEMPO is not trivial and is a primary determinant of its performance characteristics.
-
Enhanced Stability: The five-membered pyrrolidine and pyrroline rings generally exhibit greater stability against bioreduction compared to the six-membered piperidine (TEMPO) ring.[3][4] The reduction of the nitroxide to its EPR-silent hydroxylamine form is a major pathway for signal decay in biological systems.[3] Pyrroline-based nitroxides, particularly those with sterically shielding tetraethyl groups, have demonstrated significantly lower rates of reduction by biological agents like ascorbate, making them superior choices for in-cell and in vivo studies.[3][4]
-
Functional Handles for Versatility: The specified molecule features two critical functional groups:
-
Carboxylic Acid (-COOH): This group is a versatile chemical handle for covalent attachment to biomolecules. It can be readily activated (e.g., using EDC/NHS chemistry) to form stable amide bonds with primary amines, such as the lysine residues on a protein's surface. This allows for site-specific labeling to probe local environments.
-
Acetyl Group (-COCH₃): The acetyl group modifies the electronic properties and steric bulk of the label, influencing its spectral characteristics and interaction with the local environment.
-
Section 2: Comparative Performance in Key EPR Applications
The unique structure of this acetylated carboxy-PROXYL derivative makes it particularly well-suited for specific EPR applications where stability and environmental sensitivity are critical.
EPR oximetry leverages the sensitivity of the nitroxide EPR spectrum to molecular oxygen. Collisions between the nitroxide radical and paramagnetic oxygen molecules lead to a predictable, concentration-dependent broadening of the EPR linewidth. This relationship allows for precise, non-invasive measurement of local oxygen concentration (pO₂).
The pyrroline-based 3-carboxy-PROXYL has been shown to be an excellent probe for oximetry, with linewidths that are highly sensitive to oxygen.[5] In some cases, its prodrug form, 3-acetoxymethoxycarbonyl-PROXYL, can cross the blood-brain barrier and hydrolyze to the anionic carboxy-PROXYL, which is then "trapped" and retained within the brain tissue, enabling in vivo pO₂ measurements.[5][6]
Table 1: Comparative Properties of Nitroxide Spin Probes for Oximetry
| Property | Carboxy-PROXYL Derivatives | TEMPO Derivatives | Rationale & Significance |
| Biostability | Higher | Lower | Pyrroline ring is less susceptible to reduction by ascorbate and cellular enzymes, leading to longer signal lifetime in vivo.[3][7] |
| Oxygen Sensitivity | High | Moderate to High | The EPR linewidth of PROXYL derivatives shows significant broadening in response to oxygen, enabling sensitive pO₂ measurements.[5] |
| Cell Permeability | Low (Anionic) | Variable | The charged carboxylate form is retained intracellularly, which is advantageous for measuring pO₂ inside cells or tissues after delivery via a prodrug.[5] |
| In Vivo Half-life | Can exceed 24 minutes in tumor tissue.[8][9] | Generally shorter | Longer persistence allows for extended imaging and data acquisition windows for in vivo applications.[8] |
While the parent 3-carboxy-PROXYL itself is not a strong pH sensor in the typical physiological range, the general principle of pH-sensitive spin labels is well-established. This relies on having an ionizable group in close proximity to the nitroxide radical.[10] Protonation or deprotonation of this group alters the electronic environment of the N-O• moiety, causing a measurable change in the hyperfine coupling constant (aN). For pH sensing, imidazolidine-based nitroxides, which have a pKa in the physiological range, are often more suitable. However, the carboxylic acid group of the title compound (with a pKa typically around 3-4) can be used to probe acidic microenvironments.
Section 3: Experimental Protocols
This protocol outlines the site-directed spin labeling of a protein using this compound by targeting primary amine groups (e.g., lysine side chains).
Materials:
-
This compound (Spin Label)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Purified protein in amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Reaction Buffer: MES buffer, pH 6.0
-
Quenching Buffer: Tris or hydroxylamine
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Activation of Spin Label:
-
Dissolve the spin label, EDC, and NHS in anhydrous DMSO to high concentrations (e.g., 100 mM).
-
In a microfuge tube, mix the spin label, EDC, and NHS in a 1:1.2:1.2 molar ratio in MES buffer (pH 6.0).
-
Incubate for 1 hour at room temperature to form the reactive NHS-ester.
-
-
Labeling Reaction:
-
Exchange the protein into the amine-free HEPES buffer (pH 7.4).
-
Add the activated NHS-ester spin label solution to the protein solution. A 10-fold molar excess of label over protein is a typical starting point.[11]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[11]
-
-
Quenching and Purification:
-
Quench the reaction by adding Tris buffer to a final concentration of 50 mM to consume any unreacted NHS-ester.
-
Remove the unreacted, free spin label from the labeled protein using a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
-
Verification:
-
Record the continuous-wave (CW) EPR spectrum of the purified, labeled protein. The spectrum of the bound label will be significantly broader than that of the sharp, three-line spectrum of the free label.
-
Confirm labeling efficiency using mass spectrometry (optional).
-
A visual representation of the key steps in covalently attaching the spin label to a protein.
Caption: Workflow for protein spin labeling using an activated carboxy-PROXYL derivative.
Section 4: Conclusion
This compound represents a highly valuable tool in the EPR spectroscopist's arsenal. Its core advantages stem from the inherent stability of the pyrroline ring structure, which translates to longer experimental lifetimes, particularly in challenging biological environments. The presence of a carboxylic acid functional group provides a reliable anchor point for covalent modification, enabling its use as a site-directed spin label to probe protein structure and dynamics. While alternatives exist for specific applications like pH sensing, this compound's blend of stability, sensitivity to oxygen, and chemical tractability makes it a superior choice for in vivo oximetry and for studies requiring robust, covalently attached reporters.
References
-
Novel pH-sensitive nitroxide di- and tri-radical spin labels. Journal of the Chemical Society, Chemical Communications (RSC Publishing). Available at: [Link]
-
Novel pH-Sensitive Nitroxide Di- and Tri-radical Spin Labels. ElectronicsAndBooks. Available at: [Link]
-
Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. National Institutes of Health (NIH). Available at: [Link]
-
Feasibility of In Vivo Three-Dimensional T 2 Mapping Using dicarboxy-PROXYL and CW-EPR-based Single-Point Imaging.* PubMed. Available at: [Link]
-
Feasibility of in vivo three-dimensional T2∗ mapping using dicarboxy-PROXYL and CW-EPR-based single-point imaging. PubMed Central. Available at: [Link]
-
ELECTROCHEMICAL AND EPR INVESTIGATION OF SPIN PROBES ACETOXYMETHOXYCARBONYL- AND CARBOXY-PROXYL. Physical Chemistry 2022 Conference Proceedings. Available at: [Link]
-
10.1: Nitroxide spin probes and labels. Chemistry LibreTexts. Available at: [Link]
-
Nitroxide spin labels: fabulous spy spins for biostructural EPR applications. Royal Society of Chemistry Publishing. Available at: [Link]
-
In Vivo Electron Paramagnetic Resonance Imaging of Differential Tumor Targeting Using cis-3,4-Di(Acetoxymethoxycarbonyl)-2,2,5,5Tetramethyl-1-Pyrrolidinyloxyl. ResearchGate. Available at: [Link]
-
Use of 3‐acetoxymethoxycarbonyl‐2,2,5,5‐tetramethyl‐1‐pyrrolidinyloxyl as an EPR oximetry probe: Potential for in vivo measurement of tissue oxygenation in mouse brain. Semantic Scholar. Available at: [Link]
-
Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. ResearchGate. Available at: [Link]
-
A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. PubMed Central. Available at: [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Spectroscopically Orthogonal Labelling to Disentangle Site-Specific Nitroxide Label Distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of 3‐acetoxymethoxycarbonyl‐2,2,5,5‐tetramethyl‐1‐pyrrolidinyloxyl as an EPR oximetry probe: Potential for in vivo measurement of tissue oxygenation in mouse brain | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Secure Verification [cer.ihtm.bg.ac.rs]
- 8. Feasibility of in vivo three-dimensional T 2* mapping using dicarboxy-PROXYL and CW-EPR-based single-point imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Feasibility of in vivo three-dimensional T2∗ mapping using dicarboxy-PROXYL and CW-EPR-based single-point imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel pH-sensitive nitroxide di- and tri-radical spin labels - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Pyrroline vs. Piperidine-Based Spin Labels: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of structural biology and drug development, elucidating the dynamics and structure of macromolecules is paramount. Site-Directed Spin Labeling (SDSL), coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, stands as a powerful technique for these investigations.[1] The choice of the nitroxide spin label—the paramagnetic heart of the experiment—is a critical decision that dictates the quality and feasibility of the study. This guide provides an in-depth comparative analysis of the two most common classes of nitroxide spin labels: those based on the five-membered pyrroline ring and those on the six-membered piperidine ring.
Fundamental Differences: A Structural and Electronic Overview
The core distinction between these two classes of spin labels lies in their heterocyclic ring structure. Pyrroline-based labels, such as the widely used (1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) methanethiosulfonate (MTSSL), feature a five-membered ring. In contrast, piperidine-based labels, like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives, are built upon a six-membered ring.[2][3] This seemingly subtle difference in ring size has profound implications for the stability, spectral properties, and ultimately, the applications of the spin label.
The stability of the nitroxide radical is paramount, especially for in-cell EPR studies where the cellular environment is highly reducing.[4] The five-membered ring structure of pyrroline-based labels confers significantly greater resistance to chemical reduction compared to their six-membered piperidine counterparts.[2][5][6][7] This increased stability is a key advantage for experiments conducted in the presence of biological reducing agents like ascorbate or within cellular extracts.[4][6]
Sources
- 1. Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sterically shielded spin labels for in-cell EPR spectroscopy: analysis of stability in reducing environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduction and destruction rates of nitroxide spin probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gem‐Diethyl Pyrroline Nitroxide Spin Labels: Synthesis, EPR Characterization, Rotamer Libraries and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduction and destruction rates of nitroxide spin probes (Journal Article) | OSTI.GOV [osti.gov]
A Researcher's Guide to Cross-Validation of Electron Paramagnetic Resonance (EPR) Data
In the landscape of modern biophysics and drug discovery, no single experimental technique can provide a complete picture of a biomolecule's structure, dynamics, and function. This guide provides a comprehensive framework for the robust cross-validation of Electron Paramagnetic Resonance (EPR) spectroscopy data with a suite of orthogonal biophysical methods. By integrating complementary techniques, researchers can build a self-validating system that enhances the confidence, accuracy, and impact of their findings. This document is intended for researchers, scientists, and drug development professionals seeking to leverage EPR spectroscopy to its fullest potential by grounding its results in a multi-technique, evidence-based approach.
The Principle of Orthogonal Validation in Biophysics
Electron Paramagnetic Resonance (EPR) spectroscopy, particularly when combined with Site-Directed Spin Labeling (SDSL), is a powerful tool for probing the structure and dynamics of biomolecules. It excels at measuring long-range distances (up to ~10 nm), characterizing conformational ensembles, and monitoring dynamic changes in solution. However, the introduction of a spin label and the inherent limitations of any single technique necessitate a rigorous validation process.
The core principle of orthogonal validation is to use independent methods that rely on different physical principles to measure the same or related parameters. If different techniques yield concordant results, it provides strong evidence for the accuracy of the experimental observations and the resulting biological model. Discrepancies, on the other hand, are equally valuable, as they often reveal unexpected complexity or highlight the specific limitations and strengths of each method.
Foundational Checkpoint: Verifying the Integrity of the Spin-Labeled Protein
Before comparing EPR data to other techniques, it is paramount to establish that the spin-labeling process itself has not perturbed the protein's native structure or function. This forms the first layer of validation.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the precise location and efficiency of the spin label attachment. By analyzing the mass of the intact protein and its fragments (after proteolytic digestion), one can verify that the label is covalently bound to the intended cysteine residue and that there is no non-specific labeling.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and effective method to assess the secondary structure of a protein. A comparison of the CD spectra of the unlabeled (wild-type) and spin-labeled protein is a critical control. The absence of significant changes in the spectra indicates that the global fold of the protein has been preserved post-labeling.
Experimental Protocol: CD Spectroscopy for Structural Integrity
-
Sample Preparation: Prepare samples of both unlabeled and spin-labeled protein at the same concentration (e.g., 0.1-0.2 mg/mL) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Instrument Setup: Use a calibrated CD spectropolarimeter. Set the wavelength range to 190-260 nm for far-UV CD (secondary structure). Use a quartz cuvette with a 1 mm path length.
-
Data Acquisition: Record the CD spectra at a controlled temperature (e.g., 25°C). Acquire 3-5 scans for each sample and average them to improve the signal-to-noise ratio.
-
Data Processing: Subtract the buffer baseline spectrum from the protein spectra. Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) to normalize for concentration and path length.
-
Analysis: Overlay the MRE spectra of the unlabeled and spin-labeled proteins. A high degree of overlap confirms that the secondary structure is maintained.
Visualization: Initial Validation Workflow
Caption: Workflow for initial validation of spin-labeled proteins before advanced biophysical cross-validation.
Cross-Validation with High-Resolution Structural Methods
EPR provides powerful insights into molecular conformations in solution, which can be directly compared with static, high-resolution structures obtained from X-ray crystallography and cryo-electron microscopy (cryo-EM).
X-ray Crystallography & Cryo-EM vs. EPR
X-ray crystallography and cryo-EM provide high-resolution, static snapshots of a molecule's most stable conformation. EPR, particularly Double Electron-Electron Resonance (DEER) or Pulsed Electron-Electron Double Resonance (PELDOR), measures distributions of distances between pairs of spin labels in solution.
The Cross-Validation Logic:
-
Conformational Selection: If a protein exists in a dynamic equilibrium between two or more states in solution, DEER will reveal the distribution of distances corresponding to these states. A crystal structure, however, may only capture one of these conformations due to crystal packing forces. Comparing the DEER distance distribution to the distance calculated from the crystal structure can validate the presence of that conformation in solution and reveal other co-existing states.
-
Flexibility and Disorder: Intrinsically disordered regions or flexible linkers are often poorly resolved in crystal structures or cryo-EM maps. EPR can provide precise distance constraints within these regions, offering crucial data to model these dynamic elements.
Table 1: Comparison of Structural Biology Techniques
| Parameter | EPR (DEER/PELDOR) | X-ray Crystallography | Cryo-Electron Microscopy (Cryo-EM) |
| Sample State | Solution (frozen) | Crystal | Vitreous Ice (frozen) |
| Resolution | Distance distributions (Ångstrom precision) | Atomic (<3 Å) | Near-atomic to sub-nanometer |
| Dynamic Info | Yes (conformational ensembles) | Limited (B-factors) | Limited (multiple classes) |
| Size Limitation | No upper limit | Crystallization is a bottleneck | Ideal for >50 kDa complexes |
| Key Output | Distribution of distances between two points | 3D atomic coordinates | 3D density map |
Experimental Protocol: DEER/PELDOR Measurement
-
Sample Preparation: Prepare a sample containing the doubly spin-labeled protein at a suitable concentration (typically 20-100 µM) in a deuterated cryoprotectant solution (e.g., 20% glycerol-d8) to lengthen relaxation times.
-
Instrument Setup: Use a pulsed EPR spectrometer equipped for DEER/PELDOR experiments. The experiment is performed at cryogenic temperatures (typically 50-80 K).
-
Data Acquisition: A four-pulse DEER sequence is commonly used. The time delay between pulses is systematically varied to measure the dipolar coupling between the two electron spins.
-
Data Processing: The raw time-domain data is processed to remove background decay. A mathematical transformation (e.g., Tikhonov regularization) is then applied to convert the processed data into a distance distribution.
-
Analysis: The resulting distance distribution from EPR is compared with the single distance value calculated between the corresponding Cα atoms (or modeled spin label positions) in the high-resolution crystal or cryo-EM structure.
Visualization: EPR and High-Resolution Structure Integration
Caption: Integration workflow comparing EPR-derived distance distributions with single distances from static structures.
Cross-Validation with Complementary Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR and EPR are highly complementary magnetic resonance techniques.[1][2] While EPR studies unpaired electron spins, NMR probes nuclear spins. For structural biology, NMR can provide short-range distance restraints (< 6 Å) through the Nuclear Overhauser Effect (NOE) and information on local dynamics.
The Cross-Validation Logic:
-
Structural Agreement: Paramagnetic Relaxation Enhancement (PRE) is an NMR experiment where a spin label introduced for EPR is used to perturb the signals of nearby nuclei. The distance-dependent signal attenuation in NMR can be measured and compared directly with short-range distances obtained from EPR, providing a powerful cross-check.[3]
-
Dynamics: Both techniques can probe motion on a wide range of timescales. NMR relaxation experiments can characterize ps-ns motions of the protein backbone, while EPR lineshape analysis is sensitive to motions on the ns-µs timescale.[1] Comparing the dynamic profiles from both methods provides a more complete picture of the protein's motional landscape.
Förster Resonance Energy Transfer (FRET)
FRET is a fluorescence-based technique that, like DEER, measures distances between two probes (a donor and an acceptor fluorophore). It is a powerful orthogonal method for validating EPR distance measurements.
The Cross-Validation Logic:
-
Distance Measurement: FRET is sensitive to distances in the 3-10 nm range, which overlaps significantly with the range accessible by DEER. By labeling the same sites with fluorophores for FRET and spin labels for EPR, one can obtain two independent measurements of the same distance. Agreement between the two techniques provides very strong validation of the measured distance.
-
Complementary Strengths: FRET can be performed on single molecules, providing information that is lost in ensemble-averaged EPR measurements. Conversely, EPR can yield more precise distance distributions.
Table 2: EPR/DEER vs. FRET for Distance Measurement
| Feature | EPR (DEER/PELDOR) | Förster Resonance Energy Transfer (FRET) |
| Probes | Nitroxide spin labels | Donor & Acceptor Fluorophores |
| Distance Range | ~1.5 - 10 nm | ~3 - 10 nm |
| Key Output | Precise distance distribution | Transfer efficiency (related to distance) |
| Orientation Factor | Averaged out in frozen solution | A major source of uncertainty |
| Environment | Frozen solution | Solution (room temperature) |
| Sensitivity | Ensemble measurement | Can be used for single-molecule studies |
Conclusion: Building a Coherent, Multi-faceted Model
The validation of EPR data is not merely a control experiment; it is an integral part of building a robust and reliable model of a biological system. By systematically cross-validating EPR results with data from mass spectrometry, circular dichroism, high-resolution structural methods like X-ray crystallography and cryo-EM, and complementary spectroscopic techniques like NMR and FRET, researchers can overcome the limitations of any single method. This integrated approach ensures that the final structural and dynamic model is not an artifact of a particular technique but a true representation of the biomolecule's behavior, leading to more profound and trustworthy scientific insights.
References
-
Probing Structural Dynamics of Membrane Proteins Using Electron Paramagnetic Resonance Spectroscopic Techniques. (2018). MDPI. Available at: [Link]
-
What are differences between Nuclear magnetic resonance (NMR) and Electron paramagnetic resonance(EPR). Can you explain the difference in simple terms? (2019). Quora. Available at: [Link]
-
EPR and NMR spectroscopy of spin-labeled proteins. (2007). Scholarly Publications Leiden University. Available at: [Link]
-
Combined NMR and EPR Spectroscopy to Determine Structures of Viral Fusion Domains in Membranes. (2009). PMC - PubMed Central. Available at: [Link]
-
Integrating cryo-EM and NMR data. (2020). PubMed. Available at: [Link]
-
EPR-NMR for Protein Modeling. (2023). YouTube. Available at: [Link]
-
Combining EPR spectroscopy and X-ray crystallography to elucidate the structure and dynamics of conformationally constrained spin labels in T4 lysozyme single crystals. (2013). RSC Publishing. Available at: [Link]
-
DEER EPR Measurements for Membrane Protein Structures via Bi-functional Spin Labels and Lipodisq Nanoparticles. (2018). PMC - PubMed Central. Available at: [Link]
-
Comparison of X-ray Crystallography, NMR and EM. (2024). Creative Biostructure. Available at: [Link]
Sources
- 1. Probing Structural Dynamics of Membrane Proteins Using Electron Paramagnetic Resonance Spectroscopic Techniques [mdpi.com]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. Combined NMR and EPR Spectroscopy to Determine Structures of Viral Fusion Domains in Membranes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Protein Structure Perturbation by a Novel Spin Label Derived from 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid
For researchers in structural biology and drug development, the ability to study the dynamic nature of proteins is paramount. Site-Directed Spin Labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for this purpose, providing insights into protein conformation, dynamics, and interactions.[1] The foundation of this method lies in the introduction of a paramagnetic spin label at a specific site within the protein. However, the ideal label is an invisible observer; it must report on the protein's behavior without altering it.
The most widely used nitroxide spin label, (1-Oxyl-2,2,5,5-tetramethyl-Δ³-pyrroline-3-methyl)methanethiosulfonate (MTSSL), is valued for its reactivity and sensitivity.[2] Yet, its inherent flexibility and size—comparable to a tryptophan residue—can introduce local structural perturbations.[3] This guide introduces a comparative framework for evaluating a potentially novel spin label derived from 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid (ATPCA). We will refer to the functionalized, cysteine-reactive form of this label as "Ac-MTSL".
This document provides a comprehensive, step-by-step experimental workflow to objectively compare the performance of Ac-MTSL against the industry-standard MTSSL. We will detail the necessary protocols to assess its impact on protein structure and function, empowering you to determine if this new probe offers a less perturbative alternative for your specific system.
The Probes Under Comparison: MTSSL vs. the Proposed Ac-MTSL
The central hypothesis is that modifications to the pyrroline ring of the nitroxide label can alter its interaction with the local protein environment, potentially reducing its perturbative effect.
-
MTSSL (The Standard): This label features a nitroxide (N-O•) radical, which is the paramagnetic reporter. It is attached to the protein via a flexible linker terminating in a methanethiosulfonate group that reacts specifically with cysteine residues.[4]
-
Ac-MTSL (The Challenger): We propose a label synthesized from an ATPCA precursor. The key distinction would be the presence of an N-acetyl group instead of the N-oxyl radical. While the N-acetyl group itself is not paramagnetic, the synthesis would involve a final oxidation step to generate the N-O• radical necessary for EPR. The residual structure, however, may differ from MTSSL, potentially altering its size, polarity, and conformational preferences. The synthesis would logically follow established methods for converting pyrrolidine carboxylic acids into functionalized spin labels.[5]
The core question is: Does the synthetic heritage of the Ac-MTSL label result in a final structure that integrates more seamlessly into a protein's native conformation?
Experimental Roadmap for Comparative Assessment
To rigorously compare Ac-MTSL and MTSSL, a multi-faceted approach is required. We must evaluate the impact of each label on the protein's secondary, tertiary, and quaternary structure, as well as its biological function. The following workflow provides a self-validating system for this assessment.
Caption: Experimental workflow for comparing protein perturbation by different spin labels.
Phase 1: Protein Labeling and Verification
The prerequisite for any comparison is a homogeneously labeled protein sample. This phase ensures that both Ac-MTSL and MTSSL are covalently attached to the intended cysteine residue with high efficiency.
Protocol 3.1: Cysteine-Specific Spin Labeling
This protocol is adapted from established methods for nitroxide labeling.[6]
-
Protein Preparation: Express and purify the protein of interest, which has been engineered via site-directed mutagenesis to contain a single, surface-exposed cysteine residue at the desired labeling site. Ensure all native, non-disulfide-bonded cysteines are mutated out.
-
Reduction of Cysteine: Before labeling, incubate the purified protein (at ~100-200 µM) with a 10-fold molar excess of Dithiothreitol (DTT) for 1 hour at room temperature to ensure the target cysteine's thiol group is reduced.
-
Removal of Reducing Agent: Immediately remove the DTT using a desalting column (e.g., PD-10), exchanging the protein into a nitrogen-purged, degassed labeling buffer (e.g., 50 mM MOPS, 150 mM NaCl, pH 7.4).
-
Labeling Reaction: Prepare stock solutions of MTSSL and the synthesized Ac-MTSL in a minimal volume of a compatible organic solvent (e.g., acetonitrile or DMSO). Add a 10-fold molar excess of the spin label to the protein solution.
-
Incubation: Gently rock the reaction mixture in the dark at 4°C for 12-16 hours or at room temperature for 1-4 hours. The optimal time should be determined empirically.
-
Removal of Excess Label: Quench the reaction and remove unreacted free label by passing the solution through a desalting column twice.
-
Sample Concentration: Concentrate the labeled protein to the desired concentration for subsequent analyses.
Protocol 3.2: Verification by Mass Spectrometry
Mass spectrometry is essential to confirm the successful and specific covalent modification of the protein.
-
Sample Preparation: Prepare three samples for analysis: unlabeled protein, MTSSL-labeled protein, and Ac-MTSL-labeled protein.
-
Intact Mass Analysis: Perform Liquid Chromatography-Mass Spectrometry (LC-MS) on the intact proteins.[7]
-
Expected Outcome: A specific mass shift corresponding to the addition of one label molecule. The mass of the MTSSL adduct is known. The mass of the Ac-MTSL adduct should be calculated based on its chemical formula. This confirms the labeling stoichiometry (ideally 1:1).
-
-
Peptide Mapping:
-
Reduce and alkylate the protein samples, then digest them with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.[8]
-
Expected Outcome: The MS/MS data will identify the specific peptide containing the modification and pinpoint the cysteine residue as the site of attachment. This confirms labeling specificity.
-
Phase 2: Structural Perturbation Analysis
This is the core of the comparison, using a suite of biophysical techniques to probe the label's impact at different structural levels.
Protocol 4.1: Secondary Structure Assessment with Circular Dichroism (CD)
CD spectroscopy is highly sensitive to changes in the protein's secondary structure (α-helices, β-sheets).[9][10]
-
Sample Preparation: Prepare samples of unlabeled, MTSSL-labeled, and Ac-MTSL-labeled protein at a concentration of 0.1 mg/mL in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Data Acquisition:
-
Record far-UV CD spectra from 190 to 260 nm using a 1 mm pathlength cuvette at a controlled temperature (e.g., 25°C).[11]
-
Collect a corresponding buffer blank spectrum.
-
-
Data Analysis:
-
Subtract the buffer blank from each protein spectrum.
-
Convert the raw data (ellipticity) to mean residue ellipticity.
-
Overlay the spectra of the three samples for direct visual comparison.
-
Use deconvolution software (e.g., SELCON3) to estimate the percentage of α-helix, β-sheet, and random coil for each sample.[12]
-
-
Interpretation: A minimal difference between the spectra of the labeled and unlabeled proteins indicates a low level of perturbation to the overall secondary structure. Significant changes in the spectral shape or intensity would suggest that the label induces a conformational change.
Protocol 4.2: High-Resolution 3D Structure with X-ray Crystallography
Crystallography provides atomic-level detail, offering the most definitive view of any structural changes induced by the label.
-
Crystallization: Set up crystallization trials for all three protein samples (unlabeled, MTSSL-labeled, Ac-MTSL-labeled) under identical conditions. This is often the most challenging step.
-
Data Collection: Collect X-ray diffraction data from suitable crystals of each sample.
-
Structure Solution and Refinement: Solve the structures using molecular replacement (using the known structure of the unlabeled protein if available) and refine the models.
-
Comparative Analysis:
-
Superimpose the refined structures of the labeled proteins onto the unlabeled protein structure.
-
Analyze the electron density maps to confirm the position and conformation of the spin label side chain.
-
Calculate the root-mean-square deviation (RMSD) for the backbone atoms, both globally and for the region immediately surrounding the labeling site.
-
-
Interpretation: A low RMSD value between the labeled and unlabeled structures signifies minimal perturbation. Pay close attention to any displacement of neighboring side chains or distortion of the protein backbone near the label.
Protocol 4.3: Local Environment and Dynamics with Continuous Wave (CW) EPR
CW-EPR spectra are sensitive to the rotational motion of the nitroxide label, which in turn reflects the local protein environment and dynamics on the nanosecond timescale.[13][14]
-
Sample Preparation: Prepare samples of MTSSL-labeled and Ac-MTSL-labeled protein at a concentration of ~100-200 µM in a buffered solution, often containing a cryoprotectant like glycerol or sucrose if measurements will be done at low temperatures.
-
Data Acquisition:
-
Data Analysis:
-
Analyze the spectral lineshape. The inverse width of the central line and the overall shape of the spectrum provide a qualitative measure of the label's mobility.
-
Simulate the spectra using software (e.g., EasySpin) to extract quantitative parameters like the rotational correlation time (τc).
-
-
Interpretation: While not a direct measure of perturbation, comparing the mobility of Ac-MTSL and MTSSL at the same protein site can be informative. A significantly more restricted or mobile Ac-MTSL label would suggest it experiences a different local environment, which could be a consequence of it inducing a different local structure.
Phase 3: Functional Perturbation Analysis
A structurally intact protein may still have compromised function. Therefore, assessing the biological activity of the protein is a critical validation step.
Protocol 5.1: Enzyme Kinetics Assay
This protocol assumes the protein of interest is an enzyme. If it is a receptor or binding protein, a ligand-binding assay would be substituted.
-
Assay Setup: Prepare reactions to measure the initial velocity of the enzyme-catalyzed reaction across a range of substrate concentrations.[15][16]
-
Comparative Measurement: Perform the kinetic assay in parallel for three enzyme samples: unlabeled, MTSSL-labeled, and Ac-MTSL-labeled. Ensure the enzyme concentration is identical in all assays.
-
Data Analysis:
-
Plot the initial reaction velocity versus substrate concentration for each of the three enzyme variants.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters: Kₘ (substrate affinity) and Vₘₐₓ (maximum reaction rate).
-
Calculate the catalytic efficiency (kcat/Kₘ) for each variant.
-
-
Interpretation: The kinetic parameters of the labeled enzymes should be compared to the unlabeled, wild-type enzyme. A label that does not perturb function will yield very similar Kₘ and kcat values.
Data Summary and Interpretation
The data from all phases should be compiled to form a holistic view of each label's performance.
| Technique | Parameter Measured | Indication of Low Perturbation |
| Mass Spectrometry | Labeling Stoichiometry & Site | 1:1 protein-to-label ratio at the target cysteine. |
| Circular Dichroism | Secondary Structure Content | Overlapping spectra; <5% change in α-helix/β-sheet content vs. unlabeled. |
| X-ray Crystallography | 3D Atomic Structure (RMSD) | Backbone RMSD < 0.5 Å compared to unlabeled; minimal displacement of neighboring side chains. |
| Enzyme Kinetics | Catalytic Efficiency (kcat/Km) | < 2-fold change in kcat/Km compared to unlabeled enzyme. |
| CW-EPR Spectroscopy | Rotational Mobility (τc) | Provides context on the label's local environment; compared between labels. |
Final Assessment: The ideal spin label is the one that produces the least significant changes across all metrics when compared to the native, unlabeled protein. If Ac-MTSL consistently shows smaller deviations from the native state than MTSSL in structural assays (CD, Crystallography) and functional assays, it can be considered a less perturbative probe for that specific protein system. The EPR data provides complementary information on the label's own dynamic behavior, which helps in the detailed interpretation of distance and accessibility measurements in subsequent SDSL studies.
This comprehensive guide provides the framework and detailed methodologies for a rigorous, objective comparison. By systematically evaluating both structural and functional integrity, researchers can confidently select the spin label that best serves as a faithful reporter of their protein's dynamic world.
References
-
Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. PMC - NIH. Available at: [Link]
-
Probing Structural Dynamics of Membrane Proteins Using Electron Paramagnetic Resonance Spectroscopic Techniques. MDPI. Available at: [Link]
-
General protocol for standard sample preparation for SDSL-EPR spectroscopy. ResearchGate. Available at: [Link]
-
Comparative evaluation of spin-label modeling methods for protein structural studies. PubMed. Available at: [Link]
-
Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Mass Spectrometry Reviews. Available at: [Link]
-
Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. PMC - NIH. Available at: [Link]
-
Model Comparison to Identify Structural Heterogeneity in Protein X-Ray Crystallography. Biophysical Journal. Available at: [Link]
-
Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. PMC - NIH. Available at: [Link]
-
Enzymatic Spin-Labeling of Protein N- and C-Termini for Electron Paramagnetic Resonance Spectroscopy. ACS Publications. Available at: [Link]
-
Synthesis of New Pyrroline Nitroxides with Ethynyl Functional Group. Request PDF. Available at: [Link]
-
Circular dichroism spectroscopic study on structural alterations of histones induced by post-translational modifications in DNA damage responses: lysine-9 methylation of H3. PMC - NIH. Available at: [Link]
-
A Comparison of Cysteine-Conjugated Nitroxide Spin Labels for Pulse Dipolar EPR Spectroscopy. PubMed. Available at: [Link]
-
Synthesis of New Pyrroline Nitroxides with Ethynyl Functional Group. Semantic Scholar. Available at: [Link]
-
Using circular dichroism spectra to estimate protein secondary structure. PMC - NIH. Available at: [Link]
-
Identifying Enzyme Activities by Different Kinetic Assays. Longdom Publishing. Available at: [Link]
-
Experiment 9 Enzyme Kinetics. YouTube. Available at: [Link]
-
Synthesis of pyrroline N-oxides. ResearchGate. Available at: [Link]
-
A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. PubMed. Available at: [Link]
-
A Comparison of Cysteine-Conjugated Nitroxide Spin Labels for Pulse Dipolar EPR Spectroscopy. PMC - NIH. Available at: [Link]
-
Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis. PMC - NIH. Available at: [Link]
-
(A) Reaction schemes for chemical modification of a cysteine residue... ResearchGate. Available at: [Link]
-
Recent progress in enzymatic protein labelling techniques and their applications. PMC - NIH. Available at: [Link]
-
Elucidating Protein Secondary Structure with Circular Dichroism and a Neural Network. Request PDF. Available at: [Link]
-
Using circular dichroism spectra to estimate protein secondary structure. PubMed - NIH. Available at: [Link]
-
Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. PubMed. Available at: [Link]
-
Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. ResearchGate. Available at: [Link]
Sources
- 1. Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comparison of Cysteine-Conjugated Nitroxide Spin Labels for Pulse Dipolar EPR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Copper Based Site-directed Spin Labeling of Proteins for Use in Pulsed and Continuous Wave EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein structural dynamics revealed by site-directed spin labeling and multifrequency EPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Circular dichroism spectroscopic study on structural alterations of histones induced by post-translational modifications in DNA damage responses: lysine-9 methylation of H3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using circular dichroism spectra to estimate protein secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
A Researcher's Guide to the Evolving Landscape of Spin Labels: Benchmarking New Probes Against the Gold Standard, MTSL
In the intricate world of structural biology, the ability to measure distances and conformational changes within biomolecules is paramount to understanding their function. Site-Directed Spin Labeling (SDSL) coupled with Electron Paramagnetic Resonance (EPR) spectroscopy has emerged as a powerful technique for these investigations.[1][2][3] At the heart of this method lies the spin label, a small paramagnetic molecule covalently attached to a specific site in a biomolecule. For decades, the nitroxide-based methanethiosulfonate spin label (MTSL) has been the undisputed gold standard.[4][5] However, the relentless pursuit of greater precision, stability, and applicability in more complex biological environments, such as the interior of cells, has spurred the development of a new generation of spin labels.
This guide provides an in-depth comparison of these novel spin labels against the benchmark, MTSL. We will delve into the experimental data that underpins their performance, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their experimental design and choice of spin label.
The Reigning Standard: MTSL and Its Inherent Limitations
MTSL, or S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate, is a nitroxide-containing compound that readily reacts with the thiol group of cysteine residues, which can be introduced into a protein sequence via site-directed mutagenesis.[5][6] This specificity allows for the precise placement of the spin label. The resulting "R1" side chain is relatively small and has been shown to have a minimal impact on the secondary and tertiary structure of many proteins.[4]
However, the very properties that make MTSL a nitroxide also present its primary drawbacks. The nitroxide radical is susceptible to reduction to the EPR-silent hydroxylamine in the reducing environment of the cell, limiting its utility for in-cell EPR studies.[4][7] Furthermore, the rotational dynamics of the MTSL side chain can be complex, leading to broader distance distributions in pulsed EPR experiments like Double Electron-Electron Resonance (DEER).[4][8][9][10]
The New Contenders: A Revolution in Spin Labeling
To overcome the limitations of MTSL, researchers have developed several new classes of spin labels, each with unique properties and advantages.
Gadolinium (Gd³⁺)-Based Spin Labels: For High-Field EPR and Long-Range Distances
Gadolinium (Gd³⁺) complexes have emerged as a powerful alternative to nitroxides, particularly for high-frequency EPR experiments.[11][12][13] These labels offer several key advantages:
-
High Sensitivity at High Fields: Gd³⁺ labels exhibit a narrow central transition, which leads to increased sensitivity in DEER measurements, especially at Q- and W-band frequencies.[11][12]
-
Longer Distances: The favorable relaxation properties of Gd³⁺ allow for the measurement of longer distances compared to nitroxides.[4]
-
Reduced Multi-spin Effects: In systems with multiple labels, the effects of multi-spin interactions are reduced with Gd³⁺ labels compared to nitroxides.[12]
Trityl Radicals: The Promise of In-Cell and Room Temperature Measurements
Triarylmethyl (trityl) radicals represent another exciting frontier in spin labeling.[14][15][16][17] Their key features include:
-
Exceptional Stability: Trityl radicals are highly persistent and resistant to reduction, making them ideal candidates for in-cell EPR studies.[14][15][18]
-
Narrow EPR Spectrum: This property leads to high sensitivity and modulation depth in DEER experiments.[16][17]
-
Long Phase Memory Times: Trityl labels exhibit long relaxation times even at room temperature, opening the door for DEER measurements at physiological temperatures.[14][15][17][18]
Reduction-Resistant Nitroxides: Enhancing the Classic Label
Recognizing the limitations of MTSL's stability, researchers have also focused on developing new nitroxide-based labels with enhanced resistance to reduction.[19][20][21] By modifying the chemical structure around the nitroxide moiety, these new labels offer the familiarity of nitroxide chemistry with significantly improved performance in reducing environments.
Performance Benchmark: A Head-to-Head Comparison
To provide a clear overview of the relative performance of these spin labels, the following table summarizes key experimental parameters. The values presented are compiled from various studies and should be considered as representative.
| Parameter | MTSL (Nitroxide) | Gd³⁺-based Labels | Trityl Radicals | Reduction-Resistant Nitroxides |
| Paramagnetic Center | Nitroxyl Radical (S=1/2) | Gadolinium Ion (S=7/2) | Carbon-centered Radical (S=1/2) | Nitroxyl Radical (S=1/2) |
| Typical Labeling Chemistry | Thiol-reactive (cysteine) | Thiol-reactive (cysteine) | Thiol-reactive (cysteine) | Thiol-reactive (cysteine) |
| In-Cell Stability | Low (susceptible to reduction) | High (redox stable) | High (highly persistent) | Moderate to High |
| DEER Distance Range | ~1.5 - 8 nm | Up to 10 nm and beyond | Up to 16 nm reported | Similar to MTSL |
| Optimal EPR Frequency | X-band (~9.5 GHz) | Q-band (~35 GHz), W-band (~95 GHz) | X-band, Q-band | X-band |
| Room Temperature DEER | Challenging | Not typically performed | Feasible | Challenging |
| Structural Perturbation | Generally low | Can be larger due to chelate size | Can be bulky | Generally low |
Experimental Protocols: A Guide to Practice
The successful application of any spin label hinges on robust experimental protocols. Below are generalized, step-by-step methodologies for protein labeling and a key EPR distance measurement experiment.
Protocol 1: Site-Directed Spin Labeling of a Protein with a Thiol-Reactive Spin Label
This protocol outlines the fundamental steps for covalently attaching a spin label to a cysteine residue in a protein of interest.
1. Protein Preparation:
- Perform site-directed mutagenesis to introduce a unique cysteine residue at the desired labeling site.
- Express and purify the protein, ensuring all native, non-disulfide-bonded cysteines are mutated to a non-reactive amino acid like alanine or serine to prevent non-specific labeling.[3][22]
- Maintain the protein in a buffer free of reducing agents (e.g., DTT, β-mercaptoethanol) prior to labeling.
2. Labeling Reaction:
- Dissolve the spin label (e.g., MTSL, a trityl label, or a Gd³⁺-based label with a thiol-reactive group) in a suitable organic solvent (e.g., DMSO or acetonitrile).
- Add a 10-20 fold molar excess of the dissolved spin label to the protein solution.[22]
- Incubate the reaction mixture at 4°C or room temperature for a duration ranging from 1 hour to overnight, with gentle mixing. The optimal time and temperature should be determined empirically for each protein.
3. Removal of Unreacted Label:
- Quench the labeling reaction by adding a reducing agent like DTT or by buffer exchange.
- Remove the excess, unreacted spin label using size-exclusion chromatography, dialysis, or spin filtration. This step is crucial to avoid background signals in the EPR spectrum.
4. Verification of Labeling:
- Confirm successful labeling and determine the labeling efficiency using methods such as mass spectrometry (to detect the mass shift corresponding to the attached label) or by analyzing the continuous-wave (CW) EPR spectrum of the labeled protein.
Protocol 2: Double Electron-Electron Resonance (DEER) Spectroscopy for Distance Measurement
DEER, also known as Pulsed Electron-Electron Double Resonance (PELDOR), is a pulsed EPR technique used to measure the dipolar interaction between two spin labels, from which the distance distribution between them can be determined.[23][24][25]
1. Sample Preparation:
- Prepare a sample of the doubly spin-labeled protein at a concentration typically in the range of 10-100 µM.
- Add a cryoprotectant (e.g., 20-30% glycerol or sucrose) to the sample to ensure glassing upon freezing.
- Transfer the sample into an EPR tube and flash-freeze it in liquid nitrogen.
2. DEER Experiment Setup:
- Place the frozen sample in the EPR spectrometer's resonator, which is cooled to a cryogenic temperature (typically 50-80 K for nitroxides).
- Set up the four-pulse DEER sequence. This involves a pump pulse at one frequency that inverts the spins of one set of labels and a three-pulse observer sequence at a second frequency that measures the effect of this inversion on a second set of labels.
3. Data Acquisition:
- Acquire the DEER time-domain signal by varying the time delay of the pump pulse.
- The resulting data will show an oscillation, the frequency of which is related to the distance between the spin labels, superimposed on an exponentially decaying background signal from intermolecular interactions.
4. Data Analysis:
- Subtract the background signal from the raw DEER trace.
- Perform a Tikhonov regularization or other suitable analysis method on the background-corrected data to extract the distance distribution between the spin labels.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and the logic behind choosing a spin label, the following diagrams are provided.
Caption: A generalized workflow for a Site-Directed Spin Labeling (SDSL) EPR experiment.
Caption: Decision tree for selecting an appropriate spin label based on experimental requirements.
Conclusion: The Future is Bright and Paramagnetic
The field of spin labeling is undergoing a period of rapid innovation. While MTSL remains a workhorse for many applications, the development of Gd³⁺-based labels, trityl radicals, and reduction-resistant nitroxides has significantly expanded the toolkit available to structural biologists. These new probes offer the promise of studying larger and more complex biological systems in their native environments with greater precision and sensitivity. By understanding the unique advantages and limitations of each class of spin label, researchers can make informed decisions to push the boundaries of what is possible with EPR spectroscopy.
References
-
Edwards, D. T., et al. (2019). A Gadolinium Spin Label with Both a Narrow Central Transition and Short Tether for Use in Double Electron Electron Resonance Distance Measurements. Inorganic Chemistry, 58(5), 3015–3025. [Link]
-
Goldfarb, D. (2015). Gd³⁺ Spin Labeling for Measuring Distances in Biomacromolecules: Why and How? Methods in Enzymology, 563, 475-502. [Link]
-
Meyer, T., et al. (2020). In-Cell Trityl–Trityl Distance Measurements on Proteins. The Journal of Physical Chemistry Letters, 11(3), 855–860. [Link]
-
Tsvetkov, Y. D., et al. (2013). New Developments in Spin Labels for Pulsed Dipolar EPR. Molecules, 18(9), 10551-10582. [Link]
-
Di Valentin, M., et al. (2023). Dance with spins: site-directed spin labeling coupled to electron paramagnetic resonance spectroscopy directly inside cells. Chemical Society Reviews, 52(1), 225-246. [Link]
-
Joseph, B., et al. (2020). In-Cell Trityl–Trityl Distance Measurements on Proteins. The Journal of Physical Chemistry Letters, 11, 855-860. [Link]
-
Joseph, B., et al. (2020). In-Cell Trityl–Trityl Distance Measurements on Proteins. The Journal of Physical Chemistry Letters, 11(3), 855-860. [Link]
-
Raitsimring, A. M., et al. (2007). Gd3+ Complexes as Potential Spin Labels for High Field Pulsed EPR Distance Measurements. Journal of the American Chemical Society, 129(45), 14132–14133. [Link]
-
Kucher, S., et al. (2019). Site Selective and Efficient Spin Labeling of Proteins with a Maleimide-Functionalized Trityl Radical for Pulsed Dipolar EPR Spectroscopy. Molecules, 24(15), 2743. [Link]
-
Kveder, M., et al. (1990). Reduction and destruction rates of nitroxide spin probes. Archives of Biochemistry and Biophysics, 281(1), 1-5. [Link]
-
Wichmann, D., et al. (2021). A Set of Three GdIII Spin Labels with Methanethiosulfonyl Groups for Bioconjugation Covering a Wide Range of EPR Line Widths. Inorganic Chemistry, 60(17), 13036–13047. [Link]
-
T. M. H. Cremer, et al. (2020). Reduction Resistant and Rigid Nitroxide Spin-Labels for DNA and RNA. The Journal of Organic Chemistry, 85(6), 4036–4046. [Link]
-
Jeschke, G. (n.d.). Investigating the linewidths of Spin Label Combinations for DEER Spectroscopy. ETH Zurich. [Link]
-
Columbus, L., & Hubbell, W. L. (2002). Methods and applications of site-directed spin labeling EPR spectroscopy. Methods in Enzymology, 348, 137-161. [Link]
-
T. M. H. Cremer, et al. (2020). Reduction Resistant and Rigid Nitroxide Spin-Labels for DNA and RNA. The Journal of Organic Chemistry, 85(6), 4036–4046. [Link]
-
T. M. H. Cremer, et al. (2020). Reduction Resistant and Rigid Nitroxide Spin-Labels for DNA and RNA. The Journal of Organic Chemistry, 85(6), 4036–4046. [Link]
-
Jeschke, G. (2022). Nitroxide spin probes and labels. Chemistry LibreTexts. [Link]
-
Stone, D. B., et al. (2009). DEER Distance Measurement Between a Spin Label and a Native FAD Semiquinone in Electron Transfer Flavoprotein. Biochemistry, 48(29), 6897–6899. [Link]
-
Hubbell, W. L., et al. (2000). Site-Directed Spin Labeling of Proteins. Current Protocols in Neuroscience, Chapter 6, Unit 6.13. [Link]
-
Encyclopedia MDPI. (n.d.). Site Directed Spin Labeling. MDPI. [Link]
-
Abdullin, D., et al. (2022). The effect of spin polarization in DEER spectroscopy. Magnetic Resonance, 3(2), 127-139. [Link]
-
Sahu, I. D., & Lorigan, G. A. (2012). Site-Directed Spin Labeling EPR for Studying Membrane Proteins. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1818(1), 182-193. [Link]
-
Bridges, M. D., & Hirst, S. J. (2021). Protein Modeling with DEER Spectroscopy. Annual Review of Biophysics, 50, 293-316. [Link]
-
Hasanbasri, Z., et al. (2023). A new 13C trityl-based spin label enables the use of DEER for distance measurements. Journal of Magnetic Resonance, 347, 107363. [Link]
-
Klare, J. P. (2012). Site-directed Spin Labeling (SDSL) and Electron Paramagnetic Resonance (EPR) Spectroscopy An Introduction. University of Osnabrück. [Link]
-
Formaggio, F., et al. (2022). Is Cys(MTSL) the Best α-Amino Acid Residue to Electron Spin Labeling of Synthetically Accessible Peptide Molecules with Nitroxides?. ACS Omega, 7(5), 4165–4177. [Link]
-
Rajca, A. (n.d.). Nitroxide Spin Labels. University of Nebraska-Lincoln. [Link]
-
Wikipedia. (n.d.). MTSL. [Link]
-
Formaggio, F., et al. (2022). Is Cys(MTSL) the Best α-Amino Acid Residue to Electron Spin Labeling of Synthetically Accessible Peptide Molecules with Nitroxides?. ACS Omega, 7(5), 4165–4177. [Link]
-
Formaggio, F., et al. (2022). Is Cys(MTSL) the Best α-Amino Acid Residue to Electron Spin Labeling of Synthetically Accessible Peptide Molecules with Nitroxides?. ACS Omega, 7(5), 4165–4177. [Link]
-
Adams, R. W., et al. (2016). A Bifunctional Spin-Label for Ligand Recognition on Surfaces. Chemical Communications, 52(42), 6939-6942. [Link]
-
C. S. T. The, et al. (2016). Effect of a Paramagnetic Spin Label on the Intrinsically Disordered Peptide Ensemble of Amyloid-β. Biophysical Journal, 111(11), 2359-2370. [Link]
-
G. Pintacuda, et al. (n.d.). A) Chemical structure of the MTSL spin label. B) Theoretical transverse... ResearchGate. [Link]
-
ResearchGate. (n.d.). Selected spin labels and their labeling schemes. a) MTSL. b) SLIM. c)... [Link]
-
Wikipedia. (n.d.). Spin label. [Link]
-
D. J. Scott, et al. (2021). Enabling structural biological electron paramagnetic resonance spectroscopy in membrane proteins through spin labelling. Biochemical Society Transactions, 49(6), 2635-2646. [Link]
-
Le, T. H. D., et al. (2020). Site-Specific Spin Labeling of RNA for NMR and EPR Structural Studies. Methods in Molecular Biology, 2113, 235-256. [Link]
-
Berliner, L. J. (Ed.). (1976). Spin labeling: theory and applications. Academic Press. [Link]
-
Kim, M. B., & Tsekos, N. V. (2013). Arterial Spin Labeling (ASL) fMRI: Advantages, Theoretical Constrains and Experimental Challenges in Neurosciences. International Journal of Imaging, 2(1), 1-13. [Link]
Sources
- 1. Methods and applications of site-directed spin labeling EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-Directed Spin Labeling of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 3. Site-Directed Spin Labeling EPR for Studying Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTSL - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reduction and destruction rates of nitroxide spin probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. iris.cnr.it [iris.cnr.it]
- 10. Is Cys(MTSL) the Best α-Amino Acid Residue to Electron Spin Labeling of Synthetically Accessible Peptide Molecules with Nitroxides? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Gadolinium Spin Label with Both a Narrow Central Transition and Short Tether for Use in Double Electron Electron Resonance Distance Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gd³⁺ Spin Labeling for Measuring Distances in Biomacromolecules: Why and How? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Dance with spins: site-directed spin labeling coupled to electron paramagnetic resonance spectroscopy directly inside cells - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC05907J [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. In-Cell Trityl–Trityl Distance Measurements on Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. snorrisi.hi.is [snorrisi.hi.is]
- 21. Reduction Resistant and Rigid Nitroxide Spin-Labels for DNA and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. ethz.ch [ethz.ch]
- 24. mr.copernicus.org [mr.copernicus.org]
- 25. Protein Modeling with DEER Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
quantitative analysis of EPR data from 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid labeled proteins
Electron Paramagnetic Resonance (EPR) spectroscopy, combined with Site-Directed Spin Labeling (SDSL), has emerged as an indispensable biophysical tool for elucidating the structure, dynamics, and conformational changes of proteins.[1][2][3] This technique provides quantitative insights into molecular distances, solvent accessibility, and local environmental polarity, which are critical for understanding protein function, especially in systems that are challenging for other structural biology methods like X-ray crystallography or NMR.[4][5]
This guide provides a comprehensive comparison of methodologies for the quantitative analysis of EPR data from nitroxide-labeled proteins. While the prompt specified 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid (ATc), the field is dominated by its functionalized analogue, (1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl)methanethiosulfonate (MTSSL), due to its high reactivity and specificity for cysteine residues.[5][6] Therefore, we will focus on the quantitative data derived from proteins labeled with MTSSL and compare its performance with next-generation alternative labels designed to overcome its limitations. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a robust framework for researchers, scientists, and drug development professionals to select and apply these powerful techniques.
The Foundation: Site-Directed Spin Labeling (SDSL)
The core principle of SDSL involves introducing a paramagnetic probe, or "spin label," at a specific site within a protein.[7] This is typically achieved by performing site-directed mutagenesis to introduce a unique cysteine residue at the desired location in a cysteine-free protein background. A sulfhydryl-reactive nitroxide spin label, most commonly MTSSL, is then covalently attached to this cysteine.[5][8] The unpaired electron on the nitroxide radical acts as a reporter, and its EPR spectrum provides a wealth of information about its local environment.
Figure 1: General workflow for Site-Directed Spin Labeling (SDSL) EPR experiments.
Comparative Analysis of Spin Labels
The choice of spin label is a critical experimental decision that directly impacts the quality and interpretability of the data. The ideal label should minimally perturb the protein's structure while providing a high-fidelity report of its environment.
| Spin Label Type | Example(s) | Attachment Chemistry | Advantages | Disadvantages |
| Standard Nitroxide | MTSSL | Thiol-disulfide exchange with Cysteine | High labeling efficiency, well-characterized rotamer libraries, versatile.[6][8] | Flexible linker can lead to broad distance distributions; susceptible to bioreduction.[6][9] |
| Reduction-Resistant | 2,2,5,5-tetraethylpyrrolidine-based | Thiol-disulfide exchange | Increased stability in reducing environments (e.g., in-cell EPR).[10][11] | Synthesis can be more complex; may have different motional properties than MTSSL. |
| Rigid Nitroxides | TOAC, POAC | Peptide synthesis | Reduced conformational flexibility, leading to narrower distance distributions.[6] | Incorporation requires total peptide synthesis, limiting it to smaller proteins.[6] |
| Triarylmethyl (TAM) | Trityl radicals | Various | Narrow EPR line enhances sensitivity; stable in reducing environments; rigid structure.[12] | Larger size may cause steric perturbation; synthesis and conjugation are less routine than for nitroxides.[12] |
| Gadolinium (Gd³⁺) | Gd³⁺-chelates | Various | High electron spin (S=7/2) provides sensitivity gains at high fields; no orientation selection simplifies data analysis.[13] | Broader EPR spectrum; requires specific chelation chemistry for attachment.[13] |
Quantitative EPR Methodologies: A Head-to-Head Comparison
Two primary branches of EPR spectroscopy are used for quantitative analysis: Continuous Wave (CW) EPR and Pulsed EPR.
Continuous Wave (CW) EPR: Probing Dynamics and Accessibility
CW-EPR measures the absorption of microwave radiation as a magnetic field is swept. The resulting spectrum's lineshape is highly sensitive to the rotational motion of the nitroxide label.
Lineshape Analysis for Mobility
The mobility of a spin label is a composite of the label's internal motion, local backbone fluctuations, and the overall tumbling of the protein.[4] By analyzing the spectral lineshape, one can infer the degree of motional restriction at the labeling site. A highly mobile label in solution gives a sharp three-line spectrum, whereas a restricted label, such as one in a structured protein core or a viscous environment, produces a broad, anisotropic spectrum. This qualitative assessment can be made quantitative by simulating the spectra to extract rotational correlation times.
Power Saturation for Solvent Accessibility
A powerful quantitative application of CW-EPR is the measurement of solvent accessibility.[14] This experiment quantifies the collision rate of the spin label with a paramagnetic relaxing agent in the solvent.
-
Causality: The spin system's relaxation rate is enhanced upon collision with another paramagnetic species. By measuring the microwave power required to saturate the EPR signal, we can determine this relaxation rate. A spin label that is highly accessible to the solvent will collide frequently with the relaxing agent, making it harder to saturate (i.e., it requires higher microwave power).[15]
-
Experimental Comparison: Two different relaxing agents are typically used to probe different environments:
-
Oxygen (O₂): Being nonpolar, O₂ partitions preferentially into the hydrophobic core of lipid membranes and proteins. It is used to measure accessibility to nonpolar environments.[15]
-
Nickel(II) ethylenediaminediacetate (Ni-EDDA): This water-soluble, membrane-impermeant complex is used to measure accessibility to the aqueous phase.[15]
-
By comparing the accessibility parameters (Π) for O₂ and Ni-EDDA, one can precisely determine the depth and orientation of protein domains relative to a membrane surface or identify residues lining solvent-exposed cavities.[14][15]
Pulsed EPR: The Nanometer Ruler
Pulsed EPR techniques, particularly Double Electron-Electron Resonance (DEER), also known as PELDOR, are the gold standard for measuring nanometer-scale distances between two spin labels.[16][17]
-
Causality: The DEER experiment measures the magnetic dipole-dipole interaction between two electron spins, which is inversely proportional to the cube of the distance (r³) between them.[3] The experiment uses a sequence of microwave pulses at two different frequencies. A "pump" pulse at one frequency inverts the orientation of one spin population (B spins). This sudden flip alters the local magnetic field experienced by the second spin population (A spins), causing a phase shift that modulates the amplitude of a spin echo. The frequency of this modulation is directly related to the inter-spin distance.
-
Why Cryogenic Temperatures? DEER experiments are performed on frozen solutions (typically 50-80 K) to stop molecular tumbling and, more importantly, to lengthen the electron spin relaxation times (T₂), which is essential for the pulse sequence to complete before the signal decays.[18]
Figure 2: Schematic of the 4-pulse DEER experiment for distance measurement.
The output of a DEER experiment is a time-domain signal showing the dipolar modulation. Through mathematical processing (e.g., background correction and Tikhonov regularization), this signal is converted into a distance distribution, revealing not just a single distance but a range of distances corresponding to the conformational flexibility of the protein and the spin label linker.[16]
Experimental Protocols
Protocol 1: Cysteine-Specific Spin Labeling with MTSSL
This protocol ensures high labeling efficiency and subsequent removal of unreacted label, which is critical for accurate quantitative analysis.
-
Protein Preparation: Start with a purified, single-cysteine mutant protein in a suitable buffer (e.g., phosphate or HEPES, pH 7.4). Ensure the protein concentration is accurately determined (e.g., by UV-Vis spectroscopy).[19]
-
Reduction (Self-Validation Step 1): Add a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) to the protein solution. Incubate for 30 minutes at room temperature. This step is crucial to ensure the target cysteine's sulfhydryl group is free and reactive.[7]
-
Buffer Exchange: Immediately remove the DTT by buffer exchange using a desalting column or spin concentrator. The removal of DTT is essential as it would otherwise react with the spin label.
-
Labeling Reaction: Prepare a fresh stock solution of MTSSL in a dry organic solvent (e.g., acetonitrile or DMSO). Add a 10- to 20-fold molar excess of MTSSL to the protein solution. Incubate the reaction overnight at 4°C or for 1-2 hours at room temperature, with gentle mixing.[7][20]
-
Quenching and Removal of Free Label (Self-Validation Step 2): Stop the reaction by adding a small excess of DTT or cysteine. The primary and most critical step is to remove all unreacted spin label. Free label in the sample will dominate the EPR signal and invalidate any quantitative analysis. Use extensive dialysis, size-exclusion chromatography, or repeated concentration/dilution with a spin concentrator.
-
Confirmation of Labeling (Self-Validation Step 3):
-
Mass Spectrometry: Use ESI-MS to confirm the covalent attachment of one spin label molecule. The mass of the labeled protein should increase by the mass of the MTSSL moiety minus the mass of the leaving group's proton.
-
CW-EPR: Acquire a CW-EPR spectrum. A properly labeled protein sample, after thorough cleaning, should show a broadened spectrum characteristic of a restricted nitroxide. The presence of sharp, three-line features indicates residual free label, requiring further purification.[9]
-
Protocol 2: DEER Data Acquisition and Analysis
-
Sample Preparation: Prepare the doubly spin-labeled protein sample in a cryoprotectant solution (e.g., 20-30% glycerol or sucrose) to ensure glass formation upon freezing. The final protein concentration should be in the range of 50-200 µM.
-
Data Acquisition: Flash-freeze the sample in liquid nitrogen. Acquire DEER data at a cryogenic temperature (e.g., 60 K) using a 4-pulse DEER sequence. Set the pump and observer pulse frequencies to be separated by ~60-80 MHz. The position of the pump pulse (t in Figure 2) is systematically varied to trace the dipolar evolution.
-
Data Processing (Self-Validation):
-
Phase Correction: Correct the phase of the raw data to obtain a purely real signal.
-
Background Subtraction: The raw DEER trace contains the desired intramolecular dipolar modulation superimposed on a decaying background signal from intermolecular interactions. This background is modeled as a smooth exponential decay and subtracted. A correct background subtraction should result in a form factor that levels off at 1 for short times.[16]
-
Tikhonov Regularization: Use a program like DeerAnalysis to perform Tikhonov regularization on the background-corrected form factor.[21] This is a robust mathematical method to convert the time-domain signal into a distance distribution without making prior assumptions about its shape.[16]
-
Validation: The resulting distance distribution should be validated. The regularization parameter should be chosen based on L-curve analysis or other statistical criteria. The fit of the model back to the time-domain data should be visually inspected for good agreement.
-
Conclusion
The quantitative analysis of EPR data from spin-labeled proteins offers unparalleled insights into molecular architecture and mechanism. The choice of spin label is a critical first step, with MTSSL remaining the versatile workhorse while newer labels like reduction-resistant nitroxides and TAM radicals provide solutions for challenging applications such as in-cell studies.[10][12] CW-EPR techniques provide robust quantification of local dynamics and solvent accessibility, which are essential for mapping protein-membrane interfaces and identifying binding pockets.[14] For structural biology, pulsed EPR (DEER) provides precise distance distributions in the 2-8 nm range, enabling the characterization of conformational states and large-scale domain movements.[17][22] By following rigorous, self-validating protocols for labeling and data analysis, researchers can harness the full quantitative power of SDSL-EPR to solve complex biological problems.
References
-
Pierce, L. C., & Millhauser, G. L. (2010). Quantitative Interpretation of Multifrequency Multimode EPR Spectra of Metal Containing Proteins, Enzymes, and Biomimetic Complexes. PMC. [Link]
-
Schmidt, M. J., et al. (2015). EPR Distance Measurements in Native Proteins with Genetically Encoded Spin Labels. Angewandte Chemie International Edition. [Link]
-
Columbus, L., & Hubbell, W. L. (2004). Distance measurements by continuous wave EPR spectroscopy to monitor protein folding. Methods in Molecular Biology. [Link]
-
Bode, B. E., et al. (2017). Double electron–electron resonance with multiple non-selective chirp refocusing. Physical Chemistry Chemical Physics. [Link]
-
Dzikovski, B. G., et al. (2016). Stationary-Phase EPR for Exploring Protein Structure, Conformation, and Dynamics in Spin-Labeled Proteins. Biochemistry. [Link]
-
Ullmann, G. M., et al. (2018). Protein docking using an ensemble of spin labels optimized by intra-molecular paramagnetic relaxation enhancement. ResearchGate. [Link]
-
Bissaro, B., et al. (2017). An EPR Study on the Interaction between the Cu(I) Metal Binding Domains of ATP7B and the Atox1 Metallochaperone. ResearchGate. [Link]
-
Jost, M. (2021). Bioorthogonal spin labeling strategies for in-cell spectroscopy. KOPS - University of Konstanz. [Link]
-
Hustedt, E. J., & Beth, A. H. (2013). A Straightforward Approach to the Analysis of Double Electron–Electron Resonance Data. PMC. [Link]
-
Wingler, L. M., et al. (2021). Tracking protein domain movements by EPR distance determination and multilateration. Methods in Enzymology. [Link]
-
Goldfarb, D. (2014). Gd3+ spin labeling for distance measurements by pulse EPR spectroscopy. Physical Chemistry Chemical Physics. [Link]
-
Stone, D. B., et al. (2017). Long-Range Distance Measurements in Proteins at Physiological Temperatures Using Saturation Recovery EPR Spectroscopy. PMC. [Link]
-
Malmberg, N. J., & Falke, J. J. (2005). Use of EPR Power Saturation to Analyze the Membrane-Docking Geometries of Peripheral Proteins: Applications to C2 Domains. Annual Review of Biophysics and Biomolecular Structure. [Link]
-
Jeschke, G. (2022). DEER. Chemistry LibreTexts. [Link]
-
Pannier, M., et al. (2000). Double Electron-Electron Resonance. ResearchGate. [Link]
-
Abdullin, D., et al. (2021). A Comparison of Cysteine-Conjugated Nitroxide Spin Labels for Pulse Dipolar EPR Spectroscopy. PMC. [Link]
-
Sikora, A., & Kendall, D. A. (2014). Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. Methods in Molecular Biology. [Link]
-
Chakrapani, S., et al. (2019). Electron Paramagnetic Resonance as a Tool for Studying Membrane Proteins. PMC. [Link]
-
T. J. Z. (2015). New Developments in Spin Labels for Pulsed Dipolar EPR. PMC. [Link]
-
Volkov, A., et al. (2009). Pulsed EPR Determination of Water Accessibility to Spin-Labeled Amino Acid Residues in LHCIIb. Biochemistry. [Link]
-
Fanucci, G. E., & Cafiso, D. S. (2014). Enzymatic Spin-labeling of Protein N- and C-Termini for Electron Paramagnetic Resonance Spectroscopy. PMC. [Link]
-
W. L. Hubbell, et al. (2008). A commonly used spin label: S-(2,2,5,5-tetramethyl-1-oxyl-delta3-pyrrolin-3-ylmethyl) methanethiosulfonate. Acta Crystallographica Section C. [Link]
-
D. S. Cafiso, et al. (2011). Peptide-membrane Interactions by Spin-labeling EPR. PMC. [Link]
-
Kazmier, K., et al. (2017). Exploring the Structural Dynamics of LeuT Using EPR Spectroscopy: A Focus on Transmembrane Helix 10. PMC. [Link]
-
K. A. K. (2013). Triarylmethyl Labels: Toward Improving the Accuracy of EPR Nanoscale Distance Measurements in DNAs. PMC. [Link]
-
A. Volkov, et al. (2009). Pulsed EPR Determination of Water Accessibility to Spin-Labeled Amino Acid Residues in LHCIIb. ResearchGate. [Link]
-
Volkov, A., et al. (2009). Pulsed EPR Determination of Water Accessibility to Spin-Labeled Amino Acid Residues in LHCIIb. PMC. [Link]
-
I. A. Kirilyuk, et al. (2018). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. PMC. [Link]
-
Bode, B. (2024). Spin labelling: a pulse dipolar EPR practitioner's perspective. YouTube. [Link]
-
M. T. (2019). (A) Examples of spin-labeling approaches used in the study of proteins... ResearchGate. [Link]
-
Kirilyuk, I. A., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. MDPI. [Link]
-
Mtoz Biolabs. (n.d.). Protein Qualitative and Quantitative Analysis. Mtoz Biolabs. [Link]
-
Jeschke, G. (n.d.). Studying Macromolecules by EPR. ETH Zurich. [Link]
-
S. S. E. (2012). Use of EPR to Solve Biochemical Problems. PMC. [Link]
-
D. G. (2022). EPR Spectroscopy Provides New Insights into Complex Biological Reaction Mechanisms. MDPI. [Link]
Sources
- 1. Distance measurements by continuous wave EPR spectroscopy to monitor protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stationary-Phase EPR for Exploring Protein Structure, Conformation, and Dynamics in Spin-Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electron Paramagnetic Resonance as a Tool for Studying Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of EPR to Solve Biochemical Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EPR Spectroscopy Provides New Insights into Complex Biological Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. A Comparison of Cysteine-Conjugated Nitroxide Spin Labels for Pulse Dipolar EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Triarylmethyl Labels: Toward Improving the Accuracy of EPR Nanoscale Distance Measurements in DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gd3+ spin labeling for distance measurements by pulse EPR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Use of EPR Power Saturation to Analyze the Membrane-Docking Geometries of Peripheral Proteins: Applications to C2 Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring the Structural Dynamics of LeuT Using EPR Spectroscopy: A Focus on Transmembrane Helix 10 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Straightforward Approach to the Analysis of Double Electron–Electron Resonance Data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Long-Range Distance Measurements in Proteins at Physiological Temperatures Using Saturation Recovery EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protein Qualitative and Quantitative Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 20. Peptide-membrane Interactions by Spin-labeling EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ethz.ch [ethz.ch]
- 22. Redirecting [linkinghub.elsevier.com]
reproducibility of spin labeling experiments with 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid
An In-depth Guide to Reproducibility in Site-Directed Spin Labeling: A Comparative Analysis of Pyrroline-Based Nitroxide Probes
In the field of structural biology, understanding the dynamic nature of proteins is paramount to elucidating their function. Site-Directed Spin Labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy has emerged as a powerful technique for investigating protein structure, conformational changes, and dynamics in solution.[1][2][3] The precision of these sophisticated measurements, however, is fundamentally reliant on the reproducibility of the initial spin labeling experiment. This guide provides an in-depth analysis of the factors governing reproducibility, with a focus on the widely used pyrroline-based nitroxide spin labels, including a discussion of functionalized derivatives conceptually related to 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid.
The core of SDSL involves the site-specific introduction of a paramagnetic probe, most commonly a nitroxide radical, into a protein.[4] This is typically achieved by introducing a cysteine residue at the desired location via site-directed mutagenesis, followed by covalent modification with a sulfhydryl-specific spin label.[1][5] The EPR spectrum of the attached nitroxide is exquisitely sensitive to its local environment and motional dynamics, providing rich information on protein structure and function.[5]
The Pyrroline Core: A Foundation for Sensitive Probing
Nitroxide spin labels built on a 2,2,5,5-tetramethyl-1-oxyl-pyrroline scaffold are among the most popular choices for SDSL studies.[4] The five-membered pyrroline ring offers a balance of stability and sensitivity. Compared to six-membered piperidine rings, pyrroline derivatives can exhibit greater stability against in-cell reduction, a critical factor for in-situ studies.[6] The unpaired electron is primarily localized on the N-O bond, and its interaction with the 14N nucleus gives rise to a characteristic three-line EPR spectrum.[2][4] The shape and width of these lines are directly influenced by the rotational mobility of the spin label, which in turn is dictated by its local protein environment.[2]
The versatility of the pyrroline scaffold lies in the ability to introduce various functional groups, typically at the C3 position. While the specific molecule this compound is not a commonly cited spin label, its structure highlights the principle of using a C3 substituent to create a reactive handle for protein conjugation. The most widely used pyrroline-based label, (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) methanethiosulfonate (MTSSL), exemplifies this, featuring a methanethiosulfonate group that reacts specifically with cysteine thiols to form a disulfide bond.[1][4]
A Self-Validating Protocol for Reproducible Cysteine-Targeted Spin Labeling
Ensuring the reproducibility of spin labeling is a multi-step process where each stage is critical for the final outcome. The following protocol outlines a self-validating workflow designed to maximize consistency and accuracy.
Caption: Experimental workflow for reproducible site-directed spin labeling.
Experimental Protocol
1. Protein Preparation (The Foundation):
-
Site-Directed Mutagenesis: Introduce a unique cysteine residue at the target site. It is crucial to replace any other accessible, non-structural native cysteines with alanine or serine to prevent non-specific labeling.[1]
-
Purification: Purify the protein to the highest possible degree. Contaminants can interfere with the labeling reaction or the EPR measurement itself.
-
Pre-reduction: Before labeling, treat the purified protein with a 5-10 fold molar excess of a reducing agent like Dithiothreitol (DTT). This ensures the target cysteine's sulfhydryl group is free and reactive. Subsequently, the reducing agent must be completely removed, typically via dialysis or a desalting column, as it would otherwise reduce the nitroxide spin label.
2. The Labeling Reaction (The Core Process):
-
Molar Ratio: A common starting point is a 10-fold molar excess of the spin label to the protein.[1] However, this must be optimized for each protein and labeling site. A high excess can sometimes lead to non-specific labeling or protein precipitation, while too low an excess may result in incomplete labeling.
-
Incubation Conditions: The reaction is often performed for 1-2 hours at room temperature or overnight at 4°C.[7] The optimal conditions depend on the stability of the protein and the reactivity of the labeling site. For reproducibility, these conditions must be kept constant across all experiments.
-
Solvent: Spin labels are often dissolved in a water-miscible organic solvent like acetonitrile or DMSO before being added to the protein solution.[1] The final concentration of the organic solvent should be kept low (typically <5%) to avoid protein denaturation.
3. Purification (Ensuring a Clean Signal):
-
Removal of Unreacted Label: This is one of the most critical steps for reproducibility. Free spin label in solution gives a sharp, intense EPR signal that can obscure the broader signal from the protein-bound label.[8] Size-exclusion chromatography or extensive dialysis are effective methods for removing all non-covalently attached probes.
4. Validation (The Quality Control):
-
Mass Spectrometry: Use Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm that the spin label has been covalently attached to the protein. The mass of the labeled protein should increase by the mass of the spin label.
-
Continuous Wave (CW) EPR: The ultimate validation is performed using CW-EPR. By comparing the double integral of the EPR spectrum of the labeled protein to a standard of known concentration (like TEMPOL), the labeling efficiency can be accurately determined.[6] This quantitative check is essential for ensuring that different batches of labeled protein are comparable.
Comparative Analysis of Cysteine-Reactive Spin Labels
The choice of spin label is a critical experimental parameter that influences not only the ease of labeling but also the nature of the structural information obtained.[9] Different labels offer varying tether lengths, flexibilities, and chemical linkages, each with its own set of advantages and challenges for reproducibility.[9][10]
Caption: Chemical structures and linkages of common spin labels.
| Spin Label | Reactive Group | Resulting Linkage | Tether Flexibility (Rotatable Bonds) | Key Advantages | Challenges & Considerations for Reproducibility |
| MTSSL | Methanethiosulfonate | Disulfide | ~5[11] | High reactivity with thiols, widely documented. | Linkage is susceptible to reduction; can exhibit bimodal distance distributions due to multiple conformations.[12] |
| MPSL | Maleimide | Thioether | ~5 | Forms a very stable thioether bond, resistant to reducing agents.[4] | Can react with other nucleophiles (e.g., amines) at higher pH. |
| IPSL | Iodoacetamide | Thioether | ~6 | Forms a stable thioether bond. Can achieve quantitative labeling.[12] | Slower reaction rate compared to MTSSL. |
| IDSL | Disulfide | Disulfide | ~3 | Shortest tether, most restricted rotameric space, potentially higher resolution in distance measurements.[9][12] | Requires a large excess to achieve high labeling efficiency.[12] |
| BASL | Bromoacrylaldehyde | Sulfide | ~3 | Increased selectivity for surface cysteines, potentially reducing the need for extensive mutagenesis. | Different chemical reactivity and linker properties compared to the more common MTSSL. |
| TOAC | (Incorporated during synthesis) | Amide | Highly Restricted | Very rigid structure provides more precise distance information.[13] | Requires solid-phase peptide synthesis; not suitable for recombinant proteins. |
Discussion of Alternatives
-
Pyrroline vs. Other Heterocycles: While pyrroline-based labels like MTSSL are the workhorses of the field, alternatives exist. Pyrrolidine-based labels (e.g., MPSL, IPSL) form stable thioether bonds, which is an advantage in reducing environments.[4] Imidazoline-based labels like IDSL offer a more rigid tether, which can be beneficial for high-resolution distance measurements.[12]
-
Linker Chemistry and Flexibility: The number of rotatable bonds in the linker between the protein backbone and the nitroxide ring is a critical parameter.[14] A highly flexible linker, like that of MTSSL, allows the nitroxide to sample a large conformational space, which can sometimes complicate the interpretation of distance measurements, occasionally leading to broad or bimodal distributions.[12] In contrast, more rigid labels like TOAC or IDSL restrict this motion, potentially yielding more precise distance information but at the cost of being more likely to perturb the native protein structure.[13]
-
Choosing the Right Label: The selection of a spin label should be a deliberate choice based on the biological question. For initial characterization of dynamics, a flexible label like MTSSL is often a good starting point. For high-precision distance measurements aimed at refining a structural model, a more rigid label like IDSL might be preferable.[9] If the experiment is to be conducted in a cellular environment, a label that forms a reduction-resistant thioether bond (e.g., MPSL) is a more robust choice.[4]
Conclusion: A Pathway to Reliable Data
Reproducibility in spin labeling experiments is not incidental; it is the result of a carefully controlled and validated workflow. From the initial protein design and purification to the meticulous execution of the labeling reaction and the final validation of the product, every step contributes to the quality and reliability of the final EPR data. While pyrroline-based labels like MTSSL remain the standard for many applications, a growing arsenal of alternative probes with different chemical properties and tether flexibilities provides researchers with the tools to ask increasingly nuanced questions about protein structure and dynamics. By understanding the causality behind each experimental step and making informed choices about the spin label used, scientists can ensure that their results are not only insightful but also robust and reproducible.
References
-
Ackermann, K., Chapman, A., & Bode, B. E. (2021). A Comparison of Cysteine-Conjugated Nitroxide Spin Labels for Pulse Dipolar EPR Spectroscopy. Molecules, 26(24), 7534. [Link][7]
-
Ackermann, K., Chapman, A., & Bode, B. E. (2021). A Comparison of Cysteine-Conjugated Nitroxide Spin Labels for Pulse Dipolar EPR Spectroscopy. PubMed, 26(24), 7534. [Link][9]
-
Ackermann, K., Chapman, A., & Bode, B. E. (2021). A comparison of cysteine-conjugated nitroxide spin labels for pulse dipolar EPR spectroscopy. St Andrews Research Repository. [Link][10]
-
Craggs, T. D., et al. (2017). Spin Labeling of Surface Cysteines Using a Bromoacrylaldehyde Spin Label. Biophysical Journal, 112(3), 473-480. [Link][15]
-
De Zotti, M., et al. (2022). Is Cys(MTSL) the Best α-Amino Acid Residue to Electron Spin Labeling of Synthetically Accessible Peptide Molecules with Nitroxides?. The Journal of Physical Chemistry B, 126(5), 1069–1079. [Link][13]
-
Shah, A., et al. (2024). Enabling structural biological electron paramagnetic resonance spectroscopy in membrane proteins through spin labelling. Current Opinion in Chemical Biology, 83, 102287. [Link][11]
-
Di Donato, M., et al. (2021). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1869(10), 140698. [Link][8]
-
Ackermann, K., Chapman, A., & Bode, B. E. (2021). Scheme displaying the four spin labelling compounds (MTSL, IPSL, MPSL and IDSL) used in this study and the resulting cysteine conjugates and leaving groups. ResearchGate. [Link][14]
-
Ackermann, K., Chapman, A., & Bode, B. E. (2021). A Comparison of Cysteine-Conjugated Nitroxide Spin Labels for Pulse Dipolar EPR Spectroscopy. PMC. [Link][12]
-
Owen, R. L., et al. (2012). Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. Methods in Molecular Biology, 901, 141-155. [Link][1]
-
Schmidt, C. (2024). Spin Labeling with Nitroxide, Trityl, and Copper Labels for Protein Structure Elucidation by EPR Spectroscopy. bonndoc - Universität Bonn. [Link][16]
-
Giammanco, C. H., et al. (2019). gem-Diethyl Pyrroline Nitroxide Spin Labels: Synthesis, EPR Characterization, Rotamer Libraries and Biocompatibility. Chemistry – A European Journal, 25(33), 7856-7864. [Link][6]
-
Fournel, A., et al. (2014). Exploring intrinsically disordered proteins using site-directed spin labeling electron paramagnetic resonance spectroscopy. Frontiers in Molecular Biosciences, 2, 21. [Link][4]
-
Stork, S. W., & Makinen, M. W. (1999). Facile Synthesis of 3-Formyl-2,2,5,5-tetramethyl-1-oxypyrroline. Synthesis, 1999(08), 1309-1312. [Link][17]
-
Kirilyuk, I. A., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. International Journal of Molecular Sciences, 25(3), 1550. [Link][18]
-
Kirilyuk, I. A., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. International Journal of Molecular Sciences, 25(3), 1550. [Link][19]
-
Kirilyuk, I. A., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. PubMed, 38338825. [Link][20]
-
Guion, A., et al. (2023). Guidelines for the Simulations of Nitroxide X-Band cw EPR Spectra from Site-Directed Spin Labeling Experiments Using SimLabel. Molecules, 28(3), 1361. [Link][2]
-
Wikipedia contributors. (2023). Site-directed spin labeling. Wikipedia. [Link][5]
-
Hubbell, W. L., & Altenbach, C. (1998). Site-Directed Spin Labeling of Proteins. In Protein Structure, Stability, and Folding (pp. 223-233). Humana Press. [Link][21]
-
Kirilyuk, I. A., et al. (2018). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules, 23(11), 2969. [Link][22]
-
Hubbell, W. L., et al. (2013). Technological advances in site-directed spin labeling of proteins. Current Opinion in Structural Biology, 23(5), 725-733. [Link][23]
-
Jeschke, G. (2012). Site-directed spin labeling of proteins for distance measurements in vitro and in cells. Progress in Nuclear Magnetic Resonance Spectroscopy, 66-67, 1-38. [Link][24]
-
Fleissner, M. R., et al. (2009). A commonly used spin label: S-(2,2,5,5-tetramethyl-1-oxyl-delta3-pyrrolin-3-ylmethyl) methanethiosulfonate. Acta Crystallographica Section C: Crystal Structure Communications, 65(Pt 1), o35-o38. [Link][25]
-
Columbus, L., & Hubbell, W. L. (2002). Site-Directed Spin Labeling EPR for Studying Membrane Proteins. Methods in Enzymology, 347, 335-359. [Link][3]
-
Keana, J. F., & Hideg, K. (1985). New mono- And difunctionalized 2,2,5,5-tetramethylpyrrolidine- and Δ3-pyrroline-1-oxyl nitroxide spin labels. Journal of Organic Chemistry, 50(26), 5515-5521. [Link][26]
-
Fournel, A., et al. (2015). Exploring intrinsically disordered proteins using site-directed spin labeling electron paramagnetic resonance spectroscopy. ResearchGate. [Link][27]
Sources
- 1. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Site-Directed Spin Labeling EPR for Studying Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Exploring intrinsically disordered proteins using site-directed spin labeling electron paramagnetic resonance spectroscopy [frontiersin.org]
- 5. Site-directed spin labeling - Wikipedia [en.wikipedia.org]
- 6. gem‐Diethyl Pyrroline Nitroxide Spin Labels: Synthesis, EPR Characterization, Rotamer Libraries and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A Comparison of Cysteine-Conjugated Nitroxide Spin Labels for Pulse Dipolar EPR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of cysteine-conjugated nitroxide spin labels for pulse dipolar EPR spectroscopy [research-repository.st-andrews.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. A Comparison of Cysteine-Conjugated Nitroxide Spin Labels for Pulse Dipolar EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.unipd.it [research.unipd.it]
- 14. researchgate.net [researchgate.net]
- 15. Spin Labeling of Surface Cysteines Using a Bromoacrylaldehyde Spin Label - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spin Labeling with Nitroxide, Trityl, and Copper Labels for Protein Structure Elucidation by EPR Spectroscopy [bonndoc.ulb.uni-bonn.de]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Site-Directed Spin Labeling of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 22. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Technological advances in site-directed spin labeling of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [PDF] Site-directed spin labeling of proteins for distance measurements in vitro and in cells. | Semantic Scholar [semanticscholar.org]
- 25. A commonly used spin label: S-(2,2,5,5-tetramethyl-1-oxyl-delta3-pyrrolin-3-ylmethyl) methanethiosulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
A Comparative Guide to Pyrroline-Based Spin Labels for Advanced Protein Analysis
This guide provides an in-depth comparative analysis of nitroxide spin labels built upon the pyrroline scaffold, a cornerstone of Site-Directed Spin Labeling (SDSL) in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy. We will explore the chemical rationale behind different pyrroline derivatives, compare their performance using experimental data, and provide validated protocols for their synthesis and application. This content is designed for researchers and drug development professionals seeking to leverage SDSL-EPR for high-resolution insights into protein structure, dynamics, and interactions.
Introduction: The Central Role of Spin Labeling in Biophysics
Site-Directed Spin Labeling (SDSL) is a powerful biophysical technique that provides residue-specific information about the structure and dynamics of proteins and other biomacromolecules.[1][2] The method involves the introduction of a paramagnetic probe, or "spin label," at a specific site within the molecule, typically by engineering a cysteine residue for covalent modification.[2][3] The subsequent analysis using EPR spectroscopy can reveal information about local side-chain motion, solvent accessibility, and, through pulsed techniques like Double Electron-Electron Resonance (DEER), precise distance distributions between pairs of labels in the nanometer range.[1][4][5]
The nitroxide radical is the most common paramagnetic core for these labels due to its stability and simple EPR signal.[2] This radical is typically housed within a heterocyclic ring, with the five-membered pyrroline scaffold being a popular choice due to its enhanced stability against cellular reducing agents compared to the six-membered piperidine ring.[6][7] This guide will focus exclusively on comparing the performance and applications of various spin labels derived from this robust pyrroline core.
The Pyrroline Scaffold: A Comparative Overview
The choice of a spin label is dictated by the experimental question. Factors such as linker flexibility, resistance to reduction, and the specific chemistry of attachment are critical. Below, we compare the most prominent classes of pyrroline-based spin labels.
Core Chemical Structures
The foundational structures of pyrroline-based spin labels determine their core properties. Modifications to the substituents on the ring and the reactive linker group allow for fine-tuning of the label's performance for specific applications.
Caption: Key spin labels based on the pyrroline nitroxide scaffold.
The Benchmark: (1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) Methanethiosulfonate (MTSL)
For decades, MTSL has been the workhorse of SDSL-EPR.[3] Its methanethiosulfonate group reacts specifically and efficiently with the thiol of a cysteine residue to form a disulfide bond.[3][8] The resulting side chain, often abbreviated R1, has well-characterized conformational properties, making it a reliable probe for a vast array of in vitro studies.[1]
-
Advantages: High reactivity with cysteines, extensive body of literature for comparison, well-understood rotameric libraries for structural modeling.
-
Limitations: The disulfide linkage is susceptible to reduction in cellular environments, and the gem-dimethyl groups offer only moderate protection against bioreduction, limiting its use for in-cell EPR.[1]
Enhanced Stability: The Rise of gem-Diethyl Pyrroline Labels
To overcome the stability limitations of MTSL, researchers developed pyrroline labels with bulkier gem-diethyl groups adjacent to the nitroxide moiety.[9][10] These ethyl groups provide steric shielding, significantly increasing the label's resistance to chemical reduction by agents like ascorbate and in complex biological milieu such as E. coli cytosol.[6][9]
Two primary examples are:
-
IAG: An iodoacetamide-functionalized gem-diethyl pyrroline label.
-
MAG: A maleimide-functionalized gem-diethyl pyrroline label.
Experimental data shows that these gem-diethyl probes exhibit greater stability than their gem-dimethyl counterparts, making them superior candidates for in-cell studies or experiments in reducing environments.[6] Intriguingly, DEER distance measurements using the IAG label on T4 lysozyme have been shown to yield narrower distance distributions compared to MTSL, suggesting it may adopt a more restricted conformation when attached to the protein.[6]
The Next Frontier: Hydrophilic and Reduction-Resistant Tetraethyl Pyrroline Labels
For demanding in-cell applications, even greater stability is required. A new class of "sterically shielded" nitroxides features four ethyl substituents (2,2,5,5-tetraethyl) on the pyrroline ring.[11] These labels show remarkably high stability against reduction.[11][12] However, the bulky alkyl groups increase lipophilicity. To counteract this, recent synthetic strategies focus on introducing polar or charged moieties to create hydrophilic, water-soluble, and highly reduction-resistant spin labels.[11][13][14]
-
Advantages: Exceptional resistance to bioreduction, opening the door for long-duration in-cell EPR experiments and potential use in living animals.[11][14]
-
Challenges: Synthesis can be more complex. The very bulky nature of the label could potentially perturb protein structure more than smaller labels, requiring careful validation.
Performance Comparison: A Data-Driven Analysis
The choice of spin label profoundly impacts experimental outcomes. The following table summarizes the key performance characteristics of the discussed pyrroline-based labels based on published experimental data.
| Spin Label | Reactive Group | Key Structural Feature | Relative Stability vs. Reduction | Primary Application | Key Findings / Insights |
| MTSL | Methanethiosulfonate | gem-dimethyl | Standard | In vitro protein structure & dynamics | The most widely used label; extensive reference data available. Susceptible to reduction.[1][3] |
| IAG | Iodoacetamide | gem-diethyl | High | In vitro and in-cell EPR | More resistant to reduction than MTSL. Can produce narrower DEER distance distributions.[6][9] |
| MAG | Maleimide | gem-diethyl | High | In vitro and in-cell EPR | Increased stability for studies in reducing environments.[6][9] |
| Tetraethyl-Pyrroline Derivatives | Various (Maleimide, Azide) | gem-tetraethyl, hydrophilic groups | Very High | In-cell EPR, in vivo studies | Designed for maximum resistance to bioreduction. Hydrophilic modifications improve solubility.[11][13] |
Experimental Methodologies: From Synthesis to Measurement
To ensure scientific integrity and reproducibility, we provide detailed protocols grounded in established literature.
Synthesis of a Maleimide-Functionalized gem-Diethyl Pyrroline Spin Label (MAG)
This protocol is adapted from the synthetic scheme reported for gem-diethyl pyrroline labels.[6] The causality behind this multi-step synthesis is to build the functionalized label from a stable amino-nitroxide precursor.
Scientist's Insight: This synthesis involves the protection and deprotection of functional groups and requires careful purification at each step to ensure the final product's purity, which is critical for specific and efficient protein labeling.
Protocol:
-
Starting Material: Begin with the amino nitroxide precursor, 3-amino-2,2,5,5-tetraethyl-1-pyrrolinyloxyl.
-
Reaction with Maleic Anhydride: React the amino nitroxide with maleic anhydride. This forms the corresponding maleamide nitroxide intermediate.
-
Condensation to Maleimide: The crude maleamide nitroxide is then condensed to form the final maleimide nitroxide product (MAG). This is typically achieved using a dehydrating agent.
-
Purification: The final product must be purified, often using column chromatography, to remove unreacted starting materials and byproducts.
-
Validation: The purity and identity of the final MAG spin label are confirmed by EPR spectroscopy to determine radical content and by High-Resolution Mass Spectrometry (HRMS).[6]
Protocol for Site-Directed Spin Labeling of a Protein
This protocol outlines the standard procedure for labeling a cysteine-mutant protein. The model protein T4 Lysozyme with engineered surface-exposed cysteines is an excellent system for validation.[6]
Caption: A typical experimental workflow for Site-Directed Spin Labeling (SDSL).
Step-by-Step Methodology:
-
Protein Preparation: Express and purify the target protein. It is crucial to use a cysteine-less variant of the protein where the only cysteine residue(s) are the ones engineered at the site(s) of interest.[3] This ensures labeling specificity.
-
Reduction of Disulfides (Optional but Recommended): Before labeling, treat the protein with a mild reducing agent like DTT or TCEP to ensure the target cysteine thiol is free and reactive. This agent must then be removed, typically by a desalting column.
-
Labeling Reaction: Dissolve the spin label (e.g., MAG) in a minimal amount of a compatible organic solvent (like DMSO) and add it to the protein solution. A 10-fold molar excess of the label over the cysteine concentration is typically used to drive the reaction to completion.[3] Incubate the reaction, for example, for 1-2 hours at room temperature or overnight at 4°C.
-
Rationale: The molar excess ensures that the labeling reaction proceeds efficiently, even for moderately accessible cysteines. The choice of incubation time and temperature is a balance between maximizing labeling efficiency and maintaining protein stability.
-
-
Quenching and Removal of Unreacted Label: Stop the reaction by adding a scavenger like free cysteine. It is absolutely critical to remove all non-covalently bound spin label, as it would otherwise contribute a sharp, intense signal to the EPR spectrum, obscuring the signal from the attached label. This is best achieved by size-exclusion chromatography or extensive dialysis.[3]
-
Confirmation of Labeling: Labeling efficiency can be estimated by comparing the double integral of the EPR spectrum of the labeled protein to a standard of known concentration.[6]
-
EPR Sample Preparation: Concentrate the labeled protein to the desired level (typically in the micromolar range). For low-temperature DEER measurements, add a cryoprotectant (e.g., 20-30% glycerol or sucrose) to ensure good glass formation upon freezing.
Selecting the Right Pyrroline Label for Your Experiment
The optimal spin label depends entirely on the biological question, the protein system, and the experimental environment.
Sources
- 1. Site-directed spin labeling of proteins for distance measurements in vitro and in cells - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00473C [pubs.rsc.org]
- 2. Site-directed spin labeling - Wikipedia [en.wikipedia.org]
- 3. Site Directed Spin Labeling and EPR Spectroscopic Studies of Pentameric Ligand-Gated Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultra-Fast Bioorthogonal Spin-Labeling and Distance Measurements in Mammalian Cells Using Small, Genetically Encoded Tetrazine Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Dynamics of Protein Interactions Using Site-Directed Spin Labeling of Cysteines to Measure Distances and Rotational Dynamics with EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gem‐Diethyl Pyrroline Nitroxide Spin Labels: Synthesis, EPR Characterization, Rotamer Libraries and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholarworks.iu.edu [scholarworks.iu.edu]
- 10. gem‐Diethyl Pyrroline Nitroxide Spin Labels: Synthesis, EPR Characterization, Rotamer Libraries and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The disposal procedures outlined herein are grounded in the principle of minimizing risk to personnel and the environment. It is imperative to treat this compound as potentially hazardous and to adhere to all local, state, and federal regulations governing chemical waste.[3]
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to have a clear understanding of immediate first aid measures. The following table summarizes the essential PPE and emergency responses.
| Equipment | Specifications and Use |
| Eye Protection | Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4] |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Dispose of contaminated gloves after use.[4] |
| Skin and Body Protection | A laboratory coat is required. For larger quantities or when there is a risk of significant exposure, additional protective clothing may be necessary.[4] |
| Respiratory Protection | If handling the compound as a powder or in a manner that could generate dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter.[4] |
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[5] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[4] |
Step-by-Step Disposal Protocol
The disposal of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid must be conducted in accordance with local, state, and national regulations.[6] Never dispose of this chemical down the drain or in the regular trash. [6]
Waste Collection and Segregation
-
Designated Waste Container: Collect waste containing this compound in a designated, properly labeled, and sealed container.[6] The container should be made of a material compatible with carboxylic acids.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name, and any known hazard warnings.[7][8]
-
Segregation: Do not mix this waste with other solvent waste streams unless you have confirmed their compatibility. It is best practice to keep waste streams separate to avoid unintended reactions.
Disposal Procedure
-
Container Sealing: Ensure all waste containers are tightly sealed to prevent leaks or spills.[6]
-
Storage: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[7][8] This area should be away from general laboratory traffic and incompatible materials.
-
EHS Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.[4] Do not attempt to transport hazardous waste off-site yourself.
Decision Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, it is critical to act quickly and safely.
-
Evacuation: Evacuate all non-essential personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Ignition Sources: Remove all sources of ignition.[6]
-
Minor Spills (Solid): For minor spills of solid material, carefully clean up to avoid generating dust.[6] Place the spilled material into a designated container for hazardous waste disposal.[6]
-
Spill Area Cleaning: Wash the spill area thoroughly with an appropriate solvent, followed by soap and water.[6] Collect all cleaning materials as hazardous waste.
-
Major Spills: For major spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
Regulatory Framework
The disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] Academic and research laboratories may be subject to specific regulations, such as Subpart K of the RCRA, which provides alternative standards for managing hazardous waste in these settings.[9][10] It is the responsibility of the waste generator to ensure compliance with all applicable federal, state, and local regulations.[7]
References
-
Laboratory Waste Management: The New Regulations. MedLab Magazine. [Link]
-
Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. U.S. Environmental Protection Agency. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
-
Chemical Waste Disposal Guidelines. Unknown Source. [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]
-
PYRROLIDINE FOR SYNTHESIS. Loba Chemie. [Link]
-
Hazardous Materials Disposal Guide. Nipissing University. [Link]
-
2,2,5,5-TETRAMETHYL-3-CARBAMIDO-3-PYRROLINE-1-OXYL. Georganics. [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Unknown Source. [Link]
-
Acceptable Drain Disposal Procedures. USDA ARS. [Link]
-
2,2,5,5-TETRAMETHYL-3-PYRROLINE-1-OXYL-3-CARBOXYLIC ACID N-HYDROXYSUCCINIMIDE ESTER. Georganics. [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. usbio.net [usbio.net]
- 3. georganics.sk [georganics.sk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. georganics.sk [georganics.sk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid
Understanding the Hazard Profile
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid is a multifaceted molecule, and its potential hazards can be inferred from its constituent functional groups:
-
Carboxylic Acid Moiety: Carboxylic acids are generally weak acids, but they can be corrosive to the skin and eyes and may cause respiratory tract irritation.[1]
-
Pyrroline Ring: The pyrroline ring is a five-membered nitrogen-containing heterocycle. While the specific toxicology of this substituted pyrroline is not well-documented, related pyrrolidine compounds can cause serious eye damage.[2]
-
Acetyl Group: The acetyl group is generally considered to be of low toxicity.
-
Tetramethyl Substitution: The four methyl groups increase the lipophilicity of the molecule, which could potentially enhance its absorption through the skin.
Given the lack of specific toxicological data, it is prudent to treat this compound as potentially hazardous, with the primary risks being eye and skin irritation or corrosion, and possible respiratory irritation.
Core Personal Protective Equipment (PPE) Ensemble
A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the recommended PPE levels for various laboratory operations.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields (minimum); chemical splash goggles recommended. | Nitrile or neoprene gloves. | Fully buttoned laboratory coat. | Not generally required if handled in a chemical fume hood. |
| Conducting reactions and workup | Chemical splash goggles and a face shield. | Double-gloving with nitrile or neoprene gloves. | Chemical-resistant laboratory coat or apron over a standard lab coat. | Work exclusively within a certified chemical fume hood. |
| Handling large quantities (>10g) | Chemical splash goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant suit or apron. | Use of a NIOSH-approved respirator may be necessary based on a risk assessment. |
| Cleaning spills | Chemical splash goggles and a face shield. | Chemical-resistant gloves (e.g., butyl rubber). | Chemical-resistant suit or apron. | NIOSH-approved respirator with appropriate cartridges. |
Procedural Guidance for PPE Selection and Use
1. Eye and Face Protection: The First Line of Defense
The eyes are particularly vulnerable to chemical splashes. A related compound, Pyrrolidine-3-carboxylic acid, is known to cause serious eye damage.[2] Therefore, robust eye protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields should be worn for all activities involving this compound.
-
Recommended for Most Operations: Chemical splash goggles that form a seal around the eyes offer superior protection against splashes and should be considered the standard.[3][4]
-
High-Risk Operations: When there is a significant risk of splashing, such as during transfers of larger volumes or when reactions are under pressure, a full-face shield should be worn in addition to chemical splash goggles.[5]
2. Hand Protection: Preventing Dermal Exposure
The selection of appropriate gloves is critical to prevent skin contact. Given the limited data on this specific compound, glove selection should be based on general principles for handling carboxylic acids and organic compounds.
-
Glove Material: Nitrile or neoprene gloves generally provide good resistance to a wide range of chemicals and are a suitable choice for handling this compound.[3] For prolonged contact or when handling larger quantities, heavier-duty gloves such as butyl rubber should be considered.
-
Glove Inspection and Replacement: Always inspect gloves for any signs of degradation or punctures before use. Gloves should be changed immediately if they become contaminated. Disposable gloves should never be reused.
-
Double Gloving: For procedures with a higher risk of exposure, such as during reaction workups, wearing two pairs of gloves can provide an additional layer of protection.
3. Body Protection: Shielding the Skin
Protective clothing is essential to prevent accidental skin contact with the chemical.
-
Laboratory Coat: A clean, fully buttoned, flame-resistant laboratory coat should be worn at all times in the laboratory.
-
Chemical-Resistant Apron or Suit: For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron or suit worn over the lab coat is recommended.[3][6]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.[7]
4. Respiratory Protection: Safeguarding the Airways
While the vapor pressure of this solid compound is likely low, the potential for aerosol generation during weighing or transfer operations exists.
-
Engineering Controls: The primary method for controlling respiratory exposure is the use of a certified chemical fume hood. All manipulations of this compound should be performed within a fume hood.
-
Respirator Use: In situations where engineering controls are not sufficient to control exposure, or during emergency situations such as a large spill, a NIOSH-approved respirator with organic vapor cartridges may be required.[3][5] Respirator use requires a formal respiratory protection program, including fit testing and training.
Operational and Disposal Plans
Workflow for Safe Handling:
The following diagram illustrates the recommended workflow for safely handling this compound, emphasizing the integration of PPE at each step.
Sources
- 1. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 2. fishersci.com [fishersci.com]
- 3. falseguridad.com [falseguridad.com]
- 4. hazchemsafety.com [hazchemsafety.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. hazmatschool.com [hazmatschool.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
